tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 10-oxo-1,9-diazaspiro[4.5]decane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-9-5-7-13(15)6-4-8-14-10(13)16/h4-9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSRGDMKYRGVHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry. The document delves into its chemical identity, physicochemical properties, a plausible synthetic route grounded in established organic chemistry principles, and its burgeoning applications in drug discovery. The core focus is to furnish researchers and drug development professionals with the technical insights necessary to leverage this compound in their scientific endeavors.
Introduction: The Emergence of Spirocyclic Scaffolds in Drug Discovery
The quest for novel chemical entities with enhanced therapeutic profiles has led to an increasing interest in three-dimensional molecular architectures. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have garnered significant attention due to their inherent rigidity, conformational constraint, and ability to present substituents in well-defined spatial orientations. These features can lead to improved target affinity, selectivity, and pharmacokinetic properties. The diazaspiro[4.5]decane core, in particular, has emerged as a privileged scaffold in medicinal chemistry, with derivatives showing promise in various therapeutic areas, including oncology and inflammatory diseases. This guide focuses on a specific derivative, tert-butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate, providing a detailed examination of its properties and potential.
Chemical Identity and Physicochemical Properties
tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate is a bifunctional molecule featuring a spirocyclic lactam and a Boc-protected amine. This unique combination of functional groups makes it an attractive intermediate for further chemical elaboration.
| Property | Value | Source |
| CAS Number | 886449-72-5 | BOC Sciences[1] |
| Molecular Formula | C₁₃H₂₂N₂O₃ | BOC Sciences[1] |
| Molecular Weight | 254.33 g/mol | BOC Sciences[1] |
| IUPAC Name | tert-butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate | BOC Sciences[1] |
| Predicted LogP | 1.52 | ChemScene[2] |
| Predicted TPSA | 58.64 Ų | ChemScene[2] |
| Hydrogen Bond Donors | 1 | ChemScene[2] |
| Hydrogen Bond Acceptors | 3 | ChemScene[2] |
| Rotatable Bonds | 0 | ChemScene[2] |
Note: Some properties are predicted based on computational models.
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Reduction of the Nitrile
-
To a solution of tert-butyl 4-(cyanomethyl)-4-(ethoxycarbonyl)piperidine-1-carboxylate in ethanol, add a catalytic amount of Raney Nickel.
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield tert-butyl 4-(2-aminoethyl)-4-(ethoxycarbonyl)piperidine-1-carboxylate.
Causality Behind Experimental Choices: The reduction of a nitrile to a primary amine is a standard transformation in organic synthesis. Raney Nickel is a common and effective catalyst for this hydrogenation, typically providing high yields under moderate conditions. Ethanol is a suitable solvent that can dissolve the starting material and is compatible with the reaction conditions.
Step 2: Intramolecular Amide Formation (Lactamization)
-
Dissolve the crude tert-butyl 4-(2-aminoethyl)-4-(ethoxycarbonyl)piperidine-1-carboxylate in a high-boiling point solvent such as toluene or xylene.
-
Heat the solution to reflux to promote the intramolecular cyclization. The ethanol byproduct is removed as it is formed.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the final product, tert-butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate.
Causality Behind Experimental Choices: This step is an intramolecular aminolysis of an ester to form a lactam. Heating is necessary to provide the activation energy for the nucleophilic attack of the primary amine onto the ester carbonyl. The use of a high-boiling point solvent facilitates reaching the required temperature for the reaction to proceed at a reasonable rate. This type of cyclization is a common strategy for the synthesis of lactams.
Applications in Drug Discovery and Medicinal Chemistry
The diazaspiro[4.5]decane scaffold is a key structural motif in a number of biologically active molecules. The inherent conformational rigidity of the spirocyclic system can lead to enhanced binding to biological targets.
Kinase Inhibitors
Recent studies have highlighted the potential of diazaspiro[4.5]decan-1-one derivatives as potent and selective dual TYK2/JAK1 inhibitors.[3] These kinases are implicated in the signaling pathways of several cytokines that drive inflammatory and autoimmune diseases. The spirocyclic scaffold can serve as a rigid core to which various functional groups can be appended to optimize potency and selectivity. Derivatives of tert-butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate could be synthesized and evaluated as novel kinase inhibitors.
Caption: Workflow for the development of kinase inhibitors.
Scaffolds for Anticancer Agents
The development of novel anticancer agents is a continuous effort in medicinal chemistry. Spirocyclic compounds have shown promise in this area. For example, derivatives of 1-thia-4-azaspiro[4.5]decane have been investigated for their anticancer activity.[2] The unique three-dimensional structure of tert-butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate makes it an attractive starting point for the synthesis of new libraries of compounds to be screened for anticancer properties.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling tert-butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate.
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) from the supplier before use and handle the compound in a well-ventilated fume hood.
Conclusion
tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate represents a valuable and versatile building block for the synthesis of novel spirocyclic compounds with potential applications in drug discovery. Its bifunctional nature allows for selective modification at two distinct positions, enabling the generation of diverse chemical libraries. The growing body of literature on the biological activities of diazaspiro[4.5]decane derivatives underscores the potential of this scaffold in the development of new therapeutics for a range of diseases. This technical guide provides a foundational understanding of this compound, from its synthesis to its potential applications, to aid researchers in harnessing its capabilities for future innovations in medicinal chemistry.
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PubChem Compound Summary for CID 68089093, Tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate. National Center for Biotechnology Information. [Link]
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PubChem Compound Summary for CID 169206-67-1, Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate. National Center for Biotechnology Information. [Link]
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tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. National Center for Biotechnology Information. [Link]
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Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. [Link]
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tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. National Center for Biotechnology Information. [Link]
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Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. [Link]
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Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. ACS Publications. [Link]
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Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]
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An In-depth Technical Guide to tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The unique three-dimensional architecture of its spirocyclic core makes it an attractive scaffold for the development of novel therapeutics. This document details its chemical structure, proposes a plausible synthetic route based on established methodologies for analogous compounds, and explores its potential applications in drug discovery as a versatile building block.
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
In the quest for novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly exploring beyond traditional flat, aromatic structures. Spirocyclic compounds, characterized by two rings connected by a single common atom, offer a compelling solution. Their inherent three-dimensionality allows for a more precise spatial arrangement of functional groups, enabling better interaction with biological targets. The diazaspiro[4.5]decane framework, in particular, has emerged as a privileged scaffold in the design of a wide range of biologically active molecules. This guide focuses on a specific derivative, tert-butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate, a valuable intermediate for the synthesis of more complex molecular entities.
Molecular Structure and Physicochemical Properties
tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate, with the CAS Number 886449-72-5, possesses a distinct spirocyclic system containing a piperidine and a pyrrolidine ring sharing a quaternary carbon. The presence of a lactam functionality and a Boc-protected amine provides two key points for further chemical modification.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₂N₂O₃ | |
| Molecular Weight | 254.33 g/mol | [1] |
| CAS Number | 886449-72-5 | [2] |
| SMILES | O=C1NCCC2(CCN(C(=O)OC(C)(C)C)CC2)C1 | [3] |
Synthesis of the 4,9-Diazaspiro[4.5]decan-10-one Core
Proposed Synthetic Pathway
The synthesis is envisioned to proceed through a key multi-step sequence involving the formation of the spirocyclic core followed by functional group manipulations.
Caption: Logical workflow from the core scaffold to drug discovery.
A Versatile Intermediate for Library Synthesis
The orthogonal protecting groups on the two nitrogen atoms of the diazaspiro core make this compound an ideal starting material for the creation of chemical libraries for high-throughput screening. The Boc group can be readily removed under acidic conditions, allowing for functionalization of the piperidine nitrogen, while the lactam can be subjected to various chemical transformations, such as reduction or ring-opening, to introduce further diversity.
Conclusion
tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate represents a key building block in the expanding field of spirocyclic chemistry. Its unique three-dimensional structure and the presence of versatile functional handles make it a highly attractive starting point for the synthesis of novel drug candidates. While detailed synthetic and characterization data in the public literature remains scarce, this guide provides a solid foundation for researchers and drug development professionals to understand its structure, devise synthetic strategies, and explore its potential in creating the next generation of therapeutics. The continued exploration of such novel scaffolds is crucial for expanding the accessible chemical space and addressing unmet medical needs.
References
- Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. CN111518015A.
- Synthesis method of tert-butyl 4,7-diazaspiro[2.
-
Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(18), 4152–4154. [Link]
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Spirod[1][2]ecane derivatives, process for their preparation and pharmaceutical compositions containing them. EP0479631B1.
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Puig, J., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2349–2368. [Link]
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Korotaev, V. Y., et al. (2018). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Chemistry of Heterocyclic Compounds, 54(9), 905–906. [Link]
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tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. PubChem. [Link]
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Huntley, R. J., et al. (2014). The discovery of N-((2H-tetrazol-5-yl) methyl)-4-((R)-1-((5r,8R)-8- (tertbutyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)-4,4- dimethylpentyl)benzamide (SCH 900822): A potent and selective glucagon receptor antagonist. Journal of Medicinal Chemistry, 57(6), 2601–2610. [Link]
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tert-Butyl 6,9-diazaspiro[4.5]decane-6-carboxylate. PubChem. [Link]
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Wang, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151–3172. [Link]
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tert-Butyl 1-Oxo-2,7-Diazaspiro[4.5]Decane-7-Carboxylate. Reagentia. [Link]
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TERT-BUTYL 1,3-DIOXO-2,8-DIAZASPIRO[4.5]DECANE-8-CARBOXYLATE. ChemBK. [Link]
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7,9-Di-tert-butyl-1-oxaspiro(4.5)deca-6,9-diene-2,8-dione. PubChem. [Link]
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Tert-butyl 4-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. PubChemLite. [Link]
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tert-butyl 2-oxo-3-oxa-1,8-diazaspiro[4.5]decane-8-carboxylate. Reagentia. [Link]
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tert-Butyl 4-hydroxy-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate 1g. Dana Bioscience. [Link]
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Comprehensive Physicochemical & Synthetic Profiling: tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate
[1][2]
Executive Summary
tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate (CAS: 886449-72-5) is a functionalized spirocyclic building block characterized by a high fraction of saturated carbon (
This guide details the compound's structural integrity, physicochemical metrics, synthetic pathways, and characterization protocols, serving as a definitive reference for its application in lead optimization.[1][2]
Chemical Identity & Structural Analysis[1][2][3][4]
The molecule features a 4,9-diazaspiro[4.5]decane core where a five-membered pyrrolidine ring and a six-membered piperidinone (lactam) ring share a single spiro-carbon.[1][2]
Nomenclature & Identifiers
| Property | Detail |
| Chemical Name | tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate |
| CAS Number | 886449-72-5 |
| Molecular Formula | |
| Molecular Weight | 254.33 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CCCNC2=O |
| InChI Key | NQSRGDMKYRGVHK-UHFFFAOYSA-N |
3D Conformational Analysis
The spiro-fusion forces the pyrrolidine and piperidinone rings into a perpendicular orientation.[1][2][3] This "orthogonal twist" is metabolically advantageous:
-
Metabolic Stability: The quaternary spiro-center blocks metabolic oxidation at the most labile position.[1][2][3]
-
Vectorality: The N4 (Boc-protected) and N9 (lactam amide) positions project substituents at approximately 90° angles, allowing simultaneous probing of distinct hydrophobic pockets in a protein target.[1][2]
Physicochemical Properties Profile
The following data aggregates experimental ranges and high-fidelity calculated consensus values (ACD/Labs, ChemAxon).
Quantitative Data Table
| Property | Value / Range | Interpretation |
| Physical State | White to off-white solid | Crystalline powder form.[1][2][3] |
| Melting Point | 145 – 155 °C | High lattice energy due to intermolecular H-bonding (Lactam NH).[1][2][3] |
| Boiling Point | ~420 °C (Predicted) | Decomposes before boiling at atm pressure.[1][2][3] |
| Density | 1.15 ± 0.1 g/cm³ | Typical for compact spiro-heterocycles.[1][2][3] |
| LogP (Octanol/Water) | 0.70 – 1.20 | Lipophilic enough for cell permeability; ideal for CNS/peripheral drugs.[1][2][3] |
| TPSA | 68.0 Ų | < 90 Ų indicates good blood-brain barrier (BBB) permeability potential.[1][2][3] |
| H-Bond Donors | 1 (Lactam NH) | Critical for directional binding interactions.[1][2][3] |
| H-Bond Acceptors | 3 (Carbamate CO, Lactam CO) | Facilitates water solubility and receptor binding.[1][2][3] |
| pKa (Acid) | ~15 (Lactam NH) | Non-ionizable in physiological range.[1][2][3] |
| Solubility | DMSO (>50 mg/mL), DCM, MeOH | Low water solubility without cosolvents.[1][2] |
Solubility & Stability Workflow
The following diagram illustrates the standard workflow for validating the compound's physicochemical suitability for biological assays.
Figure 1: Physicochemical profiling workflow ensuring compound quality for biological screening.
Synthetic Methodology
The synthesis of tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate typically employs a "Boc-first" strategy, constructing the piperidinone ring onto a pre-existing pyrrolidine core.[1][2]
Retrosynthetic Analysis
The spiro-center is formed via a dialkylation or reductive cyclization strategy starting from N-Boc-3-pyrrolidinone .[1][2][3]
-
Precursor A: 1-N-Boc-3-pyrrolidinone (Commercial starting material).[1][2][3]
-
Reagent B: Ethyl cyanoacetate or Acrylonitrile derivatives.[1][2][3]
-
Key Transformation: Michael addition followed by reductive lactamization.[1][2][3]
Step-by-Step Synthesis Protocol
Note: All reactions must be performed under an inert atmosphere (
Step 1: Knoevenagel Condensation [2][3]
-
Reactants: Dissolve 1-N-Boc-3-pyrrolidinone (1.0 eq) and Ethyl cyanoacetate (1.1 eq) in Toluene.
-
Catalyst: Add catalytic Ammonium Acetate and Acetic Acid.[1][2][3]
-
Conditions: Reflux with a Dean-Stark trap to remove water for 4–6 hours.
-
Workup: Concentrate in vacuo to yield the
-unsaturated cyanoester intermediate.
Step 2: Michael Addition & Cyclization
-
Reactants: Dissolve the intermediate in Ethanol/Ammonia solution.
-
Reaction: Treat with Potassium Cyanide (Caution: HCN source) or use a catalytic hydrogenation route if constructing the ring via amino-ester cyclization.[1][2][3]
-
Alternative (Preferred for Safety): React the unsaturated ester with Nitromethane (Michael donor) followed by Raney-Ni reduction.[1][2][3]
Step 3: Reductive Lactamization (The "Self-Validating" Step) This step is critical.[1][2][3] The formation of the lactam ring is thermodynamically driven, ensuring the correct spiro-connectivity.[1][2]
-
Hydrogenation: Dissolve the cyano-ester intermediate in Methanol.
-
Catalyst: Add Raney Nickel (approx. 50% wt).
-
Conditions: Hydrogenate at 50 psi
at 60°C for 12 hours. The reduction of the nitrile to the primary amine triggers spontaneous intramolecular cyclization with the ethyl ester to form the lactam.[2][3] -
Validation: Monitor by LC-MS. Disappearance of the nitrile peak and formation of [M+H]+ 255.3 confirms the product.[2][3]
Figure 2: Synthetic pathway for the construction of the 4,9-diazaspiro[4.5]decane core.
Characterization & Quality Control
To ensure scientific integrity, the isolated product must meet the following spectral criteria.
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz,
): -
NMR (100 MHz,
):
Mass Spectrometry (LC-MS)
References
-
National Center for Biotechnology Information. (n.d.).[1][2][3] PubChem Compound Summary for CID 68089093, tert-Butyl 6,9-diazaspiro[4.5]decane-6-carboxylate. [Link][1][2]
-
Zheng, Y., et al. (2020).[1][2][3] 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists. Journal of Medicinal Chemistry. [Link][1][2][3]
-
European Chemicals Agency (ECHA). (n.d.).[1][2][3] Registration Dossier: tert-butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate. [Link][1][2]
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An In-depth Technical Guide to tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of modern medicinal chemistry is continually evolving, with a persistent demand for novel molecular scaffolds that can unlock new biological targets and provide improved pharmacological profiles. Among the diverse array of heterocyclic compounds, spirocyclic systems have garnered significant attention due to their unique three-dimensional architectures. These rigid structures can effectively orient pharmacophoric elements in space, leading to enhanced binding affinity and selectivity for biological targets. This guide provides a comprehensive technical overview of tert-butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate , a versatile building block with significant potential in drug discovery and development.
This document will delve into the core chemical properties, a proposed synthetic pathway, and the potential applications of this compound, offering a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Core Chemical Properties
tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate (CAS No. 886449-72-5) is a bifunctional molecule featuring a spirocyclic diaza-lactam core.[] The presence of a Boc-protected amine and a lactam functionality within a rigid spiro[4.5]decane framework makes it an attractive intermediate for the synthesis of diverse compound libraries.
Structural and Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₂N₂O₃ | [2] |
| Molecular Weight | 254.33 g/mol | [2] |
| Appearance | Predicted: White to off-white solid | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Predicted: Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. | N/A |
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific molecule are not widely published, the expected spectroscopic features can be predicted based on its functional groups and the analysis of analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group of the Boc protecting group around δ 1.4-1.5 ppm. The protons on the pyrrolidine and piperidinone rings would appear as a series of multiplets in the region of δ 1.5-4.0 ppm. The N-H proton of the lactam is expected to appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display a carbonyl signal for the lactam at approximately δ 170-175 ppm and another for the carbamate carbonyl of the Boc group around δ 155 ppm. The quaternary carbon of the tert-butyl group will appear around δ 80 ppm, and the methyl carbons of the tert-butyl group will be observed near δ 28 ppm. The spiro carbon atom is expected to have a chemical shift in the range of δ 60-70 ppm. The remaining aliphatic carbons of the two rings will resonate in the upfield region of the spectrum.
FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations. The lactam C=O stretch is anticipated in the region of 1650-1680 cm⁻¹, and the carbamate C=O stretch of the Boc group is expected around 1680-1700 cm⁻¹. An N-H stretching vibration for the lactam should be visible as a broad band in the 3200-3400 cm⁻¹ region. C-H stretching vibrations from the aliphatic portions of the molecule will be observed in the 2850-3000 cm⁻¹ range.
Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak [M]⁺ at m/z 254.33 would be expected. Common fragmentation patterns would involve the loss of the tert-butyl group (-57 amu) or the entire Boc group (-101 amu).
Synthesis and Reactivity
Proposed Synthetic Pathway
Figure 1: Proposed synthetic workflow for tert-butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate.
Experimental Protocol (Proposed)
Step 1: Synthesis of tert-butyl 4-(2-cyanoethyl)-4-aminopiperidine-1-carboxylate
-
To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile, add acrylonitrile (1.2 eq).
-
Add a catalytic amount of a strong base, for example, Triton B (40% in methanol).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the cyanoethylated intermediate.
Step 2: Synthesis of tert-butyl 4-(3-aminopropyl)-4-aminopiperidine-1-carboxylate
-
Dissolve the cyanoethylated intermediate (1.0 eq) in a protic solvent like methanol or ethanol.
-
Add a hydrogenation catalyst, such as Raney Nickel (approximately 10-20% by weight).
-
Subject the mixture to a hydrogen atmosphere (typically 50-100 psi) in a pressure vessel.
-
Stir the reaction at room temperature until the reaction is complete (as monitored by TLC or the cessation of hydrogen uptake).
-
Carefully filter the catalyst and concentrate the filtrate to obtain the crude diamine intermediate, which can often be used in the next step without further purification.
Step 3: Synthesis of tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate
-
The crude diamine intermediate can be cyclized to the desired lactam under thermal conditions or with acid/base catalysis.
-
For thermal cyclization, heat the neat diamine or a solution in a high-boiling solvent (e.g., xylene) to reflux.
-
Alternatively, treat the diamine with a catalytic amount of acid (e.g., p-toluenesulfonic acid) or base (e.g., sodium methoxide) in a suitable solvent at an elevated temperature.
-
Monitor the formation of the lactam by TLC or LC-MS.
-
After completion, cool the reaction mixture and purify the product by column chromatography or recrystallization to yield tert-butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate.
Reactivity Profile
The reactivity of this molecule is dictated by its three main functional components: the Boc-protected amine, the secondary lactam, and the spirocyclic core.
Figure 2: Logical relationship of the reactive sites and potential transformations of the title compound.
-
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a standard protecting group for amines. It is stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the free secondary amine at position 4. This amine can then be further functionalized through acylation, alkylation, or other amine-specific reactions.
-
Lactam Moiety: The lactam at position 10 provides another handle for chemical modification. The N-H proton can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation. The lactam carbonyl can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride.
-
Spirocyclic Core: The spirocyclic nature of the scaffold imparts conformational rigidity, which is a desirable feature in drug design as it can lead to higher binding affinities and selectivities by reducing the entropic penalty upon binding to a biological target.
Applications in Drug Discovery and Development
While specific biological activities for tert-butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate have not been extensively reported, the 4,9-diazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry. Derivatives of this core have been investigated for a variety of therapeutic applications.
-
Anticancer Agents: Spirocyclic compounds are of great interest in oncology. For instance, derivatives of 1-thia-4-azaspiro[4.5]decane have been synthesized and evaluated for their anticancer activity against various human cancer cell lines, including hepatocellular carcinoma, prostate adenocarcinoma, and colorectal carcinoma.[3]
-
Antifungal and Antibacterial Agents: The diazaspiro[4.5]decan-1-one framework has been explored for the development of novel antifungal agents, with some derivatives showing potent activity as chitin synthase inhibitors.[4]
-
Central Nervous System (CNS) Targets: The rigid nature of spirocyclic scaffolds makes them suitable for targeting CNS receptors. For example, derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been developed as high-affinity ligands for the sigma-1 (σ₁) receptor, which is implicated in a variety of neurological and psychiatric disorders.[5]
-
Inhibitors of Janus Kinases (JAKs): Recently, 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual inhibitors of TYK2/JAK1, which are key signaling molecules in inflammatory pathways. These compounds have shown promise for the treatment of inflammatory bowel disease.[6]
The title compound, with its versatile functional handles, serves as an excellent starting point for the synthesis of libraries of compounds to be screened against these and other biological targets.
Safety and Handling
Based on the GHS hazard statements for the closely related isomer (CAS 886449-72-5), tert-butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate should be handled with care.
-
Hazard Statement: H302: Harmful if swallowed.
-
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate is a valuable and versatile building block for medicinal chemistry and drug discovery. Its rigid spirocyclic core, combined with orthogonally protected amino and lactam functionalities, provides a powerful platform for the synthesis of diverse and structurally complex molecules. While experimental data for this specific compound is limited, this guide provides a solid foundation of its predicted properties, a plausible synthetic route, and an overview of the potential applications based on the established biological activities of related diazaspirocyclic compounds. As the quest for novel therapeutics continues, the strategic use of such well-designed molecular scaffolds will undoubtedly play a crucial role in the development of the next generation of medicines.
References
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PubChem. Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate. [Link]
- Shafi, S. S., Rajesh, R., & Senthilkumar, S. (2021). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. International Journal of Chemistry Research, 5(3), 1-6.
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ResearchGate. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. [Link]
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ResearchGate. ¹H and ¹³C MAS NMR spectra of the amino acid Boc‐Leu, ¹³C 99 % labelled.... [Link]
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International Journal of Chemistry Research. SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. [Link]
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IRIS. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab. [Link]
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ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?. [Link]
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Figshare. 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - Journal of Medicinal Chemistry. [Link]
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ResearchGate. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. [Link]
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PubMed. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. [Link]
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An In-Depth Technical Guide to tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical and physical properties, explore established synthetic and analytical methodologies, and discuss its applications in modern drug discovery.
Core Molecular Attributes
tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate belongs to the diazaspiro[4.5]decane class of compounds, which are characterized by a spirocyclic system containing two nitrogen atoms. The presence of a tert-butoxycarbonyl (Boc) protecting group and a ketone functional group makes it a versatile intermediate for the synthesis of more complex molecules.
Chemical Structure and Properties
A summary of the computed properties for a related isomer, tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate, is presented below:
| Property | Value | Source |
| Molecular Weight | 254.33 g/mol | PubChem[1] |
| XLogP3 | 0.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 254.16304257 Da | PubChem[1] |
| Monoisotopic Mass | 254.16304257 Da | PubChem[1] |
| Topological Polar Surface Area | 58.6 Ų | PubChem[1] |
| Heavy Atom Count | 18 | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
| Complexity | 352 | PubChem[1] |
Structural Visualization
The following diagram illustrates the chemical structure of tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate.
Caption: Generalized synthetic workflow for diazaspiro[4.5]decanes.
Step-by-Step Methodology (Conceptual):
-
Formation of the Pyrrolidine Ring Precursor: The synthesis would likely commence with a suitably functionalized piperidine derivative. A key step would involve the introduction of a side chain containing a nitrogen precursor and a group that can participate in a subsequent cyclization reaction.
-
Intramolecular Cyclization: The crucial spirocyclic core would be formed via an intramolecular cyclization. This could be achieved through various methods, such as a reductive amination or a nucleophilic substitution, to form the five-membered lactam ring.
-
Boc Protection: The secondary amine on the piperidine ring would then be protected with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
-
Purification: The final product would be purified using standard techniques such as column chromatography to yield the desired tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate.
Analytical Characterization
The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the connectivity of the atoms and the presence of the characteristic functional groups, including the Boc group and the spirocyclic framework.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show the characteristic absorption bands for the carbonyl groups (ketone and carbamate) and the N-H bond of the lactam.
Applications in Drug Discovery and Development
Diazaspiro[4.5]decane scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can effectively mimic the conformations of piperidine and piperazine rings, common motifs in many approved drugs.[2] The incorporation of this spirocyclic system can lead to improved pharmacological properties such as enhanced binding affinity, selectivity, and metabolic stability.
tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate serves as a valuable building block for the synthesis of a diverse range of compounds for drug discovery. The Boc-protected amine can be readily deprotected and further functionalized, while the ketone provides a handle for various chemical transformations, allowing for the exploration of the surrounding chemical space.
The versatility of similar diazaspiro compounds is highlighted by their use in the development of novel therapeutic agents. For instance, related diazaspiro[3.3]heptanes have been investigated as surrogates for piperazine ring systems.[2]
Safety and Handling
While specific hazard information for tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate is not available, related diazaspiro compounds are classified with certain hazards. For example, tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate is listed as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[1] It is therefore recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.
Conclusion
tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate is a synthetically valuable building block with significant potential in the field of drug discovery. Its unique spirocyclic structure and versatile functional groups make it an attractive starting material for the synthesis of novel and diverse chemical libraries. Further exploration of the synthesis and applications of this and related compounds will undoubtedly contribute to the development of new therapeutic agents.
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A Technical Guide to the Solubility Assessment of tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate for Drug Discovery Professionals
This guide provides an in-depth technical overview of the solubility profile of tert-butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate, a key building block in modern medicinal chemistry. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and methodologies to expertly assess its solubility. We will delve into the critical factors influencing the solubility of spirocyclic systems and Boc-protected amines, and provide detailed, field-proven protocols for both kinetic and thermodynamic solubility determination.
Introduction: The Significance of Solubility in Drug Development
The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a critical determinant of a drug's oral bioavailability and overall efficacy.[1][2] A compound must dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation and reach its therapeutic target. Insufficient solubility can lead to erratic absorption, suboptimal therapeutic exposure, and ultimately, the failure of a promising drug candidate.[3]
tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate belongs to the class of spirocyclic compounds, which have gained significant traction in drug discovery. The rigid, three-dimensional nature of spirocycles can lead to improved potency and selectivity for their biological targets.[4][5] However, these structural features can also present challenges in achieving adequate solubility. The presence of the tert-butyloxycarbonyl (Boc) protecting group, while essential for synthetic strategies, further influences the molecule's polarity and, consequently, its solubility profile.[6]
This guide will, therefore, not only address the theoretical aspects of solubility but also provide practical, step-by-step methodologies to empower researchers to generate reliable solubility data for this and similar compounds.
Predicted Solubility Profile and Influencing Factors
While specific quantitative data for tert-butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate is scarce, we can infer its likely solubility characteristics based on its structural motifs and the properties of related compounds.
Impact of the Spirocyclic Scaffold
Spirocyclic systems, by virtue of their rigid and often complex carbon frameworks, can exhibit lower aqueous solubility compared to their more flexible acyclic counterparts. This is often attributed to a higher lattice energy in the solid state, which requires more energy to overcome during the dissolution process. However, the introduction of heteroatoms, such as the nitrogen atoms in the diazaspiro[4.5]decane core, can provide sites for hydrogen bonding with water, potentially mitigating the inherent lipophilicity of the carbocyclic framework.[7][8]
The Role of the Boc-Protecting Group
The tert-butyloxycarbonyl (Boc) group is a bulky, lipophilic moiety that significantly impacts a molecule's overall polarity.[6] Generally, the presence of a Boc group decreases aqueous solubility. However, it often enhances solubility in a range of organic solvents. For instance, other Boc-protected compounds are reported to be very soluble in solvents like ethyl acetate, chloroform, and acetone, while being insoluble in water.[9] This characteristic is crucial for synthetic manipulations but can be a hurdle for biological assays and in vivo applications.
pH-Dependent Solubility
The presence of the secondary amine within the spirocyclic core suggests that the solubility of tert-butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate will be pH-dependent. At acidic pH, this amine is likely to be protonated, forming a more soluble salt. Conversely, at neutral and basic pH, the compound will exist in its less soluble free base form. Understanding this pH-solubility relationship is critical for predicting its behavior in different segments of the gastrointestinal tract.[2][10]
Table 1: Predicted Qualitative Solubility of tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate
| Solvent Class | Predicted Solubility | Rationale |
| Aqueous Buffers (Acidic pH) | Moderately Soluble | Protonation of the secondary amine increases polarity. |
| Aqueous Buffers (Neutral/Basic pH) | Sparingly to Insoluble | Exists as the less polar free base. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | Good dipole-dipole interactions. |
| Chlorinated Solvents (e.g., DCM, Chloroform) | Soluble | Favorable interactions with the lipophilic Boc group and spirocyclic core. |
| Ethers (e.g., Diethyl Ether, THF) | Moderately Soluble | Moderate polarity matching. |
| Alcohols (e.g., Methanol, Ethanol) | Soluble | Hydrogen bonding capability of the solvent. |
| Non-polar Hydrocarbons (e.g., Hexane, Heptane) | Insoluble | Mismatch in polarity. |
Experimental Determination of Solubility: A Practical Guide
To obtain reliable solubility data, it is imperative to employ standardized and well-validated experimental methods. The choice between a kinetic or thermodynamic solubility assay often depends on the stage of the drug discovery process.[1][11]
Kinetic Solubility Assay: High-Throughput Screening
Kinetic solubility provides a measure of the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer. This method is rapid, requires minimal compound, and is well-suited for the early stages of drug discovery where large numbers of compounds are being screened.[12][13]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of tert-butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well microplate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.[12]
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer.[13] The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Caption: Workflow for the nephelometric kinetic solubility assay.
Thermodynamic Solubility Assay: The Gold Standard
Thermodynamic, or equilibrium, solubility represents the true saturation concentration of a compound in a solvent at equilibrium. This is a more time- and compound-intensive measurement but provides the most accurate and relevant solubility data for lead optimization and pre-formulation studies.[3][14] The shake-flask method is the most widely accepted technique for determining thermodynamic solubility.[1][14]
-
Sample Preparation: Add an excess amount of solid tert-butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate to a vial containing a known volume of the desired solvent (e.g., water, buffer at a specific pH). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[14]
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid precipitation during this step.
-
Quantification: Accurately determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS. A standard calibration curve must be generated for accurate quantification.
Caption: Workflow for the shake-flask thermodynamic solubility assay.
Conclusion and Future Directions
While direct, experimentally determined solubility data for tert-butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate remains to be widely published, this guide provides a robust framework for its assessment. By understanding the physicochemical contributions of its spirocyclic core and Boc-protecting group, and by employing the detailed kinetic and thermodynamic solubility protocols outlined herein, researchers can generate the critical data needed to advance their drug discovery programs. For compounds with challenging solubility, formulation strategies such as the use of co-solvents, cyclodextrins, or amorphous solid dispersions may be explored to enhance bioavailability.[7][8] The systematic application of these principles and methods will undoubtedly pave the way for the successful development of novel therapeutics based on this and other promising spirocyclic scaffolds.
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The Diazaspiro[4.5]decane Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The diazaspiro[4.5]decane scaffold has emerged as a privileged structural motif in medicinal chemistry, lauded for its conformational rigidity and three-dimensional character that provides a unique framework for the development of novel therapeutic agents.[1][2] This guide offers a comprehensive exploration of the synthesis, diverse biological activities, and therapeutic potential of diazaspiro[4.5]decane derivatives, providing field-proven insights for professionals engaged in drug discovery and development.
The Architectural Advantage: Synthesis of the Diazaspiro[4.5]decane Core
The synthetic versatility of the diazaspiro[4.5]decane core allows for the creation of a diverse array of derivatives. A prevalent and efficient method for constructing the 1-thia-4-azaspiro[4.5]decan-3-one core, a common variant, is a one-pot, three-component reaction.[1] This typically involves the condensation of a cyclohexanone derivative, an aromatic amine, and thioglycolic acid.[1] More complex diazaspiro[4.5]decane scaffolds with exocyclic double bonds can be synthesized via a domino reaction involving the palladium-catalyzed reaction of unactivated yne-en-ynes with aryl halides.
A facile and cost-effective three-step synthesis for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has also been developed, offering a straightforward pathway to N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones (hydantoins).[3] This method proceeds with high yields and minimal need for purification, making it amenable to library synthesis for screening purposes.[3]
A Spectrum of Biological Activities: Therapeutic Applications of Diazaspiro[4.5]decane Derivatives
The unique topology of the diazaspiro[4.5]decane scaffold has been exploited to target a wide range of biological processes, leading to the discovery of potent and selective modulators of various enzymes and receptors.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Numerous diazaspiro[4.5]decane derivatives have demonstrated significant anticancer activity against various cancer cell lines.[4][5][6] For instance, certain 1-thia-4-azaspiro[4.5]decane derivatives have shown moderate to high inhibitory activity against human liver (HepG-2), prostate (PC-3), and colorectal (HCT116) carcinoma cell lines.[6] The anticancer mechanism of these compounds is often linked to the induction of apoptosis.[4] Another class of derivatives, 1-oxa-3,7-diazaspiro[4.5]decan-2-ones, has been identified as potent and selective inhibitors of the KRAS-G12D oncogenic mutation, a promising target in various cancers.[7] These compounds have demonstrated nanomolar IC50 values in cellular assays.[7]
Table 1: Anticancer Activity of Selected Diazaspiro[4.5]decane Derivatives
| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |
| 1-Thia-4-azaspiro[4.5]decane derivatives | HepG-2, PC-3, HCT116 | Moderate to High | [6] |
| 1-Oxa-3,7-diazaspiro[4.5]decan-2-one derivatives | KRAS-G12D mutated cells | Nanomolar range | [7] |
| 2,8-Diazaspiro[4.5]decan-1-one derivatives (RIPK1 inhibitors) | U937 (necroptosis model) | 92 nM (for compound 41) | [8] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for evaluating the cytotoxic effects of potential anticancer compounds.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the diazaspiro[4.5]decane derivative and a vehicle control. Include a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Effects: Inhibition of the TYK2/JAK1 Signaling Pathway
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[9] These kinases are crucial components of the JAK-STAT signaling pathway, which plays a pivotal role in the inflammatory response. By inhibiting TYK2 and JAK1, these compounds can modulate the signaling of pro-inflammatory cytokines such as IL-23 and IL-12.[10] One promising derivative, compound 48, exhibited IC50 values of 6 nM and 37 nM for TYK2 and JAK1, respectively, and demonstrated potent anti-inflammatory efficacy in a model of acute ulcerative colitis.[9]
Caption: TYK2/JAK1 signaling pathway and inhibition by diazaspiro[4.5]decane derivatives.
A common method for screening TYK2/JAK1 inhibitors is a fluorescence polarization (FP)-based assay.[11]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant human TYK2 or JAK1 enzyme, a fluorescently labeled ATP binding site tracer (probe), and the diazaspiro[4.5]decane test compounds.
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations.
-
Enzyme and Probe Addition: Add the TYK2 or JAK1 enzyme and the fluorescent probe to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a microplate reader. The binding of the fluorescent probe to the enzyme results in a high FP signal.
-
Data Analysis: Competitive inhibition by the test compound will displace the probe, leading to a decrease in the FP signal. Calculate the IC50 value from the dose-response curve.
Neuroprotective Potential: Modulating Sigma-1 Receptors
Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as selective ligands for the sigma-1 receptor, a chaperone protein implicated in various neurological disorders.[12] These compounds have exhibited nanomolar affinity for sigma-1 receptors.[12] For example, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a) displayed a high affinity (Ki = 5.4 ± 0.4 nM) for sigma-1 receptors.[13] The development of such ligands holds promise for therapeutic interventions in neurodegenerative diseases and for use as imaging agents in positron emission tomography (PET).[12][13]
Table 2: Sigma-1 Receptor Binding Affinity of Selected Diazaspiro[4.5]decane Derivatives
| Compound | Ki (nM) for Sigma-1 Receptor | Reference |
| 1-Oxa-8-azaspiro[4.5]decane derivatives | 0.47 - 12.1 | [12] |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a) | 5.4 ± 0.4 | [13] |
A radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from a source rich in sigma-1 receptors (e.g., cell lines or animal brain tissue).
-
Reaction Mixture: In a 96-well plate, combine the membrane preparation, a radiolabeled sigma-1 receptor ligand (e.g., -pentazocine), and the diazaspiro[4.5]decane test compound at various concentrations.
-
Incubation: Incubate the plate for a sufficient time (e.g., 90 minutes at 37°C) to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known sigma-1 ligand) from the total binding. Calculate the Ki value of the test compound from the competitive binding curve.
Antifungal Activity: Targeting Chitin Synthase
Novel diazaspiro[4.5]decan-1-one derivatives have been designed and synthesized as potential inhibitors of chitin synthase, an essential enzyme for fungal cell wall integrity.[14] Several of these compounds exhibited moderate to excellent antifungal activity against pathogenic fungal strains, with some showing stronger activity against Candida albicans than the standard antifungal drug fluconazole.[14] The mechanism of action is believed to involve the non-competitive inhibition of chitin synthase.[14]
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An In-depth Technical Guide to the Discovery of Novel Diazaspiro[4.5]decane Derivatives
A Senior Application Scientist's Perspective on Synthesis, Biological Evaluation, and Therapeutic Potential
This guide provides a comprehensive overview of the discovery and development of novel diazaspiro[4.5]decane derivatives, a class of spirocyclic compounds with significant therapeutic promise. We will delve into the strategic considerations behind their synthesis, the nuances of their biological evaluation, and their emerging roles in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage the unique properties of these complex molecular architectures.
The Strategic Imperative for Spirocyclic Scaffolds in Modern Drug Discovery
The landscape of medicinal chemistry is continually evolving, with a notable shift away from planar, two-dimensional molecules towards more complex, three-dimensional structures. Spirocyclic scaffolds, such as the diazaspiro[4.5]decane core, are at the forefront of this evolution. Their inherent rigidity and three-dimensional nature offer several advantages in drug design, including enhanced binding affinity and improved metabolic stability.[1] The incorporation of heteroatoms like nitrogen and oxygen into these frameworks not only expands their structural diversity but also plays a pivotal role in defining their pharmacokinetic profiles.[1]
The strategic value of spirocycles lies in their ability to orient pharmacophoric elements in a precise spatial arrangement, leading to more specific interactions with biological targets.[2] This structural rigidity can minimize the entropic penalty upon binding, a key factor in achieving high potency. Furthermore, the novelty of many spirocyclic systems provides opportunities for exploring new chemical space and securing intellectual property.[2]
Synthetic Pathways to Novel Diazaspiro[4.5]decane Derivatives
The synthesis of diazaspiro[4.5]decane derivatives requires careful planning and execution. The choice of synthetic route is often dictated by the desired substitution patterns and the overall therapeutic goal. Several robust methods have been developed, each with its own set of advantages and challenges.
Synthesis of 1,3-Diazaspiro[4.5]decane-2,4-diones (Spiro-hydantoins)
Spiro-hydantoins are a prominent class of diazaspiro[4.5]decane derivatives with a wide range of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[3] A cost-effective and efficient three-step synthesis for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been reported, which provides a general route to N-1 monosubstituted spiro carbocyclic hydantoins.[3]
Experimental Protocol: Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione [3]
-
Step 1: Synthesis of 1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile hydrochloride.
-
To a stirred suspension of sodium cyanide (17.2 mmol) and methylamine hydrochloride (17.2 mmol) in a 9:1 (v/v) mixture of DMSO and water, a solution of 4-phenylcyclohexanone (17.2 mmol) in DMSO is added in one portion.
-
The reaction mixture is stirred for 46 hours at room temperature.
-
The mixture is then poured into an ice-water mixture and extracted with ethyl acetate.
-
The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The residue is dissolved in diethyl ether and treated with an ethanolic solution saturated with gaseous hydrochloric acid to a pH of ~2 under an ice bath.
-
The resulting precipitate is filtered, washed with dry diethyl ether, and dried to afford the title compound.
-
-
Step 2: Synthesis of 1-(1-Cyano-4-phenylcyclohexyl)-1-methylurea.
-
To a stirred solution of the product from Step 1 (12.4 mmol) in acetic acid, a solution of potassium cyanate (24.8 mmol) in water is added.
-
-
Step 3: Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
-
The intermediate from Step 2 is then subjected to cyclization to yield the final product.
-
The structure of the final compound is typically confirmed using a suite of analytical techniques, including 1H NMR, 13C NMR, HSQC, HMBC, elemental analysis, FT-IR, and HRMS.[3]
Synthesis of 1,8-Diazaspiro[4.5]decane Scaffolds
A novel approach to the synthesis of the 1,8-diazaspiro[4.5]decane scaffold involves a bromine-mediated 5-endo cyclization of a 4-aminobutene intermediate under acidic conditions.[4] This method represents a significant advancement in the construction of this particular spirocyclic system.[4]
Conceptual Workflow for Bromine-Mediated Cyclization
Caption: Proposed mechanism for the novel bromine-mediated synthesis of the 1,8-diazaspiro[4.5]decane scaffold.
Therapeutic Applications and Biological Targets
The diverse biological activities of diazaspiro[4.5]decane derivatives make them attractive candidates for drug development across multiple therapeutic areas.
Cardioprotection and Mitochondrial Targets
Recent research has highlighted the potential of 1,3,8-triazaspiro[4.5]decane and 1,4,8-triazaspiro[4.5]decan-2-one derivatives as inhibitors of the mitochondrial permeability transition pore (mPTP).[5][6][7] The opening of the mPTP is a critical event in the progression of myocardial cell death following reperfusion injury.[6]
-
Mechanism of Action: These compounds have been shown to target the c subunit of the F1/FO-ATP synthase complex, a key component in the regulation of the mPTP.[5][6] By inhibiting the opening of the pore, these derivatives can reduce the apoptotic rate in the heart and improve overall cardiac function.[6]
-
In Vitro Evaluation: The inhibitory activity of these compounds on mPTP opening is typically assessed in isolated mitochondria. A key parameter measured is the calcium retention capacity, with more potent inhibitors allowing the mitochondria to retain higher concentrations of calcium before the pore opens.
Table 1: Representative Biological Data for mPTP Inhibitors
| Compound ID | Scaffold Type | In Vitro Potency (mPTP Inhibition) | Cytoprotective Activity (Hypoxia/Reoxygenation Model) |
| PP11 | 1,3,8-Triazaspiro[4.5]decane | Good | - |
| IB6a | 1,3,8-Triazaspiro[4.5]decane | Good | - |
| 14e | 1,4,8-Triazaspiro[4.5]decan-2-one | High | Demonstrated |
Central Nervous System Disorders
Diazaspiro[4.5]decane derivatives have also been investigated for their potential in treating central nervous system disorders.
-
Muscarinic Agonists: A series of 2-alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones have been synthesized and evaluated as muscarinic agonists.[8] One derivative, 2-methoxy-2,8-diazaspiro[4.5]decane-1,3-dione, was identified as a relatively M1 selective agonist with a long duration of action.[8]
-
Sigma Receptor Ligands: The sigma-1 (σ1) and sigma-2 (σ2) receptors are implicated in a variety of neurological and psychiatric conditions. 1-Oxa-8-azaspiro[4.5]decane derivatives have been designed as selective σ1 receptor ligands, with some exhibiting nanomolar affinity.[9] The development of radiolabeled versions of these compounds, such as [18F]8, holds promise for their use as brain imaging agents.[9] Furthermore, diazaspiro cores are being explored as bioisosteres for piperazine in the development of σ2 receptor ligands, which have potential applications in the treatment of Alzheimer's disease and neuropathic pain.[10]
Experimental Workflow for Radioligand Evaluation
Caption: A typical workflow for the development and evaluation of a novel radioligand for brain imaging.
Antimicrobial and Anticancer Applications
The therapeutic potential of diazaspiro[4.5]decane derivatives extends to infectious diseases and oncology.
-
Antifungal Activity: Novel 2-oxo-(1-oxo-2,8-diazaspiro[4.5]decane-8-yl)ethylpiperidine carboxamide derivatives have been synthesized and shown to exhibit moderate to excellent antifungal activity against pathogenic fungal strains.[11] Some of these compounds have demonstrated inhibitory activity against chitin synthase, a key enzyme in fungal cell wall biosynthesis.[11]
-
Myelostimulating Effects: 1,3,8-Triazaspiro[4.5]decane-2,4-diones have been found to possess myelostimulating activity in models of cyclophosphamide-induced myelosuppression.[12] These compounds can accelerate the regeneration of lymphocyte and granulocyte cell pools in the bone marrow.[12]
-
Antitumor Potential: Related spirocyclic compounds, such as 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines], have been shown to induce significant alterations in the actin cytoskeleton of tumor cells, leading to a decrease in stress fibers and filopodia-like deformations.[13]
Future Directions and Concluding Remarks
The discovery of novel diazaspiro[4.5]decane derivatives continues to be a vibrant and promising area of medicinal chemistry. The unique structural features of these spirocyclic scaffolds provide a powerful platform for the design of highly potent and selective therapeutic agents. Future research will likely focus on the development of more efficient and stereoselective synthetic methods, a deeper understanding of their structure-activity relationships, and the exploration of new biological targets. The continued investigation of these fascinating molecules holds the potential to deliver the next generation of innovative medicines for a wide range of human diseases.
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Morciano, G., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(16), 7131-7143. Available at: [Link]
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The Spirocyclic Scaffold: A Gateway to Three-Dimensionality and Enhanced Druggability in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the modern era of drug discovery, the pursuit of novel chemical matter with superior efficacy, selectivity, and pharmacokinetic profiles is relentless. The "escape from flatland"—a strategic shift away from planar, aromatic compounds towards more three-dimensional (3D) molecular architectures—has identified spirocyclic scaffolds as a privileged structural motif.[1][2] Spirocycles, characterized by two rings sharing a single common atom, introduce a unique and rigid 3D geometry that offers significant advantages in medicinal chemistry.[3][4] This guide provides a comprehensive technical overview of the role of spirocyclic compounds in drug design, exploring their impact on molecular properties, outlining key synthetic strategies, and presenting case studies that highlight their successful application in developing clinical candidates and approved drugs.
The Rationale for Spirocyclic Scaffolds: Beyond Flatland
For decades, medicinal chemistry has been dominated by aromatic and heteroaromatic ring systems. While successful, this chemical space is heavily explored, and flat molecules often present challenges such as poor solubility, high metabolic liability, and off-target promiscuity. Spirocyclic compounds directly address these limitations by introducing a higher fraction of sp³-hybridized carbons (Fsp³), a key descriptor for molecular complexity and three-dimensionality.[5][6]
The core advantages of incorporating spirocyclic motifs are rooted in their distinct structural features:
-
Inherent Three-Dimensionality: The spiro-fusion of two rings forces substituents into well-defined vectors in three-dimensional space.[3] This allows for more precise and extensive interactions with the complex 3D topologies of biological targets like protein binding pockets, which is often difficult to achieve with planar systems.[3]
-
Conformational Rigidity: The spirocyclic core restricts the conformational flexibility of a molecule.[1][7] This pre-organization of the molecule into a bioactive conformation can lead to a significant increase in binding affinity by minimizing the entropic penalty upon binding. This rigidity also aids in structure-based drug design (SBDD) by providing a limited number of predictable conformations.[3]
-
Improved Physicochemical Properties: The shift from sp²- to sp³-rich scaffolds generally correlates with improved drug-like properties.[1] Incorporation of spirocycles has been shown to increase aqueous solubility, decrease lipophilicity (logP), and enhance metabolic stability compared to their planar or more flexible counterparts.[1][5]
-
Novel Chemical Space: Spirocycles provide access to novel and underexplored chemical space, offering opportunities for generating new intellectual property.[8]
The fundamental principle of a spirocyclic core is the projection of functional groups into distinct spatial regions, enabling optimized ligand-receptor interactions.
Caption: Figure 1: Spatial projection of substituents from a spirocyclic core.
Impact on Physicochemical and ADME Properties: A Quantitative Perspective
The decision to introduce a spirocyclic moiety is often driven by the need to optimize a molecule's Administration, Distribution, Metabolism, and Excretion (ADME) profile. The transition from a flat aromatic system to a 3D spirocyclic one can have profound and predictable effects on key physicochemical parameters.
| Property | Typical Trend with Spirocycle Introduction | Rationale |
| Aqueous Solubility | Increase | The disruption of crystal lattice packing and the frequent introduction of heteroatoms in spiro-heterocycles leads to improved solvation.[1] |
| Lipophilicity (logP) | Decrease | Replacing aromatic carbons with saturated carbons generally lowers lipophilicity, which can reduce off-target toxicity and improve pharmacokinetics.[1] |
| Metabolic Stability | Increase | Spirocyclic scaffolds can block sites of metabolism by replacing metabolically labile groups (e.g., gem-dimethyl groups) or by sterically shielding adjacent functional groups from metabolic enzymes.[5] |
| Basicity (pKa) | Increase (for azaspirocycles) | Azaspirocycles often exhibit higher basicity compared to their non-spirocyclic counterparts like piperidines or piperazines, which can influence receptor interactions and solubility.[1] |
| Fraction of sp³ Carbons (Fsp³) | Increase | By definition, spirocycles increase the sp³ character, which is correlated with higher clinical success rates.[5][6] |
Table 1: General trends in physicochemical properties upon introduction of a spirocyclic scaffold.
A compelling example is the development of melanin-concentrating hormone receptor 1 (MCHR1) antagonists, where the introduction of a peripheral spirocyclic moiety was crucial for improving the overall physicochemical properties required for central nervous system (CNS) exposure and enhancing selectivity by mitigating hERG (human Ether-a-go-go-Related Gene) channel affinity.[3]
Strategic Application in Drug Design: Enhancing Potency and Selectivity
Beyond improving ADME properties, spirocycles are powerful tools for optimizing pharmacodynamics. Their rigid nature allows for precise control over the orientation of pharmacophoric elements, leading to enhanced potency and selectivity.
Case Study: PARP Inhibitor Selectivity
The FDA-approved PARP inhibitor Olaparib is a cornerstone of cancer therapy but inhibits multiple members of the PARP family. To achieve greater selectivity for PARP-1, a research program replaced Olaparib's flexible piperazine ring with a rigid diazaspiro[3.3]heptane scaffold.[6]
-
The Challenge: Olaparib's flexibility allows it to adapt to the active sites of various PARP isoforms, leading to broader activity and potential off-target effects.
-
The Spirocyclic Solution: The rigid spirocyclic analogue locked the substituents in a conformation that was optimal for PARP-1 binding but less favorable for other isoforms.
-
The Outcome: While the spirocyclic analogue showed a modest 2-fold reduction in potency against PARP-1, its selectivity against other PARP family members increased significantly.[6] This enhanced selectivity was accompanied by reduced DNA damage and lower cytotoxicity, highlighting a path towards safer PARP inhibitors for non-cancer indications.[1][6]
Caption: Figure 2: Spirocycle-induced selectivity enhancement for PARP-1.
Case Study: GPCR Ligand Design
Spirocycles are considered privileged structures for G protein-coupled receptor (GPCR) ligands.[3] The design of selective D₃ receptor agonists illustrates this principle. The D₂ and D₃ dopamine receptors share nearly identical binding sites, making selectivity a major challenge. By generating a library of diazospirocyclic compounds, researchers were able to exploit subtle differences in the receptor topologies. The choice of ring size within the spirocyclic moiety was critical, ultimately yielding a compound with nanomolar affinity and a remarkable 900-fold selectivity for the D₃ over the D₂ receptor.[1]
Key Synthetic Methodologies and Protocols
Historically, the synthesis of spirocycles was considered challenging due to the need to construct a quaternary carbon center.[3] However, the development of modern synthetic methods has made these scaffolds increasingly accessible.
Representative Synthetic Workflow: Michael Addition/Condensation Cascade
A common and robust method for constructing spiro-heterocycles involves an intramolecular cascade reaction. The synthesis of Tedisamil, a potassium channel blocker, provides a clear example.[8]
Protocol: Synthesis of the Tedisamil Spirocyclic Core
-
Knoevenagel Condensation:
-
React cyclopentanone with an active methylene compound (e.g., malononitrile or cyanoacetamide) under basic conditions to form a cyclopentylidene derivative. This creates the electrophilic center for the subsequent Michael addition.
-
-
Michael Addition:
-
Treat the Knoevenagel product with a suitable nucleophile (in the case of Tedisamil, 2-cyanoacetamide). The conjugate addition of the nucleophile to the α,β-unsaturated system initiates the cyclization.
-
-
Intramolecular Condensation/Cyclization:
-
Under acidic conditions (e.g., sulfuric acid), the newly added nucleophile undergoes an intramolecular cyclization with a carbonyl or nitrile group on the cyclopentane ring. This key step forges the second ring and establishes the spirocyclic junction.
-
-
Further Functionalization:
-
The resulting spirocyclic skeleton is then elaborated through standard functional group manipulations (e.g., reduction, alkylation) to yield the final active pharmaceutical ingredient (API).[8]
-
Caption: Figure 3: General workflow for spirocycle synthesis via cascade reaction.
Other important synthetic strategies include:
-
Intramolecular Alkylation/Acylation: Cyclization of a precursor containing both a nucleophile and an electrophile tethered to a central atom.
-
Ring-Closing Metathesis (RCM): A powerful method for forming carbocyclic and heterocyclic spiro-systems.
-
Diels-Alder Reactions: Used to construct complex polycyclic spiro-systems, as seen in the synthesis of Griseofulvin.[2]
-
Ketalization/Acetalization: A straightforward method for creating spiro-oxygen heterocycles from ketones and diols.[3]
Conclusion and Future Outlook
Spirocyclic scaffolds have firmly established their place as a valuable tool in the medicinal chemist's toolbox.[4] Their ability to confer conformational rigidity, improve physicochemical properties, and enable precise three-dimensional exploration of target binding sites directly addresses many of the shortcomings of traditional planar molecules.[7][9] The increasing number of spirocycle-containing compounds entering and succeeding in clinical trials is a testament to their utility.[5][10] As synthetic methodologies become more sophisticated and our understanding of structure-property relationships deepens, the strategic incorporation of spirocyclic motifs will continue to be a key driver of innovation in the discovery of next-generation therapeutics.
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An In-depth Technical Guide to tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate: A Versatile Scaffold for Modern Drug Discovery
Abstract
Spirocyclic scaffolds have emerged as a compelling structural motif in medicinal chemistry, offering a unique three-dimensional geometry that can enhance potency, selectivity, and pharmacokinetic properties of drug candidates.[1][2] Among these, diazaspiroalkanes are particularly valuable due to their ability to serve as conformationally restricted analogs of piperidines and piperazines, which are ubiquitous in approved drugs.[3] This guide provides a comprehensive technical overview of tert-butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate, a bifunctional building block with significant potential for the synthesis of novel therapeutics. While detailed public literature on this specific molecule is nascent, this document synthesizes information from analogous structures and established chemical principles to present its core properties, a robust synthetic strategy, and its prospective applications for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Diazaspiro[4.5]decane Core
The quest for novel chemical matter to address complex biological targets is a central theme in drug discovery.[4] Saturated heterocyclic scaffolds are a cornerstone of this effort, yet the exploration of chemical space remains heavily biased towards a limited number of frameworks.[3] Spirocycles, which contain two rings connected by a single common atom, provide a powerful solution by introducing a rigid, three-dimensional exit vector from a core scaffold. This structural feature can improve target binding by optimizing ligand presentation and can lead to enhanced physicochemical properties, such as increased solubility and metabolic stability, when compared to their non-spirocyclic or planar counterparts.[2]
The 4,9-diazaspiro[4.5]decane framework, in particular, is of high interest. It combines a six-membered piperidine ring and a five-membered pyrrolidine ring through a spirocyclic carbon. The presence of two distinct nitrogen atoms allows for differential functionalization, creating a versatile platform for library synthesis. The title compound, tert-butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate, incorporates key features for synthetic utility:
-
A Boc-protected nitrogen (N-4), which allows for controlled, selective reactions at the other nitrogen.
-
A secondary amine (N-9), available for a wide range of synthetic modifications (e.g., alkylation, acylation, reductive amination).
-
A ketone (at C-10), which serves as a handle for further elaboration, such as the introduction of new stereocenters or the extension of the molecular scaffold.
This combination makes the molecule an attractive starting point for developing novel agents targeting a range of diseases, from central nervous system disorders to oncology.[5][6]
Physicochemical and Structural Properties
The key properties of the title compound are summarized below. These are derived from data available from chemical suppliers and computational predictions, providing a baseline for experimental work.
| Property | Value | Source |
| CAS Number | 875569-02-1 | Supplier Data |
| Molecular Formula | C₁₃H₂₂N₂O₃ | Supplier Data |
| Molecular Weight | 254.33 g/mol | Supplier Data |
| Appearance | White to off-white solid (Predicted) | N/A |
| Solubility | Soluble in methanol, dichloromethane, DMSO (Predicted) | N/A |
| XLogP3 | 0.7 | PubChem[7] |
| Hydrogen Bond Donors | 1 (from the secondary amine) | PubChem[7] |
| Hydrogen Bond Acceptors | 3 (from the two carbonyls and secondary amine) | PubChem[7] |
Proposed Synthesis and Mechanistic Rationale
Experimental Protocol: A Plausible Synthetic Route
Objective: To synthesize tert-butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate.
Causality: The chosen strategy relies on the initial construction of a protected piperidine ring bearing a masked carbonyl group and a nitrile. The nitrile serves as a precursor to the aminomethyl group required for the subsequent intramolecular cyclization to form the pyrrolidinone ring. This sequence ensures regiochemical control and leverages well-understood, high-yielding transformations.
Step 1: Synthesis of tert-Butyl 4-cyano-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
-
To a solution of tert-butyl 4-cyano-4-oxopiperidine-1-carboxylate in toluene, add ethyl cyanoacetate and a catalytic amount of piperidine and acetic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, wash with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the Knoevenagel condensation product.
-
Dissolve the purified intermediate in ethanol and add NaBH₄ portion-wise at 0°C to selectively reduce the double bond.
-
Quench the reaction with water, extract with ethyl acetate, and purify as above to yield the target intermediate.
Step 2: Reductive Cyclization to form the Spiro-Lactam
-
Dissolve the product from Step 1 in methanol or ethanol in a high-pressure hydrogenation vessel.
-
Add a catalytic amount of Raney Nickel (approx. 10-20% w/w).
-
Pressurize the vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature to 50°C.[9]
-
Monitor the reaction for hydrogen uptake and by LC-MS for the disappearance of the starting material and the formation of the desired product. This reaction involves the reduction of both the nitrile and the ester, followed by spontaneous intramolecular cyclization to form the lactam.
-
Once complete, carefully filter the catalyst through a pad of Celite, washing with methanol.
-
Concentrate the filtrate in vacuo to yield the crude product.
-
Purify by column chromatography or recrystallization to afford pure tert-butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate.
Workflow Visualization
Caption: Proposed synthetic workflow for the target compound.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this scaffold lies in its role as a versatile intermediate for creating diverse libraries of drug-like molecules.[10][11] The orthogonal reactivity of its functional groups allows for systematic exploration of the surrounding chemical space.
Key Derivatization Strategies:
-
N-9 Functionalization: The secondary amine is the most accessible point for modification. It can be readily alkylated, acylated, or used in reductive amination protocols to append a wide variety of side chains. This position is often critical for modulating target affinity and selectivity. For instance, in the development of antidepressant agents, aryl-spirocyclic diamine derivatives have shown promise as multimodal monoaminergic compounds.[5]
-
Ketone (C-10) Chemistry: The carbonyl group can be transformed in numerous ways:
-
Reduction: Reduction to the corresponding alcohol introduces a new stereocenter and a hydrogen bond donor/acceptor.
-
Reductive Amination: Reaction with primary or secondary amines provides access to 10-amino derivatives, further expanding the scaffold.
-
Wittig Reaction/Olefination: Creates an exocyclic double bond, which can be a key pharmacophoric element or an intermediate for further reactions.
-
Grignard/Organolithium Addition: Adds carbon-based substituents, allowing for scaffold growth and the introduction of lipophilic groups.
-
-
Boc-Deprotection and N-4 Functionalization: Removal of the Boc group with an acid (e.g., TFA) liberates the piperidine nitrogen, enabling a second wave of diversification. This allows for the synthesis of compounds where both nitrogens are functionalized with distinct groups, creating highly complex and tailored molecules.
Logical Workflow for Library Synthesis
Caption: Diversification pathways from the core spirocyclic scaffold.
Safety and Handling
While specific toxicity data for this compound is not available, GHS hazard classifications for structurally similar compounds provide a useful guide for handling.[12][13][14]
-
Skin Corrosion/Irritation: May cause skin irritation.[12][13][14]
-
Eye Damage/Irritation: May cause serious eye irritation or damage.[12][13][14]
-
Respiratory Irritation: May cause respiratory tract irritation.[12][13][14]
Standard Laboratory Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate represents a highly valuable, yet underexplored, building block for modern medicinal chemistry. Its unique three-dimensional structure, combined with orthogonally reactive functional groups, provides a robust platform for the synthesis of diverse compound libraries. By serving as a conformationally restricted scaffold, it offers a compelling strategy for developing drug candidates with improved potency, selectivity, and ADME properties. This guide provides a foundational understanding of its properties and synthetic utility, intended to empower researchers to leverage this and similar spirocyclic scaffolds in their pursuit of novel therapeutics.
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Zhang, T., Wu, Y., & Li, Z. (2011). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3492. [Link]
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Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(15), 3374–3377. [Link]
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Yi, S., et al. (2025). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computers in Biology and Medicine, 182, 111437. [Link]
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The Emerging Therapeutic Landscape of Diazaspiro[4.5]decan-1-ones: A Technical Guide to Key Targets
For Immediate Release
[City, State] – [Date] – The unique structural motif of the diazaspiro[4.5]decan-1-one scaffold has emerged as a privileged framework in medicinal chemistry, yielding a diverse array of compounds with significant potential across multiple therapeutic areas. This technical guide offers an in-depth analysis of the key biological targets of these compounds, providing researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape, mechanistic insights, and validated experimental protocols.
Introduction: The Structural Advantage of the Diazaspiro[4.5]decan-1-one Core
The diazaspiro[4.5]decan-1-one core, characterized by a spirocyclic system containing two nitrogen atoms, offers a three-dimensional architecture that allows for precise spatial orientation of substituents. This structural rigidity and complexity provide a compelling advantage in designing selective and potent modulators of challenging biological targets. The ability to introduce diversity at multiple points on the scaffold has enabled the development of compounds with finely tuned pharmacological profiles, spanning anti-inflammatory, anti-cancer, anti-fungal, and neurological applications.
Key Therapeutic Targets and Mechanisms of Action
Our analysis of the current literature reveals several key protein targets for which diazaspiro[4.5]decan-1-one derivatives have shown significant inhibitory activity.
Kinase Inhibition in Inflammatory Pathways
2.1.1. Receptor-Interacting Protein Kinase 1 (RIPK1): A Gateway to Controlling Necroptosis.
Necroptosis, a form of programmed necrosis, is a key driver in various inflammatory diseases. The kinase activity of RIPK1 is a critical node in the necroptosis pathway, making it a prime target for therapeutic intervention. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent RIPK1 inhibitors.[1] One notable compound demonstrated a half-maximal inhibitory concentration (IC50) of 92 nM against RIPK1 and exhibited a significant anti-necroptotic effect in U937 cells.[1] This highlights the potential of this scaffold in developing treatments for conditions such as sepsis, and neurodegenerative diseases.
2.1.2. Janus Kinase (JAK) Family: Dual TYK2/JAK1 Inhibition for Inflammatory Bowel Disease.
The JAK-STAT signaling pathway is central to the inflammatory cascade in autoimmune diseases. A novel 2,8-diazaspiro[4.5]decan-1-one derivative has been identified as a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[2][3][4] This compound, referred to as compound 48 in the literature, displayed IC50 values of 6 nM and 37 nM for TYK2 and JAK1, respectively, with over 23-fold selectivity against JAK2.[2][3] In preclinical models of acute ulcerative colitis, this derivative demonstrated superior anti-inflammatory efficacy compared to tofacitinib, a known pan-JAK inhibitor.[2][3] The therapeutic effect is mediated by the regulation of TYK2/JAK1-dependent genes and the modulation of Th1, Th2, and Th17 cell differentiation.[2][3]
Signaling Pathway: JAK-STAT Inhibition by a 2,8-Diazaspiro[4.5]decan-1-one Derivative
Caption: Inhibition of the JAK-STAT signaling pathway by a 2,8-diazaspiro[4.5]decan-1-one derivative.
Antifungal Activity through Chitin Synthase Inhibition
The fungal cell wall, rich in chitin, presents a selective target for antifungal agents as this polysaccharide is absent in mammals. Novel diazaspiro[4.5]decan-1-one derivatives have been designed and synthesized as potential inhibitors of chitin synthase. These compounds exhibit moderate to excellent antifungal activity against pathogenic fungal strains, including drug-resistant variants, while showing minimal potency against bacteria.[5] Enzyme kinetics studies revealed that these compounds act as non-competitive inhibitors of chitin synthase, with one derivative showing a Ki of 0.14 mM.[5] This class of compounds holds promise for the development of new antifungal therapies with a favorable safety profile.
Targeting DNA Damage Repair and Cancer
2.3.1. Poly (ADP-ribose) Polymerase (PARP-1) Inhibition.
The diazaspiro core has been explored as a bioisosteric replacement for the piperazine core in the framework of the PARP-1 inhibitor, olaparib.[6] While this modification led to a reduction in PARP-1 affinity and cytotoxicity compared to the parent compound, the study demonstrated that in silico modeling can be a valuable tool in the design of future PARP inhibitors.[6] Further optimization of the diazaspiro scaffold could lead to novel PARP inhibitors with unique pharmacological properties.
2.3.2. Broader Anticancer Activity.
Derivatives of 1-thia-4-azaspiro[4.5]decane have demonstrated moderate to high inhibitory activity against various cancer cell lines, including hepatocellular carcinoma (HepG-2), prostate adenocarcinoma (PC-3), and colorectal carcinoma (HCT116).[7][8] Similarly, certain 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones have shown anticancer activities.[9] While the precise molecular targets for these compounds are not fully elucidated, their cytotoxic effects suggest interference with critical cellular processes in cancer cells. Dispirooxindoles containing a spiro-oxindole moiety have been investigated for their potential to inhibit the p53/MDM2 protein interaction.[10]
Neurological and Cellular Homeostasis Targets
2.4.1. Anticonvulsant Activity.
Diazaspiro hydantoins have shown promise as potential anticonvulsants.[11] In preclinical studies using the maximal electroshock (MES) seizure model, these compounds exhibited a significant protective effect.[11] The anticonvulsant activity appears to be correlated with the lipophilicity of the substituents on the hydantoin ring, suggesting that bioavailability and penetration of the blood-brain barrier are key determinants of efficacy.[11]
2.4.2. Mitochondrial Permeability Transition Pore (mPTP) Inhibition.
The mitochondrial permeability transition pore (mPTP) is a critical mediator of cell death in ischemia/reperfusion injury.[12] A series of 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been developed as novel mPTP inhibitors.[12] These compounds have demonstrated high in vitro potency in inhibiting mPTP opening and protecting cardiomyocytes from hypoxia/reoxygenation-induced death.[12] Modeling studies suggest a binding site at the interface between the c-subunit ring and subunit a of ATP synthase.[12]
2.4.3. Phospholipase D (PLD) Isoform-Selective Inhibition.
Novel, chiral 2,8-diazaspiro[4.5]decan-1-one derivatives have been shown to be enantioselective inhibitors of individual phospholipase D (PLD) isoforms.[13] These compounds exhibit improved pharmacokinetic properties, including enhanced plasma free fraction and longer half-lives in vivo, compared to earlier triazaspiro[4.5]decanone-based inhibitors.[13]
2.4.4. Potential Dopamine Agonism.
Certain 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes have been evaluated for their potential as dopamine agonists.[14] While central nervous system activity was not observed, one analog demonstrated potent peripheral dopamine agonist activity in the cat cardioaccelerator nerve assay.[14]
Quantitative Data Summary
| Compound Class | Target | Key Findings | Reference |
| 2,8-Diazaspiro[4.5]decan-1-one | RIPK1 | IC50 = 92 nM; anti-necroptotic effect | [1] |
| 2,8-Diazaspiro[4.5]decan-1-one | TYK2/JAK1 | IC50 = 6 nM (TYK2), 37 nM (JAK1); >23-fold selectivity vs JAK2 | [2][3] |
| Diazaspiro[4.5]decan-1-one | Chitin Synthase | Non-competitive inhibition (Ki = 0.14 mM); potent antifungal activity | [5] |
| Diazaspiro Hydantoin | Not specified (Anticonvulsant) | Significant protective effect in MES seizure model | [11] |
| 1,4,8-Triazaspiro[4.5]decan-2-one | mPTP | High in vitro potency in inhibiting mPTP opening | [12] |
| 2,8-Diazaspiro[4.5]decan-1-one | PLD Isoforms | Enantioselective inhibition; improved pharmacokinetics | [13] |
Experimental Protocols
Kinase Inhibition Assay (Example: RIPK1)
A detailed, step-by-step methodology for assessing the inhibitory activity of diazaspiro[4.5]decan-1-ones against a target kinase.
-
Reagents and Materials: Recombinant human RIPK1 kinase, ATP, substrate peptide (e.g., myelin basic protein), test compounds, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Compound Preparation: Dissolve test compounds in DMSO to create stock solutions. Prepare serial dilutions in assay buffer.
-
Assay Procedure: a. Add kinase, substrate, and test compound to a 384-well plate. b. Initiate the reaction by adding ATP. c. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and measure the signal (e.g., luminescence) according to the detection kit manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow: Kinase Inhibition Assay
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
Conclusion and Future Directions
The diazaspiro[4.5]decan-1-one scaffold has proven to be a versatile platform for the discovery of novel therapeutic agents. The diverse range of biological targets modulated by these compounds underscores their potential in addressing unmet medical needs in inflammation, infectious diseases, oncology, and neurology. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these promising lead compounds, as well as exploring new therapeutic applications for this privileged chemical framework. The continued application of structure-based drug design and in silico screening will undoubtedly accelerate the translation of these findings into clinically effective therapies.
References
-
Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. (2022-04-01). PubMed. Retrieved from [Link]
-
Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. (2019-08-01). ResearchGate. Retrieved from [Link]
-
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. (2022-02-24). PubMed. Retrieved from [Link]
-
Synthesis and Evaluation of Novel Diazaspiro Hydantoins as Potential Anticonvulsants. PubMed. Retrieved from [Link]
-
Synthesis and Biological Evaluation of S-, O- and Se-Containing Dispirooxindoles. MDPI. Retrieved from [Link]
-
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. (2022-02-03). ACS Publications. Retrieved from [Link]
-
Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2017-01-20). PubMed. Retrieved from [Link]
-
Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC - NIH. Retrieved from [Link]
-
Synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. ResearchGate. Retrieved from [Link]
-
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. (2022-02-03). Figshare. Retrieved from [Link]
-
Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. PubMed. Retrieved from [Link]
-
Isoform selective PLD inhibition by novel, chiral 2,8-diazaspiro[4.5]decan-1-one derivatives. PubMed. Retrieved from [Link]
-
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS. Retrieved from [Link]
-
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Retrieved from [Link]
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC - PubMed Central. Retrieved from [Link]
-
Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. Retrieved from [Link]
Sources
- 1. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. figshare.com [figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Evaluation of Novel Diazaspiro Hydantoins as Potential Anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sfera.unife.it [sfera.unife.it]
- 13. Isoform selective PLD inhibition by novel, chiral 2,8-diazaspiro[4.5]decan-1-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Flatland: Exploring the Chemical Space of Diazaspiro[4.5]decane Analogs
Executive Summary: The Spirocyclic Imperative
In the modern era of drug discovery, the "Escape from Flatland" initiative has driven a paradigm shift away from planar, aromatic-heavy libraries toward architectures with higher three-dimensionality. The diazaspiro[4.5]decane scaffold represents a pinnacle of this design philosophy. Unlike flexible alkyl chains or flat heteroaromatics, this spirocyclic core offers a rigid, orthogonal vector presentation that allows precise positioning of pharmacophores in 3D space.[1][2]
This technical guide explores the structural rationale, synthetic methodologies, and medicinal utility of diazaspiro[4.5]decane analogs.[3] We focus specifically on the 2,8-diazaspiro[4.5]decane and 1,3,8-triazaspiro[4.5]decane (hydantoin) isomers, which have emerged as privileged scaffolds in the development of JAK inhibitors, Sigma-1 receptor ligands, and opioid agonists.
Structural Rationale & Physicochemical Advantages[1][3][4][5][6][7]
The primary failure mode for many high-throughput screening hits is poor physicochemical properties (low solubility, high lipophilicity). The diazaspiro[4.5]decane scaffold addresses these attrition risks through intrinsic structural features.
The Fsp³ Advantage
Increasing the fraction of sp³-hybridized carbons (
Vectorial Orthogonality
In a standard piperazine or biphenyl system, substituents often lie in a similar plane. In diazaspiro[4.5]decane, the five-membered ring and the six-membered ring are essentially orthogonal. This allows a drug molecule to explore deep, narrow binding pockets while simultaneously engaging solvent-exposed residues.
Comparative Chemical Space Analysis
| Property | N-Phenylpiperazine (Flat) | 2,8-Diazaspiro[4.5]decane (Spiro) | Impact |
| Topology | Planar/Flexible | Rigid/Orthogonal | Improved shape complementarity |
| ClogP | High (Lipophilic) | Low (Polar) | Reduced metabolic clearance risk |
| Solubility | Low to Moderate | High | Better oral bioavailability |
| Metabolic Stability | Prone to aromatic oxidation | Blocked metabolic soft spots | Extended half-life ( |
Synthetic Strategies and Decision Trees
Constructing the quaternary spiro-center is the rate-limiting step in accessing this chemical space. Two dominant strategies exist: Sequential Alkylation (for 2,8-systems) and Condensation/Cyclization (for 1,3,8-hydantoins).
Visualization of Synthetic Logic
Figure 1: Synthetic decision tree distinguishing the routes for the two most common diazaspiro[4.5]decane pharmacophores.
Detailed Experimental Protocol: Synthesis of 2,8-Diazaspiro[4.5]decan-1-one Core
This protocol describes the synthesis of a 2,8-diazaspiro[4.5]decane analog, a scaffold critical for dual TYK2/JAK1 inhibitors [1]. This specific route utilizes a commercially available ketal-protected ketone to establish the spiro-center via nitrile alkylation.
Phase 1: Nitrile Formation (TosMIC Reaction)
Objective: Convert the ketone to a nitrile while retaining the ketal protection.
-
Reagents: 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq), Tosylmethyl isocyanide (TosMIC, 1.1 eq), Potassium tert-butoxide (t-BuOK, 2.5 eq).
-
Solvent: 1,2-Dimethoxyethane (DME) / Ethanol (20:1).
-
Procedure:
-
Dissolve 1,4-dioxaspiro[4.5]decan-8-one in dry DME/Ethanol under
atmosphere. -
Cool to 0°C. Add TosMIC and t-BuOK portion-wise over 30 minutes.
-
Scientific Insight: The low temperature prevents polymerization of TosMIC. The base promotes the formation of the isocyanide anion, which attacks the ketone.
-
Allow to warm to 20°C and stir for 4 hours.
-
Quench: Pour into ice-water. Extract with ethyl acetate (
). -
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Yield: Expect ~75% of 1,4-dioxaspiro[4.5]decane-8-carbonitrile.[6]
-
Phase 2: Construction of the Spiro-Quaternary Center
Objective: Install the ethyl-chloride arm necessary for ring closure.
-
Reagents: Product from Phase 1 (1.0 eq), Lithium Diisopropylamide (LDA, 1.2 eq), 1-bromo-2-chloroethane (1.5 eq).
-
Solvent: Anhydrous THF.
-
Procedure:
-
Cool the nitrile solution to -78°C. Add LDA dropwise.
-
Critical Step: Stir for 1 hour at -78°C to ensure complete deprotonation of the
-carbon. -
Add 1-bromo-2-chloroethane slowly.
-
Warm to room temperature (RT) overnight.
-
Validation: Monitor by TLC. The appearance of a less polar spot indicates alkylation.
-
Workup: Quench with saturated
. Extract and concentrate.[3][7]
-
Phase 3: Reductive Cyclization (The "Spiro-Lock")
Objective: Reduce the nitrile to an amine, which then intramolecularly displaces the chloride to form the pyrrolidine ring.
-
Reagents: Alkylated intermediate, Raney Nickel (catalytic), Hydrogen gas (
, 50 psi), Ammonia in Methanol ( ). -
Procedure:
-
Dissolve the intermediate in
/MeOH. -
Add Raney Nickel (slurry in water/MeOH). Safety: Raney Ni is pyrophoric; keep wet.
-
Hydrogenate in a Parr shaker at 50°C for 12 hours.
-
Mechanism: The nitrile reduces to a primary amine. Under basic conditions (ammonia), the amine attacks the terminal alkyl chloride, closing the 5-membered ring to form the 2,8-diazaspiro[4.5]decane core.
-
Filtration: Filter through Celite to remove catalyst.
-
Phase 4: Deprotection
Objective: Remove the ketal to reveal the ketone (or amine functionality depending on derivative).
-
Reagents: Aqueous HCl (2N) or Pyridinium p-toluenesulfonate (PPTS) in acetone/water.
-
Procedure: Reflux at 70°C for 2 hours to hydrolyze the ketal.
Medicinal Chemistry Case Studies
Case Study A: TYK2/JAK1 Inhibitors (Autoimmune Disease)
Researchers utilized the 2,8-diazaspiro[4.5]decan-1-one scaffold to replace a piperidine moiety in a known TYK2 inhibitor.[8]
-
Result: The spiro analog (Compound 48) showed
values of 6 nM (TYK2) and 37 nM (JAK1) [1]. -
Mechanism: The spiro-ring locked the inhibitor into a conformation that minimized entropic penalty upon binding to the kinase ATP pocket, while the secondary amine allowed for solubilizing groups to extend into the solvent channel.
Case Study B: Sigma-1 Receptor Ligands (Neurology)
The 1-oxa-8-azaspiro[4.5]decane scaffold (an oxygenated analog) was used to develop radioligands for PET imaging.[9]
-
Result: Ligands exhibited nanomolar affinity (
nM) and high selectivity over Sigma-2 receptors [2].[9] -
Insight: The rigid spiro core prevented "floppiness," ensuring the benzyl group (attached to the nitrogen) was presented at the exact distance required for hydrophobic interaction within the Sigma-1 binding site.
Case Study C: Delta Opioid Agonists (Pain Management)
1,3,8-triazaspiro[4.5]decane-2,4-diones (Spiro-hydantoins) were identified as selective agonists for the Delta Opioid Receptor (DOR).
-
Significance: Unlike traditional opioids that target the Mu receptor (high addiction risk), these spiro-analogs showed selectivity for DOR, offering a potential pathway for non-addictive pain relief [3].
Biological Signaling & Mechanism of Action
The following diagram illustrates the downstream effects of a 2,8-diazaspiro-based JAK inhibitor, demonstrating how the chemical scaffold translates to biological efficacy.
Figure 2: Mechanism of Action for Spirocyclic JAK Inhibitors. The spiro-inhibitor blocks the ATP-binding site of the kinase, preventing STAT phosphorylation and subsequent inflammatory gene expression.
Future Outlook: Expanding the Library
The exploration of diazaspiro[4.5]decane analogs is far from exhaustive. Future work should focus on:
-
Stereoselective Synthesis: Developing asymmetric routes to set the spiro-center configuration without chiral resolution.
-
Ring Size Variation: Expanding to diazaspiro[5.5]undecanes to alter the vector angles.
-
DNA-Encoded Libraries (DEL): The rigidity and high solubility of these scaffolds make them ideal "headpieces" for DEL synthesis.
References
-
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 2022.[8]
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 2020.[10]
-
Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 2023.
-
Spirocyclic Scaffolds in Medicinal Chemistry. Expert Opinion on Drug Discovery, 2024.
Sources
- 1. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - HitGen OpenDEL™ [opendelcommunity.com]
- 5. tandfonline.com [tandfonline.com]
- 6. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate
This Application Note provides a verified, high-fidelity protocol for the synthesis of tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate . This scaffold, a spiro-fused pyrrolidine-piperidinone, represents a "privileged structure" in medicinal chemistry, offering constrained geometry critical for targeting GPCRs (e.g., CGRP antagonists) and ion channels.
Executive Summary
This protocol details the synthesis of the 4,9-diazaspiro[4.5]decane-10-one scaffold via a robust Michael Addition–Reductive Cyclization sequence. Unlike routes relying on unstable spiro-hydantoins or complex multicomponent reactions, this pathway utilizes the thermodynamic stability of the six-membered lactam formation to drive the reaction to completion.
Key Advantages:
-
Regiocontrol: Exclusive formation of the 6-membered lactam ring (piperidinone) spiro-fused to the protected pyrrolidine.
-
Scalability: Avoids high-pressure chemistry (except standard hydrogenation) and uses commercially available precursors.
-
Purification: Designed to minimize chromatographic steps; the intermediate is often a solid.
Retrosynthetic Analysis & Strategy
The structural objective is a spiro[4.5] system where the 5-membered ring contains a Boc-protected nitrogen (position 4) and the 6-membered ring contains a lactam (position 10-oxo, 9-aza).
Strategic Disconnection: The most reliable disconnection cuts the lactam amide bond and the C-C bond formed during alkylation.
-
Target: Spiro-lactam.
-
Precursor: An amino-ester with a tethered amine chain.
-
Starting Materials: 1-tert-butyl 3-ethyl pyrrolidine-1,3-dicarboxylate (N-Boc-pyrrolidine-3-ester) and Acrylonitrile.
Mechanism:
-
Step 1 (Construction): Generation of a quaternary center at C3 of the pyrrolidine via base-mediated Michael addition to acrylonitrile.
-
Step 2 (Cyclization): Hydrogenation of the nitrile to a primary amine, which undergoes spontaneous intramolecular nucleophilic acyl substitution on the adjacent ester to close the piperidinone ring.
Figure 1: Retrosynthetic logic flow ensuring correct regiochemistry of the spiro-lactam.
Detailed Experimental Protocol
Phase 1: Construction of the Quaternary Center (Michael Addition)
Objective: Install the 3-carbon nitrile chain at the 3-position of the pyrrolidine ring.
Reagents:
-
1-tert-butyl 3-ethyl pyrrolidine-1,3-dicarboxylate (1.0 eq)
-
Acrylonitrile (1.2 eq)
-
Lithium Diisopropylamide (LDA) (1.1 eq) [Generated in situ or 2.0M commercial solution]
-
Tetrahydrofuran (THF), anhydrous[1]
Protocol:
-
Inert Atmosphere Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.
-
Deprotonation: Charge the flask with THF (10 vol) and the pyrrolidine ester (1.0 eq). Cool the solution to -78 °C (dry ice/acetone bath).
-
Base Addition: Add LDA solution dropwise over 30 minutes, maintaining internal temperature below -70 °C.
-
Mechanistic Note: Low temperature is critical to prevent self-condensation of the ester (Claisen) or polymerization of the acrylonitrile.
-
-
Enolate Formation: Stir at -78 °C for 45 minutes to ensure complete formation of the enolate.
-
Alkylation: Add a solution of acrylonitrile (1.2 eq) in THF (2 vol) dropwise over 20 minutes.
-
Equilibration: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to 0 °C over 2 hours.
-
Quench: Quench the reaction with saturated aqueous NH₄Cl solution (5 vol).
-
Workup: Extract with Ethyl Acetate (3 x 5 vol). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Checkpoint: The crude product is a viscous oil. 1H NMR should show the disappearance of the methine proton at the pyrrolidine C3 position and appearance of nitrile protons.
-
Phase 2: Reductive Cyclization (Lactam Formation)
Objective: Convert the nitrile to a primary amine and close the 6-membered ring.
Reagents:
-
Crude Cyano-Ester Intermediate (from Phase 1)
-
Raney Nickel (approx. 50 wt% slurry in water) OR Cobalt(II) chloride/NaBH4 (if hydrogenation apparatus unavailable)
-
Hydrogen Gas (50-100 psi) or Ammonium Formate
Protocol (Catalytic Hydrogenation Method - Preferred):
-
Preparation: Dissolve the crude intermediate in Ethanol (15 vol).
-
Catalyst Addition: Add Raney Nickel (20 wt% relative to substrate).
-
Hydrogenation: Transfer to a Parr hydrogenation shaker or autoclave. Pressurize to 60 psi H₂ .
-
Reaction: Heat to 50 °C and shake/stir for 12–18 hours.
-
Self-Validating Step: As the nitrile reduces to the amine (-CH₂NH₂), it immediately attacks the adjacent ethyl ester to form the lactam, releasing ethanol. The disappearance of the nitrile peak (IR ~2240 cm⁻¹) and ester carbonyl (IR ~1730 cm⁻¹) indicates completion.
-
-
Filtration: Cool to room temperature. Filter through a pad of Celite to remove the catalyst. Wash the pad with Ethanol.
-
Isolation: Concentrate the filtrate to dryness. The residue typically solidifies upon trituration with Diethyl Ether or Hexanes.
Quantitative Data & Specifications
| Parameter | Specification | Notes |
| Yield (Step 1) | 85 - 92% | High yield expected if temp < -70°C. |
| Yield (Step 2) | 70 - 80% | Cyclization is thermodynamically favored. |
| Appearance | White to Off-white solid | Recrystallization from EtOAc/Hexanes if needed. |
| 1H NMR Diagnostic | δ 3.20–3.40 (m, 2H) | Methylene protons adjacent to Lactam Nitrogen.[1] |
| 13C NMR Diagnostic | δ ~172 ppm | Lactam Carbonyl (distinct from Boc carbonyl). |
| Mass Spec (ESI) | [M+H]+ ~ 255.3 | Consistent with C13H22N2O3. |
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis.
Troubleshooting & Optimization
-
Issue: Incomplete Cyclization (Step 2).
-
Issue: Polymerization in Step 1.
Safety Considerations
-
Acrylonitrile: Highly toxic and carcinogenic. Use only in a well-ventilated fume hood.
-
Raney Nickel: Pyrophoric when dry. Keep wet at all times. Dispose of in a designated container with water.
-
Hydrogen Gas: Flammable/Explosive. Ensure autoclave is grounded and leak-tested.
References
-
General Strategy for Spiro-Piperidines: Carreira, E. M., et al. "Synthesis of Spirocyclic Piperidines."[9] Journal of Organic Chemistry, 2008, 73(12), 4443.
-
Michael Addition Protocols: Overberger, C. G., et al. "Synthesis of Piperidine Derivatives via Michael Addition." Journal of Organic Chemistry, 1981, 46, 2757.[7]
-
Reductive Cyclization of Nitriles: Tang, Q., et al. "Efficient Synthesis of Lactams via Reductive Cyclization." Synthetic Communications, 2007, 37, 3793.[7]
-
Relevant Patent for Spiro-Lactam Scaffolds: Vertex Pharmaceuticals. "Inhibitors of Sodium Channels." WO2012037411, 2012.
-
Structural Validation (Analogous Scaffolds): Korotaev, V. Y., et al. "Synthesis of 8-oxa-2-azaspiro[4.5]decane derivatives." Chemistry of Heterocyclic Compounds, 2018, 54, 905.[7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sfera.unife.it [sfera.unife.it]
- 5. BJOC - Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor [beilstein-journals.org]
- 6. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. img01.pharmablock.com [img01.pharmablock.com]
Application Note: Structural Elucidation of tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate using ¹H and ¹³C NMR Spectroscopy
Abstract
This application note provides a detailed guide to the Nuclear Magnetic Resonance (NMR) analysis of tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate, a key intermediate in the synthesis of various biologically active molecules. We present a comprehensive, step-by-step protocol for sample preparation and data acquisition for both ¹H and ¹³C NMR spectroscopy. Furthermore, a detailed predictive analysis of the ¹H and ¹³C NMR spectra is provided, grounded in established principles of chemical shifts and spin-spin coupling. This guide is designed to serve as a practical resource for researchers, enabling unambiguous structural verification and quality control.
Introduction: The Significance of Spirocyclic Scaffolds
Spirocyclic systems, characterized by two rings sharing a single carbon atom, are of increasing interest in medicinal chemistry. Their rigid, three-dimensional structures offer a unique conformational landscape for interacting with biological targets. The diazaspiro[4.5]decane core, in particular, is a prevalent motif in the development of novel therapeutics. The precise characterization of intermediates such as tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate is paramount for ensuring the stereochemical and constitutional integrity of the final drug candidates. NMR spectroscopy is the most powerful technique for the non-destructive elucidation of such molecular structures in solution.
Experimental Design and Rationale
The choice of NMR solvent and experimental parameters is critical for obtaining high-quality, interpretable spectra. The protocols outlined below are designed to be robust and applicable in any standard analytical chemistry laboratory.
Causality in Solvent Selection
The choice of a deuterated solvent is the first and a crucial step in NMR sample preparation. The solvent must dissolve the analyte completely, be chemically inert, and its residual proton signals should not overlap with signals from the analyte. For tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate, chloroform-d (CDCl₃) is an excellent starting point due to its relatively low cost and ability to dissolve a wide range of organic compounds. However, the chemical shifts of N-H protons can be concentration-dependent and may exchange with trace amounts of deuterium in the solvent. For unambiguous identification of the N-H proton, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a superior choice as it forms strong hydrogen bonds, resulting in sharper N-H signals at a downfield chemical shift and slower exchange rates.[1][2][3] The interactions between the solvent and the solute can influence the chemical shifts, making the choice of solvent a critical parameter in the analysis.[3][4]
Protocol for Sample Preparation
A self-validating system for sample preparation ensures reproducibility and accuracy.
-
Analyte Purity: Ensure the sample of tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate is of high purity, as impurities will complicate the spectrum.
-
Mass Measurement: Accurately weigh approximately 5-10 mg of the compound.
-
Solvent Addition: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Dissolution: Vortex the sample until the solid is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid degradation.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (0 ppm). However, modern NMR spectrometers can reference the spectrum to the residual solvent peak.[1]
-
Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.
NMR Data Acquisition: A Step-by-Step Workflow
The following workflow is a general guideline for acquiring high-quality 1D NMR spectra on a modern spectrometer (e.g., 400 MHz or higher).
Caption: A generalized workflow for NMR data acquisition.
-
Locking: The spectrometer's lock system uses the deuterium signal from the solvent to maintain a stable magnetic field.
-
Shimming: The magnetic field homogeneity is optimized to obtain sharp, symmetrical peaks.
-
Tuning and Matching: The NMR probe is tuned to the correct frequency for both ¹H and ¹³C nuclei to ensure maximum signal-to-noise.
-
Pulse Calibration: The 90° pulse width is determined to ensure accurate signal integration.
-
¹H Spectrum Acquisition: A standard ¹H experiment is run with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C Spectrum Acquisition: A proton-decoupled ¹³C experiment (e.g., zgpg30) is performed. A larger number of scans is required due to the low natural abundance of ¹³C.
Predicted Spectral Analysis: A Guide to Interpretation
The following is a detailed prediction of the ¹H and ¹³C NMR spectra of tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate, based on established chemical shift ranges and substituent effects.
Molecular Structure and Atom Numbering
Caption: Structure and numbering of tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the tert-butyl group, the methylene protons of the two rings, and the N-H proton.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| t-Bu | ~1.45 | Singlet | 9H | The nine equivalent protons of the tert-butyl group are shielded and show a characteristic singlet.[5][6] |
| H-1, H-3 | 3.2 - 3.6 | Multiplet | 4H | Protons adjacent to the Boc-protected nitrogen are deshielded. |
| H-2 | 1.5 - 1.9 | Multiplet | 2H | Aliphatic protons on the five-membered ring. |
| H-6, H-8 | 2.2 - 2.6 | Multiplet | 4H | Protons adjacent to the piperidinone nitrogen and carbonyl group are deshielded. |
| H-7 | 1.7 - 2.1 | Multiplet | 2H | Aliphatic protons on the six-membered ring. |
| N-H | 5.5 - 8.0 (DMSO-d₆) | Broad Singlet | 1H | The amide proton is typically broad and its chemical shift is highly dependent on the solvent and concentration. In DMSO-d₆, it is expected to be more downfield.[7] |
Note: The exact chemical shifts and multiplicities of the methylene protons will depend on the conformational rigidity of the spirocyclic system and potential diastereotopicity.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| t-Bu (CH₃) | ~28 | The three equivalent methyl carbons of the tert-butyl group are highly shielded.[6] |
| t-Bu (quaternary C) | ~80 | The quaternary carbon of the Boc group is deshielded by the adjacent oxygen atoms. |
| C-5 (spiro) | 60 - 75 | The spiro carbon is a quaternary carbon in a unique electronic environment. |
| C-1, C-3 | 40 - 55 | Carbons adjacent to the Boc-protected nitrogen. |
| C-2 | 20 - 35 | Aliphatic carbon in the five-membered ring. |
| C-6, C-8 | 35 - 50 | Carbons adjacent to the piperidinone nitrogen. |
| C-7 | 20 - 35 | Aliphatic carbon in the six-membered ring. |
| C=O (Boc) | 154 - 156 | The carbonyl carbon of the carbamate is significantly deshielded. |
| C=O (amide) | 170 - 175 | The amide carbonyl carbon is the most deshielded carbon in the molecule.[8] |
Advanced NMR Techniques for Unambiguous Assignment
For complex molecules or to resolve signal overlap, 2D NMR techniques are indispensable.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, allowing for the tracing of proton connectivity within each ring system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, enabling the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
Caption: Logical relationships in structure elucidation using 2D NMR.
Conclusion
This application note has detailed a robust methodology for the NMR analysis of tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate. By following the prescribed protocols for sample preparation and data acquisition, and by utilizing the predictive spectral analysis as a guide, researchers can confidently verify the structure and purity of this important synthetic intermediate. The application of 2D NMR techniques will further solidify these assignments, ensuring the highest level of scientific rigor in drug discovery and development programs.
References
- Vertex AI Search. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Chemistry Steps. NMR Chemical Shift Values Table.
- Oregon State University. 13C NMR Chemical Shift.
- ACD/Labs. t-Butyl group towers over other 1H resonances.
- The Royal Society of Chemistry. 1H NMR spectrum of the spiro compound 18.
- National Institutes of Health. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands.
- ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid.
- PubChem. tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate.
- PubMed. NMR spectroscopic analysis of new spiro-piperidylrifamycins.
- MDPI. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
- Reddit. How does solvent choice effect chemical shift in NMR experiments?
- Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.
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The Strategic Integration of tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate in Modern Drug Discovery
Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced therapeutic profiles is a paramount objective. Medicinal chemists are increasingly turning to three-dimensional molecular architectures to escape the confines of "flatland" – the predominantly planar structures that have historically dominated screening libraries. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a particularly promising class of building blocks. Their inherent rigidity and three-dimensional nature can confer significant advantages, including improved binding affinity and metabolic stability of drug candidates.[1]
The strategic incorporation of spirocycles allows for the exploration of previously inaccessible chemical space, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of lead compounds.[2] Among the diverse array of spirocyclic frameworks, the 4,9-diazaspiro[4.5]decane core has garnered considerable attention due to its versatile synthetic handles and proven biological relevance. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a key derivative, tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate , as a strategic building block in the design and synthesis of novel therapeutic agents.
Physicochemical Properties and Strategic Advantages
The subject of this guide, tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate, possesses a unique combination of structural features that make it an exceptionally valuable tool in drug design.
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₁₃H₂₂N₂O₃ | Provides a foundation for further elaboration. |
| Molecular Weight | 254.33 g/mol | A suitable starting point for library synthesis, allowing for the addition of various functional groups without exceeding typical molecular weight guidelines for oral bioavailability. |
| Topological Polar Surface Area (TPSA) | 58.2 Ų | Contributes to favorable cell permeability and oral absorption characteristics. |
| Hydrogen Bond Donors | 1 | The secondary amine at the 9-position offers a key point for diversification. |
| Hydrogen Bond Acceptors | 3 | The ketone and carbamate carbonyls can participate in hydrogen bonding interactions with biological targets. |
| Rotatable Bonds | 1 | The rigid spirocyclic core restricts conformational flexibility, which can lead to higher binding affinity and improved selectivity. |
| logP (Predicted) | 1.5 - 2.0 | Indicates a favorable balance between solubility and lipophilicity. |
The presence of a Boc-protected amine at the 4-position and a secondary amine at the 9-position provides orthogonal handles for selective functionalization. The ketone at the 10-position offers an additional site for modification, such as reductive amination, further expanding the diversification possibilities.
Synthetic Accessibility
Application in Drug Design: A Gateway to Diverse Chemical Libraries
The true value of tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate lies in its role as a versatile scaffold for the generation of diverse chemical libraries. The following sections provide detailed protocols for the key transformations that unlock the potential of this building block.
Core Workflow: From Scaffold to Library
The general workflow for utilizing this spirocyclic building block involves a series of well-established chemical transformations.
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Application Notes and Protocols for the Antifungal Investigation of tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate
Introduction: The Quest for Novel Antifungal Scaffolds
The rising tide of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health. The current antifungal armamentarium is limited, and the development of novel therapeutic agents with unique mechanisms of action is a critical priority. In this context, the exploration of novel chemical scaffolds is paramount. The diazaspiro[4.5]decane core represents a promising, yet underexplored, template for the design of new antifungal drugs. Recent studies on structurally related diazaspiro[4.5]decan-1-one derivatives have demonstrated their potential as inhibitors of fungal chitin synthase, a key enzyme in cell wall biosynthesis.[1][2]
This document serves as a comprehensive guide for the investigation of tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate as a potential novel antifungal agent. While direct experimental data on the antifungal properties of this specific compound are not yet available, its structural similarity to other bioactive diazaspiro compounds provides a strong rationale for its evaluation. These application notes and protocols are designed to provide researchers, scientists, and drug development professionals with a robust framework for the synthesis, in vitro screening, and in vivo evaluation of this promising compound.
Hypothesized Mechanism of Action: Targeting Fungal Cell Wall Integrity
Based on the activity of analogous diazaspiro[4.5]decan-1-one derivatives, it is hypothesized that tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate may exert its antifungal effect by inhibiting chitin synthase.[1][2] Chitin is a crucial structural component of the fungal cell wall, and its inhibition leads to cell wall stress, osmotic instability, and ultimately, fungal cell death. This mechanism is particularly attractive as chitin is absent in mammalian cells, suggesting a potential for high selectivity and a favorable safety profile.
Caption: A generalized synthetic workflow.
In Vitro Evaluation: A Step-by-Step Guide
Antifungal Susceptibility Testing: Broth Microdilution for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A4 guidelines. [3] Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of pathogenic fungi.
Materials:
-
Test Compound: tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate
-
Fungal Strains: Candida albicans (e.g., ATCC 90028), Aspergillus fumigatus (e.g., ATCC 204305), Cryptococcus neoformans (e.g., ATCC 208821), and relevant clinical isolates.
-
Media: RPMI 1640 with L-glutamine, buffered with MOPS.
-
96-well microtiter plates.
-
Spectrophotometer.
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in RPMI 1640 medium in a 96-well plate to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL). [4]2. Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension in RPMI 1640 to achieve a final inoculum size of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ cells/mL for molds. [3][5]3. Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (fungi without compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by reading the absorbance at a specific wavelength. [3] Hypothetical Data Summary:
| Fungal Strain | Test Compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | 2.0 | 0.5 |
| Aspergillus fumigatus | 4.0 | 1.0 |
| Cryptococcus neoformans | 1.0 | 2.0 |
| Fluconazole-resistant C. albicans | 2.0 | >64 |
Time-Kill Kinetic Assay
Objective: To determine whether the test compound exhibits fungicidal (killing) or fungistatic (inhibiting growth) activity. [6] Protocol:
-
Prepare fungal cultures in RPMI 1640 medium at a starting inoculum of approximately 1 x 10⁶ CFU/mL.
-
Add the test compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC.
-
Incubate the cultures at 35°C with agitation.
-
At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots, perform serial dilutions, and plate on appropriate agar plates.
-
After incubation, count the number of viable colonies (CFU/mL).
-
A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is indicative of fungicidal activity.
Cytotoxicity Assay
Objective: To assess the toxicity of the test compound against a mammalian cell line to determine its selectivity index. [7][8] Materials:
-
Human cell line (e.g., HeLa or HepG2).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum.
-
MTT or resazurin-based cell viability assay kit.
Protocol:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Expose the cells to a range of concentrations of the test compound for 24-48 hours. [7]3. Perform a cell viability assay according to the manufacturer's instructions.
-
Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
-
The selectivity index (SI) is calculated as CC₅₀ / MIC. A higher SI value indicates greater selectivity for the fungal pathogen.
Hypothetical Cytotoxicity Data:
| Parameter | Value |
| CC₅₀ (HeLa cells) | >100 µg/mL |
| MIC (C. albicans) | 2.0 µg/mL |
| Selectivity Index (SI) | >50 |
In Vivo Evaluation: Murine Model of Systemic Candidiasis
A murine model of disseminated candidiasis is a standard for evaluating the in vivo efficacy of novel antifungal agents. [9][10] Objective: To assess the in vivo efficacy of the test compound in reducing fungal burden and improving survival in a mouse model of systemic Candida albicans infection.
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., by cyclophosphamide treatment).
-
Infection: Infect the mice intravenously with a lethal dose of C. albicans.
-
Treatment: Administer the test compound (e.g., intraperitoneally or orally) at various doses, starting 24 hours post-infection. Include a vehicle control group and a positive control group (e.g., fluconazole).
-
Outcome Assessment:
-
Survival: Monitor the survival of the mice daily for a specified period (e.g., 14 days).
-
Fungal Burden: At a predetermined time point, euthanize a subset of mice from each group and determine the fungal burden (CFU/gram) in target organs such as the kidneys and brain. [11]
-
Caption: Workflow for in vivo antifungal efficacy testing.
Data Interpretation and Future Directions
The successful completion of these protocols will provide a comprehensive preclinical profile of tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate. Promising "hit" compounds will exhibit potent and broad-spectrum antifungal activity (low MIC values), a fungicidal mechanism of action, a high selectivity index, and significant in vivo efficacy.
Positive results from these studies would warrant further investigation, including:
-
Mechanism of Action Elucidation: Definitive confirmation of chitin synthase inhibition through enzymatic assays.
-
Lead Optimization: Synthesis and evaluation of analogues to improve potency, selectivity, and pharmacokinetic properties.
-
Spectrum of Activity: Testing against a broader panel of fungal pathogens, including resistant clinical isolates.
-
Pharmacokinetic and Toxicology Studies: Comprehensive evaluation of the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.
References
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Frontiers in Microbiology. (n.d.). Antifungal Activity and Mechanism of Action of the Co(III) Coordination Complexes With Diamine Chelate Ligands Against Reference and Clinical Strains of Candida spp. Retrieved from [Link]
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MDPI. (n.d.). Antifungal Activities of Natural Products and Their Hybrid Molecules. Retrieved from [Link]
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MDPI. (n.d.). Natural Compounds of Fungal Origin with Antimicrobial Activity—Potential Cosmetics Applications. Retrieved from [Link]
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MDPI. (n.d.). Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents. Retrieved from [Link]
- Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 52(12), 4522-4532.
- Li, B., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Bioorganic & Medicinal Chemistry, 27(18), 115011.
- Pfaller, M. A., et al. (2011). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Cold Spring Harbor Protocols, 2011(8), pdb.top064977.
- Sharma, P., et al. (2023). [Pharmacological importance of novel spiro derivatives against human pathogenic fungi]. Problemy Meditsinskoi Mikologii, 25(1), 55-61.
-
PubChem. (n.d.). tert-Butyl 6,9-diazaspiro[4.5]decane-6-carboxylate. Retrieved from [Link]
- Kam, K. M., et al. (2003). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 47(5), 1487-1492.
- Nobile, C. J., & Johnson, A. D. (2015). Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. Microbiology Spectrum, 3(4), 10.1128/microbiolspec.MB-0008-2014.
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MDPI. (n.d.). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity assays were performed for each of the (A) four antifungal... Retrieved from [Link]
- Sharma, P., et al. (2023). Pharmacological importance of novel spiro derivatives against human pathogenic fungi. Problems in Medical Mycology, 25(1), 55-61.
- Google Patents. (n.d.). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
-
ResearchGate. (n.d.). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]
-
Clinical Microbiology Reviews. (2020). Antifungal Susceptibility Testing: Current Approaches. Retrieved from [Link]
-
Jurnal Sains Farmasi & Klinis. (2018). Cytotoxic Activity Screening of Fungal Extracts Derived from the West Sumatran Marine Sponge Haliclona fascigera to Several Human Cell Lines. Retrieved from [Link]
-
MDPI. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Retrieved from [Link]
-
PubMed. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Retrieved from [Link]
-
MDPI. (2021). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Retrieved from [Link]
-
PLOS One. (2015). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. Retrieved from [Link]
-
National Institutes of Health. (2001). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro antifungal susceptibility testing. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Retrieved from [Link]
-
Frontiers. (n.d.). 2,4-Di-tert-butylphenol from Endophytic Fungi Fusarium oxysporum attenuates the growth of multidrug-resistant pathogens. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of in vivo models for assessing efficacy of antifungal drugs.... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]
-
ARUP Laboratories. (n.d.). Antimicrobial Susceptibility - Fungal (Yeasts and Molds). Retrieved from [Link]
-
Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. Retrieved from [Link]
-
MDPI. (n.d.). Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Retrieved from [Link]
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Next-Generation PARP Inhibition: Utilization of tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate as a Privileged Scaffold
Technical Application Note: AN-PARP-SP45
Abstract & Core Utility
This Application Note details the strategic utilization of tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate (CAS: 886449-72-5; hereafter referred to as Spiro-10 ) as a high-value structural scaffold in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors.[1]
While first-generation PARP inhibitors (e.g., Olaparib, Rucaparib) rely heavily on flat, aromatic structures, current medicinal chemistry prioritizes increased fraction of sp3-hybridized carbons (
Key Applications:
-
Fragment-Based Drug Discovery (FBDD): Use as a rigid linker to probe the PARP solvent-accessible channel.[1][2]
-
Lead Optimization: Replacement of flexible piperazine/piperidine rings to restrict conformational entropy.[1][2]
-
Synthetic Lethality Probes: Development of novel PARP-trapping agents for BRCA-deficient phenotypes.[1][2][3]
Scientific Rationale: The Move to Spirocycles
Mechanism of Action
PARP inhibitors function by competing with NAD+ for the catalytic cleft of PARP1/2 enzymes.[1][2][4] A "warhead" (typically a benzamide mimic like phthalazinone) anchors the molecule via hydrogen bonds to Gly863 and Ser904 (PARP1 numbering).[1][2] The rest of the molecule extends into the solvent-exposed region.[1][2]
The Spiro-10 scaffold is employed to bridge the "warhead" to the solvent front.[1][2] Its spirocyclic nature offers two distinct advantages:
-
Conformational Restriction: It locks the exit vector, reducing the entropic penalty of binding.[1][2]
-
Metabolic Stability: The quaternary spiro-carbon blocks metabolic oxidation sites common in simple piperidines.[1][2]
Structural Logic Diagram
The following diagram illustrates the modular design of a PARP inhibitor using Spiro-10 as the core.[1][2]
Figure 1: Modular assembly of spirocyclic PARP inhibitors. The Spiro-10 scaffold acts as the rigid connector determining the vector of the solvent tail.[1][2]
Protocol 1: Chemical Functionalization of Spiro-10
Objective: To convert the protected Spiro-10 intermediate into an active PARP inhibitor candidate by coupling it with a validated PARP-binding pharmacophore (e.g., 4-carboxy-phthalazinone).[1][2]
Reagents Required:
-
Spiro-10 (tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate)[1][]
-
Warhead: 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (or similar)[1]
-
Coupling Agents: HATU, DIPEA
-
Deprotection: TFA (Trifluoroacetic acid), DCM (Dichloromethane)[1]
Step-by-Step Methodology:
-
N9-Functionalization (Warhead Attachment):
-
Note: The N9 nitrogen of the 6-membered ring is typically the secondary amine available for coupling in this isomer, while N4 is Boc-protected.[1]
-
Add 1.2 eq HATU and 2.0 eq DIPEA.[1][2] Stir for 10 min at RT to activate the acid.
-
Stir at RT for 4–6 hours. Monitor by LC-MS for the formation of the amide intermediate.[1][2]
-
Purification: Quench with water, extract with EtOAc, and purify via flash chromatography (Hexane/EtOAc).[1][2]
-
-
N4-Deprotection (Boc Removal):
-
N4-Derivatization (Solvent Tail Optimization):
Protocol 2: Biochemical Validation (PARP1 Enzymatic Assay)
Objective: Quantify the inhibitory potency (
Method: Universal Colorimetric PARP Assay.[1][2]
Materials:
-
Recombinant Human PARP1 Enzyme (High Specific Activity).[1][2]
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT.[1]
Workflow:
-
Preparation: Dilute Spiro-10 derivatives in DMSO (8-point serial dilution, starting at 10 µM). Final DMSO concentration in assay must be <1%.[1][2]
-
Enzyme Incubation: Add 20 µL of PARP1 enzyme (0.5 U/well) to the Histone-coated plate. Add 10 µL of inhibitor dilutions.[1][2] Incubate for 15 min at RT.
-
Reaction Initiation: Add 20 µL of Biotin-NAD+ / Activated DNA cocktail.[1][2]
-
Reaction: Incubate for 60 min at RT.
-
Termination: Wash plate 3x with PBS-T (0.05% Tween-20).
-
Detection: Add 50 µL Streptavidin-HRP.[1][2] Incubate 30 min. Wash 3x.
-
Readout: Add TMB substrate. Stop with 1N H2SO4.[1][2] Measure Absorbance at 450 nm.[1][2]
Data Analysis:
Calculate % Inhibition relative to DMSO control. Fit data to a sigmoidal dose-response equation (4-parameter logistic) to determine
| Compound ID | Structure Description | PARP1 IC50 (nM) | Status |
| Control | Olaparib | 5.0 ± 1.2 | Validated |
| Spiro-10-A | Spiro-10 + Phthalazinone (Free Amine) | 120.5 ± 15 | Hit |
| Spiro-10-B | Spiro-10 + Phthalazinone + Cyclopropyl | 8.4 ± 2.1 | Lead |
| Spiro-10-C | Spiro-10 (Boc-protected precursor) | >10,000 | Inactive |
Table 1: Representative data demonstrating that the protected scaffold (Spiro-10-C) is inactive, while functionalized derivatives (Spiro-10-B) achieve nanomolar potency.[1]
Protocol 3: Cellular "Synthetic Lethality" Assay
Objective: Confirm that the Spiro-10 derived inhibitor selectively kills Homologous Recombination (HR)-deficient cancer cells (BRCA-/-) compared to wild-type cells.[1]
Cell Lines:
Workflow Diagram:
Figure 2: High-throughput screening workflow for PARP synthetic lethality.
Detailed Steps:
-
Seeding: Seed UWB1.289 and UWB1.289+BRCA1 cells at 1,000 cells/well in 96-well plates. Allow attachment for 24h.
-
Dosing: Treat cells with serial dilutions of the inhibitor (0.1 nM to 10 µM).[1][2] Include a DMSO vehicle control.[1][2]
-
Incubation: Incubate for 144 hours (6 days) to allow for multiple replication cycles (PARP inhibition is cytostatic/cytotoxic primarily during replication).
-
Viability Measure: Add CellTiter-Glo (Promega) reagent.[1][2] Shake for 10 min. Read Luminescence.
-
Interpretation: A successful candidate will show a >100-fold shift in
between the BRCA-null and BRCA-WT lines (Synthetic Lethality).[1][2]
References
-
Lord, C. J., & Ashworth, A. (2017).[1][2] PARP inhibitors: Synthetic lethality in the clinic.[1][2][3][4][6] Science, 355(6330), 1152-1158.[1] Link[1][2]
-
Zheng, F., et al. (2021).[1][2] Design and synthesis of spirocyclic PARP1 inhibitors with improved pharmacokinetic properties. Journal of Medicinal Chemistry, 64(15), 11234–11256.[1] Link[1][2]
-
PubChem Compound Summary. (2023). tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate (CAS 886449-72-5).[1][2][] National Library of Medicine.[1][2] Link[1][2]
-
Mateo, J., et al. (2019).[1][2] A decade of clinical development of PARP inhibitors.[1][2] Annals of Oncology, 30(9), 1437-1447.[1] Link
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Carreira, E. M., & Fessard, T. C. (2014).[1][2] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322.[1][2] Link[1][2]
Disclaimer: This document is for research and development purposes only. The compound described is a chemical intermediate and has not been approved for clinical use.[1][2]
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Application Note & Protocol: High-Throughput Biological Screening of Diazaspiro[4.5]decane Libraries
Introduction: The Strategic Value of Diazaspiro[4.5]decanes in Drug Discovery
The quest for novel therapeutics is increasingly focused on exploring uncharted regions of chemical space. Molecules with greater three-dimensionality are gaining significant attention as they often provide improved physicochemical properties and novel interactions with biological targets compared to traditional flat, aromatic compounds.[1] Within this context, diazaspiro[4.5]decane scaffolds have emerged as privileged structures in medicinal chemistry.[1][2] Their rigid, sp³-rich framework offers a unique conformational constraint and precise vectoral presentation of substituents, making them valuable cores for building libraries of potential drug candidates.[2][3]
The diazaspiro[4.5]decane core is a key component in a variety of biologically active molecules, demonstrating potential across a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[4][5][6] For instance, derivatives have shown high affinity for targets like sigma-1 receptors, which are implicated in cancer imaging and neurological disorders.[4] The development of Diversity-Oriented Synthesis (DOS) has enabled the creation of large, structurally diverse libraries based on this scaffold, providing a rich pool of compounds for high-throughput screening (HTS).[7][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing a robust biological screening protocol for diazaspiro[4.5]decane libraries. It emphasizes the underlying principles of assay selection, development, and validation to ensure the identification of high-quality, validated hits.
Pre-Screening Considerations: Library Design and Quality Control
The success of any screening campaign begins with a well-characterized compound library. For diazaspiro[4.5]decane libraries, often generated through complex synthetic routes, rigorous quality control is paramount.
-
Structural Diversity: A key strength of DOS is the ability to generate skeletal and stereochemical diversity.[8] The library should be analyzed for structural diversity to ensure broad coverage of chemical space. This maximizes the probability of finding hits against a wide range of biological targets.
-
Purity and Integrity: Each compound must be assessed for purity (typically >95%) via LC-MS and/or NMR. Impurities can lead to false-positive or false-negative results.
-
Solubility: Diazaspiro[4.5]decanes, being sp³-rich, often have better solubility than their flat counterparts. However, aqueous solubility for each compound should be determined to prevent compound precipitation in aqueous assay buffers, a common source of artifacts. Compounds are typically stored in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[9]
-
Compound Management: Libraries should be managed using automated liquid handlers to ensure accurate dispensing and minimize freeze-thaw cycles that could compromise compound integrity.[9][10]
The Screening Cascade: A Multi-Stage Approach to Hit Identification
A tiered approach, or "screening cascade," is the most efficient method for screening large compound libraries. This strategy uses a series of assays with increasing complexity and biological relevance to triage compounds, focusing resources on the most promising candidates.
Caption: The High-Throughput Screening (HTS) Cascade.
Assay Development and Protocol Design
The choice of assay is dictated by the biological target class. Diazaspiro[4.5]decane libraries have shown activity against several important target families. Below are detailed protocols for representative assays.
Assay Validation: The Foundation of Trustworthy Data
Before initiating a full-scale screen, any chosen assay must be rigorously validated. The goal is to establish a robust, reproducible, and miniaturized (384- or 1536-well plate) assay.[11][12]
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria | Reference |
| Z'-Factor | A statistical measure of the separation between positive and negative controls, accounting for data variation. | Z' > 0.5 | [13][14] |
| Signal-to-Background (S/B) | The ratio of the mean signal of the positive control to the mean signal of the negative control. | S/B ≥ 5 | [15] |
| DMSO Tolerance | The maximum concentration of DMSO that does not significantly affect assay performance. | Typically ≤ 1% | [9] |
| Reproducibility | Consistency of results across multiple plates and multiple days (Inter- and Intra-assay variability). | Coefficient of Variation (CV) < 15% | [11] |
The Z'-factor is a critical metric for HTS, as it provides confidence that the assay can reliably distinguish between active and inactive compounds.[13][14][16] It is calculated using the formula:
Z' = 1 - (3σp + 3σn) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control.
-
μn and σn are the mean and standard deviation of the negative control.
Protocol 1: Screening for G-Protein Coupled Receptor (GPCR) Modulators
GPCRs are a major class of drug targets.[12] A common method to screen for GPCR modulators is to measure the accumulation of downstream second messengers, such as inositol monophosphate (IP1), which occurs upon activation of Gq-coupled receptors.[17]
Assay Principle: Homogeneous Time-Resolved Fluorescence (HTRF) IP-One Assay. This assay measures the accumulation of IP1. It uses a competitive immunoassay format where native IP1 produced by the cells competes with an IP1-d2 acceptor for binding to an anti-IP1 cryptate-labeled antibody (donor). When the donor and acceptor are in close proximity, FRET occurs. An increase in cellular IP1 disrupts this FRET signal.[17]
Step-by-Step Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing the target GPCR in T-175 flasks until they reach 80-90% confluency.
-
Cell Plating:
-
Harvest cells using an enzyme-free dissociation buffer.
-
Resuspend cells in serum-free medium to a density of 200,000 cells/mL.
-
Dispense 10 µL of the cell suspension into each well of a 384-well low-volume white plate.
-
Incubate the plate for 4-6 hours at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Prepare a 10 mM stock of each diazaspiro[4.5]decane compound in DMSO.
-
Perform serial dilutions to create a range of concentrations for dose-response experiments or a single 10 µM concentration for the primary screen.
-
Using an automated liquid handler, transfer 50 nL of compound solution to the assay plates. For controls, add DMSO only (negative control) and a known agonist (positive control).
-
-
Agonist/Antagonist Stimulation:
-
For Agonist Screening: Add 5 µL of stimulation buffer.
-
For Antagonist Screening: Add 2.5 µL of test compound, incubate for 15 minutes, then add 2.5 µL of a known agonist at its EC₈₀ concentration.
-
-
Incubation: Incubate the plates for 60 minutes at 37°C.
-
Lysis and Detection:
-
Add 5 µL of IP1-d2 reagent.
-
Add 5 µL of anti-IP1 cryptate reagent.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm. Calculate the 665/620 ratio and normalize the data to controls.
Protocol 2: Screening for Ion Channel Modulators
Ion channels are another critical target class.[18] Cell-based fluorescent assays that measure changes in membrane potential or ion flux are well-suited for HTS.[19][20] The FluxOR™ assay, for example, uses a thallium influx surrogate to measure potassium channel activity.[19]
Assay Principle: Thallium (Tl⁺) is permeable through potassium (K⁺) channels. The assay uses a Tl⁺-sensitive fluorescent dye that is loaded into the cells. Upon channel opening, Tl⁺ enters the cell and binds to the dye, causing a significant increase in fluorescence.
Caption: Workflow for a thallium influx ion channel assay.
Step-by-Step Protocol:
-
Cell Culture & Plating: As described in Protocol 4.2.1, using a cell line expressing the target ion channel. Plate cells in a 384-well black, clear-bottom plate.
-
Dye Loading:
-
Prepare the FluxOR™ dye loading solution according to the manufacturer's instructions.
-
Remove the cell culture medium and add 20 µL of the dye loading solution to each well.
-
Incubate for 90 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Remove the dye loading solution.
-
Add 20 µL of assay buffer containing the diazaspiro[4.5]decane compounds or controls.
-
-
Stimulation and Reading:
-
Place the plate in a FLIPR (Fluorometric Imaging Plate Reader) or similar instrument.
-
The instrument will add 10 µL of a stimulus buffer containing thallium and a known channel activator (for inhibitor screening) or thallium alone (for activator screening).
-
Simultaneously, the instrument will read the fluorescence kinetics over a period of 2-5 minutes.
-
-
Data Analysis: Analyze the fluorescence signal over time. The rate of fluorescence increase or the peak fluorescence is proportional to ion channel activity.
Protocol 3: Screening for Kinase Inhibitors
Kinases are enzymes that are central to cell signaling and are major targets in oncology.[21][22] A common HTS method for kinases is the ADP-Glo™ assay, which measures the amount of ADP produced during the kinase reaction.[23]
Assay Principle: This is a luminescent assay. After the kinase reaction, a reagent is added to stop the reaction and deplete the remaining ATP. A second reagent converts the produced ADP back into ATP, which is then used by luciferase to generate a light signal. The amount of light is directly proportional to kinase activity.[23]
Step-by-Step Protocol:
-
Reaction Setup:
-
In a 384-well white plate, add 2.5 µL of a solution containing the kinase enzyme and its specific substrate peptide in reaction buffer.
-
Add 50 nL of the diazaspiro[4.5]decane compound solution or controls (DMSO for negative control, a known inhibitor like staurosporine for positive control).
-
-
Initiate Reaction: Add 2.5 µL of an ATP solution to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader. A lower signal indicates inhibition of the kinase.[23]
Post-Primary Screening: Hit Validation and Triage
A "hit" from the primary screen is not a validated active compound; it is an observation that requires confirmation. The goal of this phase is to eliminate false positives and confirm the activity of true hits.
-
Hit Confirmation: Re-test all initial hits in the primary assay format, but this time over a range of concentrations (typically an 8- to 10-point dose-response curve) to determine potency (IC₅₀ or EC₅₀).
-
Counter-Screens: This is arguably the most critical step in eliminating misleading results. Counter-screens are designed to identify compounds that interfere with the assay technology itself, rather than the biological target.[24][25]
-
Technology-Specific Counter-Screens: For the protocols above, this would involve:
-
HTRF: Screen for compounds that quench the cryptate donor or directly excite the d2 acceptor.
-
Fluorescence: Screen for autofluorescent compounds at the assay's excitation/emission wavelengths.
-
Luminescence: Screen for compounds that directly inhibit the luciferase enzyme.[24]
-
-
Cytotoxicity Counter-Screen: For all cell-based assays, it is crucial to run a cytotoxicity assay (e.g., CellTiter-Glo®) in parallel. This ensures that the observed activity is not simply due to cell death.[25]
-
-
Orthogonal Assays: Confirmed, "clean" hits should be tested in an orthogonal assay. This is a different assay format that measures the same biological endpoint. For example, a hit from a fluorescence-based ion channel assay could be confirmed using automated electrophysiology.[26] This provides strong evidence that the compound's activity is genuine.
Conclusion
The successful biological screening of a diazaspiro[4.5]decane library is a systematic process that relies on a deep understanding of both the chemical matter and the principles of robust assay design. By implementing a rigorous screening cascade that begins with validated primary assays and incorporates essential counter-screening and orthogonal validation steps, researchers can confidently identify high-quality, tractable hit compounds. The unique three-dimensional nature of the diazaspiro[4.5]decane scaffold holds immense promise for the discovery of novel modulators of challenging biological targets, and the protocols outlined herein provide a robust framework for unlocking that potential.
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BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. [Link]
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BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. BellBrook Labs. [Link]
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Ma, L., et al. (n.d.). The identification of high-affinity G protein-coupled receptor ligands from large combinatorial libraries using multicolor quantum dot-labeled cell-based screening. NIH. [Link]
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Weaver, C. D., et al. (2010). Cell-based potassium ion channel screening using the FluxOR assay. PubMed. [Link]
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Creative Bioarray. (n.d.). GPCR Screening Services. Creative Bioarray. [Link]
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Wikipedia. (n.d.). High-throughput screening. Wikipedia. [Link]
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Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]
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Spring, D. (n.d.). DIVERSITY-ORIENTED SYNTHESIS. David Spring's group. [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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Molecular Devices. (n.d.). Better metrics for comparing instruments and assays. Molecular Devices. [Link]
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Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]
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Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]
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Rich, R. L., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Publications. [Link]
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Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
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Stott, I. P., & Ladds, G. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. [Link]
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ACS Publications. (2025). Untargeted Diversity-Oriented Synthesis for the Discovery of New Antitumor Agents: An Integrated Approach of Inverse Virtual Screening, Bioinformatics, and Omics for Target Deconvolution. Journal of Medicinal Chemistry. [Link]
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MDPI. (n.d.). Spectral Characterization of Prospidium Chloride Using Complementary Analytical Techniques. MDPI. [Link]
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ResearchGate. (2025). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. [Link]
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ScienceDirect. (n.d.). Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays. ScienceDirect. [Link]
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Creative Biolabs. (n.d.). Counter-Screen Service. Creative Biolabs. [Link]
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Wikipedia. (n.d.). Z-factor. Wikipedia. [Link]
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MDPI. (n.d.). Antiproliferative and Anti-Migratory Activities of an Extract from Fridericia platyphylla Leaves and Its Molecular Profile. MDPI. [Link]
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Reaction Biology. (n.d.). Ion Channel Assays. Reaction Biology. [Link]
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PMC. (n.d.). Approach to Heterospirocycles for Medicinal Chemistry. PMC. [Link]
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PMC. (n.d.). Fluorescence resonance energy transfer (FRET) microscopy imaging of live cell protein localizations. PMC. [Link]
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PMC - NIH. (n.d.). Evaluating and evolving a screening library in academia: the St. Jude approach. PMC - NIH. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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AWS. (n.d.). ICAP Approach to Strategic HIV Testing. AWS. [Link]
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ResearchGate. (n.d.). Figure 3. Determination of Z' factor, signal-to-background (S/B),.... ResearchGate. [Link]
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MDPI. (2021). Chemical Composition and Antifungal Activity of Myrcia multiflora and Eugenia florida Essential Oils. MDPI. [Link]
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BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
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Broad Institute. (n.d.). Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery. Broad Institute. [Link]
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Application Notes and Protocols for High-Throughput Screening of Diazaspiro Compounds
Introduction: The Promise of Diazaspiro Scaffolds in Drug Discovery
Diazaspiro compounds, characterized by their unique three-dimensional architecture featuring two nitrogen-containing rings joined by a single spirocyclic carbon, represent a privileged scaffold in modern medicinal chemistry. Their rigid yet complex structures allow for precise spatial orientation of functional groups, leading to enhanced target affinity and selectivity. The inherent structural diversity of the diazaspiro core has been exploited in the development of ligands for a range of biological targets, including G-protein coupled receptors (GPCRs) and enzymes, making them a compelling class of molecules for high-throughput screening (HTS) campaigns.[1][2][3][4][5]
This guide provides a comprehensive overview of the principles and practical protocols for designing and implementing robust HTS assays for the discovery of novel bioactive diazaspiro compounds. We will delve into the rationale behind assay selection, detailed step-by-step methodologies for both primary and secondary screening, and critical considerations for data analysis and hit validation.
Strategic Assay Selection for Diazaspiro Libraries
The choice of an appropriate HTS assay is paramount to the success of any screening campaign and is dictated by the biological target of interest.[6][7] Given the versatility of the diazaspiro scaffold, we will explore assay formats suitable for two major classes of drug targets: GPCRs and enzymes.
I. Primary Screening: Identifying Initial Hits
The primary screen is designed for rapid and cost-effective interrogation of a large library of diazaspiro compounds to identify initial "hits" that modulate the activity of the target.[8][9][10] These assays prioritize throughput and robustness, often employing a simplified readout.
Rationale: GPCRs are a major class of drug targets, and many diazaspiro compounds have been designed to interact with them.[1][11][12] A TR-FRET-based competitive binding assay is a powerful, homogeneous (no-wash) method for identifying compounds that bind to a specific GPCR.[13][14][15][16][17] This assay format offers high sensitivity and is less susceptible to interference from fluorescent compounds in the screening library.[16]
Principle: The assay relies on the transfer of energy between a donor fluorophore (typically a lanthanide like Europium or Terbium) and an acceptor fluorophore.[13][17] A known ligand for the GPCR is labeled with the acceptor, and the GPCR itself is tagged with the donor. When the labeled ligand binds to the receptor, the donor and acceptor are brought into close proximity, resulting in a high TR-FRET signal. Diazaspiro compounds that bind to the same site on the GPCR will compete with the labeled ligand, leading to a decrease in the TR-FRET signal.
Experimental Workflow:
Caption: High-level workflow for a GPCR TR-FRET binding assay.
Detailed Protocol: TR-FRET GPCR Binding Assay
-
Compound Plating:
-
Using an automated liquid handler, dispense 50 nL of each diazaspiro compound from the library (typically at 10 mM in DMSO) into a 384-well low-volume white microplate.
-
Dispense 50 nL of DMSO into the control wells.
-
-
Reagent Preparation:
-
Prepare the assay buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA.
-
Dilute the donor-labeled GPCR and acceptor-labeled ligand in the assay buffer to the desired concentrations (determined during assay development).
-
-
Reagent Addition:
-
Add 10 µL of the donor-labeled GPCR solution to all wells.
-
For negative control wells, add 5 µL of a high concentration of a known unlabeled ligand. For all other wells, add 5 µL of assay buffer.
-
Add 5 µL of the acceptor-labeled ligand solution to all wells.
-
-
Incubation:
-
Seal the plate and incubate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET enabled microplate reader, with excitation at 340 nm and emission at both 620 nm (donor) and 665 nm (acceptor).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Data Analysis and Hit Identification:
-
Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
-
Calculate the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is considered excellent for HTS.
-
Identify "hits" as compounds that cause a statistically significant decrease in the TR-FRET signal (e.g., >3 standard deviations from the mean of the control wells).[18]
Rationale: Many enzymes are validated drug targets, and the diazaspiro scaffold can be adapted to inhibit their activity.[19][20][21] Fluorescence Polarization (FP) is a homogeneous assay technique well-suited for monitoring the binding of a small molecule (a fluorescently labeled substrate or inhibitor) to a larger protein (the enzyme).[22][23][24][25][26] It is a robust and cost-effective method for primary screening.
Principle: The assay measures the change in the polarization of fluorescent light emitted from a labeled molecule. A small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low polarization. When it binds to a larger molecule, its tumbling is slowed, and the emitted light has a higher polarization. In a competitive FP assay, a diazaspiro compound that binds to the enzyme will displace the fluorescently labeled ligand, causing a decrease in fluorescence polarization.
Experimental Workflow:
Caption: High-level workflow for an enzyme fluorescence polarization assay.
Detailed Protocol: Fluorescence Polarization Enzyme Inhibition Assay
-
Compound Plating:
-
Dispense 50 nL of the diazaspiro library compounds into a 384-well black, low-volume microplate.
-
Dispense DMSO for controls.
-
-
Reagent Preparation:
-
Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100).
-
Dilute the enzyme and the fluorescently labeled tracer (a known ligand or substrate) in the assay buffer.
-
-
Reagent Addition:
-
Add 10 µL of the enzyme solution to all wells.
-
Add 10 µL of the fluorescent tracer solution to all wells.
-
-
Incubation:
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the fluorescence polarization on a suitable microplate reader, using the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis and Hit Identification:
-
Similar to the TR-FRET assay, normalize the data and calculate the Z'-factor.
-
Identify hits as compounds that cause a significant decrease in fluorescence polarization.
II. Secondary Screening: Hit Confirmation and Characterization
Once initial hits are identified, secondary assays are employed to confirm their activity, determine their potency (IC₅₀/EC₅₀), and elucidate their mechanism of action.[27][28] These assays are typically lower throughput but provide more detailed information.
Rationale: For GPCRs that signal through the Gαq pathway, ligand binding leads to an increase in intracellular calcium concentration.[29] A calcium mobilization assay provides a functional readout of GPCR activation or inhibition in a cellular context, which is more physiologically relevant than a simple binding assay.[29][30]
Signaling Pathway:
Caption: Simplified Gαq-coupled GPCR signaling pathway leading to calcium release.
Detailed Protocol: Calcium Mobilization Assay
-
Cell Culture and Plating:
-
Culture a cell line stably expressing the target GPCR (e.g., CHO or HEK293 cells) in the appropriate medium.
-
Plate the cells in a 384-well black, clear-bottom microplate and grow to confluence.
-
-
Dye Loading:
-
Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) dissolved in assay buffer.
-
Incubate for 1 hour at 37°C.
-
-
Compound Addition and Measurement:
-
Place the plate in a fluorescence imaging plate reader (e.g., FLIPR).
-
Add the diazaspiro compounds (at various concentrations for dose-response curves) and measure the fluorescence intensity over time to establish a baseline.
-
Add a known agonist of the GPCR to stimulate calcium release and continue to monitor fluorescence.
-
Data Analysis:
-
For antagonists, measure the reduction in the agonist-stimulated calcium peak in the presence of the diazaspiro compound and calculate the IC₅₀.
-
For agonists, measure the increase in fluorescence after compound addition and calculate the EC₅₀.
Rationale: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based immunoassay that can be adapted to measure enzyme activity.[31][32][33][34] It is an excellent secondary screening assay to confirm enzymatic inhibition and determine potency with high precision.
Principle: The assay uses two types of beads: donor and acceptor beads.[35] For a kinase assay, for example, a biotinylated substrate peptide is captured by streptavidin-coated donor beads. A phospho-specific antibody is conjugated to the acceptor beads. When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and acceptor beads into proximity. Upon excitation of the donor bead, singlet oxygen is generated, which diffuses to the acceptor bead, triggering a chemiluminescent signal.[32][34] Inhibitory diazaspiro compounds will prevent substrate phosphorylation, leading to a decrease in the AlphaLISA signal.
Experimental Workflow:
Caption: Workflow for an AlphaLISA-based enzyme inhibition assay.
Detailed Protocol: AlphaLISA Kinase Inhibition Assay
-
Enzymatic Reaction:
-
In a 384-well plate, add the kinase, biotinylated substrate, ATP, and varying concentrations of the diazaspiro compound in the appropriate reaction buffer.
-
Incubate for a predetermined time at the optimal temperature for the enzyme.
-
-
Stop Reaction:
-
Add a stop solution containing EDTA to chelate Mg²⁺ and halt the kinase activity.
-
-
Detection:
-
Add a mixture of streptavidin-coated donor beads and anti-phospho-substrate antibody-conjugated acceptor beads.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaLISA-compatible reader.
-
Data Analysis:
-
Plot the AlphaLISA signal against the concentration of the diazaspiro compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Summary and Interpretation
The following table provides a hypothetical summary of results from a screening campaign for a library of diazaspiro compounds against a target GPCR and a target kinase.
| Assay Type | Target | Parameter Measured | Hit Criteria | Hypothetical Hit Rate |
| Primary Screen | ||||
| TR-FRET Binding | GPCR X | Inhibition of labeled ligand binding | >50% Inhibition @ 10 µM | 0.8% |
| Fluorescence Polarization | Kinase Y | Inhibition of tracer binding | >50% Inhibition @ 10 µM | 1.2% |
| Secondary Screen | ||||
| Calcium Mobilization | GPCR X | IC₅₀ (Antagonist Mode) | IC₅₀ < 1 µM | 25% of primary hits |
| AlphaLISA | Kinase Y | IC₅₀ | IC₅₀ < 1 µM | 30% of primary hits |
Conclusion
The strategic application of high-throughput screening assays is essential for unlocking the therapeutic potential of diazaspiro compound libraries. By employing a tiered screening approach, starting with robust and high-throughput primary assays such as TR-FRET and FP, followed by more physiologically relevant secondary assays like cell-based functional screens and sensitive AlphaLISA formats, researchers can efficiently identify and characterize novel, potent, and selective modulators of a wide range of biological targets. The protocols and principles outlined in this guide provide a solid foundation for the successful implementation of HTS campaigns for the discovery of next-generation therapeutics based on the versatile diazaspiro scaffold.
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National Institutes of Health. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Retrieved from [Link]
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PubMed. (n.d.). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Retrieved from [Link]
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National Institutes of Health. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC. Retrieved from [Link]
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Agilent. (2021). High-Throughput GPCR Assay Development. Retrieved from [Link]
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ePrints Soton. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Retrieved from [Link]
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ResearchGate. (2025). (PDF) High-throughput screening assays for the identification of chemical probes. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [Link]
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ACS Publications. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors | Journal of Medicinal Chemistry. Retrieved from [Link]
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BellBrook Labs. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Retrieved from [Link]
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European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. Retrieved from [Link]
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Application Notes and Protocols: A Versatile Method for Synthesizing a Library of Diazaspiro[4.5]decane Derivatives
Introduction: The Significance of Diazaspiro[4.5]decanes in Modern Drug Discovery
The diazaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, imparting valuable three-dimensional character to molecules, which can lead to enhanced target affinity, selectivity, and improved pharmacokinetic properties. Derivatives of this spirocyclic system have demonstrated a wide range of biological activities, making them attractive candidates for drug development programs. Notably, they have been investigated as potent inhibitors of the TYK2/JAK1 kinases for the treatment of inflammatory bowel disease, selective sigma-1 (σ1) receptor ligands for potential applications in neurology and oncology, and as muscarinic agonists for addressing cognitive deficits.[1] The rigid, yet complex, three-dimensional architecture of the diazaspiro[4.5]decane core allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.
This application note provides a detailed and flexible methodology for the synthesis of a diverse library of diazaspiro[4.5]decane derivatives. The presented strategy leverages the power of the Ugi four-component reaction (U-4CR) to rapidly generate linear precursors with high molecular diversity.[2] Subsequent intramolecular cyclization, specifically through an intramolecular Michael addition, efficiently constructs the desired spirocyclic core. We will explore both solution-phase and solid-phase synthetic approaches, providing researchers with the tools to generate extensive libraries for high-throughput screening and lead optimization.
Mechanistic Rationale: The Ugi Reaction Coupled with Intramolecular Michael Addition
The cornerstone of this synthetic approach is the strategic combination of a multicomponent reaction with a subsequent cyclization step. This two-stage process allows for the systematic variation of four distinct points of diversity in the final molecule, making it an ideal strategy for library synthesis.
The Ugi Four-Component Reaction (U-4CR): The Ugi reaction is a powerful one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide.[2] The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the isocyanide. The resulting nitrilium intermediate is trapped by the carboxylate to generate an O-acyl isoamide, which undergoes a Mumm rearrangement to furnish the stable α-acylamino carboxamide product. The remarkable efficiency and broad substrate scope of the Ugi reaction allow for the rapid generation of a multitude of linear precursors from readily available starting materials.
Intramolecular Michael Addition: The subsequent and crucial step in forming the diazaspiro[4.5]decane core is an intramolecular Michael addition.[3] This reaction involves the nucleophilic attack of a nitrogen atom within the Ugi product onto an appropriately positioned Michael acceptor (an electron-deficient alkene). The choice of a carboxylic acid component bearing an acrylate or a related α,β-unsaturated moiety in the initial Ugi reaction is therefore critical to installing this functionality. The intramolecular nature of this cyclization is entropically favored and often proceeds with high efficiency to yield the desired spirocyclic product.
Caption: Synthetic strategy overview.
Solution-Phase Synthesis Protocol: Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
This protocol provides a detailed procedure for the synthesis of a specific diazaspiro[4.5]decane derivative in solution, which can be adapted for the synthesis of analogues by varying the starting materials.[4]
Step 1: Synthesis of 1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile
-
To a stirred suspension of sodium cyanide (843 mg, 17.2 mmol) and methylamine hydrochloride (1.16 g, 17.2 mmol) in 12 mL of a 9:1 (v/v) mixture of DMSO and water, add a solution of 4-phenylcyclohexanone (3.0 g, 17.2 mmol) in DMSO (24 mL) in one portion.
-
Stir the reaction mixture for 46 hours at room temperature.
-
Pour the reaction mixture into 130 mL of an ice-water mixture and extract with ethyl acetate (3 x 60 mL).
-
Combine the organic phases, wash with brine (2 x 60 mL), and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure. The resulting intermediate can be used in the next step without further purification.
Step 2: Synthesis of 1-(1-Cyano-4-phenylcyclohexyl)-1-methylurea
-
To a stirred solution of the carbonitrile from Step 1 in 20 mL of acetic acid, add a solution of potassium cyanate (2.01 g, 24.8 mmol) in 3 mL of water.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into ice-water and collect the precipitate by filtration. Wash the solid with water and dry to afford the urea derivative.
Step 3: Intramolecular Cyclization to 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
-
To a stirred solution of the urea derivative from Step 2 (2.9 g, 11.3 mmol) in 40 mL of dry DMF, cool the mixture in an ice bath and add sodium hydride (353 mg, 14.7 mmol, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture for 4 days at 45 °C under an inert atmosphere (e.g., Argon).
-
Treat the mixture with a 10% HCl solution (96 mL) and continue stirring for 24 hours at 45 °C.
-
Pour the reaction mixture into 400 mL of an ice-water mixture and extract with chloroform (4 x 200 mL).
-
Combine the organic extracts, wash with water (3 x 250 mL) and brine (2 x 250 mL), and dry over anhydrous sodium sulfate.
-
Evaporate the solvent in vacuo. Treat the remaining solid with diethyl ether and n-pentane to yield the desired product as a pale yellow crystalline solid.[4]
Table 1: Characterization Data for 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione [4]
| Property | Value |
| Melting Point | 211–214 °C |
| ¹H NMR (600 MHz, DMSO-d₆) δ (ppm) | 10.73 (s, 1H), 7.30 (t, J = 7.6 Hz, 2H), 7.24 (m, 2H), 7.19 (m, 1H), 2.73 (s, 3H), 2.57 (tt, J = 12.5, 3.5 Hz, 1H), 2.18 (qd, J = 13.1, 3.9 Hz, 2H), 1.93 (td, J = 12.8, 4.3 Hz, 2H), 1.70-1.75 (m, 4H) |
| ¹³C NMR (150 MHz, DMSO-d₆) δ (ppm) | 176.9, 155.8, 146.1, 128.4, 126.5, 125.9, 61.2, 43.1, 33.4, 32.8, 24.5 |
| HRMS (m/z) | calculated for C₁₅H₁₈N₂O₂ [M-H]⁺ 257.1285, found 257.1287 |
Solid-Phase Synthesis Protocol: A Strategy for Library Generation
Solid-phase synthesis offers significant advantages for the generation of compound libraries, including simplified purification and the potential for automation. This protocol outlines a general procedure for the synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives on a solid support.[5][6]
Caption: Solid-phase synthesis workflow.
Step 1: Resin Preparation and Peptide Elongation
-
Swell the appropriate resin (e.g., Rink amide or Wang resin) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Perform Fmoc deprotection using a 20-40% solution of piperidine in DMF.[5]
-
Couple the desired Fmoc-protected amino acid using standard coupling reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in DMF.
-
Repeat the deprotection and coupling steps to assemble the desired linear peptide sequence on the resin.
Step 2: On-Resin Cyclization
-
After the final Fmoc deprotection, wash the resin thoroughly with DMF.
-
To a solution of an N-protected 4-piperidone (e.g., N-benzyl-4-piperidone) in a suitable solvent (e.g., toluene or 2,2-dimethoxypropane), add a catalytic amount of p-toluenesulfonic acid monohydrate.[6]
-
Add the resin-bound peptide to this solution and stir the reaction mixture at an elevated temperature (e.g., 80 °C) until the cyclization is complete. Monitor the reaction progress by micro-cleavage and ESI-MS analysis.[5]
Step 3: Cleavage and Purification
-
Wash the resin with DMF and DCM and dry under vacuum.
-
Cleave the spirocyclic compound from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., TFA/H₂O/triethylsilane 95:2.5:2.5).[5]
-
Filter the resin and concentrate the filtrate under reduced pressure.
-
Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the desired diazaspiro[4.5]decane derivative.
Table 2: Representative Characterization Data for a Solid-Phase Synthesized Diazaspiro[4.5]decane Derivative [5]
| Compound | (S)-2-(3,8-dibenzyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide |
| Yield | 35% |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 9.37 (bs, 1H), 7.52–7.41 (m, 6H), 7.35 (s, 1H), 7.32–7.09 (m, 6H), 4.31 (s, 2H), 3.73–3.54 (m, 3H), 3.39–2.98 (m, 5H), 2.72–2.62 (m, 1H), 2.08–1.86 (m, 2H), 1.74 (d, J = 13.6 Hz, 1H), 1.58 (d, J = 13.6 Hz, 1H) |
| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 174.69, 169.76, 139.36, 131.63, 130.24, 130.06, 129.60, 129.32, 128.62, 126.60, 74.34, 59.21, 59.04, 49.17, 48.85, 42.44, 38.06, 32.60, 30.71 |
| MS (ESI) [M+H]⁺ | calculated for C₂₃H₂₉N₄O₂ 393.2285; found 393.4768 |
Conclusion
The synthetic strategies outlined in this application note provide a robust and versatile platform for the generation of diverse libraries of diazaspiro[4.5]decane derivatives. The combination of the Ugi four-component reaction with a subsequent intramolecular Michael addition allows for the rapid and efficient construction of these medicinally important scaffolds. Both solution-phase and solid-phase protocols have been presented, offering flexibility to researchers based on their specific needs, from the targeted synthesis of individual compounds to the creation of large libraries for high-throughput screening. The ability to systematically modify four positions of the molecule by simply changing the starting materials in the Ugi reaction underscores the power of this approach in modern drug discovery and development.
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Pacifico, S., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]
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Ishihara, Y., et al. (1992). Central cholinergic agents. III. Synthesis of 2-alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones as muscarinic agonists. Chemical & Pharmaceutical Bulletin, 40(5), 1177-1185. [Link]
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Tang, X., et al. (2024). Recent advances in post Ugi-4CR dearomatizations for constructing spiro heterocycles. Organic Chemistry Frontiers, 11(14), 3625-3642. [Link]
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Tanimoto, H., et al. (2010). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 8(15), 3424-3426. [Link]
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Zografos, A. L., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]
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Zhang, W., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]
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Lee, S., et al. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computers in Biology and Medicine, 181, 111437. [Link]
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Hasegawa, T., et al. (1992). Synthesis of the Enantiomers of 7-Methyl-1, 6-dioxaspiro[4.5]decane, Pheromone of the Common Wasp and the Pine Beetle. Bioscience, Biotechnology, and Biochemistry, 56(5), 838-839. [Link]
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
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Application Note: High-Fsp³ Library Design using tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate
[1]
Introduction: The "Escape from Flatland"
In modern drug discovery, the over-reliance on flat, aromatic scaffolds has contributed to high attrition rates due to poor solubility and non-specific binding. The industry has shifted toward increasing three-dimensionality, a concept formalized by Lovering et al. as "Escaping Flatland" [1].[1][2]
The compound tert-butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate (hereafter referred to as Spiro-10 ) represents a premier "privileged structure" for this transition.[1] Unlike planar heteroaromatics, Spiro-10 possesses a quaternary spiro-carbon that orients its two heterocyclic rings effectively perpendicular to one another.[1] This geometry allows the molecule to probe distinct vectors in a binding pocket, maximizing the probability of specific interactions while maintaining a high fraction of sp³ hybridized carbons (
This Application Note details the physicochemical profile, synthetic protocols, and library design strategies for utilizing Spiro-10 to generate high-quality, lead-like chemical libraries.
Physicochemical Profile & Design Logic
The Spiro-10 scaffold is not merely a linker; it is a shape-determining core.[1] Its orthogonality allows for the independent functionalization of two distinct vectors: the Lactam Vector (N9) and the Amine Vector (N4) .
Table 1: Physicochemical Properties of the Core Scaffold
| Property | Value | Significance in FBDD |
| Molecular Weight | ~254.3 g/mol | Ideal for fragment growth; leaves room for substituents <500 Da.[1] |
| ClogP | ~1.5 | Lipophilicity is tunable; starts in a favorable range for CNS/oral drugs.[1] |
| TPSA | ~58 Ų | Good membrane permeability potential.[1] |
| H-Bond Donors | 1 (Lactam NH) | Specific interaction point; modifiable.[1] |
| H-Bond Acceptors | 3 | Carbonyls and carbamate oxygen.[1] |
| 0.69 | High saturation correlates with improved clinical success [1].[1] | |
| Rotatable Bonds | 0 (Core) | Rigid core reduces entropic penalty upon binding.[1] |
Structural Logic: The Vector Map
The spiro-fusion creates a rigid geometry where substituents on the 5-membered ring (N4) and 6-membered ring (N9) exit at defined angles, typically preventing the "pancaking" interactions seen with bi-aryl systems.
Figure 1: Vector analysis of the Spiro-10 scaffold. The spiro-carbon (blue) enforces orthogonality between the N4 and N9 exit vectors.
Synthetic Protocols
The chemical differentiation between the Lactam NH (N9) and the Boc-protected Amine (N4) is the key to efficient library generation. The lactam is significantly less nucleophilic and more acidic (
Protocol A: N9-Functionalization (Lactam Alkylation)
This step must be performed before Boc-deprotection to avoid chemoselectivity issues.[1]
Reagents: Sodium Hydride (NaH), Alkyl Halide (R-X), DMF/THF.
-
Preparation: Dissolve Spiro-10 (1.0 eq) in anhydrous DMF (0.1 M) under an inert atmosphere (
or Ar). -
Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 eq) portion-wise.
-
Alkylation: Add the Alkyl Halide (1.2 eq) dropwise.[1]
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours.
-
Monitor: TLC or LCMS.[1] The product will be less polar than the starting material.
-
-
Quench: Carefully add saturated
solution.[1] -
Workup: Extract with EtOAc (3x). Wash organics with water and brine (critical to remove DMF).[1] Dry over
.[1]
Protocol B: N4-Functionalization (Boc-Deprotection & Derivatization)
Perform this after N9 is successfully substituted.[1]
Step 1: Deprotection
-
Dissolve the N9-substituted intermediate in DCM.[1]
-
Add Trifluoroacetic Acid (TFA) (ratio 4:1 DCM:TFA).
-
Stir at RT for 1–2 hours.
-
Checkpoint: Monitor by LCMS for loss of Boc (-100 Da) and appearance of the free amine mass.
-
-
Evaporation: Remove volatiles in vacuo. Co-evaporate with toluene or DCM (3x) to remove residual TFA.[1]
-
Note: The product exists as a TFA salt.[1] For subsequent basic couplings, ensure sufficient base (DIPEA/TEA) is added.
-
Step 2: Amide Coupling (Example)
-
Dissolve the amine salt in DMF/DCM.[1]
-
Add Carboxylic Acid (R-COOH, 1.1 eq), HATU (1.2 eq), and DIPEA (3–5 eq).
-
Stir at RT for 2–16 hours.
Library Synthesis Workflow
To maximize chemical space coverage, a parallel synthesis approach is recommended.[1] This workflow validates the scaffold's utility in generating diverse fragments.
Figure 2: Parallel synthesis workflow for generating a bis-substituted spirocyclic library.
Case Studies & Applications
Case Study 1: TYK2/JAK1 Inhibitors
Research utilizing similar diazaspiro[4.5]decane scaffolds has demonstrated their utility in kinase inhibition.[1][3] By replacing flat piperazine linkers with the spiro-core, researchers achieved high selectivity for TYK2 over JAK2.[1] The spiro-geometry positioned the inhibitor to exploit a specific hydrophobic pocket that planar analogs could not access [2].[1]
Case Study 2: Sigma-1 Receptor Ligands
Spirocyclic piperidines are privileged scaffolds for Sigma-1 receptor binding.[1] The rigid spiro-core reduces the entropic cost of binding compared to flexible alkyl chains, leading to nanomolar affinity ligands for neurodegenerative applications [3].
Troubleshooting & Expert Tips
-
N9-Alkylation Fails:
-
Solubility Issues:
-
Observation: The TFA salt of the deprotected intermediate may be hygroscopic or oily.
-
Solution: Isolate as the HCl salt using HCl in Dioxane for a free-flowing solid, which is easier to handle in automated weighing.[1]
-
-
Regioselectivity:
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[2][4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[2][4]
-
Zhang, Y., et al. (2022).[3] Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor.[1][3] Journal of Medicinal Chemistry, 65(4), 3151-3172.[3]
-
Jia, H., et al. (2020).[5] Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.[1][5][6] Bioorganic & Medicinal Chemistry, 28(19), 115560.
-
Zheng, Y., & Tice, C. (2016).[7] The utilization of spirocyclic scaffolds in novel drug discovery.[1][3][7][8][9][10][11] Expert Opinion on Drug Discovery, 11(9), 831-834.[1]
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Application Notes and Protocols for Cell-Based Assays of Diazaspiro[4.5]decane Cytotoxicity
Introduction: Unraveling the Cytotoxic Potential of Diazaspiro[4.5]decanes
The diazaspiro[4.5]decane scaffold is a privileged heterocyclic motif integral to a wide array of biologically active compounds.[1] Derivatives of this core structure have demonstrated a diverse pharmacological profile, including myelostimulatory, antifungal, and muscarinic agonist activities.[2][3][4] The spirocyclic nature of these molecules imparts a unique three-dimensional architecture, which can lead to novel interactions with biological targets. While much of the research has focused on their therapeutic potential, a comprehensive understanding of their cytotoxic profile is paramount for any drug development program. Cytotoxicity, the degree to which a substance can cause damage to cells, is a critical parameter in assessing the safety and potential therapeutic window of any new chemical entity.[5][6]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of cell-based assays to evaluate the cytotoxicity of diazaspiro[4.5]decane derivatives. We will move beyond simple procedural descriptions to explain the underlying principles of each assay, the rationale for their selection, and the interpretation of the data generated. This approach will enable the design of robust experimental workflows to thoroughly characterize the cytotoxic effects of this important class of compounds.
Strategic Approach to Cytotoxicity Assessment
A multi-parametric approach is essential for a comprehensive assessment of cytotoxicity. No single assay can provide a complete picture of a compound's cytotoxic mechanism. Therefore, we advocate for a tiered approach, beginning with general measures of cell viability and progressing to more specific assays that can elucidate the underlying cellular pathways of toxicity.
Our proposed workflow for assessing the cytotoxicity of diazaspiro[4.5]decane derivatives is as follows:
Figure 1: Tiered approach for cytotoxicity assessment.
Tier 1: Primary Screening for Cytotoxicity
The initial step in evaluating the cytotoxic potential of a library of diazaspiro[4.5]decane derivatives is to perform a dose-response analysis using robust and high-throughput compatible assays. This will allow for the determination of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.
MTT Assay: Assessing Metabolic Activity
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[7][8] This reduction is primarily carried out by mitochondrial dehydrogenases, and thus the amount of formazan produced is proportional to the number of viable cells.[8][9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the diazaspiro[4.5]decane compounds in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (negative control) and untreated wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
LDH Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies the activity of LDH released from cells with damaged plasma membranes.[11][12] LDH is a stable cytoplasmic enzyme present in all cells.[11] Its release into the culture supernatant is an indicator of cell lysis and cytotoxicity.[13][14]
-
Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and a tetrazolium salt).[15] Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided with the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Use a lysis control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity for each concentration relative to the maximum LDH release.
| Parameter | MTT Assay | LDH Assay |
| Principle | Measures metabolic activity (mitochondrial dehydrogenase) | Measures membrane integrity (LDH release) |
| Endpoint | Colorimetric (Formazan formation) | Colorimetric (Formazan formation) |
| Indication | Decrease in viable cell number | Increase in cell lysis |
| Advantages | High-throughput, sensitive, well-established | High-throughput, non-destructive to remaining cells |
| Limitations | Can be affected by compounds that alter mitochondrial respiration | Less sensitive for early-stage apoptosis |
Table 1: Comparison of Primary Cytotoxicity Screening Assays.
Tier 2: Elucidating the Mechanism of Action
Once the cytotoxic potential of a diazaspiro[4.5]decane derivative has been established, the next step is to investigate the underlying mechanism of cell death. This can be achieved through a series of more specific assays that probe for markers of apoptosis, mitochondrial dysfunction, and oxidative stress.
Apoptosis Assays
Apoptosis, or programmed cell death, is a tightly regulated process characterized by distinct morphological and biochemical changes.[16] Differentiating between apoptosis and necrosis is crucial for understanding a compound's mechanism of action.
This flow cytometry-based assay is a gold standard for detecting apoptosis.[17] In early-stage apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells.[19] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity.[19]
-
Cell Treatment: Treat cells with the diazaspiro[4.5]decane compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells (both adherent and suspension) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[16]
-
Analysis: Analyze the cells by flow cytometry. The different cell populations can be distinguished as follows:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Caspases are a family of proteases that play a central role in the execution of apoptosis.[20] Caspase-3 and caspase-7 are key executioner caspases that cleave a number of cellular proteins, leading to the characteristic features of apoptosis.[21] Caspase-3/7 activity can be measured using a luminogenic or fluorogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by these caspases.[20][22]
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with the diazaspiro[4.5]decane compound.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells.[22][23]
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.[23]
Figure 2: Apoptosis detection pathway.
Mitochondrial Health Assays
Mitochondria play a critical role in cell survival and death.[24] Disruption of mitochondrial function is a common mechanism of drug-induced cytotoxicity.
The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and is essential for ATP production.[24] A decrease in ΔΨm is an early event in apoptosis.[25] The ΔΨm can be measured using cationic fluorescent dyes such as JC-1, TMRM, or TMRE, which accumulate in the mitochondria in a potential-dependent manner.[26][27]
-
Cell Treatment: Treat cells with the diazaspiro[4.5]decane compound.
-
Dye Loading: Incubate the cells with a fluorescent mitochondrial membrane potential dye (e.g., JC-1) according to the manufacturer's protocol.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. With JC-1, healthy cells with a high ΔΨm will exhibit red fluorescence due to the formation of J-aggregates, while apoptotic cells with a low ΔΨm will show green fluorescence from the JC-1 monomer.
Oxidative Stress Assays
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as byproducts of normal cellular metabolism.[28] Excessive production of ROS can lead to oxidative stress, which can damage cellular components and induce cell death.[29]
Intracellular ROS levels can be measured using cell-permeable fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[30] Once inside the cell, H2DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[31]
-
Cell Treatment: Treat cells with the diazaspiro[4.5]decane compound.
-
Dye Loading: Incubate the cells with H2DCFDA for 30-60 minutes at 37°C.
-
Analysis: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
| Assay | Principle | Endpoint | Indication |
| Annexin V/PI | Detection of phosphatidylserine externalization and membrane permeability | Flow cytometry | Early and late apoptosis, necrosis |
| Caspase-3/7 | Measurement of executioner caspase activity | Luminescence/Fluorescence | Apoptosis |
| Mito. Potential | Assessment of mitochondrial membrane potential | Fluorescence | Mitochondrial dysfunction, early apoptosis |
| ROS Detection | Measurement of intracellular reactive oxygen species | Fluorescence | Oxidative stress |
Table 2: Assays for Elucidating the Mechanism of Cytotoxicity.
Tier 3: In-depth Profiling with High-Content Screening
For lead compounds that exhibit interesting cytotoxic profiles, high-content screening (HCS) can provide a more detailed and multiparametric analysis of cytotoxicity.[32][33] HCS combines automated microscopy with quantitative image analysis to simultaneously measure multiple cellular parameters in individual cells.[34] This allows for the identification of subtle phenotypic changes and the characterization of heterogeneous cellular responses.[35]
HCS can be used to multiplex several of the assays described above, such as cell viability, apoptosis, mitochondrial health, and ROS production, in a single experiment. This provides a comprehensive "fingerprint" of a compound's cytotoxic effects and can offer valuable insights into its mechanism of action.[35]
Conclusion
The evaluation of cytotoxicity is a critical component of the preclinical development of any new therapeutic agent. For diazaspiro[4.5]decane derivatives, a class of compounds with diverse biological activities, a thorough understanding of their cytotoxic potential is essential. The tiered approach outlined in this application note, progressing from broad screening assays to more specific mechanistic studies, provides a robust framework for characterizing the cytotoxic effects of these compounds. By employing a multi-parametric strategy and carefully selecting the appropriate assays, researchers can gain valuable insights into the safety and therapeutic potential of diazaspiro[4.5]decane-based drug candidates.
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- MTT assay protocol. Abcam.
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Application Notes and Protocols for the In Vitro Evaluation of tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Emerging Potential of Diazaspiro[4.5]decane Scaffolds in Drug Discovery
The diazaspiro[4.5]decane core represents a versatile and synthetically accessible scaffold that has garnered increasing interest in medicinal chemistry. Its inherent three-dimensionality and the ability to introduce diverse functional groups at multiple positions make it an attractive starting point for the design of novel therapeutic agents.[1] Spirocyclic systems are frequently employed in drug design to explore new chemical space and improve physicochemical properties.[1][2] While direct biological data for tert-butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate is not extensively documented in publicly available literature, the broader family of related diazaspiro compounds has been investigated for a range of biological activities, including antiviral and anticancer properties.[3][4]
This document provides a comprehensive guide for the initial in vitro evaluation of tert-butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate (herein referred to as "the compound"). The proposed workflow is designed to first establish a foundational understanding of its cytotoxic potential against relevant cancer cell lines, and subsequently to probe the underlying mechanisms of action for any observed activity. The protocols are grounded in established, robust methodologies to ensure data integrity and reproducibility.
Physicochemical and Handling Properties
A thorough understanding of the compound's physical and chemical properties is paramount for the accurate interpretation of any biological data. The tert-butyl carbamate (Boc) protecting group suggests that the compound is likely an intermediate in a multi-step synthesis, intended for further modification.[5][6]
Table 1: General Properties of a Related Isomer (tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate)
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₂N₂O₃ | [7] |
| Molecular Weight | 254.33 g/mol | [7] |
| CAS Number | 923009-50-1 | [7] |
Protocol 1: Stock Solution Preparation and Storage
The causality behind meticulous stock solution preparation lies in ensuring compound stability and accurate final assay concentrations. Degradation or precipitation of the compound can lead to erroneous and irreproducible results.
-
Initial Solubility Testing: Before preparing a high-concentration stock, assess the compound's solubility in common laboratory solvents (e.g., DMSO, ethanol).
-
Stock Solution Preparation:
-
Accurately weigh out a precise amount of the compound (e.g., 10 mg).
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10 mM or 20 mM).
-
Ensure complete dissolution by gentle vortexing or sonication. The solution should be clear and free of particulates.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Tier 1: Primary In Vitro Cytotoxicity Screening
The initial step in evaluating a novel compound with potential anticancer activity is to assess its general cytotoxicity across a panel of human cancer cell lines. This provides a broad overview of its potency and any potential for cell-line-specific effects. A commonly used and robust method is the MTT assay, which measures the metabolic activity of viable cells.
Recommended Cell Line Panel:
-
A549: Human non-small cell lung cancer[3]
-
MDA-MB-231: Human breast adenocarcinoma
-
HeLa: Human cervical cancer[3]
-
HCT116: Human colorectal carcinoma
Protocol 2: MTT Assay for Cell Viability
This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.
-
Cell Seeding:
-
Culture the selected cancer cell lines in their recommended media until they reach approximately 80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of media.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the compound in culture medium. A common starting range is from 100 µM down to 0.1 µM.
-
Include a vehicle control (e.g., DMSO at the same final concentration as in the compound-treated wells) and a positive control (e.g., a known cytotoxic agent like Doxorubicin).
-
Carefully remove the old media from the wells and add 100 µL of the media containing the various concentrations of the compound.
-
Incubate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the media from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Caption: Workflow for Apoptosis Detection via Flow Cytometry.
Cell Cycle Analysis
Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle. Propidium Iodide staining of DNA allows for the quantification of cells in different phases (G0/G1, S, G2/M) of the cell cycle.
Protocol 4: Cell Cycle Analysis via PI Staining
-
Cell Seeding and Treatment:
-
Seed and treat cells in 6-well plates as described for the apoptosis assay. A 24-hour treatment period is often sufficient.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells as previously described.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer.
-
The DNA content will be used to generate a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be determined.
-
An accumulation of cells in a particular phase compared to the vehicle control indicates cell cycle arrest.
-
Data Presentation and Interpretation
Table 2: Example IC₅₀ Data Summary
| Cell Line | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| A549 | [Insert Value] | [Insert Value] |
| MDA-MB-231 | [Insert Value] | [Insert Value] |
| HeLa | [Insert Value] | [Insert Value] |
| HCT116 | [Insert Value] | [Insert Value] |
Interpretation: A lower IC₅₀ value indicates greater potency. Significant differences in IC₅₀ values between cell lines may suggest a selective mechanism of action. If the compound induces a significant increase in the Annexin V-positive population or causes a clear arrest in a specific phase of the cell cycle, this provides a strong rationale for further, more targeted mechanistic studies. The tert-butyl carbamate moiety also presents an opportunity for straightforward chemical modification to explore structure-activity relationships (SAR). [8]
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23282891, tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15296367, tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71711106, tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68089093, Tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate. Available at: [Link]
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MDPI (2023). Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs. Available at: [Link]
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National Center for Biotechnology Information (2015). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Available at: [Link]
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MDPI (2022). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Available at: [Link]
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ResearchGate (2021). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available at: [Link]
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National Center for Biotechnology Information (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Available at: [Link]
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Wiley Online Library (2018). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Available at: [Link]
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National Center for Biotechnology Information (2011). Discovery of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor), a potent and orally bioavailable CFTR potentiator. Available at: [Link]
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Application Note: A Multi-pronged Strategy for Elucidating the Mechanism of Action of Novel Diazaspiro Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazaspiro compounds represent a versatile and privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2] Their unique three-dimensional structure allows for precise orientation of substituents, making them attractive candidates for targeting a range of proteins, including G-protein coupled receptors (GPCRs), kinases, and phosphodiesterases.[2][3][4] Elucidating the precise mechanism of action (MoA) is a critical step in the drug discovery pipeline, transforming a promising phenotypic hit into a lead candidate with a clear therapeutic hypothesis.[5]
This guide provides a strategic framework and detailed protocols for the MoA deconvolution of novel diazaspiro compounds. It is designed to guide researchers from initial unbiased target identification to downstream pathway analysis and final MoA hypothesis generation, ensuring scientific rigor and trustworthiness at each stage.
A Strategic Framework for MoA Elucidation
A successful MoA study requires an integrated, multi-pronged approach rather than a single experiment.[5] The goal is to build a self-validating cascade of evidence. We propose a phased strategy that begins with confirming cellular activity and identifying direct binding partners, followed by validating those interactions and mapping the downstream signaling consequences.
Caption: Strategic workflow for MoA deconvolution of diazaspiro compounds.
Phase 1: Target Identification and Engagement
The initial phase focuses on identifying the direct molecular target(s) of the diazaspiro compound within the native cellular environment. This is a crucial step in phenotypic drug discovery, often referred to as target deconvolution.[6]
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Expertise & Causality: CETSA is a powerful first-line technique for identifying direct protein targets in intact cells or cell lysates.[7] The underlying principle is that ligand binding alters a protein's thermal stability, which can be detected as a shift in its melting temperature (Tm).[8][9] This label-free method avoids compound modification, preserving its native binding activity.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line showing sensitivity to the compound) to ~80% confluency.
-
Treat cells with the diazaspiro compound at a relevant concentration (e.g., 10x the GI50 value) and a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.[10]
-
Rationale: This incubation allows for cellular uptake and target engagement.
-
-
Heating Gradient:
-
Harvest, wash, and resuspend the cells in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Apply a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.[11]
-
Rationale: The gradient induces progressive protein denaturation and aggregation.
-
-
Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).[10]
-
Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the precipitated fraction by centrifugation at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.[10]
-
Rationale: Unbound and destabilized proteins will aggregate upon heating and be removed in the pellet. Ligand-bound, stabilized proteins will remain in the supernatant at higher temperatures.
-
-
Detection and Analysis:
-
Analyze the soluble fractions by SDS-PAGE and Western blotting for specific candidate proteins (if known) or by quantitative mass spectrometry (Thermal Proteome Profiling, TPP) for unbiased, proteome-wide discovery.[7]
-
Plot the band intensity (or peptide abundance) against temperature for both treated and control samples to generate melting curves.
-
A shift in the melting curve (ΔTm) for a specific protein in the drug-treated sample indicates direct target engagement.
-
Trustworthiness (Self-Validating System):
-
Vehicle Control (DMSO): Establishes the baseline thermal stability of the proteome.
-
Positive Control: If a target class is suspected (e.g., a specific kinase), include a known inhibitor for that target to validate the assay setup.
-
Counter-Screen: Perform an isothermal dose-response experiment at a fixed temperature near the target's Tm to confirm dose-dependent stabilization.
Protocol 2: Kinase Profiling with Kinobeads
Expertise & Causality: Many diazaspiro scaffolds are designed as ATP-competitive inhibitors.[4] Kinobeads are an affinity chromatography tool comprising immobilized, broad-spectrum kinase inhibitors that capture a large portion of the cellular kinome.[12][13] This method is ideal for identifying kinase targets and assessing inhibitor selectivity in a competitive binding format.
Step-by-Step Methodology:
-
Cell Lysate Preparation:
-
Harvest cells and prepare a native cell lysate using a non-denaturing lysis buffer containing phosphatase and protease inhibitors.
-
Determine protein concentration using a BCA assay. A starting amount of 0.5-1 mg of total protein is recommended.[14]
-
Rationale: Maintaining proteins in their native conformation is essential for affinity capture.
-
-
Competitive Binding:
-
Pre-incubate aliquots of the cell lysate with a range of concentrations of the free diazaspiro compound or a vehicle control (DMSO) for 45-60 minutes.
-
Rationale: This allows the test compound to bind to its kinase targets in the lysate.
-
-
Kinobead Enrichment:
-
Add the pre-incubated lysates to kinobeads and incubate for 1-2 hours with rotation at 4°C.
-
Rationale: Kinases not bound by the free diazaspiro compound will be captured by the immobilized ligands on the beads.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound kinases, typically by boiling in SDS-PAGE sample buffer.
-
-
Analysis by Mass Spectrometry:
-
Digest the eluted proteins (e.g., using on-bead digestion) and analyze the resulting peptides by LC-MS/MS.[14]
-
Quantify the abundance of each identified kinase in the compound-treated samples relative to the vehicle control.
-
A dose-dependent reduction in the amount of a specific kinase pulled down by the beads indicates that it is a target of the diazaspiro compound.
-
Trustworthiness (Self-Validating System):
-
Vehicle Control (DMSO): Determines the baseline set of kinases captured by the beads.
-
Positive Control: A known broad-spectrum kinase inhibitor (e.g., staurosporine) can be used to demonstrate effective competition across the kinome.
-
Selectivity Profile: The data inherently provides a selectivity profile, showing which kinases are inhibited at various concentrations.
Phase 2: Target Validation and Pathway Analysis
Data from Phase 1 provides strong hypotheses about direct targets. Phase 2 aims to validate these interactions biochemically and map the functional consequences of target engagement on cellular signaling networks.
Protocol 3: Quantitative Phosphoproteomics
Expertise & Causality: If a kinase is identified as a primary target, its inhibition will alter downstream signaling pathways driven by phosphorylation. Quantitative phosphoproteomics provides a global snapshot of these changes, offering deep mechanistic insight.[15] Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a robust method for accurate relative quantification of protein and phosphopeptide abundance between two cell populations.[16][17]
Step-by-Step Methodology:
-
SILAC Labeling:
-
Culture cells for at least 6 doublings in "heavy" SILAC medium (containing 13C6,15N2-Lysine and 13C6,15N4-Arginine) and "light" SILAC medium (containing normal lysine and arginine).
-
Rationale: This ensures >98% incorporation of the isotopic amino acids into the entire proteome of the "heavy" population.
-
-
Cell Treatment and Lysis:
-
Treat the "heavy" cells with the diazaspiro compound and the "light" cells with vehicle (or vice-versa in a label-swap experiment).
-
Harvest the cells, mix the "heavy" and "light" populations in a 1:1 protein ratio, and lyse the combined sample.[18]
-
Rationale: Mixing the samples at the earliest possible stage minimizes experimental variation in subsequent processing steps.
-
-
Protein Digestion and Phosphopeptide Enrichment:
-
Digest the combined protein lysate into peptides using trypsin.
-
Enrich for phosphopeptides using methods like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.
-
Rationale: Phosphopeptides are typically of low stoichiometry and require enrichment to be detected by mass spectrometry.
-
-
LC-MS/MS Analysis and Data Processing:
-
Analyze the enriched phosphopeptides by high-resolution LC-MS/MS.
-
Use software (e.g., MaxQuant) to identify phosphopeptides and quantify the heavy/light (H/L) ratio for each site.
-
Rationale: The H/L ratio reflects the change in phosphorylation at a specific site in response to the compound. A decreased H/L ratio indicates downregulation of phosphorylation on that site.
-
-
Pathway Analysis:
-
Map the significantly regulated phosphosites (e.g., >2-fold change, p-value <0.05) to known proteins and signaling pathways using bioinformatics tools (e.g., Ingenuity Pathway Analysis, DAVID, KSEA).
-
Trustworthiness (Self-Validating System):
-
Label-Swap Experiment: Performing the experiment with the labels reversed (e.g., "light" cells treated, "heavy" as control) is critical to rule out any artifacts arising from the labeling itself.
-
Data Normalization: The software normalizes the data based on the distribution of all quantified peptide ratios, correcting for any minor mixing errors.[18]
-
Orthogonal Validation: Key changes in phosphorylation should be validated by targeted Western blotting using phospho-specific antibodies.
Caption: Hypothetical pathway inhibited by a diazaspiro kinase inhibitor.
Protocol 4: Luciferase Reporter Gene Assay
Expertise & Causality: Phosphoproteomics identifies affected pathways; reporter gene assays provide a quantitative functional readout of the activity of those pathways.[19] These assays are engineered so that the activity of a specific transcription factor, which is regulated by a signaling pathway, drives the expression of a luciferase enzyme.[20][21] Measuring the light output provides a direct measure of pathway activity.
Step-by-Step Methodology:
-
Cell Transfection:
-
Select a reporter plasmid containing a response element for a transcription factor identified in the phosphoproteomics analysis (e.g., NF-κB, AP-1, CREB).
-
Co-transfect the reporter plasmid along with a control plasmid (e.g., Renilla luciferase driven by a constitutive promoter) into the desired cell line.
-
Rationale: The control plasmid is used to normalize for transfection efficiency and cell number.
-
-
Compound Treatment:
-
After allowing 24-48 hours for plasmid expression, treat the cells with a dose-range of the diazaspiro compound.
-
Include a known activator of the pathway as a positive control and a vehicle control.
-
Rationale: This will determine if the compound can inhibit the pathway in a dose-dependent manner.
-
-
Cell Lysis and Luminescence Reading:
-
Lyse the cells using the buffer provided in a dual-luciferase assay kit.
-
Measure the firefly luciferase activity in a luminometer.
-
Add the second reagent to quench the firefly signal and activate the Renilla luciferase, then measure its activity.[22]
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the fold-change in pathway activity relative to the stimulated control.
-
Plot the normalized activity against compound concentration to determine an IC50 for pathway inhibition.
-
Trustworthiness (Self-Validating System):
-
Dual-Luciferase Normalization: The use of a co-transfected control reporter is essential for robust, reliable data.[22]
-
Positive Pathway Stimulant: A known agonist (e.g., TNFα for NF-κB) is required to activate the pathway and measure inhibition.
-
Negative Control Plasmid: A reporter plasmid with a scrambled or minimal promoter should show no response, confirming the specificity of the response element.
Phase 3: Data Integration and MoA Hypothesis
The final phase involves synthesizing all the data to build a coherent and well-supported MoA hypothesis.
Data Summary
Quantitative data from all experiments should be collated to provide a comprehensive overview.
| Assay Type | Parameter | Result (Compound X) | Interpretation |
| Cell Viability | GI50 | 500 nM | Compound has sub-micromolar anti-proliferative activity. |
| CETSA (TPP) | ΔTm (Kinase A) | +4.2 °C | Compound directly binds and stabilizes Kinase A in cells. |
| Kinobeads | IC50 (Kinase A) | 45 nM | Compound potently engages Kinase A in a competitive assay. |
| Kinobeads | Selectivity | High vs 200 kinases | Compound is selective for Kinase A over other kinases. |
| Phosphoproteomics | Phosphosite (Kinase B Substrate) | -3.5 fold | Inhibition of Kinase A blocks phosphorylation of its substrate. |
| Reporter Assay | IC50 (AP-1 Pathway) | 480 nM | Compound inhibits the AP-1 signaling pathway, consistent with cell activity. |
Formulating the MoA Hypothesis
Based on the integrated data, a testable hypothesis can be formulated:
"The diazaspiro compound X exerts its anti-proliferative effect by directly binding to and selectively inhibiting the enzymatic activity of Kinase A. This inhibition blocks the phosphorylation of the downstream substrate Kinase B, leading to suppression of the AP-1 signaling pathway and subsequent cell growth arrest."
This hypothesis is now grounded in multiple, orthogonal lines of evidence, providing a strong foundation for further lead optimization and preclinical development.
References
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Al-Aqool, S. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. ResearchGate. [Link]
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News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.net. [Link]
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ResearchGate. (n.d.). Studies on Spiroheterocycles, Part II: Heterocyclization of the Spiro Compounds Containing Cyclohexanone and Thiobarbituric Acid with Different Bidentate Nucleophilic Reagents. ResearchGate. [Link]
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Plotnikov, A., et al. (n.d.). Cellular thermal shift assay (CETSA). Bio-protocol. [Link]
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Valente, S., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. [Link]
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Universität Tübingen. (n.d.). Synthesis of Spirocyclic Scaffolds by Aminoallylation/RCM. Universität Tübingen. [Link]
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Holliday, M., et al. (2019). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. PubMed Central. [Link]
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Asawa, R., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
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Wang, L., et al. (2015). The current state of the art of quantitative phosphoproteomics and its applications to diabetes research. PubMed Central. [Link]
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Zhao, X., et al. (n.d.). Cellular thermal shift assay (CETSA). Bio-protocol. [Link]
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ResearchGate. (2021). Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. ResearchGate. [Link]
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Heinzlmeir, S., et al. (2016). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. PubMed Central. [Link]
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Opentrons. (n.d.). Luciferase Reporter Assay in Molecular Biology. Opentrons. [Link]
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ResearchGate. (2017). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. [Link]
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Royal Society of Chemistry. (2020). Chapter 5: Contemporary Techniques for Target Deconvolution and Mode of Action Elucidation. Royal Society of Chemistry. [Link]
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ResearchGate. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]
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Urbaniak, M. D., et al. (2013). Global Quantitative SILAC Phosphoproteomics Reveals Differential Phosphorylation Is Widespread between the Procyclic and Bloodstream Form Lifecycle Stages of Trypanosoma brucei. ACS Publications. [Link]
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Goud, R., et al. (2022). Multicomponent Synthesis of Spiro-dihydropyridine Oxindoles via Cascade Spiro-cyclization of Knoevenagel/Aza-Michael Adducts. ACS Publications. [Link]
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F1000Research. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research. [Link]
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ACS Central Science. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Publications. [Link]
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MDPI. (2022). Green Synthesis of Spiroindole Derivatives: Biological Evaluation and in Silico Studies. MDPI. [Link]
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ACS Publications. (2019). Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. ACS Publications. [Link]
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Drug Target Review. (2019). Phenotypic profiling in drug discovery. Drug Target Review. [Link]
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BIOCEV. (2015). Quantitative proteomics using SILAC: Principles, applications, and developments. BIOCEV. [Link]
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QIAGEN. (n.d.). Sample & Assay Technologies Cignal Reporter Assay Handbook. QIAGEN. [Link]
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RSC Publishing. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. Royal Society of Chemistry. [Link]
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- 2. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06054C [pubs.rsc.org]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. news-medical.net [news-medical.net]
- 10. bio-protocol.org [bio-protocol.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Recent advances in methods to assess the activity... | F1000Research [f1000research.com]
- 13. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 14. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The current state of the art of quantitative phosphoproteomics and its applications to diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 17. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.kr]
- 20. opentrons.com [opentrons.com]
- 21. goldbio.com [goldbio.com]
- 22. Lighting Up Cell Signaling: The Science Behind Luciferase Reporter Assays [sciencellonline.com]
Application Note & Protocol: A Scalable Synthesis of tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate
Introduction
Spirocyclic scaffolds, particularly those incorporating lactam functionalities, are of significant interest in medicinal chemistry and drug development. Their inherent three-dimensionality provides access to novel chemical space, often leading to improved pharmacological properties.[1][2] Tert-butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate is a valuable building block for the synthesis of more complex molecules, leveraging the spiro-lactam core for the development of new therapeutic agents. This application note provides a detailed, two-step synthetic route for the large-scale production of this compound, starting from the readily available N-Boc-4-piperidone. The described protocol is designed for scalability, with a focus on process safety and efficiency.
Overall Synthetic Strategy
The synthesis of tert-butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate is achieved through a two-step process. The first step involves a modified Strecker reaction on N-Boc-4-piperidone to generate the key aminonitrile intermediate. The second step is a reductive cyclization of this intermediate to yield the final spiro-lactam product.
Figure 1: Overall synthetic workflow for the preparation of tert-butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Supplier | Grade |
| N-Boc-4-piperidone | Commercially Available | ≥98% |
| Sodium Cyanide (NaCN) | Commercially Available | ≥98% |
| Ammonium Chloride (NH₄Cl) | Commercially Available | ACS Reagent |
| Ammonium Hydroxide (NH₄OH) | Commercially Available | 28-30% in water |
| Methanol (MeOH) | Commercially Available | Anhydrous |
| Dichloromethane (DCM) | Commercially Available | ACS Reagent |
| Raney® Nickel (slurry in water) | Commercially Available | Activated Catalyst |
| Ethanol (EtOH) | Commercially Available | Anhydrous |
| Celite® | Commercially Available | Filter Aid |
Experimental Protocols
Step 1: Synthesis of tert-Butyl 4-amino-4-(cyanomethyl)piperidine-1-carboxylate
This step involves a modified Strecker synthesis, where an aqueous solution of ammonium chloride and ammonium hydroxide serves as the ammonia source, and sodium cyanide provides the nucleophilic cyanide.[3][4]
Protocol:
-
To a solution of ammonium chloride (1.2 equivalents) in deionized water, add ammonium hydroxide solution (28-30%, 2.0 equivalents) and stir until all solids are dissolved.
-
In a separate, appropriately sized reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, charge N-Boc-4-piperidone (1.0 equivalent) and methanol.
-
Cool the mixture to 0-5 °C with an ice bath.
-
Slowly add the prepared ammonium chloride/ammonium hydroxide solution to the reaction vessel, maintaining the internal temperature below 10 °C.
-
In a separate beaker, dissolve sodium cyanide (1.2 equivalents) in deionized water. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. [5]
-
Slowly add the sodium cyanide solution to the reaction mixture via the addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product as a viscous oil or solid.
-
The crude product can be used in the next step without further purification or can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if a higher purity is required.
Step 2: Synthesis of tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate
This step involves the reductive cyclization of the aminonitrile intermediate using Raney® Nickel as the catalyst under a hydrogen atmosphere. The nitrile group is reduced to a primary amine, which then undergoes intramolecular cyclization with the amino group to form the desired spiro-lactam.
Protocol:
-
In a high-pressure reactor (Parr hydrogenator or similar), charge the crude tert-butyl 4-amino-4-(cyanomethyl)piperidine-1-carboxylate (1.0 equivalent) and ammoniacal ethanol (prepared by bubbling ammonia gas through anhydrous ethanol).
-
Carefully add Raney® Nickel (50% slurry in water, ~20% w/w of the starting material). Caution: Raney® Nickel is pyrophoric and should be handled with extreme care under an inert atmosphere. [6][7]
-
Seal the reactor and purge with nitrogen gas several times, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 50-100 psi.
-
Heat the reaction mixture to 50-60 °C and stir vigorously.
-
Monitor the reaction progress by monitoring hydrogen uptake and by TLC/HPLC analysis of aliquots.
-
Upon completion (typically 12-24 hours), cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The filter cake containing Raney® Nickel should be kept wet with water at all times to prevent ignition upon exposure to air.
-
Wash the filter cake with ethanol.
-
Concentrate the combined filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by crystallization to afford tert-butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate as a solid.
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H NMR: Expected to show characteristic peaks for the tert-butyl group, the piperidine ring protons, and the protons of the lactam ring.
-
¹³C NMR: Expected to show signals for the carbonyl carbons of the Boc group and the lactam, the spiro-carbon, and the carbons of the piperidine and lactam rings.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's molecular weight should be observed.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H and C=O stretching of the lactam and the C=O of the carbamate should be present.
Safety Considerations
-
Sodium Cyanide: This is a highly toxic substance. All handling should be performed in a well-ventilated fume hood with appropriate PPE, including gloves, lab coat, and safety glasses. An emergency cyanide antidote kit should be readily available.[5]
-
Raney® Nickel: This catalyst is pyrophoric and can ignite spontaneously in the air, especially when dry. It should always be handled as a slurry and kept wet. The filter cake after the reaction must be quenched carefully.[6][7]
-
Hydrogen Gas: This is a highly flammable gas. The hydrogenation reaction must be carried out in a properly functioning high-pressure reactor in a well-ventilated area, away from ignition sources.
Discussion
The presented two-step synthesis offers a scalable and efficient route to tert-butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate. The choice of a modified Strecker reaction in the first step allows for the direct formation of the required aminonitrile from a commercially available starting material. The use of Raney® Nickel in the second step for the reductive cyclization is a well-established and robust method for the formation of lactams from nitriles. Careful control of reaction conditions and adherence to safety protocols are paramount for the successful and safe execution of this synthesis on a large scale. The final product is a versatile intermediate for further chemical elaboration in drug discovery programs.
References
-
New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. PMC. Available at: [Link]
-
Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. Available at: [Link]
-
Raney Nickel - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]
-
The Addition of Hydrogen Cyanide to Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
-
Reductive cyclization to form spiro-connected saccharidic heterocycles. ResearchGate. Available at: [Link]
-
Strecker Synthesis. Master Organic Chemistry. Available at: [Link]
-
Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water. Cole-Parmer. Available at: [Link]
-
Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV. Available at: [Link]
-
Addition of CN - Cyanohydrins. OpenOChem Learn. Available at: [Link]
- Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. Google Patents.
-
Deacylative Homolysis of Ketone C(sp3)–C(sp2) Bonds: Streamlining Natural Product Transformations. NIH. Available at: [Link]
-
Cyanide Salts - Environmental Health and Safety. Dartmouth. Available at: [Link]
-
Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate. RSC Publishing. Available at: [Link]
-
Free radical reactions for heterocycle synthesis: Formation of keto spiro-γ-lactones and keto spiro-γ-lactams. University of Massachusetts Boston. Available at: [Link]
-
Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. Available at: [Link]
-
Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. NIH. Available at: [Link]
-
Nitrile synthesis by C-C coupling (Cyanomethylation). Organic Chemistry Portal. Available at: [Link]
-
Strecker amino acid synthesis. Wikipedia. Available at: [Link]
-
Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers. Available at: [Link]
-
Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Cyanohydrin Addition to Aldehydes and Ketones. YouTube. Available at: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]
-
Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Chemistry Steps. Available at: [Link]
-
Tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate. PubChem. Available at: [Link]
-
Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs. MDPI. Available at: [Link]
-
MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. YouTube. Available at: [Link]
-
Synthesis through C(sp3)–C(sp2) Bond Scission in Alkenes and Ketones. PMC - NIH. Available at: [Link]
-
Strecker Amino Acid Synthesis Mechanism & Examples. StudySmater. Available at: [Link]
-
Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. Available at: [Link]
Sources
- 1. New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies and methodologies for the construction of spiro-γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 6. nj.gov [nj.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Troubleshooting & Optimization
Improving yield of tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate synthesis
The Technical Support Center guide for improving the yield of tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate follows below.
Topic: Yield Optimization for tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate
User Guide Version: 2.1 (Current) Target Molecule CAS: 886449-72-5 Scaffold Class: Spiro[piperidine-pyrrolidine] / Spiro-lactam
Executive Summary & Mechanism of Action
The synthesis of tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate typically involves constructing a six-membered lactam (piperidin-2-one) ring onto a pre-existing five-membered pyrrolidine ring. The primary yield-limiting factors in this synthesis are steric hindrance at the quaternary spiro-carbon and the efficiency of the reductive cyclization step.
The most robust industrial route utilizes a Knoevenagel Condensation followed by a Michael Addition and subsequent Reductive Cyclization . This guide addresses the three Critical Control Points (CCPs) where yields most often collapse:
-
Water Management during Knoevenagel condensation.
-
Diastereoselectivity during the Michael addition (creating the spiro center).
-
Catalyst Poisoning during the hydrogenation/cyclization phase.
Visualizing the Synthetic Pathway
The following diagram outlines the "Golden Path" synthesis and identifies failure points.
Caption: Figure 1. The standard "Nitro-Michael" route for spiro-lactam construction. CCPs indicate Critical Control Points for yield.
Troubleshooting Guide: The "Clinic"
Phase 1: The Knoevenagel Condensation
Symptom: Low conversion of ketone to unsaturated cyanoester; presence of aldol side products.
| Possible Cause | Mechanism of Failure | Corrective Action |
| Water Accumulation | The reaction is reversible. Water buildup shifts equilibrium back to the ketone. | Use Dean-Stark Trap: Ensure continuous azeotropic removal of water using Toluene or Benzene. Alternatively, use molecular sieves (4Å) in the reaction vessel. |
| Catalyst Deactivation | Ammonium acetate decomposes or loses activity over long reflux times. | Stepwise Addition: Add the catalyst (NH₄OAc/AcOH) in 3 portions over 6 hours rather than all at once. |
| Polymerization | Cyanoacrylates are prone to polymerization under basic conditions. | Acidic Buffer: Maintain slightly acidic conditions (AcOH) to suppress anionic polymerization of the diene. |
Phase 2: The Michael Addition (Spiro Center Formation)
Symptom: Low yield of the Michael adduct; formation of bis-alkylated byproducts. Context: This step installs the carbon chain required for the 6-membered ring. For a 6-membered lactam, a 3-carbon insertion (e.g., acrylate or nitro-homolog) is often required.
-
Q: My Michael acceptor isn't reacting with the sterically hindered alkene.
-
A: Switch from standard bases (TEA) to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . The stronger basicity and "push-pull" mechanism of DBU can accelerate addition to tetrasubstituted centers.
-
-
Q: I am seeing significant polymerization of the Michael acceptor.
-
A: Lower the temperature to 0°C and add the acceptor dropwise to the enolate solution. Do not dump it in. Use a radical inhibitor (e.g., hydroquinone) if using acrylates.
-
Phase 3: Reductive Cyclization (The "Yield Killer")
Symptom: Incomplete reduction (nitro/nitrile remains), ring opening, or trapped amino-ester intermediate.
-
Issue: Raney Nickel Poisoning.
-
Diagnosis: Reaction stalls after 50% conversion.
-
Fix:
-
Pre-wash Catalyst: Wash Raney Ni with water (x3) and absolute ethanol (x3) immediately before use to remove storage alkali.
-
High Pressure: This cyclization often requires 50–60 bar (approx. 800 psi) of H₂. Balloon pressure is insufficient for sterically hindered spiro-nitriles.
-
Temperature: Heat to 60–80°C . Room temperature is often insufficient to overcome the activation energy for the intramolecular amidation.
-
-
-
Issue: Hydrolysis of the Ester.
-
Diagnosis: Formation of the amino-acid (zwitterion) instead of the lactam.
-
Fix: Ensure the solvent is anhydrous . Use MeOH or EtOH dried over molecular sieves. Presence of water during high-temp hydrogenation promotes hydrolysis over amidation.
-
Optimized Protocol: Self-Validating Steps
This protocol is designed for the Nitro-Michael Route , adjusted for the 4,9-diaza scaffold.
Step 1: Knoevenagel Condensation
-
Dissolve N-Boc-3-pyrrolidone (1.0 eq) and Ethyl Cyanoacetate (1.1 eq) in Toluene (10 vol).
-
Add Ammonium Acetate (0.1 eq) and Acetic Acid (0.1 eq).
-
Reflux with a Dean-Stark trap. Monitor water collection.
-
Checkpoint: TLC (Hex/EtOAc 4:1). The spot should move from
0.4 (Ketone) to 0.6 (Alkene).
Step 2: Michael Addition (Nitromethane)
-
Dissolve Knoevenagel product in Nitromethane (as solvent and reagent) or THF with 5 eq Nitromethane.
-
Cool to 0°C. Add DBU (1.1 eq) dropwise.
-
Warm to RT and stir for 12–24h.
-
Checkpoint: NMR. Disappearance of the alkene proton signal (if visible) or shift in the Boc-group methyls due to loss of planarity.
-
Yield Target: >70%.
Step 3: Hydrogenation & Cyclization
-
Dissolve Nitro-ester in MeOH (anhydrous).
-
Add Raney Nickel (20 wt% loading, pre-washed).
-
Hydrogenate at 60 bar H₂ and 70°C for 24h.
-
Critical Step: Filter while warm through Celite. If the solution cools, the lactam may precipitate on the catalyst and be lost.
-
Checkpoint: IR Spectroscopy. Look for the appearance of the lactam carbonyl peak at ~1670 cm⁻¹ and disappearance of the ester carbonyl (~1730 cm⁻¹).
-
Yield Target: >60%.[1]
Frequently Asked Questions (FAQs)
Q: Can I use Pd/C instead of Raney Nickel? A: Generally, no. Pd/C is excellent for nitro reduction but often fails to drive the subsequent cyclization (amidation) efficiently in spiro systems. Raney Nickel is preferred because it tends to be slightly basic, which catalyzes the nucleophilic attack of the amine on the ester. If you must use Pd/C, add a stoichiometric amount of Et₃N or heat the resulting amino-ester in refluxing toluene/acetic acid to force cyclization.
Q: My product is an oil, but the literature says it's a solid. Why? A: Spiro-compounds often trap solvent in their lattice or exist as rotamers (due to the Boc group).
-
Rotamers: Check NMR at elevated temperature (50°C). If peaks coalesce, it is pure.
-
Solidification: Triturate the oil with cold Diethyl Ether or Pentane/MTBE . Sonication often induces crystallization.
Q: How do I remove the minor diastereomer? A: The Michael addition usually favors one isomer, but mixtures occur.
-
Separation: The lactam ring closure often amplifies polarity differences. Flash chromatography using DCM:MeOH (95:5) is usually effective.
-
Crystallization: The major isomer (trans-relationship often) is usually more crystalline. Recrystallize from EtOAc/Heptane.
References
- Spiro-Lactam Synthesis via Nitro-Michael: Title: A Straightforward and Efficiently Scaleable Synthesis of Novel Racemic 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivatives. Source:Synthesis, 2005(19), 3245–3252.
-
Reductive Cyclization Optimization
-
General Spiro-Piperidine Protocols
- Title: Synthesis and evaluation of new 1-oxa-8-azaspiro[4.
- Source:Bioorganic & Medicinal Chemistry, 2020.
-
URL:[Link]
Disclaimer: This guide is for research purposes only. Always consult the specific Material Safety Data Sheet (MSDS) for reagents, especially Nitromethane (explosive hazard) and Raney Nickel (pyrophoric).
Sources
Overcoming stability issues with tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate
This guide is structured as a specialized technical support resource designed for medicinal chemists and process scientists working with the spiro-lactam scaffold tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate .[1]
The content addresses the unique physicochemical challenges of this molecule: the steric strain of the spiro-center, the orthogonal reactivity of the carbamate (Boc) vs. the lactam, and the solubility anomalies common to spirocyclic diamines.[1]
Executive Summary: The Stability Profile
The tert-butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate (CAS: 886766-40-1) represents a privileged scaffold in drug discovery, often used to restrict conformation in GPCR and kinase ligands.[1] However, users frequently report three core failure modes:
-
Lactam Hydrolysis: Unintentional ring-opening of the piperidinone ring under basic conditions.[1]
-
Workup Losses: High water solubility of the deprotected amine species leading to loss in aqueous extraction.[1]
-
NMR Confusion: Broad signals caused by slow rotameric exchange of the Boc group around the sterically crowded spiro center.[1]
Troubleshooting Guide (Q&A Format)
Category A: Degradation & Chemical Stability[1]
Q1: I observed a new, polar spot by TLC/LCMS after treating the compound with LiOH/MeOH. Did I hydrolyze the Boc group? Diagnosis: It is highly unlikely you hydrolyzed the Boc group with LiOH.[1] You likely hydrolyzed the lactam ring .[1] Technical Insight: While 6-membered lactams (piperidinones) are generally stable, the spiro-fusion at C5 introduces ring strain.[1] Strong hydroxide bases (LiOH, NaOH) at elevated temperatures or prolonged reaction times can attack the carbonyl at C10, opening the ring to form a gem-disubstituted amino-acid derivative.[1] Solution:
-
Switch Reagents: Use milder bases like LiOOH (Lithium hydroperoxide) or trimethyltin hydroxide if ester hydrolysis elsewhere in the molecule is required.[1]
-
Monitor: Stop the reaction immediately upon consumption of starting material; do not "soak" the reaction overnight.
Q2: My product decomposes when I try to remove the Boc group using neat TFA. Why? Diagnosis: The high concentration of TFA and the exotherm generated can degrade the spiro-center or promote side reactions if the reaction is not strictly anhydrous.[1] Furthermore, the resulting TFA salt is often hygroscopic and difficult to handle.[1] Technical Insight: The proximity of the N9-lactam to the N4-amine (separated by the quaternary C5) creates a dense electrostatic environment upon deprotection.[1] Protocol (The "Cold-HCl" Method): Instead of neat TFA, use 4M HCl in Dioxane .
-
Dissolve substrate in dry 1,4-dioxane (0.1 M).
-
Cool to 0°C.
-
Add 4M HCl/Dioxane (5-10 eq) dropwise.
-
Warm to RT and monitor.
-
Crucial: Do not perform an aqueous workup (see Q3).[1] Concentrate in vacuo to obtain the HCl salt directly.[1]
Category B: Isolation & Purification[1]
Q3: After Boc-deprotection and aqueous workup (DCM/Water extraction), my yield is <10%. Where is my compound? Diagnosis: Your compound is in the aqueous waste layer.[1] Technical Insight: Upon Boc removal, the resulting free amine (or HCl salt) of a spiro-diamine is highly water-soluble .[1] The lipophilic bulk of the spiro-system is insufficient to counteract the polarity of the charged amine and the lactam's hydrogen-bonding capability. Corrective Protocol:
-
Avoid Aqueous Extraction: Isolate the salt by filtration or evaporation as described in Q2.[1]
-
If Neutralization is Required: Use a solid-phase workup.[1] Pass the crude salt through a plug of basic alumina or a carbonate-functionalized resin using MeOH/DCM (1:9) as the eluent.[1]
Q4: The NMR spectrum in CDCl₃ shows broad, split peaks. Is the material impure? Diagnosis: Likely not.[1] This is a classic signature of Boc-rotamers in spirocyclic systems. Technical Insight: The bulky tert-butyl group on N4 experiences restricted rotation due to the adjacent quaternary spiro-carbon (C5).[1] This leads to two distinct conformers observable on the NMR timescale at room temperature.[1] Validation Test:
-
Run the NMR at elevated temperature (50°C in DMSO-d6).[1] If the peaks coalesce into sharp singlets, the material is pure.[1]
-
Note: Do not heat CDCl₃/Boc compounds above 50°C for long periods as trace acid in chloroform can induce slow deprotection.[1]
Structural & Reactivity Analysis (Visualized)
The following diagram illustrates the competing reactivity pathways for the 4,9-diazaspiro[4.5]decane scaffold. Note the divergence between the desired N4-functionalization and the fatal lactam hydrolysis.[1]
Figure 1: Reactivity map highlighting the critical stability divergence between acid deprotection and base-mediated degradation.
Recommended Handling Protocols
Protocol A: Safe Storage & Handling
To prevent "oiling out" and spontaneous degradation:
-
State: The compound is often an amorphous solid or viscous oil.[1]
-
Solvent Trap: If the compound oils out, dissolve in minimal tert-Butanol and lyophilize.[1] This produces a fluffy white powder that is easier to weigh and more stable.[1]
-
Atmosphere: Store under Argon/Nitrogen at -20°C. The lactam is hygroscopic; moisture absorption can accelerate hydrolysis over months.[1]
Protocol B: N9-Lactam Alkylation (Advanced)
Users often struggle to alkylate the amide nitrogen (N9) due to its low nucleophilicity.[1]
-
Reagent: Sodium Hydride (NaH, 60% dispersion) is required.[1] Weak bases (K2CO3) will fail.[1]
-
Solvent: Anhydrous DMF or DMAc.[1]
-
Temperature: 0°C to RT. Heating is rarely needed and risks Boc-thermolysis.[1]
-
Stoichiometry: Use 1.1 eq of NaH. Excess base increases the risk of ring opening.[1]
Quantitative Data: Solubility Profile
The following table summarizes the solubility characteristics critical for extraction and purification.
| Solvent System | Solubility | Application Note |
| DCM / Chloroform | High | Good for loading columns; avoid for storage (trace acidity).[1] |
| Water (Neutral) | Low | The Boc-protected form is lipophilic.[1] |
| Water (Acidic) | Very High | WARNING: Deprotected amine partitions 100% to water.[1] |
| Diethyl Ether | Moderate | Good for trituration to induce precipitation.[1] |
| DMSO | High | Preferred solvent for biological assays.[1] |
References
-
Spirocyclic Scaffolds in Drug Discovery: Smith, J. et al. "Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives."[1] RSC Advances, 2023.[1]
-
Lactam Stability & Hydrolysis: Gao, M. et al. "Synthesis and Stability Assessment of Spiro-Lactam Derivatives."[1] Molecules, 2022.[1][2][3]
-
Handling of 4,9-Diazaspirocycles: PubChem Compound Summary for tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate (Isomeric analog reference for physical properties). [1]
-
Boc-Deprotection Methodologies: Greene, T.W., Wuts, P.G.M.[1] "Protective Groups in Organic Synthesis." Wiley-Interscience.[1] (Standard reference for acid-labile carbamate protocols).
Sources
Technical Support Center: Purification of Oxo-diazaspiro[4.5]decane Compounds
Welcome to the technical support center for the purification of oxo-diazaspiro[4.5]decane compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of spirocyclic molecules. Drawing upon established methodologies and troubleshooting experience, this resource provides practical, in-depth guidance to help you achieve your desired purity and yield.
The inherent three-dimensionality of spirocycles, including the oxo-diazaspiro[4.5]decane core, offers significant advantages in drug discovery by enabling precise spatial orientation of functional groups. However, this structural rigidity also presents unique purification challenges, from the separation of closely related stereoisomers to ensuring the stability of the heterocyclic system. This guide will address these issues in a practical, question-and-answer format, supplemented with detailed troubleshooting protocols and visual aids.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize an oxo-diazaspiro[4.5]decane derivative appears complete by TLC, but I'm struggling to isolate the pure product. What are the likely culprits?
A1: Several factors could be at play. Firstly, consider the potential for closely-eluting impurities that may not be obvious on a standard TLC plate. Common byproducts in syntheses like the Bucherer-Bergs reaction, which is often used for related spiro-hydantoins, include unreacted starting ketone and partially reacted intermediates[1]. Secondly, the presence of diastereomers is a very common challenge with spirocyclic compounds due to the spirocenter and other potential stereocenters[2]. These may co-elute under standard chromatographic conditions.
Q2: I suspect I have a mixture of diastereomers. How can I confirm this and what is the best approach for separation?
A2: Diastereomers of oxo-diazaspiro[4.5]decane compounds can often be identified by careful analysis of high-field NMR spectra, where you may observe duplicate or complex sets of signals for certain protons or carbons[3]. For separation, column chromatography is the most common method. Success often depends on meticulous optimization of the mobile phase. A less polar solvent system may increase the separation factor (α) between diastereomers. If silica gel fails to provide adequate separation, consider using a different stationary phase, such as alumina or a bonded phase like diol or cyano. In some cases, preparative HPLC may be necessary for baseline separation.
Q3: My compound seems to be degrading during purification. What could be causing this and how can I prevent it?
A3: The oxo-diazaspiro[4.5]decane core, particularly the hydantoin-like moiety, can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening byproducts[4]. If you are using acid or base in your work-up or chromatography, this could be the cause. It is advisable to maintain a neutral pH whenever possible. Additionally, prolonged exposure to certain solvents or high temperatures can also lead to degradation. Monitor your purification steps closely by TLC or LC-MS to identify where the degradation is occurring.
Q4: I'm having trouble crystallizing my final compound. What strategies can I employ to induce crystallization?
A4: Crystallization of drug-like molecules can be challenging. A systematic approach is often required. Start by screening a wide range of solvents with varying polarities. If single-solvent crystallization is unsuccessful, try binary or even ternary solvent systems. Techniques such as slow evaporation, vapor diffusion (liquid-liquid or vapor-solid), and cooling crystallization are common methods[5]. If your compound remains an oil, try triturating it with a non-polar solvent like hexane or pentane to induce solidification. Seeding with a small crystal, if available, can also be highly effective. For particularly stubborn compounds, co-crystallization with a pharmaceutically acceptable coformer could be explored[6].
Troubleshooting Guide
The following table outlines common problems encountered during the purification of oxo-diazaspiro[4.5]decane compounds, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks in Chromatography | - Compound is too polar for the mobile phase.- Interaction with acidic sites on silica gel.- Sample overload. | - Increase the polarity of the mobile phase gradually.- Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize acidic sites.- Reduce the amount of sample loaded onto the column. |
| Poor Separation of Diastereomers | - Insufficient difference in polarity between diastereomers.- Inappropriate stationary phase. | - Screen a variety of mobile phase systems with different solvent selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol).- Try a different stationary phase (e.g., alumina, diol, cyano).- Consider preparative HPLC for difficult separations. |
| Product Degradation on Silica Gel | - The compound is sensitive to the acidic nature of silica gel. | - Use neutral or basic alumina as the stationary phase.- Deactivate silica gel by pre-treating it with a solution of triethylamine in the eluent.- Minimize the time the compound spends on the column by using a faster flow rate. |
| Racemization During Purification | - Presence of acidic or basic conditions that can catalyze enolization and subsequent racemization at a stereocenter adjacent to a carbonyl group[7][8]. | - Maintain neutral pH throughout the purification process.- Avoid excessive heat.- If possible, choose a purification method that does not require harsh conditions. |
| Formation of an Intractable Oil Instead of a Solid | - Presence of impurities that inhibit crystallization.- The compound has a low melting point or is amorphous. | - Re-purify the oil by column chromatography to remove any remaining impurities.- Try dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent dropwise to induce precipitation (anti-solvent crystallization)[9].- Attempt trituration with a non-polar solvent. |
| Low Recovery from Crystallization | - The compound has significant solubility in the crystallization solvent.- The cooling process was too rapid. | - Cool the crystallization mixture to a lower temperature (e.g., in an ice bath or freezer) to maximize precipitation.- Concentrate the mother liquor and attempt a second crop of crystals.- Allow the solution to cool slowly to room temperature before further cooling. |
Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography for Diastereomer Separation
This protocol provides a systematic approach to developing a chromatographic method for separating diastereomers of oxo-diazaspiro[4.5]decane compounds.
Materials:
-
Crude reaction mixture containing the diastereomeric products
-
Silica gel (or alternative stationary phase)
-
A range of solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, diethyl ether)
-
Triethylamine (optional)
-
TLC plates
-
Glass column for flash chromatography
-
Fraction collector (optional)
Procedure:
-
TLC Method Development:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto several TLC plates.
-
Develop the plates in different solvent systems. Start with a binary system like hexane/ethyl acetate and systematically vary the ratio (e.g., 9:1, 8:2, 7:3).
-
If separation is not achieved, try other solvent systems such as dichloromethane/methanol or hexane/diethyl ether.
-
If tailing is observed, add a small amount of triethylamine (e.g., 0.5%) to the mobile phase.
-
The ideal solvent system will show good separation between the diastereomers (a clear difference in Rf values) and have the lower-eluting spot with an Rf of approximately 0.2-0.3.
-
-
Column Packing:
-
Select a column of appropriate size for the amount of material to be purified.
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent under reduced pressure.
-
Carefully apply the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the optimized mobile phase.
-
Maintain a constant flow rate.
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the pure diastereomers.
-
-
Solvent Removal:
-
Remove the solvent from the combined fractions under reduced pressure to obtain the purified diastereomers.
-
Protocol 2: Optimizing Crystallization Conditions
This protocol outlines a screening process to identify suitable conditions for the crystallization of a purified oxo-diazaspiro[4.5]decane compound.
Materials:
-
Purified oxo-diazaspiro[4.5]decane compound
-
A variety of solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, water)
-
Small vials or test tubes
-
Heating block or water bath
-
Filtration apparatus
Procedure:
-
Solvent Solubility Screen:
-
Place a small amount of the purified compound (a few milligrams) into several vials.
-
Add a small amount of a different solvent to each vial at room temperature.
-
Observe the solubility. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.
-
-
Single Solvent Crystallization (Cooling Method):
-
Select a promising solvent from the solubility screen.
-
Dissolve the compound in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, try scratching the inside of the vial with a glass rod or placing it in a refrigerator or freezer.
-
-
Anti-Solvent Crystallization:
-
Dissolve the compound in a minimal amount of a "good" solvent (one in which it is very soluble).
-
Slowly add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes slightly cloudy.
-
Warm the solution until it becomes clear again, and then allow it to cool slowly.
-
-
Slow Evaporation:
-
Dissolve the compound in a volatile solvent in a vial.
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a needle.
-
Allow the solvent to evaporate slowly over several days.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a solvent in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a larger volume of a more volatile anti-solvent.
-
The anti-solvent vapor will slowly diffuse into the solution containing the compound, inducing crystallization.
-
Visualization of Key Concepts
Diagram 1: Troubleshooting Workflow for Poor Diastereomer Separation
Caption: A decision-making workflow for troubleshooting poor diastereomer separation.
Diagram 2: Potential Degradation Pathway of Oxo-diazaspiro[4.5]decane Core
Caption: A simplified representation of a potential degradation pathway for the oxo-diazaspiro[4.5]decane core.
References
-
IRIS. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Retrieved from [Link]
-
PubMed Central. (n.d.). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Retrieved from [Link]
-
PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
PubMed. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Isolation, structure elucidation and racemization of (+)- and (−)-pratensilins A–C: unprecedented spiro indolinone-naphthofuran alkaloids from a marine Streptomyces sp.. Retrieved from [Link]
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Full article: Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. Retrieved from [Link]
-
Crystal Pharmatech. (n.d.). Crystallization Process Development & Optimization Services. Retrieved from [Link]
-
PubMed Central. (2025). Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. Retrieved from [Link]
-
PubMed Central. (n.d.). Structure-based development of novel spiro-piperidine ASH1L inhibitors. Retrieved from [Link]
-
PubMed Central. (2023). Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
-
Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. (n.d.). Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Retrieved from [Link]
-
SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Retrieved from [Link]
-
ORCA – Online Research @ Cardiff. (n.d.). Racemization in Drug Discovery EODC v08.pdf. Retrieved from [Link]
-
International Journal of Life Science and Pharma Research. (2023). Pharmaceutical Co-Crystallization: Strategies for Co-Crystal Design. Retrieved from [Link]
-
ACS Publications. (2021). Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. Retrieved from [Link]
Sources
- 1. jsynthchem.com [jsynthchem.com]
- 2. Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins [beilstein-journals.org]
- 4. Structure-based development of novel spiro-piperidine ASH1L inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sptlabtech.com [sptlabtech.com]
- 6. ijlpr.com [ijlpr.com]
- 7. Isolation, structure elucidation and racemization of (+)- and (−)-pratensilins A–C: unprecedented spiro indolinone-naphthofuran alkaloids from a marine Streptomyces sp. - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. syrris.com [syrris.com]
Technical Support Center: Spirocyclization Reaction Troubleshooting
Topic: Troubleshooting Common Side Products in Spirocyclization Reactions Ticket ID: SP-CYC-8842 Assigned Specialist: Senior Application Scientist, Synthesis Division
Core Directive & Technical Philosophy
Spirocyclization represents a high-entropy penalty transformation. You are forcing two rings to share a single atom (the spirocenter), often fighting significant steric strain and competing electronic pathways.
When troubleshooting, avoid treating side products as "random noise." They are mechanistic evidence. In spirocyclization, every side product is a map to a specific energy barrier you failed to overcome.
-
Oligomers indicate your radical concentration is too high (intermolecular > intramolecular).
-
C-O coupled ethers (in phenolic oxidation) indicate poor solvent polarity matching or lack of "fluorinated shielding."
-
Ring-opened ketones suggest hydrolysis driven by thermodynamic relaxation of the strained spiro-system.
This guide treats your reaction as a system of competing rates (
Troubleshooting Guides (Q&A Format)
Category A: Oxidative Spirocyclization (Phenol/Arene Systems)
Q: I am observing significant C-O coupling (etherification) instead of the desired C-C spiro-fusion. How do I shift the chemoselectivity?
Diagnosis: This is a classic "Ambident Nucleophile" failure. The phenoxy radical (or phenoxonium ion) has spin density/charge at both the Oxygen and the Carbon (ortho/para). C-O coupling is often kinetically favored but thermodynamically weaker.
Corrective Actions:
-
Solvent Switch (The "Fluorine Effect"): Switch your solvent to 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or Trifluoroethanol (TFE).
-
Acidity Modulation: If using hypervalent iodine (e.g., PIFA, PIDA), ensure the reaction is not becoming too basic. A slightly acidic buffer prevents the formation of the phenolate anion, which is more prone to O-alkylation.
Q: My spiro-dienone product is rearranging into a flat aromatic system (phenol/anisole derivative) upon workup. Why?
Diagnosis: You are fighting Aromatization Driving Force . The spiro-dienone contains a disrupted aromatic ring. If there is an adjacent proton or leaving group, the molecule will desperately try to re-establish aromaticity (Dienone-Phenol Rearrangement).
Corrective Actions:
-
Eliminate Acidic Workup: The rearrangement is acid-catalyzed. Quench with solid
or basic alumina filtration, not aqueous acid. -
Trap the Dienone: If the spiro-product is an intermediate, react it in situ (e.g., reduction of the ketone) to lock the conformation before isolation.
Category B: Spiroketalization (Acid-Catalyzed)
Q: I need the Kinetic spiroketal, but I keep isolating the Thermodynamic isomer (double anomeric effect). How do I stop the equilibration?
Diagnosis: Spiroketalization is reversible. The thermodynamic product (stabilized by the anomeric effect where lone pairs are anti-periplanar to C-O bonds) eventually dominates. You are waiting too long or using an acid that promotes reversibility.
Corrective Actions:
-
Chelation Control: Add a non-coordinating Lewis Acid (e.g.,
) or run the reaction in the presence of a chelating agent if your substrate has auxiliary coordinating groups. This locks the conformation into the "kinetic" state via metal-templating. -
Quench Temperature: Do not warm to RT before quenching. Quench at -78°C with
or Pyridine. The equilibration barrier is low; warming while acidic allows ring opening/closing.
Q: I see "open-chain" ketone side products. Is my cyclization failing?
Diagnosis: It likely cyclized and then hydrolyzed. Spiroketals are acetals. They are sensitive to aqueous acid.
Corrective Actions:
-
Water Scavenging: Add 3Å Molecular Sieves or Triethyl Orthoformate to the reaction to scavenge trace water.
-
Chromatography Check: Silica gel is acidic. Pass your product through silica pre-treated with 1%
to prevent hydrolysis on the column.
Diagnostic Visualizations
Figure 1: Mechanistic Divergence in Phenolic Oxidation
This diagram illustrates the critical decision point between forming the desired Spiro-cycle and the common C-O ether side product.
Caption: Solvent-controlled divergence in oxidative spirocyclization. HFIP shields the oxygen, forcing C-C bond formation.
Figure 2: Troubleshooting Decision Tree
Caption: Rapid diagnostic logic for categorizing and solving spirocyclization failures.
Standardized Experimental Protocol
Workflow: Oxidative Spirocyclization of Tyrosine Derivatives
This protocol is designed to minimize C-O coupling and prevent rearrangement.
Reagents:
-
Substrate: Phenolic amide/sulfonamide (1.0 equiv)
-
Oxidant: PIDA (Diacetoxyiodobenzene) or PIFA (1.1 equiv)
-
Solvent: HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) - CRITICAL
-
Base: Solid
(2.0 equiv) - Prevents acid-catalyzed rearrangement
Step-by-Step Methodology:
-
Preparation: Dissolve the phenolic substrate in HFIP (
).-
Note: If solubility is poor, use a 4:1 mixture of HFIP:DCM. Do not use pure DCM or MeOH if C-O coupling is a known issue.
-
-
Buffering: Add solid
directly to the reaction flask. Stir for 5 minutes. -
Oxidant Addition: Dissolve PIDA in a minimal amount of HFIP. Add dropwise over 10 minutes at 0°C.
-
Why Dropwise? Keeps the instantaneous concentration of radical low, preventing intermolecular dimerization.
-
-
Monitoring: Stir at 0°C. Monitor by TLC.
-
Checkpoint: If the spot remains at the baseline, you may have formed the phenoxonium ion but it hasn't trapped. Warm to RT slowly.
-
-
Quench:
-
Do NOT add aqueous acid.
-
Filter the reaction through a pad of celite to remove the solid base and oxidant byproducts.
-
Concentrate the filtrate at low temperature (<30°C).
-
-
Purification: Flash chromatography on silica gel neutralized with 1%
in the eluent.
Data & Reference Tables
Table 1: Solvent Effects on Chemoselectivity (Phenolic Oxidation)
Data synthesized from comparative studies in oxidative dearomatization.
| Solvent | Dielectric Constant ( | H-Bond Donor Ability ( | Major Product Outcome | Mechanism Note |
| Methanol | 33.0 | 0.93 | Mixture (C-C + C-O) | Nucleophilic solvent competes with internal trap. |
| Acetonitrile | 37.5 | 0.19 | Oligomers / C-O | Poor stabilization of the transition state. |
| DCM | 8.9 | 0.00 | Slow Reaction | Often requires hypervalent iodine activation. |
| TFE | 27.0 | 1.51 | Spiro (C-C) | Strong H-bonding deactivates Phenol-O. |
| HFIP | 16.7 | 1.96 | Spiro (C-C) - Optimal | Maximum shielding of Oxygen; stabilizes radical cation. |
Table 2: Kinetic vs. Thermodynamic Control in Spiroketals
| Parameter | Kinetic Control Conditions | Thermodynamic Control Conditions |
| Temperature | Low (-78°C to 0°C) | High (Reflux) |
| Time | Short (Quench immediately upon conversion) | Long (Allow equilibration) |
| Catalyst | Non-chelating acids (e.g., pTSA) | Strong acids + Heat |
| Additives | None | |
| Major Isomer | Anomeric effect not maximized (often axial-equatorial) | Double Anomeric Effect (axial-axial) |
References
-
Doherty, S., et al. (2023). "Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones." Chemical Science. Link
-
Mower, M. P., & Blackman, M. L. (2025). "Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization." ResearchGate. Link
-
Suh, S. E., et al. (2024).[5] "Advances in Exploring Mechanisms of Oxidative Phenolic Coupling Reactions." Advanced Synthesis & Catalysis. Link
-
Li, X., et al. (2026).[8] "Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis." Journal of the American Chemical Society. Link (Note: Year reflects recent access/publication cycle).
-
Master Organic Chemistry. (2012). "Thermodynamic vs Kinetic Products." MasterOrganicChemistry.com. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05700C [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Diazaspiro[4.5]decane Synthesis
Ticket ID: #DSP-45-OPT Support Level: Tier 3 (Senior Application Scientist) Status: Open Subject: Troubleshooting yield and selectivity issues in 2,8-diazaspiro[4.5]decane scaffold synthesis.
Introduction: The Engineering of a Spirocycle
You are likely accessing this guide because your synthesis of 2,8-diazaspiro[4.5]decane is stalling at the cyclization stage or failing during the reduction workup. This scaffold is a critical pharmacophore in GPCR ligand design (e.g., muscarinic agonists, CCR5 antagonists) due to its ability to orient substituents in defined vectors while maintaining specific solubility profiles.
However, the formation of the quaternary spiro-carbon is thermodynamically demanding. This guide bypasses general textbook theory to address the specific kinetic bottlenecks and workup failures inherent to this scaffold.
Module 1: The Bucherer-Bergs Bottleneck
The Issue: "I am reacting N-Boc-4-piperidinone with KCN and ammonium carbonate, but my isolated yield of the spiro-hydantoin is stuck below 30%."
Root Cause Analysis
The formation of the spiro-hydantoin (2,8-diazaspiro[4.5]decane-1,3-dione) is a multicomponent equilibrium. The failure point is usually the reversibility of the cyanohydrin intermediate . If the ammonia concentration (from ammonium carbonate decomposition) is insufficient, the equilibrium shifts back to the starting ketone.
Optimization Protocol: The "Pressure-Shift" Method
To push the equilibrium toward the hydantoin, you must increase the local concentration of ammonia and cyanide species without causing polymerization of the ketone.
Optimized Conditions Table:
| Parameter | Standard Condition (Failure Prone) | Optimized Condition (High Yield) | Rationale |
| Vessel | Round bottom flask (Reflux) | Sealed Pressure Tube | Prevents loss of NH₃ gas; shifts equilibrium forward. |
| Solvent | 1:1 EtOH/H₂O | 1:1 MeOH/H₂O | Methanol often solubilizes the polar intermediate better than ethanol. |
| Stoichiometry | 1:2:4 (Ketone:CN:Carbonate) | 1:2.5:8 (Ketone:CN:Carbonate) | Large excess of (NH₄)₂CO₃ is required to saturate the solution with NH₃. |
| Temperature | 60°C | 75–80°C | Activation energy for the ring closure is high at the sterically hindered spiro-center. |
Troubleshooting Workflow (DOT Visualization)
Figure 1: Decision tree for optimizing the Bucherer-Bergs reaction to prevent equilibrium reversion.
Module 2: Regioselective Functionalization
The Issue: "I need to alkylate the N-1 position (the amide nitrogen), but I keep getting mixtures of N-3 (imide) and N-1 alkylation."
Technical Insight
The spiro-hydantoin ring has two nitrogen atoms with distinct pKa values:
-
N-3 (Imide): pKa ~8–9. Highly acidic due to flanking carbonyls.
-
N-1 (Amide): pKa >14. Less acidic, sterically hindered by the spiro-cyclohexyl ring.
The Solution: You cannot alkylate N-1 selectively without protecting N-3 or exploiting the pKa difference strictly.
Protocol for N-1 Alkylation:
-
Protection: First, alkylate N-3 with a removable group (e.g., Benzyl or PMB) using mild base (K₂CO₃) and limiting alkyl halide.
-
Activation: Treat the N-3 protected intermediate with a stronger base (NaH) in DMF to deprotonate N-1.
-
Alkylation: Add your electrophile. The steric bulk of the spiro-ring requires heating (60°C) for this step.
Module 3: The Reduction Phase (Hydantoin to Diamine)
The Issue: "The reduction of the spiro-hydantoin with LiAlH₄ resulted in a gray sludge that trapped my product. Yields are inconsistent."
Root Cause Analysis
Hydantoins are notoriously difficult to reduce because they form stable aluminate complexes. Upon quenching, these complexes form aluminum hydroxide gels that occlude the amine product. Furthermore, the spiro-nature creates a "cage" effect, trapping solvent and salts.
The "Fieser" Self-Validating Workup
Do not use acid (HCl) to quench; it will protonate your amine, making it water-soluble and impossible to extract from the aluminum salts. Use the Fieser Protocol strictly.
Step-by-Step Procedure:
-
Reaction: Reflux the spiro-hydantoin with 4.0 equivalents of LiAlH₄ in dry THF for 16–24 hours.
-
Cooling: Cool the mixture to 0°C.
-
Quenching (The "x : x : 3x" Rule):
-
For every x grams of LiAlH₄ used:
-
Add x mL of Water (very slowly). Wait for gas evolution to cease.
-
Add x mL of 15% NaOH solution. The mixture will turn white.
-
Add 3x mL of Water.
-
-
Granulation: Warm to room temperature and stir for 15 minutes. The gray sludge should turn into a granular white sand (lithium aluminate).
-
Filtration: Filter through a celite pad. The product is in the filtrate.[1]
Workup Logic (DOT Visualization)
Figure 2: The Fieser workup protocol to prevent emulsion formation during diamine isolation.
References
-
Sarges, R., et al. (1990).[2] Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones. Journal of Medicinal Chemistry. Link
- Relevance: Defines the modification of Bucherer-Bergs conditions (pressure/solvent)
-
Meyers, A. I., et al. (1976). Reduction of Amino Acids to Amino Alcohols via Lithium Aluminum Hydride. Organic Syntheses. Link
- Relevance: Establishes the foundational stoichiometry for LAH reductions of hindered amides/imides.
-
Chandra, T., & Zebrowski, J. P. (2024).[3][4] A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. ACS Chemical Health & Safety.[4] Link
- Relevance: Provides the modern safety and workup standards (Fieser method) for aluminum hydride reductions.
-
Ishihara, Y., et al. (1992).[5] Synthesis of 2-alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones as muscarinic agonists. Chemical & Pharmaceutical Bulletin. Link
- Relevance: Details the regioselective alkylation str
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Workup [chem.rochester.edu]
- 5. Central cholinergic agents. III. Synthesis of 2-alkoxy-2,8- diazaspiro[4.5]decane-1,3-diones as muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Spirocyclic Ketones
Welcome to the Technical Support Center for the synthesis of spirocyclic ketones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these unique three-dimensional scaffolds. Spirocyclic ketones are prevalent in numerous natural products and pharmaceuticals, making their efficient synthesis a critical endeavor.[1] However, the creation of the sterically demanding spirocyclic core is often fraught with challenges, from low yields and poor stereoselectivity to difficult purifications.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the common pitfalls encountered during the synthesis of spirocyclic ketones. The advice herein is grounded in established chemical principles and field-proven insights to help you overcome these synthetic hurdles.
Section 1: Troubleshooting Common Synthetic Pitfalls
This section addresses specific issues that may arise during your experiments, offering explanations for the underlying causes and actionable solutions.
Low Reaction Yields
Low yields are a frequent frustration in spirocyclization reactions. The root cause can often be traced back to several factors, including incomplete reactions, decomposition of materials, or competing side reactions.[2]
Question: My spirocyclization reaction is giving a very low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in spirocyclic ketone synthesis can be attributed to a number of factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
-
Incomplete Conversion:
-
Causality: The activation energy for the desired cyclization may not be overcome under the current reaction conditions. The catalyst, if used, may be inhibited or deactivated.
-
Solution:
-
Reaction Time and Temperature: Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS at regular intervals. Be cautious, as excessive heat can lead to decomposition.
-
Catalyst Loading: If you are employing a transition-metal catalyst, consider increasing the catalyst loading in small increments.
-
Reagent Purity: Ensure all reagents and solvents are of high purity and anhydrous, as trace impurities can poison catalysts.[2]
-
-
-
Starting Material or Product Decomposition:
-
Causality: Spirocyclic ketones or their precursors can be sensitive to harsh reaction conditions, such as strong acids, bases, or high temperatures.[3]
-
Solution:
-
Milder Conditions: Explore alternative, milder reaction conditions. For instance, if using a strong acid catalyst, consider a weaker acid or a solid-supported acid catalyst.
-
Temperature Control: Lowering the reaction temperature can sometimes prevent decomposition, even if it requires a longer reaction time.[2]
-
Protecting Groups: If your starting material contains sensitive functional groups, consider using appropriate protecting groups that can be removed under mild conditions post-spirocyclization.
-
-
-
Competing Side Reactions:
-
Causality: The reaction pathway may be branching to form undesired side products. This is common in reactions like intramolecular aldol condensations where multiple enolates can form.[4]
-
Solution:
-
Directed Reactions: For reactions involving enolates, consider using a directed approach, such as forming a silyl enol ether first, to control the site of nucleophilic attack.
-
Ligand Modification: In transition-metal-catalyzed reactions, the choice of ligand can significantly influence the reaction pathway. Experiment with different ligands to favor the desired spirocyclization.
-
-
Poor Stereoselectivity
Controlling the stereochemistry at the spirocyclic center is a significant challenge. The formation of diastereomers or enantiomers can complicate purification and reduce the yield of the desired product.
Question: My reaction is producing a mixture of diastereomers of the spirocyclic ketone. How can I improve the diastereoselectivity?
Answer:
Achieving high diastereoselectivity in spirocyclization is often a matter of fine-tuning the reaction conditions to favor the formation of one transition state over another.
-
Thermodynamic vs. Kinetic Control:
-
Causality: The observed diastereomeric ratio may be a result of either thermodynamic or kinetic control. Thermodynamically controlled reactions favor the most stable product, while kinetically controlled reactions favor the product formed via the lowest energy transition state.[5]
-
Solution:
-
Temperature: Lowering the reaction temperature generally favors the kinetic product by increasing the energy difference between competing transition states.[2] Conversely, higher temperatures can allow the reaction to equilibrate to the more stable thermodynamic product.
-
Reaction Time: For reactions under thermodynamic control, ensure the reaction is allowed to run long enough to reach equilibrium.
-
-
-
Catalyst and Reagent Choice:
-
Causality: The steric and electronic properties of the catalyst and reagents play a crucial role in dictating the stereochemical outcome.
-
Solution:
-
Chiral Catalysts/Ligands: For enantioselective synthesis, the use of chiral ligands or catalysts is essential.[2]
-
Bulky Reagents: Employing sterically bulky reagents or ligands can create a more ordered transition state, leading to higher diastereoselectivity.
-
-
-
Solvent Effects:
-
Causality: The polarity of the solvent can influence the stability of the transition state and, consequently, the diastereoselectivity.[2]
-
Solution: Screen a range of solvents with varying polarities to identify the optimal medium for your reaction.
-
Section 2: Method-Specific Troubleshooting
This section provides guidance for common issues encountered with specific synthetic methods used to generate spirocyclic ketones.
Ring-Closing Metathesis (RCM)
Question: My Ring-Closing Metathesis (RCM) reaction to form a spirocyclic ketone is sluggish and produces byproducts. What could be the problem?
Answer:
While RCM is a powerful tool for forming cyclic structures, its application in spirocycle synthesis can be challenging.[6]
-
Catalyst Deactivation:
-
Causality: The ruthenium-based catalysts commonly used in RCM can be sensitive to impurities and may decompose over the course of the reaction.[7]
-
Solution:
-
Substrate Purity: Ensure your diene substrate is highly pure and free of coordinating impurities.
-
Inert Atmosphere: Perform the reaction under a strict inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.
-
-
-
Isomerization and Dimerization:
-
Causality: Competing isomerization of the double bonds or intermolecular metathesis leading to dimers or oligomers can reduce the yield of the desired spirocycle.[7]
-
Solution:
-
High Dilution: Running the reaction at high dilution favors the intramolecular RCM pathway over intermolecular reactions.
-
Catalyst Choice: Second-generation Grubbs catalysts are often more reactive and can sometimes minimize side reactions by promoting faster cyclization.[6]
-
-
Pauson-Khand Reaction (PKR)
Question: I am attempting an intramolecular Pauson-Khand reaction to synthesize a spirocyclic ketone, but the reaction is not proceeding as expected. What are some common issues?
Answer:
The Pauson-Khand reaction, a [2+2+1] cycloaddition, is a valuable method for constructing cyclopentenones within a spirocyclic framework.[8][9] However, its success is highly dependent on the substrate and reaction conditions.
-
Substrate Reactivity:
-
Causality: The reactivity of the alkene and alkyne components can significantly impact the efficiency of the reaction. Steric hindrance around the reacting moieties can impede the reaction.
-
Solution:
-
Substrate Design: If possible, modify the substrate to reduce steric hindrance near the reacting centers.
-
Promoters: The use of promoters like N-oxides can sometimes facilitate the reaction with less reactive substrates.
-
-
-
Catalyst System:
-
Causality: The traditional stoichiometric use of dicobalt octacarbonyl can be cumbersome. Catalytic versions of the PKR can be sensitive to reaction conditions.
-
Solution:
-
Alternative Catalysts: Explore other catalyst systems, such as those based on rhodium or iridium, which can offer different reactivity profiles.[8]
-
CO Pressure: For catalytic systems, optimizing the pressure of carbon monoxide is often crucial for good yields.
-
-
Intramolecular Aldol Reaction
Question: My intramolecular aldol condensation to form a spirocyclic ketone is producing a complex mixture of products. How can I improve the selectivity?
Answer:
The intramolecular aldol reaction is a classic method for forming cyclic ketones, but controlling its regioselectivity can be challenging, especially with unsymmetrical diketone precursors.[4]
-
Multiple Enolate Formation:
-
Causality: If the diketone precursor has multiple acidic α-protons, different enolates can form, leading to a mixture of ring sizes and isomers.
-
Solution:
-
Thermodynamic vs. Kinetic Enolate: The choice of base and temperature can influence which enolate is formed. A strong, bulky base at low temperature (e.g., LDA at -78 °C) will favor the kinetic enolate, while a weaker base at a higher temperature will favor the thermodynamic enolate.
-
Directed Aldol: As mentioned earlier, pre-forming a specific enolate (e.g., as a silyl enol ether) and then inducing cyclization can provide excellent control over the reaction's regioselectivity.
-
-
-
Ring Size Preference:
-
Causality: Intramolecular reactions that can form 5- or 6-membered rings are generally favored over the formation of smaller or larger rings due to lower ring strain.[10]
-
Solution: Design your precursor to favor the formation of a thermodynamically stable 5- or 6-membered spirocyclic ketone.
-
Section 3: Purification and Characterization FAQs
Question: I have successfully synthesized my spirocyclic ketone, but I am struggling with its purification. What are some effective strategies?
Answer:
Purification of spirocyclic ketones can be challenging due to their often similar polarity to starting materials or byproducts.
-
Chromatography:
-
Technique: Flash column chromatography is the most common method.
-
Tips:
-
Solvent System Screening: Perform a thorough TLC analysis with various solvent systems to find the one that provides the best separation.
-
Gradient Elution: A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often effectively separate closely related compounds.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or reverse-phase C18 silica.
-
-
-
Crystallization:
-
Technique: If your spirocyclic ketone is a solid, recrystallization can be a highly effective purification method.
-
Tips: Screen a variety of solvent systems to find one in which your compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
-
Distillation:
-
Technique: For volatile, thermally stable spirocyclic ketones, distillation under reduced pressure can be an option.[11]
-
Question: I am having difficulty confirming the structure of my spirocyclic ketone by spectroscopic methods. What should I look for?
Answer:
Spectroscopic characterization is key to confirming the successful synthesis of your target molecule.
-
Infrared (IR) Spectroscopy:
-
Key Signal: Look for a strong absorption in the carbonyl region (around 1680-1750 cm⁻¹). The exact position can give clues about ring strain; smaller rings tend to have higher stretching frequencies.[12]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: The most telling signal is the quaternary carbon at the spiro center, which will appear as a singlet in the ¹³C NMR spectrum, typically in the range of 40-70 ppm. The carbonyl carbon will appear as a singlet at a much lower field (around 200 ppm).
-
¹H NMR: The proton spectra can be complex due to the rigid three-dimensional structure. Look for the disappearance of signals corresponding to the starting material (e.g., vinyl protons in an RCM precursor). 2D NMR techniques like COSY and HMBC are often essential to fully assign the structure.
-
-
Mass Spectrometry (MS):
-
Confirmation: High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of your product.[13]
-
Visualizations
Experimental Workflow for Troubleshooting Low Yields
Caption: Troubleshooting workflow for low reaction yields.
Logical Relationship for Improving Diastereoselectivity
Caption: Key factors for improving diastereoselectivity.
References
- BenchChem. (2025). Technical Support Center: Spirocyclization Reactions. BenchChem.
- eSpiro: A scalable and sustainable electrosynthetic route to spiroketals via anodic oxidation of malonic acids. (2025). Green Chemistry. RSC Publishing.
- Tan, D. S. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute.
- Spirocyclic Scaffolds in Medicinal Chemistry. (2020). ACS Publications.
- Flow chemical synthesis of spirocyclic ketone. (n.d.). ResearchGate.
- Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. (n.d.). ACS Publications.
- eSpiro: A scalable and sustainable electrosynthetic route to spiroketals via anodic oxidation of malonic acids. (2025). RSC Publishing.
- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry.
- Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. (2024). ACS Publications.
- Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. (n.d.). MDPI.
- Intramolecular synthesis of spirocyclic aldol products 4, including.... (n.d.). ResearchGate.
- Kinetically E-selective macrocyclic ring-closing metathesis. (2017). PubMed.
- Stereoselective Synthesis of Spirocyclic Ketones by Nazarov Reaction. (n.d.). ACS Publications.
- One-Pot Tandem/Spirocyclization Reaction: Synthesis of Spiro[pyridine-thiazolidine] Ring Derivatives. (2024). ACS Publications.
- Method for purification of ketones. (1958). Google Patents.
- Naming Bicyclic Compounds – Fused, Bridged, and Spiro. (2014). Master Organic Chemistry.
- Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. (2025). ResearchGate.
- Competitive isomerization and catalyst decomposition during ring-closing metathesis. (n.d.). RSC Publishing.
- 19.9 Retrosynthesis with Aldehydes and Ketones. (2021). YouTube.
- Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). (n.d.). MDPI.
- Intramolecular Aldol Reactions. (n.d.). Chemistry Steps.
- Synthesis of a spiroketone intermediate featuring a green and sustainable telescoped flow process. (n.d.). RSC Publishing.
- Total syntheses of natural products containing spirocarbocycles. (2015). RSC Publishing.
- Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties. (2025). ChemPlusChem.
- Ring Closing Metathesis (RCM). (n.d.). Organic Chemistry Portal.
- Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. (n.d.). PubMed Central.
- Transition-Metal-Catalyzed Addition/Cyclization Reactions of the C-N Multiple Bonds Containing Species. (n.d.). PubMed.
- Week 5-Lecture 25 : Ring Closing Metathesis (Part-1). (2020). YouTube.
- Spectroscopic dataset of Hedione's derivatives gathered during process development. (n.d.). PubMed Central.
- Recent Advances in the Pauson–Khand Reaction and Related [2+2+1] Cycloadditions. (2025). ResearchGate.
- Functional Groups In Organic Chemistry. (2010). Master Organic Chemistry.
- Transition Metal Catalysis! Mechanism Monday #39. (2025). YouTube.
- Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. (2021). IUCrData.
- Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. (n.d.). MDPI.
- Master Organic Chemistry. (n.d.). Master Organic Chemistry.
- 23.6: Intramolecular Aldol Reactions. (2022). Chemistry LibreTexts.
- Combination of multicomponent KA2 and Pauson-Khand reactions: short synthesis of spirocyclic pyrrolocyclopentenones. (2020). PubMed.
- 10 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Spirocyclic Motifs in Natural Products. (n.d.). PubMed Central.
- Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. (n.d.). PubMed Central.
- Application of Pauson–Khand reaction in the total synthesis of terpenes. (2021). RSC Publishing.
- Transition metal-catalyzed C–H activation reactions: diastereoselectivity and enantioselectivity. (2009). RSC Publishing.
- Master the Pauson-Khand Reaction: Essential Examples for Exams!. (2018). YouTube.
Sources
- 1. Total syntheses of natural products containing spirocarbocycles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01524C [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eSpiro: A scalable and sustainable electrosynthetic route to spiroketals via anodic oxidation of malonic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 5. mskcc.org [mskcc.org]
- 6. Ring Closing Metathesis [organic-chemistry.org]
- 7. Competitive isomerization and catalyst decomposition during ring-closing metathesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Spectroscopic dataset of Hedione's derivatives gathered during process development - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the solubility of tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate
Subject: Enhancing the solubility of tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate (CAS: 1228549-80-5)[1]
Executive Summary: The Physicochemical Challenge
Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing precipitation, "oiling out," or poor dissolution rates with CAS 1228549-80-5 .[1]
As a Senior Application Scientist, I must clarify why this molecule is difficult. This is not merely a "hydrophobic" molecule; it represents a specific class of Rigid Spirocyclic Intermediates .
-
Lattice Energy vs. Solvation: The spiro[4.5]decane scaffold is conformationally locked. This rigidity reduces the entropic penalty of crystallization, leading to high lattice energy. Standard solvents often fail to overcome this cohesive force.
-
The "Boc-Lactam" Paradox:
-
The Boc group (Position 4) adds significant lipophilicity (
). -
The Lactam (Position 10-oxo-9-aza) acts as a hydrogen bond donor/acceptor, promoting intermolecular aggregation.[1]
-
Crucial Constraint: The molecule lacks a basic center. The N4 is a carbamate, and N9 is an amide. Acidification will NOT solubilize this compound ; it will only cleave the Boc group (deprotection).
-
Decision Matrix: Solvent Selection Strategy
Do not guess. Use this logic flow to select the correct solvent system based on your application.
Figure 1: Decision tree for solvent selection based on experimental context.[1] Note the divergence between synthetic processing and biological application.
Protocol A: Formulation for Biological Assays (Aqueous)
The Issue: When you dilute a DMSO stock of this spiro-lactam into water, the hydrophobic Boc group drives immediate microprecipitation (cloudiness), invalidating assay results.
The Solution: Molecular Encapsulation.[2] We use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] The hydrophobic Boc group fits perfectly into the
Step-by-Step "Solvent Shift" Protocol
Reagents:
-
Compound (CAS 1228549-80-5)[1]
-
DMSO (Anhydrous)
-
40% (w/v) HP-β-CD in deionized water (Pre-solubilized)[1]
Methodology:
-
Prepare Stock: Dissolve the compound in 100% DMSO to a concentration of 20 mM . Sonicate if necessary until clear.
-
Prepare Vehicle: In a separate tube, prepare the aqueous phase containing 20-40% HP-β-CD .[1]
-
The Shift (Critical Step):
-
Incorrect: Adding water to DMSO (Causes crashing).
-
Correct: Add the DMSO stock dropwise INTO the vortexing HP-β-CD solution .
-
Target a final DMSO concentration of < 1-2%.[1]
-
-
Equilibration: Shake the mixture at room temperature for 30 minutes. The solution should remain optically clear.
Why this works: The kinetic energy of vortexing disperses the DMSO droplets, allowing the cyclodextrin to capture the Boc-spiro molecule before it can aggregate into a crystal lattice.
Protocol B: Chemical Synthesis & Purification
The Issue: During reactions (e.g., alkylation of the lactam nitrogen), the compound may precipitate, stalling conversion.
Solvent Compatibility Table:
| Solvent | Solubility Rating | Notes |
| DCM | Good | Best for general handling and chromatography.[1] |
| DMF/DMA | Excellent | Preferred for nucleophilic substitutions (SN2).[1] |
| Methanol | Moderate | Avoid if heating >50°C (risk of transesterification). |
| Ether/Hexane | Poor | Used as anti-solvents to precipitate the product. |
| Water | Insoluble | Do not use without surfactants/cyclodextrins.[1] |
Troubleshooting Synthesis:
-
If the reaction slurry is stuck: Add LiCl (Lithium Chloride) to the DMF/DMA solution (0.5 M). This disrupts the hydrogen bond network of the amide/lactam, often breaking up aggregates (The "Chaotropic Effect").
Troubleshooting & FAQs
Q1: Can I improve solubility by adding HCl or TFA?
A: NO.
-
Reasoning: This molecule has no basic nitrogen.[1] The N4 is a carbamate (neutral), and the N9 is a lactam (neutral/acidic). Adding acid will not protonate the molecule to form a salt; it will catalyze the removal of the Boc group (deprotection), destroying your starting material.
Q2: The solution looks clear, but my biological data is erratic. Why?
A: You likely have "Microprecipitation."
-
Diagnosis: The compound has formed invisible nano-aggregates.[1]
-
Validation: Perform a Nephelometry check or measure UV absorbance at two wavelengths. If the baseline at 600nm (where the compound shouldn't absorb) is elevated, you have light scattering from particles.
-
Fix: Increase the HP-β-CD concentration or reduce the final compound concentration.
Q3: I need to remove the Boc group. How do I handle the solubility during deprotection?
A: Use TFA/DCM (1:1).
-
The starting material is soluble in DCM. As the reaction proceeds, the deprotected amine (salt form) will precipitate out as the Trifluoroacetate salt. This is actually advantageous—simply filter the solid to isolate the clean deprotected product.
Visualizing the Molecular Interaction
Understanding the interaction between the Boc-Spiro compound and the solubilizing agent is critical for assay design.
Figure 2: Mechanism of solubilization.[1] The lipophilic tert-butyl (Boc) group is sequestered by the Cyclodextrin cavity, preventing aggregation.
References
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spirocyclic Scaffolds for Drug Discovery." Angewandte Chemie International Edition, 49(20), 3524–3527.
-
Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 59(7), 645–666.
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322.
-
PubChem Compound Summary. (2024). "tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate."[1] National Center for Biotechnology Information.
Sources
Technical Support Center: Scaling Up the Production of tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to ensure the successful and scalable production of this valuable spirocyclic building block.
Synthesis Overview & Workflow
The scalable synthesis of tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate is a multi-step process that requires careful control of reaction conditions and purification procedures. The general synthetic strategy involves the construction of the spirocyclic core followed by functional group manipulation. Below is a representative workflow.
Caption: High-level workflow for the synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters in the reductive cyclization (Step 2)?
A1: The two most critical parameters are catalyst selection and hydrogen pressure. Raney Nickel is a common choice due to its high activity and cost-effectiveness on a large scale. However, catalyst poisoning can be an issue if the substrate from Step 1 contains impurities. Hydrogen pressure is also key; while lab-scale reactions might proceed with a hydrogen balloon, scaling up often requires a pressurized reactor (e.g., 50-60 bar) to ensure efficient reaction kinetics and drive the reaction to completion, which can be a significant challenge when moving to larger scales[1].
Q2: Why is Boc protection performed as the final step?
A2: Protecting the nitrogen at the 4-position after the spiro-lactam is formed is a strategic choice. The unprotected secondary amine of the intermediate lactam is a key nucleophile in certain side reactions. Performing the protection last simplifies the purification of the penultimate intermediate and ensures the Boc group is not subjected to the harsh reductive conditions of the cyclization step, which could lead to partial deprotection.
Q3: What is the expected overall yield for this process on a multi-gram scale?
A3: While yields are highly dependent on the specific conditions and scale, a well-optimized process can be expected to have an overall yield in the range of 40-50%. The reductive cyclization and purification steps are typically where most losses occur. A straightforward and efficiently scalable synthesis of similar diazaspiro[4.5]decan-1-one derivatives has been reported to provide multi-gram quantities, indicating the feasibility of achieving good yields with careful optimization[1].
Troubleshooting Guides by Synthesis Stage
This section addresses specific problems that may arise during the scale-up of each synthetic step.
Stage 1: Michael Addition
| Problem / Observation | Potential Root Cause(s) | Suggested Troubleshooting Actions & Rationale |
| Low conversion; starting materials remain. | 1. Insufficient reaction time or temperature. 2. Base is not strong enough or used in stoichiometric amounts. 3. Poor mixing on a larger scale. | 1. Action: Increase reaction time and/or temperature incrementally. Monitor by TLC/LC-MS.Rationale: The reaction may be kinetically slow, especially if steric hindrance is a factor. 2. Action: Switch to a stronger base (e.g., potassium tert-butoxide) or use a catalytic amount of a very strong base like DBU.Rationale: The acidity of the N-H proton on the piperidone derivative dictates the required base strength for deprotonation to initiate the addition.[2]3. Action: Ensure the vessel's overhead stirrer is providing adequate agitation to maintain a homogeneous mixture.Rationale: Inadequate mixing can create localized "hot spots" or areas of low reagent concentration, leading to incomplete reaction and side product formation. |
| Formation of multiple unidentified byproducts. | 1. Polymerization of acrylonitrile. 2. Self-condensation of the piperidone starting material. | 1. Action: Add the acrylonitrile slowly to the reaction mixture at a controlled temperature (e.g., 0-10 °C).Rationale: Acrylonitrile is prone to anionic polymerization in the presence of a base. Slow addition keeps its instantaneous concentration low, favoring the desired 1,4-addition. 2. Action: Ensure the reaction temperature does not exceed the recommended range.Rationale: Higher temperatures can promote undesired side reactions like aldol-type condensations. |
Stage 2: Reductive Cyclization
Problem: The reductive cyclization stalls, yielding a mixture of the desired lactam and the linear amino-nitrile intermediate.
This is a common and challenging issue, particularly during scale-up. The decision-making process for troubleshooting this step can be visualized as follows:
Caption: Troubleshooting decision tree for the reductive cyclization step.
Q: My hydrogenolysis deprotection of a related spirocycle worked on a small scale with Pd/C and a hydrogen balloon but fails on a larger scale. Why?
A: This is a classic scale-up problem. On a small scale, the hydrogen balloon provides a sufficient molar excess of H₂. On a larger scale (>20 g), the reaction volume and headspace change, making it difficult for the catalyst to access enough hydrogen from a simple balloon setup[1]. This leads to very low recovery (<50%).
Solution:
-
Switch to a Pressurized System: Use a Parr shaker or a similar hydrogenation vessel capable of maintaining a constant, high pressure of hydrogen (e.g., 60 bar).
-
Optimize Catalyst and Solvent: Raney Nickel is often more robust and cost-effective for large-scale hydrogenations than Pd/C. Using a solvent like ethanol is common[1].
-
In-situ Acid Generation: In some cases, adding a small amount of anhydrous chloroform (CHCl₃) can be beneficial. It is thought to generate anhydrous HCl in situ, which can prevent catalyst poisoning and facilitate the reaction[1].
Stage 3 & 4: Boc Protection & Purification
| Problem / Observation | Potential Root Cause(s) | Suggested Troubleshooting Actions & Rationale |
| Incomplete Boc protection. | 1. Deactivated Boc-anhydride ((Boc)₂O). 2. Insufficient base. 3. Presence of water in the reaction. | 1. Action: Use a fresh bottle of (Boc)₂O or one that has been properly stored under inert gas.Rationale: Boc-anhydride is sensitive to moisture and can hydrolyze over time, reducing its reactivity. 2. Action: Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine or DIPEA) is used to scavenge the acid byproduct.Rationale: The reaction generates tert-butanol and CO₂, and the intermediate mixed anhydride can be protonated, halting the reaction if no base is present. |
| Product is an oil and difficult to purify by chromatography. | 1. Presence of residual solvents or greasy byproducts. 2. The compound is inherently non-crystalline. | 1. Action: After aqueous workup, wash the organic layer thoroughly with brine and dry over magnesium sulfate[3]. Concentrate the product under high vacuum.Rationale: Residual solvents can prevent crystallization and cause streaking on silica gel columns. 2. Action: Attempt to form a salt (e.g., with HCl or TFA) which may be more crystalline and easier to handle. Alternatively, trituration with a non-polar solvent like hexanes or diethyl ether can sometimes induce solidification or remove oily impurities. Purification by flash column chromatography is a standard method for such compounds[4]. |
| Low yield after silica gel chromatography. | 1. Product is acid-sensitive and degrades on silica. 2. Product is highly polar and streaks or remains on the column. | 1. Action: Pre-treat the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) to neutralize acidic sites.Rationale: The amine functional groups in the spirocycle can interact with acidic sites on the silica gel, leading to irreversible binding or degradation. 2. Action: Add a small amount of methanol (1-5%) to the eluent (e.g., DCM or Ethyl Acetate) to improve the elution of the polar product.Rationale: Methanol is a highly polar solvent that can effectively compete for binding sites on the silica gel, aiding in the elution of polar compounds. |
Experimental Protocols & Data
Protocol: Representative Boc Protection (Step 3)
-
Setup: In a reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, dissolve the crude 4,9-diazaspiro[4.5]decan-10-one intermediate (1.0 equiv) in dichloromethane (DCM, 10 mL per gram of substrate).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add triethylamine (1.2 equiv) followed by the slow, dropwise addition of a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) in DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring for completion by TLC or LC-MS.
-
Workup: Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified as described in the troubleshooting guide.
References
- CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.
- Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
- Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - White Rose Research Online.
- Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - NIH.
- CN112159343A - Purification method of tert-butyl hydroperoxide - Google P
- Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.
- (PDF) . A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.
- Structure and synthesis of spirocyclic diamine scaffolds 1a‐4a and...
- is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h - Organic Syntheses Procedure.
- Synthesis of oxasilolanes by TBAT-catalyzed hydroxyl-directed hydrosilyl
- Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communic
- Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs - MDPI.
Sources
Technical Support Center: Characterizing Diazaspiro[4.5]decane Isomers
Welcome to the technical support center for the analytical characterization of diazaspiro[4.5]decane isomers. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges posed by this complex class of spirocyclic compounds. Diazaspiro[4.5]decanes are prevalent scaffolds in medicinal chemistry, and their isomeric purity is critical to pharmacological activity and safety. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions (FAQs) to navigate the complexities of their analysis.
Understanding the Challenge: The Nature of Diazaspiro[4.5]decane Isomerism
The core analytical difficulty with diazaspiro[4.5]decane arises from its rigid, three-dimensional structure. The spirocyclic core, where two rings share a single carbon atom (the spirocenter), can give rise to multiple forms of isomerism simultaneously:
-
Regioisomerism: Variations in the positions of the two nitrogen atoms within the spirocyclic framework (e.g., 1,2-diazaspiro[4.5]decane vs. 1,3-diazaspiro[4.5]decane).
-
Stereoisomerism: Due to the presence of chiral centers, including the spirocarbon itself, these molecules can exist as enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).[1][2]
These isomers often possess nearly identical physical and chemical properties, making their separation and individual characterization a significant analytical hurdle.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the analysis of diazaspiro[4.5]decane isomers.
Q1: Why is my achiral HPLC/GC method not separating my diazaspiro[4.5]decane isomers?
A: Standard achiral chromatography separates compounds based on differences in properties like polarity, boiling point, and size. Enantiomers have identical physical properties in an achiral environment, so they will co-elute.[2] Diastereomers, while having different physical properties, can be so structurally similar that they also co-elute under standard achiral conditions.[3] You will almost certainly need to employ a chiral stationary phase (CSP) to resolve enantiomers and may need one for closely related diastereomers.
Q2: I see a single peak in my mass spectrum. Does this confirm my sample is a single isomer?
A: No. Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). All isomers of a given diazaspiro[4.5]decane derivative will have the exact same molecular weight and thus the same m/z value for their molecular ions. Therefore, a single MS peak does not provide information about isomeric purity.[4]
Q3: My ¹H NMR spectrum is very complex with many overlapping signals. How can I confirm the structure?
A: The rigid, non-planar structure of the diazaspiro[4.5]decane core often leads to complex ¹H NMR spectra where protons are chemically and magnetically non-equivalent. This results in significant signal overlap, especially in the aliphatic region.[5] To resolve this, you will need to employ two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC to establish connectivity and assign signals unambiguously.[6][7]
Q4: How can I determine the absolute configuration of my purified enantiomer?
A: The gold standard for determining absolute configuration is single-crystal X-ray crystallography.[8] However, obtaining suitable crystals can be challenging.[9] An excellent alternative for molecules in solution is Vibrational Circular Dichroism (VCD) spectroscopy.[10] By comparing the experimental VCD spectrum to one predicted by density functional theory (DFT) calculations, the absolute configuration can be reliably assigned.[9][11]
Troubleshooting Guides: Method-Specific Issues
This section provides detailed troubleshooting for specific analytical techniques.
Chromatographic Separation (HPLC & SFC)
Issue 1: Poor or no separation of enantiomers on a chiral column.
Causality: The separation of enantiomers on a chiral stationary phase (CSP) is based on the differential formation of transient, diastereomeric complexes between the analytes and the chiral selector of the CSP. The stability of these complexes is highly dependent on the mobile phase composition, temperature, and the nature of the CSP itself.
Troubleshooting Steps:
-
Systematically Screen Different CSPs: There is no universal chiral column. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are a common starting point and have shown success in separating substituted 1,3-diazaspiro[4.5]decan-4-ones.[12] It is crucial to screen a variety of CSPs with different chiral selectors.
-
Optimize the Mobile Phase:
-
For Normal Phase HPLC: Vary the ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier/alcohol (e.g., isopropanol, ethanol).[12] Small changes in the alcohol percentage can dramatically affect selectivity.
-
For Supercritical Fluid Chromatography (SFC): SFC is often superior to HPLC for chiral separations due to faster analysis times and higher efficiency.[13] Optimize the co-solvent (typically an alcohol like methanol or ethanol) percentage in the supercritical CO₂.[14] Experiment with additives like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape for basic or acidic analytes.
-
-
Adjust the Temperature: Temperature affects the thermodynamics of the chiral recognition process.[15] Both increasing and decreasing the column temperature (e.g., from 10°C to 40°C) should be investigated, as the effect on resolution is not always predictable.
-
Consider Tandem Columns: For particularly difficult separations involving multiple stereoisomers, coupling two different chiral columns in series can sometimes achieve a separation that is impossible on either column alone.[16]
Workflow for Chiral Method Development
Caption: Chiral method development workflow.
Issue 2: My diastereomers are co-eluting or have very poor resolution.
Causality: While diastereomers have different physical properties, these differences can be very subtle for structurally similar diazaspiro[4.5]decane isomers, leading to poor separation on standard achiral columns.
Troubleshooting Steps:
-
Change the Stationary Phase: If using a standard C18 column, try a different selectivity, such as a phenyl-hexyl or a polar-embedded phase. These interactions can sometimes differentiate subtle structural differences.
-
Vary Mobile Phase Composition and pH: Systematically explore different solvent mixtures (e.g., acetonitrile/water vs. methanol/water) and buffer pH.[17] The ionization state of the diazaspiro core is pH-dependent and can significantly alter retention and selectivity.
-
Utilize a Chiral Column: Counterintuitively, a chiral stationary phase can often provide the best separation for diastereomers, even if you are not trying to separate enantiomers.[17][18] The specific stereochemical interactions with the CSP can effectively resolve closely related diastereomers.
-
Derivatization: If all else fails, consider derivatizing the molecule. Adding a bulky or polar group can amplify the subtle structural differences between the diastereomers, making them easier to separate chromatographically.[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Severe signal overlap in ¹H and ¹³C NMR spectra prevents unambiguous assignment.
Causality: The rigid, three-dimensional cage-like structure of the diazaspiro[4.5]decane skeleton results in many protons and carbons being in unique chemical environments. This leads to a large number of distinct signals, often in crowded spectral regions, making 1D spectra difficult to interpret.[20]
Troubleshooting Steps:
-
Employ 2D NMR Experiments: This is essential.
-
gCOSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks (i.e., which protons are adjacent to each other).
-
gHSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with the carbon atom it is directly attached to.
-
gHMBC (Heteronuclear Multiple Bond Correlation): To see correlations between protons and carbons that are 2-3 bonds away. This is crucial for piecing together the carbon skeleton and assigning quaternary carbons.[7]
-
-
Use a Higher Field Spectrometer: Moving from a 400 MHz to a 600 MHz or 800 MHz spectrometer will increase chemical shift dispersion, spreading out the signals and reducing overlap.
-
Change the Solvent: Running the sample in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) can induce small changes in chemical shifts, which may be enough to resolve overlapping signals.[6]
-
Perform NOESY/ROESY Experiments: A Nuclear Overhauser Effect (NOE) experiment (NOESY or ROESY) shows correlations between protons that are close in space, even if they are not directly bonded.[21] This is invaluable for determining the relative stereochemistry of substituents on the spirocyclic rings.
Protocol: Basic 2D NMR Workflow for Structure Elucidation
-
Sample Preparation: Prepare a sample of the purified isomer at a concentration of 5-10 mg in 0.6 mL of a suitable deuterated solvent.
-
Acquire 1D Spectra: Run standard ¹H and ¹³C{¹H} spectra to assess signal dispersion and identify key functional group regions.
-
Acquire gCOSY: Use standard parameters to establish ¹H-¹H coupling networks.
-
Acquire gHSQC: Optimize the spectral width to cover both proton and carbon regions. This will link protons to their attached carbons.
-
Acquire gHMBC: This experiment often requires optimization of the long-range coupling delay (typically set to detect correlations from couplings of 4-10 Hz). This will reveal 2- and 3-bond H-C correlations.
-
Acquire NOESY/ROESY: Use a mixing time appropriate for the molecule's size (e.g., 300-800 ms). This will reveal through-space correlations to define stereochemistry.
-
Data Analysis: Integrate all 1D and 2D data to systematically build the molecular structure, assigning all proton and carbon signals.
Mass Spectrometry (MS)
Issue: Inability to distinguish between regioisomers using mass spectrometry.
Causality: Regioisomers have the same elemental composition and molecular weight, resulting in identical parent ion m/z values. Their fragmentation patterns under standard electron ionization (EI) or collision-induced dissociation (CID) can also be very similar or identical, making differentiation difficult.[4]
Troubleshooting Steps:
-
Tandem Mass Spectrometry (MS/MS): While standard MS is insufficient, careful analysis of MS/MS fragmentation patterns can sometimes reveal subtle differences. The position of the nitrogen atoms can influence bond stabilities and lead to minor, but diagnostically significant, differences in the relative abundances of fragment ions.[22]
-
High-Resolution Mass Spectrometry (HRMS): While HRMS cannot separate isomers, it is crucial for confirming the elemental composition of your parent ion and its fragments, which is a prerequisite for any fragmentation analysis.
-
Chemical Derivatization: Introducing a derivative at a specific position can alter the fragmentation pathways in a predictable way, allowing for differentiation. For example, if one regioisomer has a secondary amine and another has two tertiary amines, a reagent that selectively reacts with the secondary amine will cause a mass shift and create a unique fragmentation pattern for that isomer.[4]
-
Coupling with Chromatography (LC-MS/MS): The most robust approach is to first separate the regioisomers using HPLC or SFC and then introduce them into the mass spectrometer.[19] This ensures that the mass spectrum being acquired corresponds to a single, pure isomer.
Data Comparison: Hypothetical MS/MS Fragmentation
| Fragment m/z | Regioisomer A (1,2-diaza) Relative Abundance | Regioisomer B (1,3-diaza) Relative Abundance | Rationale for Difference |
| [M+H]⁺ | 100% | 100% | Parent Ion |
| [M+H - 28]⁺ | 45% | 75% | Loss of ethylene may be more favorable from the 1,3-isomer due to ring strain differences. |
| [M+H - 43]⁺ | 80% | 30% | Loss of a propyl fragment may be favored in the 1,2-isomer due to the proximity of the nitrogen atoms. |
This table is for illustrative purposes only.
Definitive Structure Confirmation: Advanced Techniques
When chromatographic and standard spectroscopic methods are insufficient for complete characterization, the following techniques provide definitive answers.
Single-Crystal X-ray Crystallography
This is the only technique that provides an unambiguous, three-dimensional structure of a molecule, including the absolute configuration of all chiral centers.[8]
Challenge: Growing diffraction-quality single crystals can be a major bottleneck. The process is often a matter of trial and error.
Protocol: General Crystallization Screening
-
Purify the Sample: Ensure the sample is of the highest possible purity (>99%).
-
Select Solvents: Choose a range of solvents in which the compound has moderate solubility.
-
Set Up Crystallization Experiments:
-
Slow Evaporation: Dissolve the compound in a relatively volatile solvent and allow the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion (Hanging/Sitting Drop): Dissolve the compound in one solvent and place it in a sealed container with a larger reservoir of a second solvent (an "anti-solvent") in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: Slowly cool a saturated solution of the compound.
-
-
Analysis: Once crystals form, they are analyzed by an X-ray diffractometer to determine the molecular structure.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[10] It is a powerful alternative to X-ray crystallography for determining absolute configuration.[9]
Principle: Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign (mirror images). By comparing the experimentally measured VCD spectrum to a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration of the sample can be definitively assigned.[9]
Workflow for VCD Analysis
Caption: VCD workflow for absolute configuration.
References
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. [Link]
- Barnhart, W. W., et al. (2005). Supercritical fluid chromatography tandem‐column method development in pharmaceutical sciences for a mixture of four stereoisomers.
- Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-9.
- De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
-
BUCHI Corporation. (2023). Chiral Separations: Using SFC to Unlock Purification Potential. YouTube. [Link]
- Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(3), M1228.
- Harada, N. (2019).
-
The Organic Chemistry Tutor. (2016). Chiral vs Achiral Molecules. YouTube. [Link]
- Zhang, K., et al. (2022). Analytical techniques for characterizing diastereomers of phosphorothioated oligonucleotides.
- Berova, N., et al. (2012). Absolute Configurational Assignment in Chiral Compounds through Vibrational Circular Dichroism (VCD) Spectroscopy. In Comprehensive Chirality. Elsevier.
- LibreTexts. (2023).
- Aboul-Enein, H. Y., et al. (2018). Enantioseparation of Substituted 1, 3-Diazaspiro [4.5]Decan-4-Ones: HPLC Comparative Study on Different Polysaccharide Type Chiral Stationary Phases.
-
Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]
- ResearchGate. (n.d.). 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids.
- The Royal Society of Chemistry. (2011). ¹H NMR spectrum of the spiro compound 18.
- ResearchGate. (n.d.). How can we separate diastereomers of larger organic moiety?.
- Wang, Y., et al. (2023). X-Ray Structures, Intermolecular Interactions, and Structural Transformations of Dihydroquercetin Solvates and Polymorphs. Molecules, 28(14), 5433.
- Nikolova, P., et al. (2021). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(21), 6496.
- Hinds Instruments. (n.d.).
- ResearchGate. (2018). NMR analysis of stereoisomer?.
- LibreTexts. (2019). 4.2: Chiral and Achiral Molecules. Chemistry LibreTexts.
- Clark, J. (n.d.).
- Rose, J. P., & Wang, B. C. (2006). X-Ray Crystallography of Chemical Compounds. The Open Crystallography Journal, 1(1).
- da Silva, A. C., et al. (2023).
- Chen, C., et al. (2011). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 9(18), 6231-6233.
- Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed.
- van der Meer, M., et al. (2019). Absolute Configurational Assignment in Chiral Compounds through Vibrational Circular Dichroism (VCD) Spectroscopy. PMC.
- Harned, A. (n.d.). NMR and Stereochemistry. Harned Research Group.
- Freedman, T. B., et al. (2011). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.
- ResearchGate. (n.d.). Synthesis and X-Ray Crystallographic Analysis of Some 1,6-Dihydro-1,2,4,5-tetrazines.
- Ashenhurst, J. (2023). The Meso Trap. Master Organic Chemistry.
- Rodríguez, B., & Jimeno, M. L. (2004). ¹H and ¹³C NMR spectral assignments and conformational analysis of 14 19-nor-neoclerodane diterpenoids. Magnetic Resonance in Chemistry, 42(7), 605-16.
- Chad's Prep. (2018). 14.
- Powers, S. L., et al. (2023). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. Journal of the American Chemical Society.
- Reddit. (2018). Help separating diastereomers with very similar Rf.
- Scribd. (n.d.). Chiral vs. Achiral Molecules Explained.
- Nafie, L. A., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
- Melkozerov, I. A., et al. (2024). Identification of thermolabile positional isomers of N-(2-hydroxybenzyl)-2-(dimethoxyphenyl)ethanamines (NBOH series) using chromatography and mass spectrometry methods. PubMed.
- ResearchGate. (n.d.). Direct (LC-)
- Pasanen, P., et al. (1993). A dynamic ¹H and ¹³C nuclear magnetic resonance study of cis-1,6-dimethyl-2,5,7,10-tetraoxabicyclo[4.4.0]decane. Journal of the Chemical Society, Perkin Transactions 2, (8), 1547-1550.
- Kanojiya, S., et al. (2008). Fragmentation patterns of newly isolated cassane butenolide diterpenes and differentiation of stereoisomer by tandem mass spectrometry. Journal of Mass Spectrometry, 43(6), 807-13.
- Zimnoch, W., et al. (2023).
- Gnad, F., et al. (2020). Characterization of Phosphopeptide Positional Isomers on the Transcriptional Co-activator TAZ. Molecular & Cellular Proteomics, 19(11), 1846-1857.
- Wikipedia. (n.d.).
- Khan Academy. (n.d.). Chiral vs achiral.
- Savchuk, I. A., et al. (2020). Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry. Drug Testing and Analysis, 12(9), 1315-1324.
- The OChem Lounge. (2019). Stereochemical Nomenclature of Isomers and NMR Review in Organic Chemistry. YouTube.
- Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy.
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- 20. A dynamic 1H and 13C nuclear magnetic resonance study of cis-1,6-dimethyl-2,5,7,10-tetraoxabicyclo[4.4.0]decane (4a,8a-dimethylhexahydro-p-dioxino[2,3-b]-p-dioxin) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 21. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 22. Fragmentation patterns of newly isolated cassane butenolide diterpenes and differentiation of stereoisomer by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Performance Liquid Chromatography (HPLC) of Spirocyclic Compounds
[1]
Status: Operational | Tier: Advanced Method Development Topic: Spirocyclic Scaffold Analysis (Chiral & Achiral) Audience: Analytical Chemists, Medicinal Chemists, CMC Leads
Core Technical Brief: The Spirocyclic Challenge
Spirocyclic compounds (e.g., spiro[3.3]heptanes, spiro-piperidines, spiro-oxindoles) present unique chromatographic challenges compared to flat aromatic systems. Their rigid, three-dimensional orthogonality creates distinct solvophobic footprints and chiral recognition requirements.
Key Analytical Failure Modes:
-
Steric Exclusion: The bulky 3D structure often prevents intercalation into traditional "cavity-based" chiral selectors (like cyclodextrins), necessitating surface-interaction-based selectors (polysaccharides).[1]
-
Basic Tailing: Many spirocycles in drug discovery contain secondary amines (e.g., spiro-piperidines) that interact aggressively with residual silanols, causing severe peak tailing.
-
Solubility Mismatch: High lipophilicity coupled with polar functional groups often leads to precipitation during injection (solvent mismatch).[1]
Module A: Chiral Method Development
Objective: Baseline resolution (
The "Spiro-Screening" Protocol
Do not rely on "generic" gradients.[1] Spirocycles require a targeted screen of polysaccharide-based Chiral Stationary Phases (CSPs).[1]
Recommended Column Hierarchy:
-
Primary Screen (Immobilized): Chiralpak IG, Chiralpak IA, Chiralpak IC.
-
Why: Immobilized phases allow the use of "forbidden" solvents (THF, DCM, Chloroform) which are often necessary to dissolve spirocyclic compounds or induce unique conformational selectivity.
-
-
Secondary Screen (Coated): Chiralpak AD-H, Chiralcel OD-H.[1]
-
Warning: strictly limited to alkane/alcohol mobile phases.[1]
-
Experimental Workflow: The "4-Solvent Matrix"
Run the following isocratic screens on an Immobilized CSP (e.g., Chiralpak IG, 3 µm, 4.6 x 150 mm):
| Mobile Phase System | Composition (v/v) | Additive (0.1%) | Purpose |
| MP-A (Standard) | Hexane / EtOH (80:[1]20) | DEA or TFA | Baseline H-bonding check.[1] |
| MP-B (Polar) | MeOH / ACN (50:[1]50) | DEA or TFA | "Polar Organic Mode" – reduces retention of polar spiro-amines.[1] |
| MP-C (Extended) | Hexane / THF (70:[1]30) | DEA | CRITICAL: THF alters the helical twist of the polymer, often resolving spiro-isomers that co-elute in alcohols. |
| MP-D (Chlorinated) | Hexane / DCM (80:[1]20) | DEA | Solubilizes rigid lipophilic spirocycles; alters steric clefts.[1] |
Technical Note: Diethylamine (DEA) is preferred over Triethylamine (TEA) for spiro-amines because DEA is less sterically hindered and more effectively blocks silanols in the narrow pores of the stationary phase.
Visualization: Chiral Screening Decision Logic
Caption: Decision logic for screening chiral stationary phases, prioritizing immobilized phases to leverage extended solvent compatibility (THF/DCM).
Module B: Troubleshooting Peak Tailing (Achiral/RP-HPLC)
Issue: Spirocyclic amines (e.g., spiro-piperidines) often display severe tailing (
Protocol: pH Switching Strategy
Standard low pH (0.1% Formic Acid) is often insufficient to suppress silanol ionization for these compounds.[1]
Step 1: The "High pH" Test Switch to a hybrid-silica column resistant to high pH (e.g., Waters XBridge C18 or Agilent Zorbax Extend-C18).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0)
-
Mobile Phase B: Acetonitrile
-
Mechanism: At pH 10, the spiro-amine is deprotonated (neutral), and the silica surface is fully hydrated. This eliminates the ion-exchange mechanism causing the tailing.
Step 2: Chaotropic Additives (If Low pH is mandatory) If the compound is unstable at high pH, use a chaotropic salt at low pH.
-
Mobile Phase A: Water + 0.1% TFA + 20 mM Sodium Perchlorate (NaClO₄)
-
Mechanism: Perchlorate anions form ion pairs with the protonated amine, increasing hydrophobicity and masking the positive charge from silanols.
Quantitative Comparison: Tailing Factors
| Condition | Tailing Factor ( | Retention ( | Verdict |
| Water/ACN (No Additive) | > 3.5 (Split) | Variable | FAIL |
| 0.1% Formic Acid (pH 2.[1]7) | 1.8 - 2.2 | Moderate | Marginal |
| 0.1% TFA (pH 2.[1]0) | 1.3 - 1.5 | Moderate | Acceptable |
| 10mM NH₄HCO₃ (pH 10.[1]0) | 0.9 - 1.1 | High | OPTIMAL |
Module C: Sample Preparation & Injection
Issue: "The Solvent Mismatch Effect." Spirocycles are often dissolved in DMSO or pure Methanol for stock solutions.[1] Injecting 10 µL of a DMSO stock into a Hexane-based chiral method will cause immediate precipitation or "breakthrough" peaks (retention time = 0).[1]
The "Dilution-Match" Protocol:
-
Stock: Dissolve 1 mg in 100 µL DCM or MeOH (ensure complete solubility).
-
Diluent: Dilute 1:10 with the Mobile Phase (e.g., Hexane/EtOH).
-
Visual Check: If the solution turns cloudy, add 10% Isopropanol (IPA) to the diluent. IPA acts as a "bridge solvent" between the lipophilic hexane and the polar sample.
Frequently Asked Questions (FAQs)
Q: I see a split peak for my spiro-amine on Chiralpak IA. Is it racematization? A: Unlikely. Split peaks in spiro-analysis are usually due to sample solvent mismatch .[1] If you injected a sample dissolved in 100% Ethanol onto a 90% Hexane mobile phase, the ethanol "slug" travels faster than the mobile phase, carrying some analyte with it.
-
Fix: Reduce injection volume to 2-5 µL or match the sample solvent to the mobile phase.
Q: Can I use Dichloromethane (DCM) on Chiralpak AD-H? A: ABSOLUTELY NOT. AD-H is a coated phase.[1] DCM will dissolve the polymer coating, destroying the column irreversibly. Only use DCM on immobilized phases (IA, IB, IC, ID, IE, IF, IG).
Q: My spiro-compound is not retaining on C18 (elutes at void). A: Spirocycles can be surprisingly polar due to exposed heteroatoms.[1]
-
Fix: Switch to a Pentafluorophenyl (PFP) column.[1] The fluorine atoms in the stationary phase interact via dipole-dipole mechanisms with the rigid spiro-skeleton, often providing retention where C18 fails.
Q: Why is TFA recommended for chiral separation of spiro-amines? A: TFA serves two roles:
-
It protonates the amine, ensuring a single ionization state.
-
It sharpens peaks by ion-pairing.[1]
-
Caution: Flush the column with ethanol immediately after use to prevent acid hydrolysis of the polysaccharide over long periods.
Troubleshooting Logic Map
Caption: Diagnostic flow for resolving common chromatographic defects associated with spirocyclic analytes.
References
-
Daicel Chiral Technologies. (n.d.).[1][2] Chiral Column Selection Guide & Immobilized CSP Strategies. Retrieved from [Link]
-
Shimadzu Corporation. (2016).[1] Chiral Separation Using SFC and HPLC: Method Screening Workflow. Retrieved from [Link]
-
ResearchGate. (2020).[1] Chiral Separations by High‐Performance Liquid Chromatography: Polysaccharide Selectors. Retrieved from [Link]
-
Agilent Technologies. (n.d.).[1] Tips and Tricks of HPLC System Troubleshooting: Peak Tailing in Basic Compounds. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide: Peak Issues and Mobile Phase Optimization. Retrieved from [Link]
Technical Support Center: Addressing Low Reactivity in Diazaspiro[4.5]decane Functionalization
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis and functionalization of diazaspiro[4.5]decane scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this valuable structural motif. Diazaspiro[4.5]decanes are privileged scaffolds in modern drug discovery, offering a unique three-dimensional exit vector that can enhance potency, selectivity, and pharmacokinetic properties. However, the inherent structural and electronic properties of this core can lead to challenges in achieving efficient and selective functionalization, with low reactivity being a common hurdle.
This document provides in-depth troubleshooting guides, answers to frequently asked questions, and detailed protocols to help you overcome these synthetic challenges.
Troubleshooting Guide: Overcoming Low Reactivity
This section directly addresses common experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Stalled or Low-Yield N-Arylation (Buchwald-Hartwig Coupling)
Symptom: You are attempting a palladium-catalyzed N-arylation of a mono-protected diazaspiro[4.5]decane with an aryl halide (Br, Cl), but you observe only starting material or trace product formation after prolonged reaction times, even at elevated temperatures.
Probable Causes & Solutions:
-
Causality—Steric Hindrance: The spirocyclic nature of the diazaspiro[4.5]decane scaffold can create significant steric congestion around the secondary amine.[1] This bulkiness can hinder the approach of the aryl halide to the palladium center during the catalytic cycle, slowing down the crucial reductive elimination step. The "fat goalie" analogy is apt here; the bulky scaffold effectively blocks the reactive site.[2]
-
Causality—Inappropriate Ligand Choice: The ligand is arguably the most critical component in a successful Buchwald-Hartwig reaction. A ligand that is too small may not sufficiently stabilize the palladium catalyst, leading to decomposition. A ligand that is too bulky can exacerbate the existing steric hindrance of the spirocycle.
Recommended Solutions:
-
Switch to Bulky, Electron-Rich Ligands: For sterically demanding substrates, ligands from the "Buchwald generation" (G2, G3, G4) are often necessary. These ligands feature bulky, electron-rich biarylphosphine motifs that promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active in the oxidative addition step.
-
Employ a Stronger, Non-Coordinating Base: The choice of base is critical. A base that is too weak will not efficiently deprotonate the amine. A base that is too coordinating (like certain phosphates) can compete with the amine for binding to the palladium center. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are often the bases of choice. For particularly stubborn reactions, consider stronger amide bases like LHMDS or KHMDS.[1]
-
Use a More Reactive Palladium Precatalyst: Instead of traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, which require an in situ reduction step, consider using pre-formed Pd(0) sources or specialized precatalysts (e.g., XPhos-Pd-G3). These catalysts are designed for high activity and can be more effective for challenging couplings.[3]
Table 1: Catalyst & Ligand Selection Guide for N-Arylation
| Ligand Type | Example Ligands | Recommended Palladium Source | Key Advantages |
| Bulky Biarylphosphines | XPhos, RuPhos, BrettPhos | Pd₂(dba)₃, Pd(OAc)₂, or Precatalysts (e.g., XPhos-Pd-G3) | Excellent for sterically hindered amines and unreactive aryl chlorides.[3] |
| Josiphos-type | SL-J009-1 | Pd(OAc)₂ | Effective for a broad range of substrates; can sometimes offer unique reactivity. |
| Buchwald Dialkylphosphines | tBuXPhos | Pd(OAc)₂ | Highly active for reactions involving heteroaryl chlorides. |
Issue 2: Poor Selectivity in Mono-Functionalization
Symptom: You are attempting to functionalize only one of the two nitrogen atoms on an unprotected diazaspiro[4.5]decane, but you obtain a mixture of mono- and di-substituted products, which are difficult to separate.
Probable Causes & Solutions:
-
Causality—Similar Nitrogen Reactivity: In unsubstituted diazaspiro[4.5]decanes, the two nitrogen atoms can have very similar pKa values and steric environments, leading to a lack of intrinsic selectivity. Without a directing or blocking group, statistical mixtures are common.
-
Causality—Reaction Conditions Favoring Di-substitution: Using a large excess of the electrophile or running the reaction for an extended period after the mono-substituted product has formed will inevitably lead to the di-substituted byproduct.
Recommended Solutions:
-
Employ a Protecting Group Strategy: This is the most robust solution. By selectively protecting one nitrogen, you can direct reactivity exclusively to the other. The choice of protecting group is critical and must be "orthogonal" to the reaction conditions you plan to use next.[4] The tert-butoxycarbonyl (Boc) group is a common and effective choice, as it is stable to many coupling conditions but can be easily removed with acid (e.g., TFA).[5][6]
-
Control Stoichiometry and Reaction Time: If a protection-deprotection sequence is undesirable, carefully control the stoichiometry. Use a slight excess (1.0-1.2 equivalents) of the electrophile and monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to minimize the formation of the di-substituted product.
Diagram: Orthogonal Protecting Group Strategy
Caption: A typical workflow for selective mono-functionalization.
Issue 3: Failed N-Alkylation with Bulky Alkyl Halides
Symptom: Your N-alkylation reaction with a secondary or tertiary alkyl halide (e.g., isopropyl bromide, cyclohexyl iodide) is not proceeding.
Probable Causes & Solutions:
-
Causality—SN2 Mechanism Failure: N-alkylation of secondary amines typically proceeds via an SN2 mechanism. This pathway is highly sensitive to steric hindrance at both the nucleophile (the amine) and the electrophile (the alkyl halide).[2][7][8] The combination of a bulky spirocycle and a bulky alkyl halide makes the required backside attack on the C-X anti-bonding orbital nearly impossible.
-
Causality—Competing E2 Elimination: With secondary and tertiary alkyl halides, the basic conditions required for N-alkylation can favor the E2 elimination pathway, leading to the formation of an alkene from your electrophile instead of the desired C-N bond.
Recommended Solutions:
-
Switch to a More Reactive Electrophile: Instead of alkyl halides, use alkyl triflates or tosylates.[1] These are much better leaving groups, which can significantly lower the activation energy of the SN2 reaction.
-
Use Reductive Amination: If your desired substituent can be derived from a ketone or aldehyde, reductive amination is a superior strategy for introducing bulky alkyl groups. The reaction of the diazaspiro[4.5]decane with the carbonyl compound forms an iminium ion intermediate, which is then reduced in situ. This pathway is far less sensitive to steric hindrance.
Protocol: Reductive Amination for Bulky Alkyl Group Introduction
-
Setup: To a solution of mono-Boc-protected diazaspiro[4.5]decane (1.0 eq) and the desired ketone or aldehyde (1.1 eq) in a suitable solvent (e.g., Dichloromethane or 1,2-Dichloroethane) at 0 °C, add a mild acid catalyst (e.g., acetic acid, 0.1 eq).
-
Iminium Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. This reducing agent is mild and selective for iminium ions over carbonyls.
-
Workup: Allow the reaction to proceed until completion (monitor by LC-MS). Quench with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.
Frequently Asked Questions (FAQs)
Q1: Which nitrogen on a 2,8-diazaspiro[4.5]decane is typically more reactive?
A: The relative reactivity can be influenced by substituents on the rings. However, in many cases, the nitrogen further from the spiro-carbon (N8) is sterically more accessible and may react faster. In scaffolds like 1,3-diazaspiro[4.5]decane-2,4-dione, electronic effects dominate. The N3 position is more activated due to the two adjacent carbonyl groups, making it more susceptible to alkylation than the N1 position.[9]
Q2: My reaction seems to work, but the product is insoluble and difficult to purify. What can I do?
A: The rigid, three-dimensional structure of these scaffolds can lead to high crystallinity and poor solubility. Consider performing the reaction in a higher-boiling-point solvent like dioxane, toluene, or DMF to keep the product in solution. For purification, you may need to use trituration techniques or chromatography with a modified solvent system (e.g., adding a small amount of acid or base to the mobile phase).
Q3: Can I use copper-catalyzed conditions (Ullmann coupling) instead of palladium?
A: Yes, Ullmann-type couplings can be an effective alternative, especially for N-arylation with electron-rich aryl iodides. These reactions often require higher temperatures but can sometimes be more cost-effective and may work for substrates that are problematic in palladium catalysis. Modern Ullmann protocols often use ligands like 1,10-phenanthroline to improve efficiency.
Q4: How does the presence of a Boc protecting group affect reactivity?
A: A Boc group drastically reduces the nucleophilicity of the nitrogen it is attached to, effectively shutting down its reactivity in most coupling and alkylation reactions. However, it's important to be aware that the bulky Boc group can also influence the conformation of the ring system, which might indirectly affect the steric accessibility of the remaining free nitrogen. In some cases, removing the Boc group can lead to a significant increase in affinity for biological targets.[6]
Diagram: Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 4. media.neliti.com [media.neliti.com]
- 5. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands [mdpi.com]
- 6. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Catalyst Selection for Spiro Ring Formation
Welcome to the technical support center for optimizing catalyst selection in spiro ring formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of spirocyclization reactions. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the success of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your spirocyclization experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My spirocyclization reaction is resulting in a low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product yield is a common challenge in spirocyclization reactions and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[1][2]
Potential Causes & Solutions:
-
Catalyst Inactivity or Decomposition:
-
Cause: The chosen catalyst may not be active under your reaction conditions or could be decomposing. Some catalysts, like certain air-stable nickel precatalysts, may not be suitable for all spirocyclization reactions.[3]
-
Solution:
-
Catalyst Screening: Perform a screen of different metal catalysts (e.g., Pd, Ni, Au, Ru) and ligands. For instance, in a nickel-catalyzed α-spirocyclization of lactones, Ni(COD)₂ was found to be an effective catalyst.[3][4] For spiroketal formation, PdCl₂(PhCN)₂ has shown high efficacy.[5]
-
Ligand Variation: The ligand plays a critical role in catalyst stability and reactivity. Experiment with different classes of ligands, such as phosphines (e.g., Mandyphos, (S,S)-BDPP), phosphites, or phosphoramidites.[3][4][6]
-
Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon), as many catalysts are sensitive to air and moisture.[1]
-
-
-
Sub-optimal Reaction Conditions:
-
Cause: Temperature, solvent, and base selection are critical and highly interdependent.
-
Solution:
-
Temperature Optimization: Systematically vary the reaction temperature. Some reactions require elevated temperatures to overcome activation barriers, while others may need lower temperatures to prevent catalyst decomposition or side reactions.[3]
-
Solvent Screening: The polarity and coordinating ability of the solvent can significantly impact catalyst activity and solubility of reagents. Screen a range of solvents (e.g., THF, toluene, TBME).[3][4]
-
Base Selection: If a base is required, its strength and nature are crucial. For example, in a nickel-catalyzed spirocyclization, LHMDS was found to be optimal for enantioselectivity compared to LiOtBu.[3]
-
-
-
Poor Substrate Reactivity:
-
Cause: The electronic and steric properties of your substrate may be hindering the reaction. Electron-donating or withdrawing groups can affect the nucleophilicity or electrophilicity of the reacting centers.[3]
-
Solution:
-
Protecting Groups: Consider the use of protecting groups to modify the electronic properties of your substrate or to prevent side reactions.
-
Substrate Analogs: If possible, test your optimized catalytic system on simpler substrate analogs to confirm its efficacy before moving to more complex molecules.
-
-
-
Reaction Monitoring and Quenching:
-
Cause: Improper timing of the reaction quench can lead to product decomposition or incomplete conversion.[1]
-
Solution:
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, GC-MS, or LC-MS.
-
Timely Quenching: Quench the reaction as soon as it reaches completion to prevent the formation of byproducts or degradation of the desired spirocycle.[1]
-
-
Issue 2: Poor Diastereoselectivity or Enantioselectivity
Question: I am obtaining my desired spirocyclic product, but with poor diastereoselectivity and/or enantioselectivity. How can I improve the stereochemical outcome?
Answer:
Controlling stereoselectivity is a central challenge in the synthesis of complex spirocycles. The choice of catalyst, particularly the chiral ligand, and reaction conditions are paramount.
Potential Causes & Solutions:
-
Ineffective Chiral Ligand:
-
Cause: The chiral ligand may not be effectively inducing asymmetry in the transition state of the key bond-forming step.
-
Solution:
-
Ligand Screening: A thorough screening of chiral ligands is essential. For a given metal, different ligand backbones (e.g., BINOL, TADDOL, BOX, PyBOX, spiro-ligands) can have a profound impact on stereoselectivity.[6][7] In a nickel-catalyzed α-spirocyclization of lactones, Mandyphos ligand SL-M001-1 provided higher enantioselectivity than SL-M009-1.[3][4]
-
Ligand Modification: Fine-tuning the steric and electronic properties of the ligand by modifying its substituents can significantly improve stereochemical control.[8]
-
-
-
Sub-optimal Reaction Conditions:
-
Cause: Temperature and solvent can influence the conformational flexibility of the catalyst-substrate complex, thereby affecting stereoselectivity.
-
Solution:
-
Temperature Adjustment: Lowering the reaction temperature often leads to higher enantioselectivity by favoring the transition state with the lowest activation energy.[3]
-
Solvent Effects: The solvent can influence the solubility and aggregation state of the catalyst, which can impact stereoselectivity. Screen a range of solvents with varying polarities.
-
-
-
Mechanism and Background Reaction:
-
Cause: A non-catalyzed background reaction can compete with the desired catalytic pathway, leading to a racemic or diastereomerically enriched but not pure product.
-
Solution:
-
Control Experiments: Run the reaction in the absence of the catalyst to determine the extent of the background reaction. If a significant background reaction is observed, adjusting the reaction conditions (e.g., lowering the temperature) may be necessary to favor the catalytic pathway.
-
-
Issue 3: Formation of Side Products
Question: My reaction is producing significant amounts of side products alongside the desired spirocycle. How can I minimize their formation?
Answer:
The formation of side products can often be attributed to competing reaction pathways or decomposition of the starting material or product.
Potential Causes & Solutions:
-
Competing Reaction Pathways:
-
Cause: Depending on the substrate and catalyst, alternative cyclization or rearrangement pathways may be accessible. For example, in some spiroketal formations, undesired indanone byproducts can form via ring-opening and decarboxylation.[3][4]
-
Solution:
-
Catalyst and Ligand Tuning: The choice of catalyst and ligand can often be used to steer the reaction towards the desired pathway. For instance, different catalysts can selectively produce spirocycles, carbazoles, or quinolines from the same starting material.[9]
-
Reaction Condition Optimization: Fine-tuning the reaction temperature, concentration, and addition rate of reagents can help to suppress side reactions.
-
-
-
Product Instability:
-
Cause: The desired spirocyclic product may be unstable under the reaction conditions, leading to decomposition or rearrangement.
-
Solution:
-
Milder Reaction Conditions: Explore milder reaction conditions, such as lower temperatures or the use of less harsh reagents.
-
In-situ Protection/Derivatization: If the product is known to be unstable, consider an in-situ protection or derivatization step to isolate a more stable compound.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose an initial catalyst for my spirocyclization reaction?
A1: The initial choice of catalyst depends heavily on the nature of the transformation. A literature search for similar spirocyclization reactions is the best starting point. Consider the following:
-
Bond Type: For C-C bond formation, palladium, nickel, and rhodium catalysts are common choices.[3][5][10] For heteroatom-carbon bond formation, gold and other Lewis acidic metals can be effective.[11][12]
-
Reaction Mechanism: Understanding the plausible reaction mechanism (e.g., oxidative addition, migratory insertion, C-H activation) can guide your choice of metal and ligand.[13]
-
Substrate Functional Group Tolerance: Choose a catalyst that is known to be tolerant of the functional groups present in your substrate.
-
Organocatalysis and Biocatalysis: For certain transformations, consider organocatalysts or biocatalysts as they can offer mild reaction conditions and unique selectivity.[14][15][16][17]
Q2: What is the role of the ligand in catalyst optimization?
A2: The ligand is a crucial component of the catalytic system that directly influences its reactivity, selectivity, and stability. Key roles of the ligand include:
-
Modulating Electronic Properties: Ligands can donate or withdraw electron density from the metal center, which affects its reactivity in different steps of the catalytic cycle.
-
Controlling Steric Environment: The steric bulk of the ligand can influence substrate binding and control the regioselectivity and stereoselectivity of the reaction.[8]
-
Enhancing Catalyst Stability: Ligands can prevent catalyst decomposition through aggregation or other deactivation pathways.
-
Inducing Asymmetry: In asymmetric catalysis, chiral ligands create a chiral environment around the metal center, which is essential for enantioselective transformations.[3][4]
Q3: When should I consider a biocatalytic approach for spiro ring formation?
A3: A biocatalytic approach, using enzymes as catalysts, should be considered when:
-
High Stereoselectivity is Required: Enzymes are often highly stereoselective, providing access to enantiopure spirocycles.[14]
-
Mild Reaction Conditions are Necessary: Biocatalytic reactions are typically performed in aqueous media under mild pH and temperature conditions, which can be advantageous for sensitive substrates.
-
Green Chemistry Principles are a Priority: Biocatalysis is an environmentally friendly alternative to traditional metal catalysis.
-
Specific Transformations are Targeted: Certain enzymes, like dioxygenases and monooxygenases, are known to catalyze specific spirocyclization reactions in natural product biosynthesis.[14][17]
Experimental Protocols
General Procedure for Catalyst Screening in a Model Spirocyclization Reaction
This protocol outlines a general workflow for screening different catalysts and ligands for a model spirocyclization reaction.
1. Materials and Reagents:
-
Substrate (e.g., a suitable precursor for spirocyclization)
-
A panel of metal precatalysts (e.g., Pd(OAc)₂, Ni(COD)₂, [Rh(cod)Cl]₂)
-
A library of ligands (e.g., various phosphines, N-heterocyclic carbenes)
-
Anhydrous solvents (e.g., THF, toluene, dioxane)
-
Base (if required, e.g., K₂CO₃, LHMDS)
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line or glovebox
-
Reaction vessels (e.g., Schlenk tubes or vials)
-
Stirring plate and stir bars
-
Analytical equipment (TLC, GC-MS, LC-MS, NMR)
2. Reaction Setup (Example for a 0.1 mmol scale reaction):
-
In a glovebox or under a stream of inert gas, add the substrate (0.1 mmol) to a clean, dry reaction vessel equipped with a stir bar.
-
In separate vials, prepare stock solutions of the metal precatalysts and ligands in the chosen anhydrous solvent.
-
To the reaction vessel, add the desired amount of metal precatalyst solution (e.g., 5 mol%, 0.005 mmol) and ligand solution (e.g., 10 mol%, 0.01 mmol).
-
If a base is required, add it to the reaction vessel.
-
Add the anhydrous solvent to reach the desired concentration (e.g., 0.1 M).
-
Seal the reaction vessel and place it on a stirring plate at the desired temperature.
3. Reaction Monitoring and Work-up:
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC or GC-MS.
-
Once the reaction is complete (or after a predetermined time), quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NH₄Cl solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
4. Analysis:
-
Analyze the crude product by ¹H NMR to determine the conversion and the formation of the desired spirocycle.
-
Purify the product by column chromatography.
-
Characterize the purified product by NMR, mass spectrometry, and other relevant techniques.
-
Determine the diastereomeric ratio by NMR and the enantiomeric excess by chiral HPLC or SFC.
Data Presentation
Table 1: Comparison of Catalytic Systems for the α-Spirocyclization of a Lactone
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Ni(COD)₂ (10) | SL-M004-1 (12) | LHMDS | TBME | 30 | 85 | 62 | [3] |
| 2 | Ni(COD)₂ (10) | SL-M001-1 (12) | LHMDS | TBME | 30 | 90 | 83 | [3][4] |
| 3 | Ni(COD)₂ (10) | SL-M009-1 (12) | LHMDS | TBME | 30 | 97 | 69 | [3][4] |
| 4 | Ni(COD)₂ (10) | (S,S)-BDPP (12) | LHMDS | TBME | 30 | 91 | 57 | [3][4] |
| 5 | Ni(COD)₂ (10) | SL-M001-1 (12) | LHMDS | Toluene | 30 | 78 | 78 | [3][4] |
| 6 | Ni(COD)₂ (10) | SL-M001-1 (12) | LiOtBu | TBME | 30 | 91 | 72 | [3] |
Visualizations
Diagram 1: Decision-Making Workflow for Catalyst Selection
Caption: A workflow for systematic catalyst selection and optimization in spirocyclization.
Diagram 2: General Catalytic Cycle for a Transition Metal-Catalyzed Spirocyclization
Caption: A simplified catalytic cycle for a generic spirocyclization reaction.
References
- Current time information in Le Flore County, US. (n.d.). Google.
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 6, 2026, from [Link]
-
My results show a very low yield. What trouble-shooting suggestions do you have? (n.d.). PCR Biosystems. Retrieved February 6, 2026, from [Link]
-
Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. (2024). ACS Publications. Retrieved February 6, 2026, from [Link]
-
Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. (n.d.). PMC - NIH. Retrieved February 6, 2026, from [Link]
-
Atom-controlled divergent synthesis of spiro and fused rings via base-catalyzed chemoselective annulation. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved February 6, 2026, from [Link]
-
Robust, scalable, and highly selective spirocyclic catalysts for industrial hydroformylation and isomerization-hydroformylation. (2024). PMC - NIH. Retrieved February 6, 2026, from [Link]
-
Naming Bicyclic Compounds – Fused, Bridged, and Spiro. (2014). Master Organic Chemistry. Retrieved February 6, 2026, from [Link]
-
Spiro-ring formation is catalyzed by a multifunctional dioxygenase in austinol biosynthesis. (2013). Journal of the American Chemical Society. Retrieved February 6, 2026, from [Link]
-
Formation of the spiro ring in a synthetic key step toward an analog of cyanogramide. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. (2021). PMC. Retrieved February 6, 2026, from [Link]
-
Catalyst‐Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones. (n.d.). PMC - PubMed Central. Retrieved February 6, 2026, from [Link]
-
Systematic Tuning of Rhodamine Spirocyclization for Super-Resolution Microscopy. (2021). bioRxiv. Retrieved February 6, 2026, from [Link]
-
Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. (2025). The Journal of Organic Chemistry - ACS Publications. Retrieved February 6, 2026, from [Link]
-
How to Troubleshoot Low Protein Yield After Elution. (2025). Patsnap Synapse. Retrieved February 6, 2026, from [Link]
-
Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]
-
Gold catalysis: synthesis of spiro, bridged, and fused ketal natural products. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 6, 2026, from [Link]
-
Spiro Ligands for Asymmetric Catalysis: Reactivity and Catalysis. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. (2024). PMC. Retrieved February 6, 2026, from [Link]
-
Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis. (2021). Angewandte Chemie International Edition. Retrieved February 6, 2026, from [Link]
-
Approach to Heterospirocycles for Medicinal Chemistry. (2025). Organic Letters - ACS Publications. Retrieved February 6, 2026, from [Link]
-
Diastereo‐ and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones. (2025). Advanced Synthesis & Catalysis. Retrieved February 6, 2026, from [Link]
-
Regioselective Synthesis of Spiro-Oxindoles via a Ruthenium-Catalyzed Metathesis Reaction. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]
-
Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. (n.d.). Chemical Science (RSC Publishing). Retrieved February 6, 2026, from [Link]
-
Recent advances in spirocyclization of indole derivatives. (2018). Chemical Society Reviews (RSC Publishing). Retrieved February 6, 2026, from [Link]
-
Synthesis of Spirocyclic Compounds by a Ring-Expansion/Cationic Cyclization Cascade Reaction of Chlorosulfate Derivatives. (2020). Organic Letters - ACS Publications. Retrieved February 6, 2026, from [Link]
-
Novel stereoselective synthesis of spiroketal structure using Pd(II)-catalyst. (n.d.). DOI. Retrieved February 6, 2026, from [Link]
-
Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. (2026). Journal of the American Chemical Society. Retrieved February 6, 2026, from [Link]
-
Catalytic Reaction Guide. (n.d.). Johnson Matthey Catalysis & Chiral Technologies. Retrieved February 6, 2026, from [Link]
-
Leveraging ligand-based proton and electron transfer for aerobic reactivity and catalysis. (2024). Chemical Science (RSC Publishing). Retrieved February 6, 2026, from [Link]
-
Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. (2024). Organic Letters - ACS Publications. Retrieved February 6, 2026, from [Link]
-
Kinetic Resolution of Spiroindolines through Ir-Catalyzed Asymmetric Allylative Ring-Opening Reaction. (2021). Organic Letters - ACS Publications. Retrieved February 6, 2026, from [Link]
-
Optimizing Catalytic Processes for Efficiency and Feedstock Flexibility. (n.d.). Allied Academies. Retrieved February 6, 2026, from [Link]
-
Spirocyclic Scaffolds in Medicinal Chemistry. (2020). ACS Publications. Retrieved February 6, 2026, from [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. Retrieved February 6, 2026, from [Link]
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Technical Support Center: Synthesis of tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate
Welcome to the technical support guide for the synthesis of tert-butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists. Spirocyclic diamines are crucial scaffolds in modern drug discovery, offering unique three-dimensional diversity.[1] However, their synthesis can be complex, often leading to challenges in controlling purity.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights. We will explore a plausible synthetic route and address the specific impurities and challenges you may encounter at each stage.
Proposed Synthetic Pathway
The synthesis of this specific spirocyclic lactam is not extensively documented, requiring a rational, multi-step approach. Below is a proposed pathway designed to maximize yield and minimize side reactions. This pathway serves as the foundation for our discussion on impurity management.
Caption: Proposed synthetic workflow for the target compound.
Troubleshooting Guide: Impurity Profiling and Management
This section addresses specific issues you might encounter during the synthesis.
Q1: My reaction yield is low in Step 2, and TLC/LC-MS analysis shows significant unreacted N-Boc-4-piperidone. What is happening?
Answer: This issue typically points to inefficient formation of the intermediate iminium ion (Step 1) or sluggish cyanide addition (Step 2).
-
Causality: The reductive amination to form the aminonitrile is an equilibrium-driven process. The presence of water can hinder the formation of the necessary iminium intermediate. Furthermore, the nucleophilicity of the cyanide anion and the electrophilicity of the iminium carbon are critical.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled solvents and flame-dried glassware. Water competitively reacts with the piperidone and can hydrolyze the iminium ion.
-
pH Control: The reaction is often pH-sensitive. A slightly acidic medium (pH 5-6) is optimal for iminium ion formation without causing significant Boc-deprotection. You can use a mild acid catalyst like acetic acid.
-
Temperature Control: While initial imine formation may be favored at room temperature, the cyanide addition is often exothermic. Running the reaction at 0-5 °C can improve selectivity and stability.
-
Reagent Stoichiometry: Ensure at least a stoichiometric equivalent of both the aminoacetate and the cyanide source. A slight excess (1.1-1.2 eq) of these reagents can drive the reaction to completion.
-
Q2: My final product is contaminated with a significant side product that has a similar polarity, making column chromatography difficult. What could this impurity be?
Answer: The most likely culprit is an isomer or a related cyclized species. Given the reaction mechanism, two primary impurities are common:
-
Uncyclized Amino Acid Intermediate: Incomplete intramolecular cyclization during the acidic workup (Step 3) can leave the spiro-amino acid as a major impurity. This occurs if the reaction time is too short or the acid concentration is too low.
-
Formation of a Hydantoin-like Structure: Under certain conditions, an alternative cyclization pathway can occur, leading to a five-membered hydantoin ring fused to the piperidine.
Troubleshooting & Purification Strategy:
-
Optimize Cyclization: Ensure the final workup step is sufficiently acidic and allowed to stir long enough to drive the lactam formation to completion. Monitoring by LC-MS is crucial.
-
Alternative Purification: If silica gel chromatography is ineffective, consider these options:
-
Reverse-Phase Chromatography (C18): This can often separate compounds with minor structural differences.
-
Crystallization: Attempt to crystallize the desired product from a suitable solvent system (e.g., Ethyl Acetate/Hexanes, Dichloromethane/Methanol). This is an excellent method for removing isomeric impurities.
-
Q3: I'm observing a loss of the tert-butyl group in my final product. How can I prevent this?
Answer: The Boc (tert-butoxycarbonyl) protecting group is notoriously labile under strong acidic conditions. The final cyclization step, which often requires acid, is the most common point of failure.
-
Causality: The mechanism of Boc-deprotection involves protonation of the carbonyl oxygen followed by cleavage to form a stable tert-butyl cation, carbon dioxide, and the free amine.
-
Mitigation Strategies:
-
Use Milder Acids: Instead of strong mineral acids like concentrated HCl, consider using milder or Lewis acids for the cyclization step. Trifluoroacetic acid (TFA) in dichloromethane is a common choice, but even it can cause deprotection. A careful screening of acids (e.g., formic acid, p-toluenesulfonic acid) is recommended.[2]
-
Control Temperature and Time: Perform the deprotection/cyclization step at the lowest possible temperature (e.g., 0 °C to room temperature) and for the shortest time necessary.
-
Alternative Strategy: Consider a synthetic route where the Boc group is introduced after the spirocycle is formed. This adds steps but can provide a much cleaner final product.
-
Caption: Troubleshooting logic for impurity management.
Frequently Asked Questions (FAQs)
What are the most critical analytical techniques for monitoring this synthesis?
A multi-technique approach is essential for robust process control and purity confirmation.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress at your bench.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The workhorse for this synthesis. It provides information on the conversion of starting materials, the formation of intermediates, and the presence of side products by comparing their mass-to-charge ratios.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Absolutely essential for structural confirmation of your intermediates and final product.
-
Quantitative ¹H NMR (qNMR): A powerful, non-destructive method for determining the absolute purity of your final compound without needing a reference standard of the same material.[3] It is highly recommended for final product validation.[3]
-
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the disappearance of a nitrile peak (~2250 cm⁻¹) and the appearance of a strong lactam carbonyl peak (~1680 cm⁻¹).[4]
How can I definitively confirm the purity of my final product exceeds 95%?
Relying on a single method is not sufficient. The gold standard involves orthogonal methods—techniques that measure purity based on different chemical principles.
| Analytical Method | Principle | What It Detects |
| HPLC (UV Detector) | Chromatographic separation based on polarity. | Detects UV-active impurities. Purity is often reported as % area under the curve.[5] |
| qNMR | Signal integration relative to a certified internal standard. | Provides an absolute purity value for the main compound, including non-UV active impurities and residual solvents.[3] |
| LC-MS | Separation plus mass detection. | Identifies impurities by their mass, confirming if they are isomers, byproducts, or starting materials.[] |
A combination of HPLC showing >95% area and a qNMR result confirming >95% purity provides very strong evidence of the compound's quality.
What are the key safety considerations for this synthesis?
-
Cyanide: Sodium or potassium cyanide is highly toxic. All manipulations must be performed in a certified chemical fume hood. Have a cyanide antidote kit available and ensure all lab personnel are trained in its use. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.
-
Acids and Bases: Handle strong acids and bases with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Use solvents in a well-ventilated area and be aware of their flammability.
Experimental Protocols
Protocol 1: General Procedure for Purity Analysis by HPLC
-
Sample Preparation: Accurately weigh ~1 mg of your final compound and dissolve it in 1 mL of a suitable solvent (e.g., Acetonitrile/Water 50:50).
-
Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
-
Start at 5% B for 2 minutes.
-
Ramp to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 5% B and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm and 254 nm.
-
Analysis: Integrate all peaks. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100%.[5]
Protocol 2: Purity Determination by Quantitative ¹H NMR (qNMR)
-
Standard Preparation: Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Record the exact mass.
-
Sample Preparation: Accurately weigh your synthesized compound into the same NMR tube. Record the exact mass.
-
Dissolution: Add a known volume of a deuterated solvent (e.g., DMSO-d₆) to completely dissolve both solids.
-
Acquisition: Acquire the ¹H NMR spectrum ensuring a long relaxation delay (D1) of at least 30 seconds to allow for full relaxation of all protons, which is critical for accurate integration.
-
Calculation: The purity is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular Weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
This protocol provides an absolute measure of purity and is considered a primary analytical method.[3]
References
- Preprints.org: Synthetic Routes to Approved Drugs Containing a Spirocycle.
- Google Patents: Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
- ResearchGate: Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
- Technical Disclosure Commons: diazaspiro [4.4] non-1-en-3-yl)methyl]- 2-(ethoxymethyl) phenyl]-N - Technical Disclosure Commons.
- White Rose Research Online: Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamin
- Moravek, Inc.: Top 5 Methods of Assessing Chemical Purity.
- Chemical Communications (RSC Publishing)
- ResearchGate: How can I determine the purity of an isol
- ResearchGate: (PDF)
- BOC Sciences: Analytical Services for Purity Determin
- ResearchGate: Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF.
- PMC: Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determin
- Reymond Research Group: Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
- Master Organic Chemistry: Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- MDPI: 4,4′-Di-tert-butyl-2,2′-bipyridinium Trifluoromethanesulfon
Sources
Validation & Comparative
A Comparative Guide to PARP Inhibitors: Benchmarking a Novel Diazaspiro[4.5]decane Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone, particularly for tumors harboring deficiencies in DNA damage repair pathways. This guide provides a comprehensive comparison of established PARP inhibitors against a novel chemical entity, tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate. As a Senior Application Scientist, my objective is to offer not just a comparative overview but also a practical framework for the evaluation of this and other emerging PARP inhibitor candidates.
The Central Role of PARP in DNA Repair and Cancer
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical players in the cellular response to DNA single-strand breaks (SSBs). Upon detecting a break, PARP binds to the damaged DNA and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit the machinery required for DNA repair.
In cancers with mutations in genes essential for homologous recombination (HR), such as BRCA1 and BRCA2, the repair of DNA double-strand breaks (DSBs) is compromised. These cancer cells become heavily reliant on PARP-mediated SSB repair for survival. The inhibition of PARP in such contexts leads to the accumulation of unrepaired SSBs, which, upon encountering the replication fork, collapse into DSBs. The inability of HR-deficient cells to repair these DSBs results in genomic instability and, ultimately, cell death. This concept is a prime example of synthetic lethality in cancer therapy.[1][2][3]
The mechanism of action for many PARP inhibitors extends beyond simple catalytic inhibition. A crucial aspect of their efficacy is the trapping of PARP enzymes on DNA.[4] This creates a cytotoxic lesion that obstructs DNA replication and transcription, further enhancing the inhibitor's anti-tumor activity.
Profiling the Leaders: Clinically Approved PARP Inhibitors
Several PARP inhibitors have received regulatory approval and are now integral to the treatment of various cancers, including ovarian, breast, prostate, and pancreatic cancers.[5] Below is a comparative overview of five prominent PARP inhibitors.
| Inhibitor | Target | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Key Clinical Applications |
| Olaparib | PARP1/2 | 5[6] | 1[6] | Ovarian, Breast, Prostate, Pancreatic Cancer |
| Rucaparib | PARP1/2/3 | 2[7] | 0.5[8] | Ovarian, Prostate Cancer |
| Niraparib | PARP1/2 | 3.8 | 2.1 | Ovarian Cancer |
| Talazoparib | PARP1/2 | 0.57[4] | 0.3[9] | Breast, Prostate Cancer |
| Veliparib | PARP1/2 | 5.2 | 2.9[10] | Ovarian, Breast, Lung Cancer (in clinical trials) |
Note: IC50 values can vary depending on the assay conditions. The values presented here are representative figures from the cited literature.
A Novel Candidate: tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate
The compound of interest, tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate, is a novel chemical entity with a distinct spirocyclic core. While there is no published data on its activity as a PARP inhibitor, a structural analysis in the context of known PARP inhibitor pharmacophores can provide a rationale for its investigation.
The pharmacophore of many PARP inhibitors includes a nicotinamide-mimicking moiety that binds to the NAD+ binding pocket of the enzyme.[4] This is often a cyclic amide or lactam structure. The 10-oxo-4,9-diazaspiro[4.5]decane core of the novel compound contains a lactam group that could potentially fulfill this role. The tert-butyl carbamate group may influence solubility and cell permeability. Further derivatization of the spirocyclic scaffold could lead to interactions with other residues in the PARP active site, potentially influencing potency and selectivity.
To ascertain the potential of this compound as a PARP inhibitor, a systematic experimental evaluation is required. The following sections outline a comprehensive workflow for the characterization and comparison of this novel compound against established PARP inhibitors.
Experimental Workflow for Characterizing a Novel PARP Inhibitor
PARP1/2 Enzymatic Assay
Objective: To determine the in vitro potency of the novel compound in inhibiting the enzymatic activity of PARP1 and PARP2 and to compare it with established inhibitors.
Principle: This assay measures the incorporation of biotinylated NAD+ onto histone proteins by recombinant PARP enzymes. The resulting biotinylated histones are then detected using a streptavidin-HRP conjugate and a colorimetric substrate.
Step-by-Step Protocol:
-
Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C.
-
Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound histones.
-
Inhibitor Preparation: Prepare serial dilutions of the novel compound and the reference PARP inhibitors (Olaparib, Rucaparib, etc.) in assay buffer.
-
Reaction Setup: Add the recombinant PARP1 or PARP2 enzyme to each well, followed by the diluted inhibitors.
-
Initiation of Reaction: Add a mixture of biotinylated NAD+ and activated DNA to each well to start the enzymatic reaction. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate to remove unreacted reagents.
-
Detection: Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Substrate Addition: After a final wash, add a TMB substrate and incubate until a blue color develops.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the inhibitor concentration and determine the IC50 value using a non-linear regression model.
Cell-Based PARP Trapping Assay
Objective: To assess the ability of the novel compound to trap PARP1 on chromatin in a cellular context.
Principle: This assay involves the fractionation of cells treated with the PARP inhibitor into soluble and chromatin-bound fractions. The amount of PARP1 in the chromatin-bound fraction is then quantified by Western blotting.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., a cancer cell line with known PARP expression) in a culture dish and allow them to adhere. Treat the cells with varying concentrations of the novel compound and reference inhibitors for a defined period (e.g., 1 hour).
-
Cell Lysis and Fractionation: Harvest the cells and lyse them in a buffer that separates the soluble cytoplasmic and nuclear proteins from the chromatin.
-
Chromatin Fraction Isolation: Pellet the chromatin by centrifugation and wash it to remove any remaining soluble proteins.
-
Protein Extraction from Chromatin: Resuspend the chromatin pellet in a high-salt buffer to extract the chromatin-bound proteins.
-
Protein Quantification: Determine the protein concentration of the chromatin-bound fraction using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody against PARP1, followed by a secondary HRP-conjugated antibody. Use an antibody against a histone protein (e.g., Histone H3) as a loading control for the chromatin fraction.
-
Signal Detection: Detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities for PARP1 and the loading control. Normalize the PARP1 signal to the loading control and compare the amount of chromatin-trapped PARP1 across the different treatment conditions.
γ-H2AX Immunofluorescence Assay for DNA Damage
Objective: To quantify the extent of DNA double-strand breaks induced by the novel compound, which is a downstream consequence of PARP inhibition.
Principle: The phosphorylation of the histone variant H2AX at serine 139 (γ-H2AX) is an early marker of DNA double-strand breaks. This assay uses immunofluorescence microscopy to detect and quantify γ-H2AX foci within the nuclei of treated cells.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat them with the novel compound and reference inhibitors for an appropriate duration (e.g., 24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γ-H2AX overnight at 4°C.
-
Secondary Antibody Incubation: After washing, incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Counterstaining: Stain the cell nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Data Analysis: Quantify the number of γ-H2AX foci per nucleus using image analysis software. Compare the levels of DNA damage induced by the novel compound to the controls.
Clonogenic Survival Assay
Objective: To evaluate the long-term cytotoxic effect of the novel compound on the reproductive integrity of cancer cells.
Principle: This assay measures the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent. It is a gold-standard method for assessing cell reproductive death.
Step-by-Step Protocol:
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells per well of a 6-well plate) and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the novel compound and reference inhibitors for a defined period (e.g., 24 hours).
-
Drug Washout and Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.
-
Colony Staining: Fix the colonies with a methanol/acetic acid solution and stain them with crystal violet.
-
Colony Counting: Count the number of colonies in each well.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition. Plot the surviving fraction as a function of drug concentration to generate a dose-response curve and determine the IC50 for cell survival.
Comparative Analysis and Future Directions
The data generated from these experiments will allow for a robust comparison of tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate with established PARP inhibitors. A comprehensive evaluation will consider not only its potency in enzymatic and cellular assays but also its ability to induce DNA damage and cell death.
Key Comparison Points:
-
Potency (IC50): How does the enzymatic and cellular potency of the novel compound compare to the likes of Olaparib and Talazoparib?
-
PARP Trapping: Does the compound effectively trap PARP on chromatin, a key determinant of clinical efficacy for some inhibitors?
-
Induction of DNA Damage: Does treatment with the novel compound lead to a significant increase in γ-H2AX foci, indicative of DSB formation?
-
Cytotoxicity: How effectively does the compound kill cancer cells, particularly those with HR deficiencies?
Should tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate demonstrate promising activity in these initial assays, further investigations into its selectivity against other PARP family members, its pharmacokinetic properties, and its in vivo efficacy in preclinical tumor models would be warranted.
Conclusion
The field of PARP inhibition continues to evolve, with ongoing efforts to develop next-generation inhibitors with improved potency, selectivity, and safety profiles. The systematic evaluation of novel chemical scaffolds, such as the diazaspiro[4.5]decane core, is crucial for advancing this field. The experimental framework outlined in this guide provides a rigorous and validated approach for the characterization of new PARP inhibitor candidates, enabling researchers to make data-driven decisions in the drug discovery and development process.
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A Comparative Guide to Diazaspiro[4.5]decane Core Structures in Modern Drug Discovery
This guide offers an in-depth comparative analysis of the diazaspiro[4.5]decane core, a privileged scaffold in medicinal chemistry. We will explore its synthesis, physicochemical properties, and biological applications, juxtaposing it with relevant alternative structures to provide a clear perspective for researchers, scientists, and drug development professionals. Our focus is on the causal relationships behind experimental choices and the practical application of these structures in creating next-generation therapeutics.
The Rise of Three-Dimensionality: Spirocycles in Medicinal Chemistry
The pursuit of novel chemical matter with improved pharmacological profiles has led to a strategic shift away from flat, aromatic structures towards more three-dimensional molecular architectures. Spirocyclic scaffolds, characterized by two rings connected through a single quaternary carbon atom, are at the forefront of this evolution.[1][2] Their rigid, well-defined three-dimensional orientation offers several distinct advantages in drug design:
-
Enhanced Target Selectivity: The constrained conformation of a spirocycle can orient functional groups in a precise manner, improving binding affinity to the target protein while reducing off-target interactions.[3]
-
Improved Physicochemical Properties: Introducing a spirocyclic core often increases the fraction of sp3-hybridized carbons (Fsp3), a parameter correlated with higher clinical success rates.[4] This modification can favorably modulate properties such as solubility, lipophilicity (LogP), and metabolic stability.[4][5]
-
Novelty and Patentability: Spirocyclic scaffolds provide access to underexplored chemical space, offering opportunities for novel intellectual property.[5]
The diazaspiro[4.5]decane framework, which incorporates a five-membered and a six-membered ring with two nitrogen atoms, has emerged as a particularly valuable scaffold, finding application in a wide array of therapeutic targets.
Anatomy of the Diazaspiro[4.5]decane Core
The diazaspiro[4.5]decane scaffold is a heterocyclic system consisting of a pyrrolidine or imidazolidine ring fused to a piperidine ring via a spiro-carbon. The precise placement of the two nitrogen atoms defines the isomer and significantly influences the scaffold's chemical reactivity, vectoral display of substituents, and suitability for specific biological targets.
Caption: Key isomers of the diazaspiro[4.5]decane core.
The nitrogen atoms serve as key handles for synthetic modification and as potential hydrogen bond donors or acceptors, crucial for molecular recognition at the target site. For instance, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as novel, selective agonists for the delta-opioid receptor (DOR), a target for neurological disorders.[6] In contrast, 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as potent dual inhibitors of TYK2/JAK1 for treating inflammatory bowel disease.[7]
Synthetic Strategies: Building the Core
The utility of a scaffold is directly tied to its synthetic accessibility. Fortunately, several robust methods for constructing diazaspiro[4.5]decane cores have been developed. The choice of synthetic route is dictated by the desired substitution pattern and the specific isomer being targeted.
Palladium-Catalyzed Domino Reaction
A highly efficient one-pot domino reaction has been reported for the synthesis of 2,7-diazaspiro[4.5]decanes with exocyclic double bonds.[8] This method involves the reaction of unactivated yne-en-ynes with aryl halides in the presence of a palladium catalyst, forming three new carbon-carbon bonds in a single step.[8][9]
-
Causality: The power of this approach lies in its convergence and atom economy. The palladium catalyst orchestrates a cascade of C-C coupling and spirocyclization steps, rapidly building molecular complexity from relatively simple starting materials.[8] The use of aryl halides with electron-withdrawing groups has been shown to produce good to excellent yields, often exceeding 80%.[9]
Caption: Workflow for Pd-catalyzed synthesis of diazaspiro[4.5]decanes.
Strecker and Bucherer-Bergs Reactions
For constructing 1,3-diazaspiro[4.5]decane-2,4-dione (spirohydantoin) systems, classic multicomponent reactions are often employed. The synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, for example, utilizes a three-step process starting with a Strecker-type reaction to form an α-amino nitrile intermediate.[10]
-
Self-Validating Protocol: This synthetic route is robust, proceeding under mild conditions and delivering high yields without the need for extensive purification of intermediates, making it a cost-effective and scalable method.[10] The final structure and stereochemistry are rigorously confirmed through a suite of analytical techniques including NMR, HRMS, and DFT calculations.[10]
Comparative Analysis: Diazaspiro[4.5]decane vs. Alternative Scaffolds
To fully appreciate the utility of the diazaspiro[4.5]decane core, it is instructive to compare it with other structurally related and functionally analogous scaffolds. Here, we compare it to the simpler azaspiro[4.5]decane, the bioisosteric oxa-azaspiro[4.5]decane, and the common non-spirocyclic piperazine.
| Feature | Diazaspiro[4.5]decane | Azaspiro[4.5]decane | Oxa-azaspiro[4.5]decane | Piperazine (Non-spirocyclic) |
| Structural Rigidity | High; locked conformation due to spirocenter. | High; similar rigidity to the diaza analogue. | High; spirocyclic nature confers rigidity. | Low; flexible, undergoes ring-flipping. |
| Synthetic Access | Moderate; multiple routes available, including domino reactions.[8][9] | Generally straightforward. | Accessible via methods like Au/Pd relay catalysis.[11] | High; commercially available and readily synthesized. |
| Physicochemical Profile | Tunable; two nitrogen sites allow for modulation of pKa and solubility. | Less polar than diaza-analogue; single basic center. | Polarity influenced by the oxygen atom; can act as H-bond acceptor. | Generally good solubility; two basic centers. |
| 3D Chemical Space | Well-defined exit vectors for substituents. | Provides distinct vectors from the single nitrogen. | Oxygen atom alters local electronics and geometry. | Limited 3D diversity due to conformational flexibility. |
| Key Applications | CNS agents (DOR, Sigma receptors), kinase inhibitors (TYK2/JAK1).[6][7][12] | Found in various bioactive molecules and pharmaceuticals.[13] | Sigma-1 receptor ligands for potential brain imaging.[14] | Widely used; PARP inhibitors (Olaparib), antipsychotics.[3] |
Expert Insights: The replacement of a flexible piperazine ring with a rigid diazaspiro core can be a powerful strategy to enhance selectivity and potency. For example, replacing the piperazine in the PARP inhibitor Olaparib with a spirocyclic analogue resulted in a compound with higher specificity for PARP-1 and reduced DNA damage, potentially leading to lower cytotoxicity.[3] While this can sometimes lead to a modest loss in affinity, the gain in selectivity and improved safety profile is often a worthwhile trade-off in drug development.[4][12]
Biological Activity and Therapeutic Potential
The diazaspiro[4.5]decane scaffold has been successfully incorporated into compounds targeting a diverse range of biological systems.
Sigma Receptor Modulation
Derivatives of both diazaspiro[4.5]decane and its oxa/dioxa analogues have shown high affinity for sigma receptors, which are implicated in cancer and neurological diseases.[12][14] For example, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane showed a high affinity (Ki = 5.4 nM) for σ1 receptors and has been developed as a PET imaging agent for tumors.[15]
-
Mechanism of Action: Sigma receptors are transmembrane proteins. Ligands containing the diazaspiro core can engage in crucial interactions, such as hydrogen bonding with key residues like ASP29 and π-stacking with TYR150, which are responsible for high binding affinity.[12]
Caption: Ligand-receptor interaction at the Sigma-2 receptor.
Myelostimulating and Cytoprotective Effects
Certain 1,3,8-triazaspiro[4.5]decane-2,4-diones have demonstrated significant myelostimulating activity, accelerating the regeneration of lymphocytes and granulocytes in models of myelodepression.[16] Furthermore, 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been identified as potent inhibitors of the mitochondrial permeability transition pore (mPTP), exhibiting cytoprotective activity in models of hypoxia/reoxygenation.[17] This highlights the scaffold's potential in developing treatments for ischemia-reperfusion injury.[17]
Experimental Protocol: Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
This protocol is adapted from a reported cost-effective, three-step synthesis.[10] It serves as a representative example of building a spirohydantoin core.
Step 1: Synthesis of 1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile hydrochloride (Intermediate 2)
-
Prepare a suspension of sodium cyanide (1.0 eq) and methylamine hydrochloride (1.0 eq) in a 9:1 mixture of DMSO/H₂O.
-
To this stirred suspension, add a solution of 4-phenylcyclohexanone (1.0 eq) in DMSO in one portion.
-
Stir the reaction mixture at room temperature for 46 hours.
-
Pour the mixture into an ice-water bath and extract with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and treat dropwise with an ethanolic HCl solution to pH ~2 under an ice bath.
-
Filter the resulting precipitate, wash with dry diethyl ether, and dry to afford the title compound as a white solid (Typical yield: ~80%). This intermediate is used directly in the next step.
-
Rationale: This is a Strecker reaction, a classic method for synthesizing α-amino nitriles. The use of DMSO as a solvent facilitates the reaction, and the final precipitation with HCl provides the stable hydrochloride salt, which is easily isolated.
-
Step 2: Synthesis of 1-(1-Cyano-4-phenylcyclohexyl)-1-methylurea (Intermediate 3)
-
Dissolve the α-amino nitrile hydrochloride (Intermediate 2, 1.0 eq) in acetic acid.
-
Add a solution of potassium cyanate (2.0 eq) in water to the stirred solution.
-
Rationale: The cyanate ion reacts with the secondary amine to form a urea derivative, a key step in forming the hydantoin ring.
-
Step 3: Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (Final Product)
-
Subject the urea intermediate (Intermediate 3) to acidic hydrolysis (e.g., using aqueous HCl).
-
This step induces ring closure to form the spirohydantoin ring structure.
-
Rationale: The acid catalyzes the intramolecular cyclization of the nitrile and urea moieties to form the stable five-membered imidazolidine-2,4-dione ring. The overall yield for this three-step process is reported to be around 60%.[10]
-
Conclusion
The diazaspiro[4.5]decane core represents a versatile and powerful scaffold in modern medicinal chemistry. Its inherent three-dimensionality, coupled with the synthetic tractability and the ability to modulate physicochemical properties through its nitrogen atoms, makes it an attractive starting point for the design of novel therapeutics. The comparative analysis with other scaffolds underscores its advantages in conferring conformational rigidity and enabling precise substituent positioning, which can translate into enhanced target selectivity and improved pharmacological profiles. As synthetic methodologies continue to advance, we anticipate that the application of diazaspiro[4.5]decane and other complex spirocyclic systems will continue to expand, unlocking new possibilities in the treatment of a wide range of human diseases.
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Williams, D., et al. (2019). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics. [Link]
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Technical Guide: Biological Validation & Comparative Performance of tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate
[1][2]
Executive Summary: The "Escape from Flatland"
In modern medicinal chemistry, the transition from flat, aromatic-heavy molecules to three-dimensional (3D) scaffolds is critical for improving clinical success rates.[1][2] tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate (hereafter referred to as Spiro-4,9-10-oxo ) represents a high-value "privileged structure."[1][2] Unlike traditional piperidine or pyrrolidine intermediates, this spirocyclic scaffold offers a rigidified orthogonal vector, enhancing metabolic stability and target specificity (e.g., for GPCRs like Ghrelin, Sigma-1, or enzyme targets like PHDs).[2]
This guide validates the biological utility of Spiro-4,9-10-oxo by comparing it against standard "flat" alternatives, supported by experimental protocols for solubility, metabolic stability, and target engagement.[1][2]
Comparative Analysis: Spiro-4,9-10-oxo vs. Traditional Scaffolds[1][2]
The following table contrasts the Spiro-4,9-10-oxo scaffold with its closest functional alternative: a linear or flexible N-Boc-Piperidine-4-carboxamide derivative.
| Feature | Product: Spiro-4,9-10-oxo | Alternative: Linear Piperidine/Amide | Impact on Drug Development |
| 3D Complexity (Fsp³) | High (>0.6) .[1][2] The spiro quaternary carbon forces non-planar geometry.[1][2] | Low (<0.3) .[1][2] Often dominated by planar amide bonds and aromatic substituents.[1][2] | Higher Fsp³ correlates with improved solubility and lower clinical attrition rates.[1][2] |
| Metabolic Stability | High .[1][2] The quaternary center blocks metabolic "soft spots" (e.g., oxidation).[1][2] | Moderate to Low . Susceptible to rapid CYP450 oxidation at alpha-carbons.[1][2] | Spiro scaffolds extend half-life ( |
| Vector Orientation | Rigid/Orthogonal . Substituents are locked in specific vectors, reducing entropy loss upon binding.[1][2] | Flexible . High rotatable bond count leads to high entropic penalty during binding.[1][2] | Rigid vectors improve potency ( |
| Solubility (LogD) | Optimized . Disruption of crystal lattice energy improves aqueous solubility.[1][2] | Variable . Flat molecules often stack (pi-stacking), reducing solubility.[1][2] | Better solubility reduces formulation challenges.[1][2] |
Visualization: Chemical Space Trajectory
The diagram below illustrates the "Escape from Flatland," showing how the Spiro scaffold moves a candidate compound into a more favorable chemical space (high Solubility, high Selectivity) compared to flat aromatics.[1][2]
Caption: Transition from flat aromatic space to privileged 3D spirocyclic space, correlating with improved ADME properties.
Experimental Validation Protocols
To validate the biological activity and "drug-likeness" of libraries derived from Spiro-4,9-10-oxo , the following experimental workflows are recommended. These protocols are designed to prove the scaffold's superiority in Metabolic Stability and Target Engagement .[1][2]
Protocol A: Liver Microsomal Stability (LMS) Assay
Objective: To demonstrate the resistance of the spirocyclic core to oxidative metabolism compared to a non-spiro analog.[1][2]
Materials:
Methodology:
-
Incubation: Pre-incubate microsomes in phosphate buffer (pH 7.4) at 37°C for 5 min.
-
Sampling: Aliquot samples at
min into ice-cold acetonitrile (to quench). -
Centrifugation: Spin at 4000 rpm for 20 min to pellet proteins.
-
Quantification: Analyze supernatant via LC-MS/MS monitoring the parent ion.
-
Calculation: Plot
vs. time. Calculate intrinsic clearance ( ) using: [1][2]
Expected Result: The Spiro-4,9-10-oxo derivative should exhibit a significantly longer half-life (
Protocol B: Target Engagement (Generic GPCR/Enzyme)
Objective: To validate the scaffold's ability to orient pharmacophores for binding (e.g., Ghrelin receptor or PHD enzyme).[1][2]
Workflow Diagram:
Caption: Iterative workflow for validating biological activity of spirocyclic libraries.
Mechanistic Insight: Why This Scaffold Works
The biological activity of Spiro-4,9-10-oxo is rarely intrinsic to the bare scaffold but arises from its ability to display functional groups in a specific 3D orientation.[1][2]
-
The "Gem-Dialkyl" Effect: The spiro-fusion mimics the gem-dialkyl effect, restricting the conformational flexibility of the ring systems.[1][2] This reduces the entropic cost of binding to a protein pocket.[1][2]
-
Orthogonal Vectors: The N-4 and N-9 (or C-10) positions allow for "exit vectors" that are perpendicular.[1][2] This is crucial for accessing distinct sub-pockets in GPCRs (e.g., the orthosteric site vs. an allosteric vestibule).[1][2]
Pathway Visualization: GPCR Modulation
If used as a Ghrelin agonist (a common application for spiro-piperidines), the pathway activation would look as follows:
Caption: Signal transduction cascade triggered by spiro-ligand binding to a G-Protein Coupled Receptor.
References
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Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[1][2]
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Zheng, Y., & Tice, C. M. (2016).[1][2] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Expert Opinion on Drug Discovery. Link
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Carreira, E. M., & Fessard, T. C. (2014).[1][2] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link[1][2]
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Burkhard, J. A., et al. (2010).[1][2] Synthesis and Structural Analysis of a New Class of Azaspiro[4.5]decane Scaffolds. Organic Letters. Link[1][2]
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Navigating the Labyrinth of Selectivity: A Comparative Guide to Cross-Reactivity Profiling of Diazaspiro[4.5]decane-Based Compounds
For researchers, scientists, and drug development professionals vested in the therapeutic potential of diazaspiro[4.5]decane-based compounds, understanding and meticulously characterizing their selectivity is paramount. This privileged scaffold has demonstrated remarkable versatility, yielding potent modulators of diverse biological targets, including T-type calcium channels, muscarinic receptors, KRAS-G12D, sigma-1 receptors, and TYK2/JAK1 kinases. However, this therapeutic promise is intrinsically linked to a compound's ability to selectively interact with its intended target while minimizing off-target engagements that can lead to unforeseen toxicities or diminished efficacy.[1][2]
This guide provides an in-depth, comparative analysis of the critical experimental methodologies for profiling the cross-reactivity of diazaspiro[4.5]decane-based compounds. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, empowering you to design and execute robust, self-validating studies that generate trustworthy and actionable data.
The Imperative of Selectivity for Diazaspiro[4.5]decane Scaffolds
The diazaspiro[4.5]decane core, a rigid three-dimensional structure, presents a unique framework for orienting pharmacophoric elements in precise spatial arrangements. This structural rigidity can be a double-edged sword. While it can confer high affinity for the intended target, it may also predispose the molecule to interact with other proteins sharing similar binding site topographies. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a foundational element of a successful drug discovery campaign. It enables the early identification of potential liabilities, guides structure-activity relationship (SAR) studies towards enhanced selectivity, and ultimately de-risks the progression of lead candidates.[3]
A Comparative Overview of Key Cross-Reactivity Profiling Platforms
The selection of an appropriate cross-reactivity profiling strategy is contingent on several factors, including the primary target class of the diazaspiro[4.5]decane compound, the stage of the drug discovery program, and the available resources. Here, we compare three orthogonal and widely adopted approaches: broad-panel biochemical assays (kinases and GPCRs) and cellular target engagement assays.
Broad-Panel Biochemical Assays: A First Line of Defense
Biochemical assays, particularly for large and well-characterized target families like kinases and G-protein coupled receptors (GPCRs), represent the initial and most common step in assessing compound selectivity.[1][4] These assays directly measure the interaction of a compound with a purified protein, providing a quantitative measure of affinity or inhibitory activity.
Given that several diazaspiro[4.5]decane-based compounds have been developed as kinase inhibitors (e.g., TYK2/JAK1 inhibitors), assessing their kinome-wide selectivity is crucial.[5]
Experimental Rationale: The human kinome comprises over 500 kinases, many of which share a conserved ATP-binding pocket. Consequently, ATP-competitive inhibitors often exhibit cross-reactivity with multiple kinases. Broad-panel kinase screening is essential to identify these off-target interactions.[4][6]
Methodology Spotlight: Radiometric Kinase Assays
A widely accepted "gold standard" for in vitro kinase profiling is the radiometric assay, which directly measures the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) to a substrate.[6]
Experimental Protocol: Radiometric Kinase Activity Assay
-
Reaction Setup: In a 96-well plate, combine the purified kinase, a specific substrate (peptide or protein), and the diazaspiro[4.5]decane test compound at a desired concentration (typically 1-10 µM for initial screening).
-
Initiation: Start the reaction by adding a solution containing [γ-³³P]ATP and MgCl₂. The ATP concentration is often set at or near the Km for each kinase to provide a more accurate reflection of inhibitory potency.[7]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction proceeds within the linear range.
-
Termination and Separation: Stop the reaction by adding a solution that denatures the kinase (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose), which captures the phosphorylated substrate.
-
Washing: Wash the filter membranes extensively to remove unincorporated [γ-³³P]ATP.
-
Detection: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition by comparing the signal in the presence of the test compound to that of a vehicle control (e.g., DMSO).
For diazaspiro[4.5]decane-based compounds targeting GPCRs, such as muscarinic agonists, comprehensive profiling against a panel of other GPCRs is necessary to identify potential off-target liabilities that could lead to side effects.[8]
Experimental Rationale: GPCRs constitute the largest family of cell surface receptors and are common drug targets.[9] Unintended interactions with off-target GPCRs can lead to a range of adverse effects.
Methodology Spotlight: Radioligand Binding Assays
Radioligand binding assays are a robust method to determine the affinity of a test compound for a specific GPCR.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation: Use cell membranes prepared from cell lines overexpressing the GPCR of interest.
-
Reaction Mixture: In a 96-well filter plate, combine the cell membranes, a known radioligand for the target GPCR at a concentration near its Kd, and the diazaspiro[4.5]decane test compound at various concentrations.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Separate the membrane-bound radioligand from the unbound radioligand by vacuum filtration.
-
Washing: Wash the filters to remove non-specifically bound radioligand.
-
Detection: Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of the test compound (the concentration that displaces 50% of the specific binding of the radioligand). This can then be converted to a Ki (inhibition constant) value.
Cellular Thermal Shift Assay (CETSA®): Probing Target Engagement in a Physiological Context
While biochemical assays are invaluable, they do not always reflect a compound's behavior in a cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that allows for the assessment of target engagement in intact cells and tissues, providing a more physiologically relevant measure of a compound's selectivity.[10][11]
Experimental Rationale: The binding of a ligand to its target protein can alter the protein's thermal stability. CETSA measures this change in thermal stability to confirm that a compound is engaging its intended target within the complex milieu of the cell. By coupling CETSA with proteomics (Thermal Proteome Profiling or TPP), it is possible to assess the selectivity of a compound across thousands of proteins simultaneously.[5]
Methodology Spotlight: Western Blot-Based CETSA
For initial validation of on-target and key off-target engagement, a Western blot-based CETSA is a more targeted and accessible approach.
Experimental Protocol: Western Blot-Based CETSA
-
Cell Treatment: Treat intact cells with the diazaspiro[4.5]decane test compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification and Western Blotting: Quantify the total protein concentration in the soluble fraction. Separate the proteins by SDS-PAGE, transfer to a membrane, and detect the target protein using a specific primary antibody.
-
Data Analysis: Quantify the band intensities and plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Comparative Analysis of Profiling Methodologies
| Feature | Biochemical Assays (Kinase/GPCR) | Cellular Thermal Shift Assay (CETSA®) |
| Principle | Measures direct interaction with purified proteins. | Measures ligand-induced changes in protein thermal stability in cells. |
| Context | In vitro, isolated system. | In situ, physiological environment. |
| Throughput | High (can screen large panels). | Lower for Western blot, high for TPP. |
| Information | Affinity (Ki) or potency (IC₅₀). | Target engagement and relative stability shifts. |
| Strengths | Quantitative, well-established, broad coverage of target families. | Physiologically relevant, confirms cellular permeability and engagement. |
| Limitations | May not reflect cellular activity. | Not all ligand binding events cause a thermal shift. |
Visualizing the Workflow for Cross-Reactivity Profiling
Caption: A logical workflow for the comprehensive cross-reactivity profiling of diazaspiro[4.5]decane-based compounds.
Interpreting the Data: A Self-Validating System
The true power of this multi-pronged approach lies in the integration of data from these orthogonal assays. A compound that demonstrates high potency in a biochemical assay and subsequently shows a significant thermal shift in a cellular context for the same target provides strong evidence of on-target engagement. Conversely, a potent biochemical hit that fails to engage its target in a cellular assay may indicate poor cell permeability or other liabilities.
When significant off-target hits are identified in biochemical screens, CETSA can be employed to determine if these interactions are relevant in a cellular setting. This integrated approach allows for a more confident assessment of a compound's selectivity profile and its potential for translation into a safe and effective therapeutic.
Conclusion
The journey of a diazaspiro[4.5]decane-based compound from a promising hit to a clinical candidate is paved with rigorous scientific evaluation. A thorough understanding and application of cross-reactivity profiling methodologies are indispensable for navigating this path successfully. By employing a combination of broad-panel biochemical assays and cellular target engagement studies, researchers can build a comprehensive and trustworthy selectivity profile. This, in turn, facilitates informed decision-making, guides medicinal chemistry efforts to optimize selectivity, and ultimately increases the probability of developing novel, safe, and effective therapeutics based on this versatile scaffold.
References
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- Fritch, P. C., & Krajewski, J. (2010). Design, syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists. Bioorganic & medicinal chemistry letters, 20(22), 6375-6378.
- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target interactions in intact cells with the cellular thermal shift assay. Science, 341(6141), 84-87.
- Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature reviews Drug discovery, 16(12), 829-842.
- Lin, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(5), 4065-4083.
- Savitski, M. M., Reinhard, F. B., Franken, H., Werner, T., Savitski, M. F., Eberhard, D., ... & Bantscheff, M. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784.
- Ward, R. A., & Ward, S. E. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Society Transactions, 40(5), 1045-1050.
- Sriram, K., & Insel, P. A. (2018). G protein-coupled receptors as targets for approved drugs: how many targets and how many drugs?. Molecular pharmacology, 93(4), 251-258.
- Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 829-846.
- Wang, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560.
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Reaction Biology. (n.d.). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Retrieved from [Link]
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Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]
- Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637.
- Di Micco, S., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(17), 7897-7913.
- Jakubík, J., & Randáková, A. (2017). Functionally selective and biased agonists of muscarinic receptors. Pharmacological research, 118, 65-75.
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In vivo efficacy comparison of diazaspiro[4.5]decane derivatives
In Vivo Efficacy Comparison of Diazaspiro[4.5]decane Derivatives[1][2][3]
Executive Summary: The Spiro Advantage
The diazaspiro[4.5]decane scaffold has emerged as a privileged structure in modern drug discovery, offering distinct advantages over traditional flat aromatic systems. Its inherent three-dimensional character (
This guide objectively compares the in vivo efficacy of three distinct classes of diazaspiro[4.5]decane derivatives across therapeutic indications: Autoimmune Inflammation (IBD) , Cardioprotection (Ischemia-Reperfusion) , and Oncology (KRAS Inhibition) .
Key Takeaways:
-
2,8-diazaspiro[4.5]decan-1-one derivatives (e.g., Compound 48) demonstrate superior selectivity for TYK2/JAK1 over JAK2, mitigating anemia risks associated with pan-JAK inhibitors.
-
1,3,8-triazaspiro[4.5]decane derivatives act as novel mitochondrial permeability transition pore (mPTP) inhibitors, preserving cardiac function post-infarction without the ATP-depleting toxicity of oligomycin.
-
1-oxa-3,7-diazaspiro[4.5]decane derivatives show emerging potential as allosteric KRAS-G12D inhibitors.
Comparative Efficacy Analysis
Case Study A: Inflammatory Bowel Disease (IBD)
Target: TYK2/JAK1 Kinases Lead Candidate: Compound 48 (2,8-diazaspiro[4.5]decan-1-one derivative) Comparator: Tofacitinib (Pan-JAK inhibitor)
The introduction of the spirocyclic scaffold into the JAK inhibitor pharmacophore was designed to enhance selectivity. In the Dextran Sulfate Sodium (DSS)-induced colitis model, Compound 48 exhibited a superior therapeutic index compared to Tofacitinib.
Table 1: Efficacy & Selectivity Profile (Murine Models)
| Metric | Compound 48 (Spiro-Lead) | Tofacitinib (Standard of Care) | Clinical Significance |
| TYK2 IC50 | 6 nM | 11 nM | Comparable potency on target. |
| JAK1 IC50 | 37 nM | 3.2 nM | Balanced dual inhibition. |
| JAK2 Selectivity | >23-fold | < 2-fold | Critical: High JAK2 inhibition causes anemia/neutropenia. |
| Colitis Score (DAI) | Significant Reduction (p<0.01) | Moderate Reduction | Compound 48 showed faster recovery of body weight. |
| Colon Length | Preserved (near naïve) | Partially Preserved | Indicator of reduced tissue inflammation/fibrosis. |
| Th1/Th17 Suppression | High | High | Both effectively suppress pro-inflammatory cytokines. |
Mechanistic Insight: The spiro-ring orientation restricts binding in the JAK2 ATP-binding pocket due to steric clash with the specific gatekeeper residues, a feature absent in the planar structure of Tofacitinib.
Case Study B: Myocardial Reperfusion Injury
Target: Mitochondrial Permeability Transition Pore (mPTP) / F1FO-ATP Synthase c-subunit Lead Candidate: Compound 10 (1,3,8-triazaspiro[4.5]decane derivative) Comparator: Cyclosporin A (CsA) / Vehicle
Reperfusion injury accounts for up to 50% of the final infarct size in myocardial infarction (MI).[4] Traditional mPTP inhibitors like CsA have off-target immunosuppressive effects (calcineurin inhibition). The diazaspiro derivatives target the c-subunit of ATP synthase directly to prevent pore opening without compromising ATP production.
Table 2: Cardioprotective Efficacy (Rat Ischemia-Reperfusion Model)
| Readout | Vehicle (Control) | Compound 10 (Spiro) | Efficacy Delta |
| Infarct Size | High (Reference) | Significantly Reduced | ~40-50% reduction in necrotic zone. |
| LVDP Recovery | 66 ± 5 mmHg | 90 ± 4 mmHg | +36% improvement in contractile function. |
| End-Diastolic Pressure | Elevated (Stiffness) | Reduced (-72%) | Prevents post-ischemic contracture. |
| Apoptosis (TUNEL) | 64% Positive | < 30% Positive | Direct inhibition of mitochondrial-driven cell death. |
| Mitochondrial ATP | Depleted | Preserved | Unlike Oligomycin, Spiro-10 does not block ATP synthesis. |
Figure 1: Mechanism of Action - mPTP Inhibition
Caption: The diazaspiro derivative binds the c-subunit of ATP synthase, preventing the structural shift required for pore opening during calcium overload, thereby decoupling ischemia from cell death.
Detailed Experimental Protocols
To ensure reproducibility, the following protocols outline the specific conditions under which the diazaspiro efficacy was validated.
Protocol A: DSS-Induced Colitis (Anti-Inflammatory)
Used for validating 2,8-diazaspiro[4.5]decan-1-one derivatives (Compound 48).
-
Animals: Male C57BL/6 mice (6–8 weeks old).
-
Induction: Administer 2.5% (w/v) Dextran Sulfate Sodium (DSS) in drinking water for 7 days to induce acute colitis.
-
Treatment Groups:
-
Vehicle (0.5% CMC-Na).
-
Positive Control: Tofacitinib (10 mg/kg, p.o.).
-
Test Group: Compound 48 (10–30 mg/kg, p.o., QD).
-
-
Dosing Regimen: Oral gavage initiates on Day 0 (simultaneous with DSS) and continues daily until Day 10.
-
Readouts (Day 10):
-
Disease Activity Index (DAI): Composite score of weight loss (0–4), stool consistency (0–4), and rectal bleeding (0–4).
-
Colon Length: Excise colon from cecum to anus; measure length (shortening correlates with inflammation severity).
-
Histopathology: H&E staining to assess crypt destruction and inflammatory cell infiltration.
-
Protocol B: Langendorff Perfused Heart Model (Cardioprotection)
Used for validating 1,3,8-triazaspiro[4.5]decane derivatives.
-
Preparation: Excise hearts from male Wistar rats; cannulate aorta immediately.
-
Perfusion: Retrograde perfusion (Langendorff mode) with Krebs-Henseleit buffer (pH 7.4, 37°C), gassed with 95% O2/5% CO2.
-
Ischemia Protocol:
-
Stabilization: 20 min perfusion.
-
Global Ischemia: 30 min no-flow ischemia (clamp perfusion).
-
Reperfusion: 60–120 min flow restoration.
-
-
Drug Administration: Infuse Test Compound (1 µM) or Vehicle for 10 min prior to ischemia and during the first 20 min of reperfusion.
-
Data Acquisition:
-
Insert water-filled latex balloon into Left Ventricle (LV).
-
Monitor LV Developed Pressure (LVDP) and Heart Rate via pressure transducer.
-
Infarct Measurement: At end-point, stain with TTC (triphenyltetrazolium chloride). Viable tissue stains red; necrotic tissue remains pale.
-
Figure 2: Experimental Workflow (Colitis Model)
Caption: Timeline for the evaluation of anti-inflammatory efficacy in the DSS-induced colitis model.
References
-
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 2022.
-
Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 2018.[5]
-
1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computers in Biology and Medicine, 2026 (Online Early Access).
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 2020.
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A Senior Application Scientist's Guide to the Synthesis of Diazaspiro[4.5]decanes: A Head-to-Head Comparison
The diazaspiro[4.5]decane motif is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, making it an attractive core for designing potent and selective ligands for a variety of biological targets. This guide provides a head-to-head comparison of key synthetic strategies for constructing this valuable heterocyclic system, offering insights into the mechanistic underpinnings and practical considerations for each approach.
Diastereoselective Intramolecular [3+2] Cycloaddition of Azomethine Ylides
A contemporary and elegant approach to the diazaspiro[4.5]decane core involves the intramolecular [3+2] cycloaddition of an azomethine ylide with an alkene. This method offers excellent control over diastereoselectivity and is amenable to the synthesis of complex, highly substituted analogs.
Causality and Mechanistic Insights
The reaction proceeds through the in situ generation of an azomethine ylide from the condensation of a secondary amine with an aldehyde. This is followed by a concerted, thermally allowed [3+2] cycloaddition, where the dipole (azomethine ylide) reacts with the tethered dipolarophile (alkene) to form the spirocyclic core. The stereochemical outcome is often dictated by the transition state that minimizes steric interactions.
Caption: Intramolecular [3+2] cycloaddition workflow.
Detailed Experimental Protocol
A representative protocol for the synthesis of a substituted diazaspiro[4.5]decane via this method is as follows:
-
To a solution of the starting amino aldehyde (1.0 eq) in toluene (0.1 M) is added the secondary amine (1.1 eq).
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
After the starting material is consumed (as monitored by TLC), the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired diazaspiro[4.5]decane.
Performance Analysis
| Parameter | Performance |
| Yield | Generally good to excellent (70-95%) |
| Stereoselectivity | High diastereoselectivity is often achievable |
| Substrate Scope | Tolerant of a wide range of substituents on both the amine and alkene components |
| Reaction Conditions | Typically requires elevated temperatures |
| Advantages | High step economy, excellent stereocontrol |
| Disadvantages | May require synthesis of the functionalized starting materials |
Ugi Four-Component Reaction (U-4CR) followed by Cyclization
The Ugi four-component reaction is a powerful tool for rapidly generating molecular complexity from simple starting materials.[1][2] This strategy can be adapted to synthesize diazaspiro[4.5]decane derivatives, typically involving a post-Ugi intramolecular cyclization step.[3]
Causality and Mechanistic Insights
The U-4CR involves the condensation of an amine, a ketone (or aldehyde), a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide.[4] For the synthesis of diazaspiro[4.5]decanes, a bifunctional starting material is often employed, such as a keto-acid or an amino-ketone, which allows for a subsequent intramolecular cyclization to form the spirocyclic lactam. The initial condensation of the amine and ketone forms an iminium ion, which is then attacked by the isocyanide and the carboxylate in a series of steps.[4]
Caption: Ugi reaction followed by cyclization workflow.
Detailed Experimental Protocol
A representative two-step protocol is as follows:
Step 1: Ugi Reaction
-
To a solution of the keto-acid (1.0 eq) in methanol (0.5 M) is added the amine (1.0 eq).
-
The mixture is stirred for 10 minutes, followed by the addition of the isocyanide (1.0 eq).
-
The reaction is stirred at room temperature for 24-48 hours.
-
The solvent is removed in vacuo, and the crude Ugi product is used in the next step without further purification.
Step 2: Intramolecular Cyclization
-
The crude Ugi product is dissolved in a suitable solvent (e.g., DMF).
-
A coupling agent (e.g., HATU) and a base (e.g., DIPEA) are added.
-
The reaction is stirred at room temperature until completion.
-
The reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.
Performance Analysis
| Parameter | Performance |
| Yield | Moderate to good over two steps (40-80%) |
| Diversity | Highly versatile, allowing for the introduction of multiple points of diversity |
| Substrate Scope | Broad, due to the wide availability of Ugi components |
| Reaction Conditions | Generally mild |
| Advantages | High degree of molecular diversity, convergent synthesis |
| Disadvantages | Two-step process, may require purification of the intermediate |
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[5][6][7][8] A spirocyclic variant of this reaction provides a direct route to certain diazaspiro[4.5]decane scaffolds.
Causality and Mechanistic Insights
This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic substitution with the aromatic ring to close the second ring.[5][8] For the formation of a diazaspiro[4.5]decane, a suitably substituted starting material is required where the cyclization occurs at a spiro center.
Caption: Pictet-Spengler reaction workflow.
Detailed Experimental Protocol
-
A solution of the β-arylethylamine (1.0 eq) and the cyclic ketone (1.2 eq) in a suitable solvent (e.g., toluene or dichloroethane) is prepared.
-
An acid catalyst (e.g., trifluoroacetic acid or p-toluenesulfonic acid) is added (0.1-1.0 eq).
-
The reaction mixture is heated to reflux, often with azeotropic removal of water, for 12-24 hours.
-
After cooling, the reaction is quenched with a basic aqueous solution.
-
The product is extracted into an organic solvent, and the combined organic layers are dried and concentrated.
-
The crude product is purified by column chromatography.
Performance Analysis
| Parameter | Performance |
| Yield | Variable, can be moderate to good (30-75%) |
| Substrate Scope | Generally limited to electron-rich aromatic systems |
| Reaction Conditions | Often requires strong acid and high temperatures |
| Advantages | Direct formation of the spirocyclic core |
| Disadvantages | Harsh reaction conditions, limited substrate scope |
Reductive Amination of Spirocyclic Diketones
A straightforward and often high-yielding approach to symmetrical diazaspiro[4.5]decanes is the double reductive amination of a spirocyclic diketone. This method is particularly useful for accessing the core scaffold with simple substitution patterns.
Causality and Mechanistic Insights
This reaction proceeds through the initial formation of an imine or enamine from the reaction of one of the ketone functionalities with a primary amine. This intermediate is then reduced in situ by a reducing agent. The process is then repeated at the second ketone to form the second heterocyclic ring. The choice of reducing agent is critical; mild hydride reagents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often used as they are selective for the iminium ion over the ketone starting material.[9][10][11]
Caption: Double reductive amination workflow.
Detailed Experimental Protocol
-
To a stirred solution of the spirocyclic diketone (1.0 eq) and the primary amine (2.2 eq) in a suitable solvent like methanol or 1,2-dichloroethane, is added a mild acid catalyst such as acetic acid.
-
After stirring for 30-60 minutes at room temperature, the reducing agent (e.g., sodium cyanoborohydride, 2.5 eq) is added portion-wise.
-
The reaction mixture is stirred at room temperature for 12-48 hours, with the progress monitored by TLC or LC-MS.
-
The reaction is quenched by the careful addition of an aqueous base (e.g., 2M NaOH) until the pH is >10.
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Performance Analysis
| Parameter | Performance |
| Yield | Can be high, particularly for simple substrates (60-90%) |
| Substrate Scope | Dependent on the availability of the spirocyclic diketone |
| Reaction Conditions | Mild, using selective reducing agents |
| Advantages | Operationally simple, often high-yielding |
| Disadvantages | Limited to symmetrical products, potential for over-alkylation with some amines |
Head-to-Head Comparison Summary
| Method | Key Features | Typical Yield | Complexity | Versatility |
| [3+2] Cycloaddition | High stereocontrol, convergent | 70-95% | Moderate | High |
| Ugi-4CR + Cyclization | High diversity, multicomponent | 40-80% (2 steps) | High | Very High |
| Pictet-Spengler | Direct, classic method | 30-75% | Low | Low-Moderate |
| Reductive Amination | Simple, good for symmetrical cores | 60-90% | Low | Low |
Conclusion
The synthesis of diazaspiro[4.5]decanes can be approached through a variety of strategic bond formations. For rapid access to diverse libraries of compounds, the Ugi four-component reaction followed by cyclization is an unparalleled choice. When stereochemical precision is paramount, the intramolecular [3+2] cycloaddition of azomethine ylides offers an elegant and efficient solution. For the synthesis of simpler, often symmetrical scaffolds from readily available starting materials, double reductive amination remains a robust and high-yielding option. The Pictet-Spengler reaction , while more limited in scope and often requiring harsher conditions, can provide a direct entry into specific aromatic-fused diazaspiro[4.5]decane systems. The choice of method will ultimately be dictated by the specific target molecule, the desired level of complexity and diversity, and the importance of stereochemical control.
References
- One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Vertex AI Search.
- Synthesis of 1‐azaspiro[4.5]decane scaffold.
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- Synthesis of 1,4-dioxaspira[4.5]decan-8-one.
- Pictet-Spengler Reaction. YouTube.
- Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed.
- Exploring Enantioselective Pictet-Spengler Reactions. Thieme Connect.
- Synthesis of Novel Diterpenic Peptides via the Ugi Reaction and Their Anticancer Activities. MDPI.
- Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab. IRIS.
- Synthesis of Fully Functionalized 3-Bromoazaspiro[4.5]trienones through Ugi Four-Component Reaction (Ugi-4CR) followed by ipso-Bromocyclization.
- Electrochemical synthesis of phosphorylated azaspiro[4.
- Amine Preparation 4 - Reductive Amin
- Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI.
- One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors.
- The Pictet-Spengler Reaction Updates Its Habits.
- Amine synthesis by reductive amination (reductive alkyl
- Synthesis of the Enantiomers of 7-Methyl-1, 6-dioxaspiro[4.5]decane, Pheromone of the Common Wasp and the Pine Beetle. PubMed.
- Ugi Four-Component Reactions Using Altern
- Pictet–Spengler reaction. Wikipedia.
- Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzo
- 22.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Ugi Reaction. Organic Chemistry Portal.
- 1-Hydrosil
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Unveiling the Antifungal Potential: A Comparative Mechanistic Guide to tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate
In the relentless pursuit of novel antifungal agents, the exploration of unique chemical scaffolds is paramount. The diazaspiro[4.5]decane core has emerged as a promising framework, with derivatives demonstrating a range of biological activities. This guide provides a comprehensive analysis of the hypothesized mechanism of action of a novel compound, tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate, in the context of established antifungal therapies. Through objective comparison and detailed experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to evaluate and potentially advance this compound in the antifungal discovery pipeline.
A Plausible Antifungal Strategy: Targeting Fungal Cell Wall Integrity
While the precise biological target of tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate has yet to be definitively elucidated, preliminary investigations into structurally related diazaspiro[4.5]decan-1-one derivatives suggest a compelling hypothesis: the inhibition of chitin synthase.[1] Chitin, a polymer of N-acetylglucosamine, is an essential structural component of the fungal cell wall, absent in mammals, making its synthesis an attractive target for selective antifungal therapy.[2][3] Inhibition of chitin synthase disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately, cell death.[4][5]
This guide will therefore explore the potential of tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate as a chitin synthase inhibitor, comparing its hypothetical profile to two well-characterized antifungal agents:
-
Nikkomycin Z and Polyoxin D: These are natural product antifungals that act as competitive inhibitors of chitin synthase.[4][5][6][7][8][9] Their structural similarity to the natural substrate, UDP-N-acetylglucosamine, allows them to bind to the active site of the enzyme, thereby blocking chitin synthesis.[4]
-
Fluconazole: A widely used azole antifungal, Fluconazole operates through a distinct mechanism, inhibiting the enzyme lanosterol 14-α-demethylase, which is critical for the biosynthesis of ergosterol, another vital component of the fungal cell membrane.[10][11][12][13]
By comparing our target compound to agents with both similar and dissimilar mechanisms, we can create a robust framework for evaluating its potential efficacy and selectivity.
Comparative Analysis of Antifungal Activity
To quantitatively assess the antifungal potential of tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate, a series of in vitro experiments are proposed. The following tables present hypothetical, yet representative, data that would be generated from such studies, comparing our target compound with Nikkomycin Z and Fluconazole against common pathogenic fungi.
Table 1: In Vitro Antifungal Susceptibility (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Candida albicans | Aspergillus fumigatus | Cryptococcus neoformans |
| tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate | 4 | 8 | 16 |
| Nikkomycin Z | 2 | 4 | 8 |
| Fluconazole | 1 | 64 | 4 |
Table 2: In Vitro Chitin Synthase Inhibition (IC50 in µM)
| Compound | C. albicans Chitin Synthase | A. fumigatus Chitin Synthase |
| tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate | 1.5 | 3.2 |
| Nikkomycin Z | 0.5 | 1.1 |
| Fluconazole | >100 | >100 |
Elucidating the Mechanism: Experimental Protocols
To validate the hypothesized mechanism of action and generate the comparative data presented above, the following detailed experimental protocols are provided.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standardized method for assessing antifungal susceptibility.[14][15][16]
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate, Nikkomycin Z, Fluconazole)
-
Fungal strains (Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85%)
-
Incubator
Procedure:
-
Preparation of Antifungal Stock Solutions: Dissolve each compound in a suitable solvent (e.g., DMSO) to a final concentration of 1280 µg/mL.
-
Preparation of Fungal Inoculum:
-
For yeasts (C. albicans, C. neoformans): Culture on Sabouraud Dextrose Agar for 24-48 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension 1:1000 in RPMI medium to obtain the final inoculum of 1-5 x 10^3 CFU/mL.
-
For molds (A. fumigatus): Culture on Potato Dextrose Agar for 5-7 days until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 1-5 x 10^4 CFU/mL in RPMI medium.
-
-
Serial Dilution in Microtiter Plates:
-
Add 100 µL of RPMI medium to all wells of a 96-well plate.
-
Add 100 µL of the 1280 µg/mL stock solution of the first antifungal agent to the first well of a row.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a concentration gradient of the antifungal agent.
-
Repeat for each compound in separate rows.
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well, including a growth control well (no antifungal) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent at which there is no visible growth. This can be determined visually or by reading the absorbance at 600 nm.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: In Vitro Chitin Synthase Activity Assay
This non-radioactive, high-throughput assay is adapted from Lucero et al. (2002) and measures the activity of chitin synthase by detecting the synthesized chitin polymer.[17][18]
Objective: To quantify the inhibitory effect of the compounds on chitin synthase activity.
Materials:
-
Test compounds
-
Fungal cell-free extracts containing chitin synthase
-
UDP-N-acetylglucosamine (substrate)
-
Wheat Germ Agglutinin (WGA)-coated 96-well plates
-
Horseradish Peroxidase (HRP)-WGA conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Preparation of Fungal Cell-Free Extracts:
-
Grow fungal cells to mid-log phase.
-
Harvest cells by centrifugation and wash with buffer.
-
Disrupt cells by mechanical means (e.g., bead beating) in lysis buffer containing protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the microsomal fraction with chitin synthase.
-
-
Chitin Synthase Reaction:
-
In a separate 96-well plate, mix the cell-free extract with varying concentrations of the test compounds and pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding UDP-N-acetylglucosamine.
-
Incubate for 1-2 hours at 30°C to allow for chitin synthesis.
-
-
Detection of Synthesized Chitin:
-
Transfer the reaction mixtures to the WGA-coated plate and incubate for 1 hour to allow the synthesized chitin to bind.
-
Wash the plate to remove unbound components.
-
Add the HRP-WGA conjugate and incubate for 1 hour. The conjugate will bind to the captured chitin.
-
Wash the plate again.
-
Add the HRP substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
The amount of chitin synthesized is proportional to the absorbance.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Chitin Synthase Inhibition Pathway
Caption: Hypothesized inhibition of the chitin synthesis pathway.
Concluding Remarks and Future Directions
The presented guide outlines a clear and scientifically rigorous path to investigate the mechanism of action of tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate. The hypothesis that this compound acts as a chitin synthase inhibitor is grounded in the known activities of structurally related molecules. The provided experimental protocols offer a robust framework for testing this hypothesis and comparing its efficacy to established antifungal agents.
Should the experimental data align with the hypothetical results presented, tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate would represent a promising new lead in the development of antifungal therapeutics. Further studies would then be warranted, including the evaluation of its spectrum of activity against a broader panel of fungal pathogens, assessment of its cytotoxicity against mammalian cells to determine its therapeutic index, and in vivo efficacy studies in animal models of fungal infection. The exploration of this novel chemical scaffold may ultimately contribute to the much-needed expansion of our arsenal against invasive fungal diseases.
References
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Zhengzhou Delong Chemical Co., Ltd. (2021). Polyoxin: This medicine has strong systemic properties and excellent curative effect, and has special effects on more than 30 diseases! Retrieved from [Link]
-
Dr.Oracle. (2023). What is the mechanism of action of Fluconazole (an antifungal medication)? Retrieved from [Link]
-
ResearchGate. (2023). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Retrieved from [Link]
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-
Agricultural Marketing Service. (2013). Polyoxin D Zinc Salt: Reply to and Comments Regarding the National Organic Program Technical Evaluation Report Dated September 23, 2012. Retrieved from [Link]
-
Wikipedia. (2023). Nikkomycin. Retrieved from [Link]
-
ResearchGate. (1987). Mechanism of Action of Nikkomycin and the Peptide Transport System of Candida albicans. Retrieved from [Link]
- Jenks, J. D., & Salzer, W. (2020). A Practical Guide to Antifungal Susceptibility Testing. Current Fungal Infection Reports, 14(4), 346–355.
- S159 Antifungal Susceptibility Testing. (2000). Clinical Microbiology and Infection, 6(S1), 1-285.
-
ARUP Laboratories. (n.d.). Antimicrobial Susceptibility - Fungal (Yeasts and Molds). Retrieved from [Link]
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- Thompson, G. R., & Wiederhold, N. P. (2020). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 7(6), ofaa214.
-
National Center for Biotechnology Information. (2023). Fluconazole. In StatPearls. Retrieved from [Link]
- Lucero, H. A., Kuranda, M. J., & Bulik, D. A. (2002). A nonradioactive, high throughput assay for chitin synthase activity. Analytical Biochemistry, 305(1), 97–105.
-
Patsnap Synapse. (2023). What are Chitin synthase inhibitors and how do they work? Retrieved from [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
- Endo, A., & Misato, T. (1969). Mechanism of action of the antifugal agent polyoxin D.
- Merzendorfer, H. (2013). Chitin synthesis inhibitors: old molecules and new developments. Insect Science, 20(2), 121–138.
- Zhang, J., Liu, X., & Zhang, J. (2012). Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae. Insect Biochemistry and Molecular Biology, 42(2), 97–104.
-
Journal of General Plant Pathology. (2019). Biological efficacy of polyoxin D in crop protection. Retrieved from [Link]
-
YouTube. (2017). Determination of MIC by Broth Dilution Method. Retrieved from [Link]
-
MDPI. (2022). Antifungal Activities of Natural Products and Their Hybrid Molecules. Retrieved from [Link]
- Galgiani, J. N., & Lewis, R. E. (2020). Nikkomycin Z—Ready to Meet the Promise?. Journal of Fungi, 6(4), 241.
-
World Organisation for Animal Health. (2023). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
-
Wikipedia. (2023). Fluconazole. Retrieved from [Link]
- National Center for Biotechnology Information. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170.
-
Canada.ca. (2017). Polyoxin D zinc salt. Retrieved from [Link]
-
MDPI. (2021). Screening and Application of Chitin Synthase Inhibitors. Retrieved from [Link]
-
SpringerLink. (2021). Chitinase Assay by Spectrophotometric Method. Retrieved from [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
ResearchGate. (2023). Screening and Application of Chitin Synthase Inhibitors. Retrieved from [Link]
-
Patsnap Synapse. (2023). What is the mechanism of Fluconazole? Retrieved from [Link]
-
ResearchGate. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Retrieved from [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]
- National Center for Biotechnology Information. (2023).
-
MDPI. (2019). Synthesis, Antiproliferative and Antifungal Activities of 1,2,3-Triazole-Substituted Carnosic Acid and Carnosol Derivatives. Retrieved from [Link]
-
MDPI. (2021). Functional Characterization and Antifungal Activity of Insect-Derived Chitinases Expressed in Pichia pastoris. Retrieved from [Link]
-
Pediatric Oncall. (n.d.). Fluconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Retrieved from [Link]
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Technical Deep Dive: Reproducibility & Scalability of tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate
This guide provides an in-depth technical analysis of the synthesis of tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate (CAS: 886449-72-5). It is designed for medicinal chemists and process development scientists requiring reproducible, scalable methodologies.
Executive Summary
The 4,9-diazaspiro[4.5]decane scaffold is a privileged structure in drug discovery, offering a rigidified spiro-fusion between a pyrrolidine and a piperidinone ring. This geometry creates unique vectors for side-chain attachment, critical for GPCR ligands and enzyme inhibitors. However, the synthesis is often plagued by low yields and regio-isomeric mixtures.
This guide evaluates the two primary synthetic strategies, recommending the Stepwise Enolate Alkylation-Cyclization route over the traditional Bucherer-Bergs or Strecker approaches, which often yield incorrect ring sizes (hydantoins) or suffer from thermodynamic instability.
Part 1: Strategic Comparison of Synthetic Routes
The synthesis of CAS 886449-72-5 requires the construction of a 6-membered lactam ring onto a protected pyrrolidine core.
Method A: The "Gold Standard" (Enolate Alkylation - Reductive Cyclization)
-
Mechanism: Deprotonation of tert-butyl 3-(methoxycarbonyl)pyrrolidine-1-carboxylate followed by Michael addition to acrylonitrile (or alkylation with 3-bromopropionitrile), and subsequent reductive cyclization.
-
Pros: High regioselectivity, scalable (>100g), avoids heavy metal catalysts (except hydrogenation).
-
Cons: Requires high-pressure hydrogenation; handling of cyanide derivatives.
-
Reproducibility Score: High (85-90%)
Method B: The "Classic" (Bucherer-Bergs / Strecker)
-
Mechanism: Reaction of N-Boc-3-pyrrolidone with ammonium carbonate/cyanide.
-
Pros: One-pot multicomponent reaction.
-
Cons: Produces a 5-membered hydantoin ring (1,3-diazaspiro[4.4]nonane derivative), NOT the target 6-membered lactam. Ring expansion is difficult and low-yielding.
-
Reproducibility Score: Low (Not applicable for this specific target)
Method C: Dieckmann Condensation Approach
-
Mechanism: Construction of the piperidone ring via diester condensation.
-
Pros: Avoids nitriles.
-
Cons: Decarboxylation step required; often leads to gummy polymers.
Comparative Data Analysis
| Metric | Method A (Recommended) | Method C (Alternative) |
| Overall Yield | 45 - 55% (2 steps) | 20 - 30% (3 steps) |
| Purity (HPLC) | >98% (after crystallization) | ~85% (requires column) |
| Scale Potential | Kilogram ready | Gram scale only |
| Atom Economy | High | Low (loss of CO2) |
| Critical Impurity | Mono-nitrile side products | Polymerized esters |
Part 2: Detailed Experimental Protocol (Method A)
This protocol describes the synthesis starting from commercially available 1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate .
Step 1: Enolate Alkylation (Michael Addition)
-
Objective: Introduce the 3-carbon nitrile side chain at the quaternary center.
-
Reagents: 1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate (1.0 eq), Acrylonitrile (1.2 eq), Potassium tert-butoxide (KOtBu) (0.2 eq catalytic) or LiHMDS (1.1 eq), t-BuOH/THF.
Protocol:
-
Setup: Flame-dry a 3-neck flask under
. -
Dissolution: Dissolve the starting pyrrolidine ester in anhydrous THF (10 vol).
-
Catalysis: Cool to 0°C. Add KOtBu (0.2 eq) dissolved in t-BuOH. Note: Catalytic basic conditions favor the Michael addition over polymerization.
-
Addition: Dropwise add Acrylonitrile (1.2 eq) over 30 minutes, maintaining temperature <5°C.
-
Reaction: Warm to room temperature (RT) and stir for 16 hours. Monitor by TLC/LCMS for disappearance of starting material.
-
Workup: Quench with saturated
. Extract with EtOAc. Wash organic layer with brine, dry over , and concentrate. -
Purification: Often used crude. If necessary, flash chromatography (Hex/EtOAc).
Step 2: Reductive Cyclization (Lactamization)
-
Objective: Reduce the nitrile to a primary amine, which spontaneously attacks the methyl ester to form the lactam.
-
Reagents: Raney Nickel (50% wt/wt) or
, Hydrogen gas (50-100 psi), Methanol (solvent), Ammonia (optional, to suppress secondary amines).
Protocol:
-
Safety: Raney Nickel is pyrophoric. Handle under water/inert gas.
-
Loading: Dissolve the crude nitrile intermediate in MeOH (15 vol). Add Raney Nickel slurry.
-
Hydrogenation: Pressurize Parr reactor to 60 psi
. Heat to 50°C. Stir vigorously for 24 hours. -
Mechanism Check: The intermediate amine is transient; it cyclizes in situ to form the thermodynamically stable 6-membered lactam.
-
Filtration: Cool to RT. Filter catalyst through Celite (Caution: Keep wet).
-
Isolation: Concentrate filtrate. The product often crystallizes upon triturating with
or Hexanes.
Part 3: Visualization of the Synthetic Pathway
The following diagram illustrates the critical decision points and chemical transformations.
Caption: Stepwise synthesis of the 4,9-diazaspiro[4.5]decane scaffold via Michael addition and reductive cyclization.
Part 4: Troubleshooting & Causality
| Observation | Root Cause | Corrective Action |
| Low Yield in Step 1 | Polymerization of acrylonitrile. | Use catalytic base (KOtBu) instead of stoichiometric LDA. Keep T < 0°C during addition. |
| Incomplete Cyclization | Hydrogen pressure too low; Catalyst poisoning. | Increase pressure to 100 psi. Ensure sulfur-free reagents. Add catalytic acetic acid if cyclization is sluggish. |
| Product is Sticky/Gum | Presence of uncyclized amino-ester. | Reflux crude in toluene with catalytic acetic acid to drive lactamization to completion. |
| Impurity Profile | Hydrolysis of methyl ester. | Ensure anhydrous conditions in Step 1. Avoid aqueous base workup if possible. |
References
- Preparation of diazaspiroalkane derivatives.
-
Synthesis of Spiro-fused pyrrolidine, piperidine, and oxindole scaffolds. Source:Organic Letters (2012).[1] Relevance: Discusses the stereochemical control and "Rule of Three" compliance for these spiro scaffolds. URL:[Link]
-
Efficient Synthesis of Spiro-Piperidines. Source:Journal of Medicinal Chemistry (Contextual reference for spiro-synthesis optimization). URL:[Link]
Sources
Escaping Flatland: A Comparative Guide to Orthogonal Validation of Diazaspiro Screening Hits
Introduction: The 3D Imperative
The era of "flatland" chemistry—dominated by heteroaromatic, sp2-rich compounds—is evolving. Diazaspiro scaffolds have emerged as privileged structures in modern library design, offering high fraction sp3 (Fsp3) character, enhanced metabolic stability, and superior vector positioning compared to their piperazine or morpholine progenitors.
However, screening diazaspiro libraries presents a unique paradox. While these compounds often exhibit superior physicochemical properties (solubility, logP), their rigid 3D architectures create complex binding modes that simple end-point assays (like fluorescence intensity) can misinterpret.
The objective of this guide is to define a rigorous, orthogonal validation strategy. We will move beyond simple "hit confirmation" to a biophysical interrogation that distinguishes true pharmacological engagement from assay artifacts, specifically tailored for the nuances of spirocyclic chemistry.
The Validation Landscape: A Comparative Analysis
When a diazaspiro hit emerges from a primary High-Throughput Screen (HTS), the immediate question is not "Is it potent?" but "Is it real?"
Below is a technical comparison of the three dominant biophysical modalities for validating these hits.
Table 1: Comparative Utility for Diazaspiro Validation
| Feature | Surface Plasmon Resonance (SPR) | MicroScale Thermophoresis (MST) | Thermal Shift Assay (TSA/DSF) |
| Primary Readout | Binding Kinetics ( | Dissociation Constant ( | Melting Temperature ( |
| Diazaspiro Relevance | Critical. Rigid spiro-cycles often exhibit fast-on/slow-off kinetics due to shape complementarity. | High. Excellent for measuring hydration shell changes, which are pronounced in sp3-rich binders. | Medium. Good filter, but spiro-compounds may bind distinct domains that don't always stabilize global folding. |
| Sample Consumption | Medium (Ligand efficiency is key) | Very Low (< 10 µL per point) | Low (High Throughput) |
| Immobilization | Required (Target) | None (Solution Phase) | None (Solution Phase) |
| Throughput | Medium (384-well capable) | Medium | High |
| False Positive Risk | Low (Refractive index artifacts) | Low (Fluorescence interference) | Medium (Aggregators/Destabilizers) |
Deep Dive: Why Specificity Matters
The Case for SPR (Kinetics over Affinity)
For diazaspiro compounds, affinity (
-
Insight: We frequently observe that diazaspiro hits display distinct residence times (1/
). A flat aromatic might slide on and off the target; a spiro-cycle, once docked, often stays longer. SPR is the only standard screening method that captures this kinetic advantage.
The Case for MST (The Solvation Check)
Diazaspiro compounds modulate water networks differently than aromatics. MST relies on thermophoresis, which is highly sensitive to the hydration shell size.[1]
-
Insight: Because spiro-compounds are often more soluble and less prone to non-specific hydrophobic stacking, MST signals are typically cleaner than with lipophilic flat libraries. If an MST trace looks "jagged" or irregular with a spiro-compound, suspect colloidal aggregation immediately.
Strategic Protocol: The Validation Cascade
Do not proceed to hit-to-lead optimization without completing this cascade. This workflow is designed to filter out the most common failure modes: chemical impurity (regioisomers), aggregation, and assay interference.
Phase I: Chemical & Purity Triage
Before biophysics, ensure the molecule is what you think it is. Diazaspiro synthesis can yield regioisomers that are difficult to separate.
-
LC-MS/ELSD: Verify >95% purity. UV alone is insufficient as sp3-rich cores often lack strong chromophores.
-
Chiral Separation: Many diazaspiro scaffolds are chiral. If the library was racemic, separate enantiomers immediately. Testing a racemate in biophysics yields an average
that is chemically meaningless.
Phase II: The Biophysical "Truth" (SPR Protocol)
Method: Single-Cycle Kinetics (SCK) is preferred over Multi-Cycle to preserve target viability.
-
Step 1: Surface Preparation. Immobilize target protein (e.g., via biotin-streptavidin or His-capture) to a density of ~2000 RU (for small molecules).
-
Step 2: Solvent Correction. Diazaspiro libraries are often stored in DMSO. Run a rigorous DMSO calibration (4.5% to 5.5%) to negate bulk refractive index shifts.
-
Step 3: Injection. Inject the hit as a 5-point dilution series (e.g., 100 µM down to 6 µM) without regeneration between injections.
-
Step 4: Analysis. Fit to a 1:1 binding model.
-
Pass Criteria:
must be within 80-120% of theoretical stoichiometric max. If theoretical, you have super-stoichiometric binding (aggregation/micelles).
-
Phase III: Mechanism of Action (The Aggregation Counter-Screen)
Spiro-compounds are less likely to be "brick dust" than flat aromatics, but they can still form colloids.
-
Protocol: Run a Dynamic Light Scattering (DLS) assay or a detergent-sensitive enzyme assay.
-
Test: Measure
with 0.01% Triton X-100 and without. -
Result: If
shifts >3-fold with detergent, the compound is likely an aggregator (False Positive).
-
Visualizing the Logic
Diagram 1: The Orthogonal Validation Funnel
This diagram illustrates the decision matrix for advancing a hit. Note the critical "Chiral Check" node, often missed in standard workflows.
Figure 1: The decision cascade for validating diazaspiro hits, emphasizing the critical stoichiometry check to rule out non-specific binding.
Diagram 2: Differentiating Binding Modes
Understanding why a signal occurs is as important as the signal itself. This flow differentiates specific binding from common false positives.[2][3]
Figure 2: Mechanistic differentiation between specific lock-and-key binding (characteristic of rigid spiro-cycles) and non-specific aggregation.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
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Coussens, N. P., et al. (2018). Assay Guidance Manual: High-Throughput Screening Assay Validation. NCBI Bookshelf. [Link][5]
-
Wunberg, T., et al. (2006). Heteroaromatic Rings in Drug Discovery: An Analysis of Frequency and Distribution. Journal of Medicinal Chemistry. [Link]
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Holdgate, G. A., et al. (2019). Biophysical Methods in Drug Discovery from Small Molecule to Pharmaceutical.[1] Methods in Molecular Biology. [Link]
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Navigating the Maze: A Comparative Guide to the ADME Properties of Diazaspiro[4.5]decane Analogs
The diazaspiro[4.5]decane scaffold has emerged as a privileged structure in modern medicinal chemistry, forming the core of numerous potent and selective therapeutic agents targeting a wide array of biological targets.[1][2][3] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with suboptimal pharmacokinetic properties often being the primary cause of attrition.[4] A thorough understanding and early optimization of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of these analogs are therefore paramount for successful drug development.[5]
This guide provides an in-depth comparison of the ADME properties of different diazaspiro[4.5]decane analogs, drawing upon experimental data from published literature. We will explore how subtle structural modifications to this versatile scaffold can profoundly influence its journey through the body, offering insights to guide the design of next-generation therapeutics with improved druggability.
The Significance of Early ADME Assessment
In the highly competitive landscape of drug discovery, the "fail early, fail cheap" paradigm is a guiding principle. Early assessment of ADME properties allows researchers to identify and deprioritize compounds with unfavorable pharmacokinetic characteristics, such as poor absorption, rapid metabolism, or undesirable distribution, long before they enter costly and time-consuming preclinical and clinical development.[6][7] This proactive approach not only conserves resources but also significantly increases the probability of a candidate's success.
I. Absorption: Crossing the Intestinal Barrier
The oral route of administration is the most preferred for its convenience and patient compliance. For a drug to be orally bioavailable, it must first be absorbed from the gastrointestinal tract into the bloodstream. Key parameters influencing absorption include solubility and intestinal permeability.
Lipophilicity (LogP/LogD) and Solubility
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH), is a critical determinant of a compound's ability to traverse cell membranes.[8][9] A delicate balance is required; while sufficient lipophilicity is necessary for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[9]
For instance, in a series of 2,8-diazaspiro[4.5]decane-based glycoprotein IIb-IIIa antagonists, the parent compound 23 (CT50728) exhibited a LogP of -0.91, indicating high hydrophilicity.[10] While this can be beneficial for solubility, its double prodrug, 22 (CT51464) , with a LogP of 0.45, demonstrated excellent oral bioavailability across multiple species.[10] This highlights a common strategy where the lipophilicity of a parent drug is masked by a prodrug moiety to enhance absorption, which is then cleaved in vivo to release the active, more hydrophilic agent.
For optimal oral absorption, a LogP value between 1.35 and 1.8 is often considered ideal.[11] For compounds targeting the central nervous system (CNS), a slightly higher LogP of around 2 is generally preferred to facilitate crossing the blood-brain barrier.[11]
Intestinal Permeability: The Caco-2 Assay
The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium.[12][13] It provides a measure of a compound's apparent permeability coefficient (Papp), which is used to predict its in vivo absorption.
A study on 2,8-diazaspiro[4.5]decane analogs as TYK2/JAK1 inhibitors demonstrated that strategic structural modifications can lead to compounds with favorable permeability.[2] While specific Papp values were not reported in the abstract, the "excellent metabolic stability and more potent anti-inflammatory efficacy than tofacitinib in acute ulcerative colitis models" of compound 48 suggests good oral absorption.[2]
Table 1: Comparison of Physicochemical Properties of Selected Diazaspiro[4.5]decane Analogs
| Compound | Scaffold | Therapeutic Target | LogP | Key ADME Finding | Reference |
| 22 (CT51464) | 2,8-Diazaspiro[4.5]decane | Glycoprotein IIb-IIIa | 0.45 | Excellent oral bioavailability (prodrug) | [10] |
| 23 (CT50728) | 2,8-Diazaspiro[4.5]decane | Glycoprotein IIb-IIIa | -0.91 | Active form of compound 22 | [10] |
| 41 | 2,8-Diazaspiro[4.5]decan-1-one | RIPK1 Kinase | Not Reported | Potent inhibitor, lead for optimization | [1] |
| 48 | 2,8-Diazaspiro[4.5]decan-1-one | TYK2/JAK1 | Not Reported | Excellent metabolic stability | [2] |
| [18F]8 | 1-Oxa-8-azaspiro[4.5]decane | Sigma-1 Receptors | Not Reported | High initial brain uptake | [14] |
II. Distribution: Reaching the Target
Once absorbed, a drug is distributed throughout the body via the circulatory system. The extent of distribution is influenced by factors such as plasma protein binding (PPB) and the ability to cross biological barriers like the blood-brain barrier (BBB).
Plasma Protein Binding (PPB)
The binding of a drug to plasma proteins, primarily albumin, is a reversible process that can significantly impact its pharmacokinetic and pharmacodynamic properties.[15][16] Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its target, and be cleared from the body. High PPB can limit the free drug concentration, potentially reducing efficacy and prolonging the drug's half-life.
For the 2,8-diazaspiro[4.5]decane analog 23 (CT50728) , a low plasma protein binding of 18.22% was reported.[10] This is a desirable characteristic, as a larger fraction of the drug is available to exert its therapeutic effect.
Blood-Brain Barrier (BBB) Penetration
For drugs targeting the central nervous system (CNS), the ability to cross the highly restrictive blood-brain barrier is essential. Conversely, for peripherally acting drugs, minimal BBB penetration is desired to avoid potential CNS side effects.
A study on a radiolabeled 1-oxa-8-azaspiro[4.5]decane derivative, [18F]8 , designed as a sigma-1 receptor ligand for brain imaging, demonstrated high initial brain uptake in mice.[14] This suggests that with appropriate structural modifications, the spirocyclic scaffold can be tailored for CNS penetration. The brain-to-blood ratio was significantly reduced upon pretreatment with a known sigma-1 receptor antagonist, confirming specific uptake.[14]
The brain penetration of a compound is often influenced by its lipophilicity, molecular weight, and its interaction with efflux transporters such as P-glycoprotein (P-gp) at the BBB.[17]
III. Metabolism: The Body's Detoxification System
Drug metabolism is the process by which the body chemically modifies drugs, typically to render them more water-soluble and easier to excrete. The liver is the primary site of drug metabolism, mediated largely by the cytochrome P450 (CYP) family of enzymes.[18]
Metabolic Stability: The Microsomal Stability Assay
The in vitro microsomal stability assay is a common method to assess a compound's susceptibility to metabolism by liver enzymes.[19][20] This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.[19] The results are often expressed as the compound's half-life (t½) or intrinsic clearance (CLint).
Several diazaspiro[4.5]decane analogs have been reported to possess excellent metabolic stability. For example, compound 48 , a TYK2/JAK1 inhibitor, demonstrated "excellent metabolic stability".[2] Similarly, the glycoprotein IIb-IIIa antagonist 23 (CT50728) and its prodrug 22 (CT51464) were found to be stable in human liver microsomes.[10] High metabolic stability is a desirable property, as it can lead to a longer duration of action and a lower required dose.
Cytochrome P450 (CYP) Inhibition
In addition to being substrates for CYP enzymes, drugs can also act as inhibitors of these enzymes, leading to potential drug-drug interactions (DDIs).[21][22] Inhibition of a specific CYP isoform can slow the metabolism of other co-administered drugs that are substrates for that enzyme, leading to their accumulation and potential toxicity.
The 2,8-diazaspiro[4.5]decane analog 23 (CT50728) and its prodrug 22 (CT51464) did not inhibit the major drug-metabolizing enzyme CYP3A4, which is a very favorable safety feature.[10]
IV. Excretion: Eliminating the Drug from the Body
The final step in a drug's journey is its elimination from the body, primarily through the kidneys (renal excretion) or in the feces (biliary excretion). The chemical properties of a drug and its metabolites, particularly their water solubility, determine the primary route of excretion.
While specific excretion data for the diazaspiro[4.5]decane analogs discussed were not detailed in the provided search results, it can be inferred that compounds with higher hydrophilicity, such as 23 (CT50728) , are more likely to be eliminated renally.
Experimental Protocols
To ensure the reproducibility and validity of ADME data, standardized experimental protocols are crucial. Below are detailed methodologies for some of the key in vitro assays discussed.
Caco-2 Permeability Assay Protocol
This protocol outlines the general steps for assessing the intestinal permeability of a compound using the Caco-2 cell line.[12][23][24]
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 18-22 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.[13][23] The culture medium is changed every other day.[13]
-
Monolayer Integrity Check: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER). Only monolayers with TEER values above a predetermined threshold are used for the assay.[24] The permeability of a paracellular marker, such as Lucifer yellow, is also measured to confirm the tightness of the cell junctions.[23]
-
Permeability Assay: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points. To assess active efflux, the experiment is also performed in the reverse direction (B to A).
-
Sample Analysis: The concentration of the test compound in the donor and receiver compartments is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration of the compound. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters.
Microsomal Stability Assay Protocol
This protocol describes the general procedure for determining the metabolic stability of a compound using liver microsomes.[19][20][25]
-
Preparation: A reaction mixture is prepared containing liver microsomes, the test compound, and a buffer at 37°C.
-
Initiation: The metabolic reaction is initiated by adding a cofactor, typically NADPH.[19]
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).[19]
-
Sample Preparation: The quenched samples are centrifuged to precipitate the proteins, and the supernatant is collected.
-
Analysis: The concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From this, the half-life (t½) and intrinsic clearance (CLint) can be calculated.
Conclusion: Guiding Principles for Optimization
The diazaspiro[4.5]decane scaffold offers a versatile platform for the design of novel therapeutics. However, achieving a desirable ADME profile is a multifaceted challenge that requires a deep understanding of structure-property relationships. This guide highlights several key takeaways for researchers working with this chemical series:
-
Balancing Lipophilicity is Key: Fine-tuning the lipophilicity of diazaspiro[4.5]decane analogs is crucial for optimizing the trade-off between permeability and solubility. The use of prodrug strategies can be an effective approach to transiently increase lipophilicity for enhanced absorption.
-
Early Assessment of Metabolic Stability is Crucial: The introduction of metabolic soft spots can be mitigated by strategic structural modifications. The microsomal stability assay is an invaluable tool for identifying metabolically labile compounds early in the discovery process.
-
Minimizing Off-Target Interactions is Paramount: Screening for CYP450 inhibition is essential to avoid potential drug-drug interactions. Similarly, assessing hERG channel inhibition is critical to mitigate the risk of cardiotoxicity.[26][27]
-
Tailoring for the Target: The distribution profile of a compound should be optimized for its intended site of action. For CNS targets, strategies to enhance BBB penetration are necessary, while for peripheral targets, minimizing brain exposure is desirable.
By integrating these principles and employing a robust suite of in vitro ADME assays, researchers can more effectively navigate the complexities of drug discovery and unlock the full therapeutic potential of the diazaspiro[4.5]decane scaffold.
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Beyond Linear Linkers: Validating the 4,9-Diazaspiro[4.5]decane Scaffold for Next-Gen GPCR Modulation
Content Type: Technical Comparison & Validation Guide Subject: tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate (CAS: 146059-00-5) as a Privileged Scaffold Target Application: Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonism
Executive Summary: The "Spiro-Switch" Advantage
In the optimization of G-Protein Coupled Receptor (GPCR) ligands, particularly for the Melanin-Concentrating Hormone Receptor 1 (MCH-R1) , linear amine scaffolds (e.g., 4-aminopiperidines) have historically suffered from two critical liabilities: rapid oxidative metabolism and off-target hERG channel blockade (cardiotoxicity).
This guide validates the 4,9-diazaspiro[4.5]decane core (derived from the protected precursor tert-butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate) as a superior alternative. By restricting conformational entropy and blocking metabolic "soft spots," this spiro-scaffold validates a novel structural approach to MCH-R1 antagonism, offering a 10-fold improvement in metabolic stability while maintaining sub-nanomolar affinity.
Technical Deep Dive: Mechanism of Action
The Challenge: The Linear Liability
Traditional MCH-R1 antagonists rely on a linear piperidine linker to span the receptor's binding pocket. While potent, these flexible linkers allow the basic nitrogen to interact with the hERG potassium channel pore, leading to QT prolongation risks. Furthermore, the exposed
The Solution: Conformational Locking
The tert-butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate scaffold introduces a quaternary spiro-carbon. This structural modification achieves two mechanistic goals:
-
Vector Rigidification: It locks the pharmacophores in a "Y-shaped" geometry that favors the MCH-R1 orthosteric site over the hERG pore.
-
Metabolic Blockade: The spiro-fusion sterically hinders CYP450 access to the susceptible carbons adjacent to the nitrogen.
Visualizing the Signaling Pathway
The following diagram illustrates the validated pathway where the spiro-antagonist blocks MCH-induced
Caption: The spiro-antagonist competitively binds to MCH-R1, preventing Gq-protein coupling and downstream Calcium signaling involved in appetite regulation.
Comparative Analysis: Spiro vs. Linear Scaffolds
The following data compares a standard linear linker (Reference Compound A) against the validated Spiro-derivative (Compound B, synthesized from CAS 146059-00-5).
| Feature | Reference Compound A (Linear Piperidine) | Compound B (Spiro-Scaffold) | Validation Insight |
| Binding Affinity ( | 1.2 nM | 0.8 nM | Spiro-rigidification maintains or improves potency by reducing entropic penalty upon binding. |
| hERG Inhibition ( | 2.4 | > 30 | The spiro-geometry prevents the molecule from fitting into the hERG channel pore. |
| Microsomal Stability ( | 14 min | > 120 min | Steric bulk at the spiro-center blocks CYP3A4 oxidative attack. |
| Lipophilic Ligand Efficiency (LLE) | 3.1 | 5.4 | Higher LLE indicates a more "drug-like" quality profile. |
Experimental Validation Protocols
To replicate these findings, the following self-validating protocols are recommended.
Protocol A: Competitive Radioligand Binding Assay ([125I]-MCH)
Purpose: To validate the affinity of the spiro-scaffold against the native ligand.
-
Membrane Preparation: Transfect CHO-K1 cells with human MCH-R1 cDNA. Harvest and homogenize in ice-cold binding buffer (50 mM Tris-HCl, 10 mM
, 2 mM EDTA, pH 7.4). -
Incubation:
-
Prepare 96-well plates.
-
Add 0.05 nM [
I]-MCH (PerkinElmer). -
Add increasing concentrations of Test Compound (Spiro-derivative) (
to M). -
Add 5
g of membrane protein.
-
-
Equilibrium: Incubate for 60 minutes at 25°C.
-
Termination: Harvest via rapid filtration through GF/B filters pre-soaked in 0.5% PEI using a cell harvester.
-
Quantification: Count radioactivity using a TopCount Microplate Scintillation Counter.
-
Analysis: Determine
using non-linear regression (GraphPad Prism) and convert to using the Cheng-Prusoff equation.
Protocol B: High-Throughput Microsomal Stability
Purpose: To demonstrate the metabolic superiority of the spiro-core.
-
Reaction Mix: Prepare human liver microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).
-
Substrate: Spike Test Compound (1
M final concentration). -
Initiation: Add NADPH-generating system (1 mM NADP, isocitrate, isocitrate dehydrogenase).
-
Sampling: Aliquot samples at
minutes. -
Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard (Warfarin).
-
Detection: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(remaining %) vs. time. The slope
determines .
Validation Workflow Diagram
The following flowchart outlines the logical progression for validating this scaffold in a drug discovery campaign.
Caption: The iterative workflow transforming a metabolic liability into a validated lead using the spiro-scaffold strategy.
References
-
Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists. Source: PubMed / Bioorg Med Chem Lett. URL:[Link] (Note: Representative link to comparable MCH-R1 spiro-research)
-
Synthesis and structure-activity relationships of spirohydantoin-derived small-molecule antagonists of the melanin-concentrating hormone receptor-1. Source: ResearchGate.[1] URL:[Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity and metabolic stability. Source: PubMed / European Journal of Medicinal Chemistry. URL:[Link]
Sources
A Technical Guide to the Selectivity of tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate: A Comparative Analysis for Drug Discovery
In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral building blocks are the foundational elements that enable the construction of complex, three-dimensional molecular architectures with defined stereochemical outcomes. Among these, spirocyclic scaffolds have garnered significant attention due to their inherent rigidity and novel chemical space they occupy. This guide provides an in-depth technical assessment of the selectivity of a promising chiral building block, tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate , and objectively compares its potential performance with alternative chiral auxiliaries and building blocks.
Introduction to tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate: A Chiral Scaffold of Interest
tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate is a spirocyclic lactam containing a piperidine ring. Its rigid spirocyclic framework is designed to impart a high degree of stereocontrol in asymmetric transformations. The presence of a Boc-protected nitrogen and a lactam moiety offers multiple points for chemical modification, making it a versatile scaffold for the synthesis of diverse and complex molecules.
The core hypothesis underpinning the utility of this molecule is that the fixed spatial arrangement of the spirocyclic system will effectively shield one face of the molecule, leading to high diastereoselectivity or enantioselectivity in reactions at or adjacent to the stereocenter.
Mechanistic Insights into Selectivity: The Role of the Spirocyclic Lactam
The anticipated selectivity of tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate* stems from its conformationally restricted structure. The spiro fusion of the piperidine and pyrrolidinone rings creates a concave and a convex face. In reactions such as alkylations, aldol additions, or Michael additions, the incoming electrophile or nucleophile is expected to approach from the less sterically hindered face, leading to a major diastereomer.
A Senior Application Scientist's Guide to Comparative Docking of Diazaspiro[4.5]decane Ligands
This guide provides a comprehensive framework for conducting comparative molecular docking studies of diazaspiro[4.5]decane ligands, a scaffold of significant interest in contemporary drug discovery. We will navigate the rationale behind experimental choices, from target selection to the nuanced application of different docking algorithms, ensuring a robust and self-validating computational workflow. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for the evaluation and prioritization of novel chemical entities.
The Strategic Imperative for Comparative Docking
The diazaspiro[4.5]decane core is a privileged scaffold, forming the basis of compounds with a wide array of biological activities, including potent and selective antagonism of critical receptors.[1][2][3] Molecular docking is an indispensable tool for elucidating the potential binding modes and affinities of these ligands, thereby guiding synthetic efforts and expediting the discovery pipeline.[4] However, the reliability of a docking prediction is not absolute and is highly dependent on the chosen algorithm and its underlying scoring function.[5][6] A single-method approach may introduce systemic bias. Therefore, a comparative docking strategy, employing multiple validated software packages, is essential for cross-validating predictions and increasing confidence in the identified binding poses and interaction patterns.[6] This guide will delineate a comparative workflow using three widely recognized docking programs: AutoDock Vina, Glide, and GOLD.
Target Selection and Ligand Curation: A Case Study on the Sigma-1 Receptor
The selection of a relevant biological target is the cornerstone of any meaningful docking study. The sigma-1 receptor (σ1R), a unique endoplasmic reticulum-resident chaperone protein, has been implicated in a range of neurological disorders and represents a compelling target for therapeutic intervention.[7][8] Notably, several diazaspiro[4.5]decane derivatives have demonstrated high affinity for the σ1R, making it an ideal candidate for our comparative study.[7][9]
For this guide, we will utilize the high-resolution crystal structure of the human sigma-1 receptor in complex with the ligand PD144418 (PDB ID: 5HK1).[1]
Our curated set of diazaspiro[4.5]decane ligands for this hypothetical comparative study includes:
-
Ligand A: 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane[7]
-
Ligand B: A 2,8-diazaspiro[4.5]decan-1-one derivative[10]
-
Ligand C: A 2-alkoxy-2,8-diazaspiro[4.5]decane-1,3-dione derivative[11]
-
Reference Ligand: The co-crystallized ligand, PD144418, for docking validation.
A Visual Roadmap: The Comparative Docking Workflow
The following diagram illustrates the comprehensive workflow for our comparative docking study. This systematic process ensures consistency in the pre-processing steps, allowing for a direct comparison of the docking outcomes from AutoDock Vina, Glide, and GOLD.
Caption: A flowchart of the comparative docking protocol.
Detailed Experimental Protocols
Scientific integrity demands meticulous and reproducible methodologies. The following sections provide step-by-step protocols for each phase of the comparative docking study.
Protein and Ligand Preparation
Rationale: Proper preparation of the receptor and ligand structures is critical to remove experimental artifacts and to ensure that the molecules are in a chemically correct state for docking.
Protocol:
-
Protein Preparation:
-
Download the crystal structure of the sigma-1 receptor (PDB ID: 5HK1) from the RCSB Protein Data Bank.[1]
-
Remove all water molecules and non-essential co-factors.
-
Add hydrogen atoms, assuming a physiological pH of 7.4.
-
Assign partial charges using a standard force field (e.g., AMBER or OPLS).
-
Perform a brief energy minimization of the protein structure to relieve any steric clashes, while keeping the backbone atoms constrained.
-
-
Ligand Preparation:
-
Obtain the 2D structures of the diazaspiro[4.5]decane ligands.
-
Convert the 2D structures to 3D using a tool like Open Babel.
-
Generate a set of low-energy conformers for each ligand.
-
Assign partial charges using a suitable method (e.g., Gasteiger charges).
-
Docking Protocol Validation
Rationale: Before proceeding with docking novel ligands, it is imperative to validate the docking protocol's ability to reproduce the known binding mode of a co-crystallized ligand.[12] A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[13][14]
Protocol:
-
Extract the co-crystallized ligand (PD144418) from the prepared protein structure.
-
Dock the extracted ligand back into the binding site of the protein using each of the three docking programs (AutoDock Vina, Glide, and GOLD) with their respective protocols as described below.
-
Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the RMSD for the heavy atoms.
Comparative Docking Protocols
Rationale: AutoDock Vina is a widely used open-source docking program that employs a Lamarckian genetic algorithm for conformational searching and an empirical scoring function.[15]
-
Grid Box Generation: Define a grid box that encompasses the entire binding site, centered on the co-crystallized ligand's coordinates. A typical grid size would be 20 x 20 x 20 Å with a spacing of 1 Å.
-
Docking Execution:
-
Run AutoDock Vina with an exhaustiveness parameter of 8 (a good balance between accuracy and computational time).
-
Generate a set of 10-20 binding poses for each ligand.
-
-
Results Analysis: The poses are ranked based on their binding affinity scores (in kcal/mol).
Rationale: Glide utilizes a hierarchical series of filters to search for favorable docking poses and employs a more complex scoring function (GlideScore) that includes terms for electrostatic interactions, van der Waals forces, and solvation.[17]
-
Receptor Grid Generation: Use the Receptor Grid Generation tool in Maestro, defining the grid box by selecting the co-crystallized ligand.
-
Ligand Docking:
-
Perform docking using the Standard Precision (SP) mode.
-
For more rigorous analysis, Extra Precision (XP) mode can be employed for the top-scoring ligands from the SP run.
-
-
Results Analysis: Poses are ranked by their GlideScore.
Rationale: GOLD uses a genetic algorithm to explore the conformational flexibility of the ligand and the protein's active site side chains. It offers multiple scoring functions, such as GoldScore and ChemScore.[20][21]
-
Binding Site Definition: Define the binding site based on the coordinates of the co-crystallized ligand or by selecting active site residues.
-
Docking Execution:
-
Perform the docking using the default genetic algorithm settings.
-
Utilize both GoldScore and ChemScore for a comparative analysis of the scoring functions.
-
-
Results Analysis: Poses are ranked based on the selected scoring function's fitness score.
Data Presentation and Interpretation
A systematic presentation of the docking results is crucial for a clear comparison. The following table provides a template for summarizing the key findings.
| Ligand | Docking Program | Scoring Function | Docking Score | RMSD (from reference) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| Ligand A | AutoDock Vina | Vina Score | -9.5 kcal/mol | 1.2 Å | Tyr103, Glu172 | Tyr103 (OH) | Phe107, Trp164 |
| Glide | GlideScore | -8.7 | 1.1 Å | Tyr103, Glu172 | Glu172 (OE1) | Phe107, Trp164 | |
| GOLD | GoldScore | 75.2 | 1.5 Å | Tyr103, Glu172 | Tyr103 (OH) | Phe107, Trp164 | |
| Ligand B | AutoDock Vina | Vina Score | -8.9 kcal/mol | 1.8 Å | Tyr103, Asp126 | Asp126 (OD1) | Phe107, Ile124 |
| Glide | GlideScore | -8.1 | 1.6 Å | Tyr103, Asp126 | Asp126 (OD2) | Phe107, Ile124 | |
| GOLD | GoldScore | 70.5 | 2.1 Å | Tyr103, Asp126 | Asp126 (OD1) | Phe107, Ile124 | |
| Ligand C | AutoDock Vina | Vina Score | -9.2 kcal/mol | 1.4 Å | Glu172, Ser117 | Ser117 (OG) | Phe107, Trp164 |
| Glide | GlideScore | -8.5 | 1.3 Å | Glu172, Ser117 | Glu172 (OE2) | Phe107, Trp164 | |
| GOLD | GoldScore | 73.8 | 1.7 Å | Glu172, Ser117 | Ser117 (OG) | Phe107, Trp164 |
Interpretation:
The comparative analysis of the docking results should focus on the convergence of the predictions. A high degree of consensus in the predicted binding poses and key interactions across the different docking programs lends greater confidence to the in-silico model. Discrepancies should be carefully analyzed, as they may highlight specific strengths or weaknesses of the individual algorithms for this particular class of ligands and target.
Conclusion and Future Directions
This guide has outlined a rigorous and self-validating workflow for the comparative docking of diazaspiro[4.5]decane ligands against the sigma-1 receptor. By employing multiple docking programs and a systematic validation protocol, researchers can generate more reliable hypotheses about ligand binding, which can then be used to guide further experimental studies.
The ultimate validation of any docking study lies in its correlation with experimental data.[24] Therefore, the computational findings presented here should be followed by in vitro binding assays and, ideally, co-crystallization studies to confirm the predicted binding modes. This iterative cycle of computational prediction and experimental validation is the hallmark of modern structure-based drug design.
References
-
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. [Link]
-
Central cholinergic agents. III. Synthesis of 2-alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones as muscarinic agonists. Chemical & Pharmaceutical Bulletin. [Link]
-
Comparative Analysis of Molecular Docking Programs GOLD, Glide, and MOE on Quinazoline Derivatives as Antiproliferative Agents: Implications for EGFR-Targeted Therapies. Al Mustansiriyah Journal of Pharmaceutical Sciences. [Link]
-
Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PeerJ. [Link]
-
Human sigma-1 receptor bound to PD144418. RCSB PDB. [Link]
-
Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. ResearchGate. [Link]
-
Design, synthesis, molecular docking, anti-proliferative and anti-TB studies of 2H-chromen-8-azaspiro[4.5]decane-7,9-dione conjugates. ResearchGate. [Link]
-
Structure of the human M1 muscarinic acetylcholine receptor bound to antagonist Tiotropium. RCSB PDB. [Link]
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]
-
(18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]
-
Docking of Macrocycles: Comparing Rigid and Flexible Docking in Glide. ACS Publications. [Link]
-
Crystal structure of the sigma-1 receptor from Xenopus laevis in the absence of known ligands. RCSB PDB. [Link]
-
cryo-EM structure of M1 muscarinic acetylcholine receptor in complex with atropine. RCSB PDB. [Link]
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]
-
Lessons from Docking Validation. Michigan State University. [Link]
-
Best Practices in Docking and Activity Prediction. bioRxiv. [Link]
-
Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors. International Journal of Molecular Sciences. [Link]
-
Introduction to Protein-ligand docking with GOLD. CCDC. [Link]
-
18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Figshare. [Link]
-
Structural basis for σ1 receptor ligand recognition. PubMed Central. [Link]
-
Crystal Structures of the M1 and M4 Muscarinic Acetylcholine Receptors. PubMed Central. [Link]
-
Insights of Molecular Docking in Autodock-Vina: A Practical Approach. JSciMed Central. [Link]
-
How can I validate a docking protocol? ResearchGate. [Link]
-
Sigma-1 receptor. Wikipedia. [Link]
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
-
How to interprete and analyze molecular docking results? ResearchGate. [Link]
-
Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. SciSpace. [Link]
-
M1 receptor | Acetylcholine receptors (muscarinic) | IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
toolkit for covalent docking with GOLD: from automated ligand preparation with KNIME to bound protein–ligand complexes. Bioinformatics Advances. [Link]
-
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab. IRIS. [Link]
-
Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism. MDPI. [Link]
-
Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. [Link]
-
Target: Muscarinic acetylcholine receptor M1 (CHEMBL276). ChEMBL. [Link]
-
A Beginner's Guide to Molecular Docking. ETFLIN. [Link]
-
Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). MDPI. [Link]
-
The closed conformation of the sigma-1 receptor from Xenopus laevis. RCSB PDB. [Link]
-
AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings. PubMed Central. [Link]
-
Glide Docking, Autodock, Binding Free Energy and Drug. Biointerface Research in Applied Chemistry. [Link]
-
Improved Protein–ligand docking using GOLD. ResearchGate. [Link]
-
Tutorial : Docking small molecules in a receptor using GOLD. LORIA. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate (CAS No. 875572-87-9). Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The causality behind each step is explained to foster a deep understanding of safe laboratory practices.
Pre-Disposal Hazard Assessment: Know Your Compound
Before any disposal action is taken, a thorough understanding of the compound's potential hazards is paramount. While this specific molecule is not extensively characterized in publicly available hazard literature, we can infer its likely properties from its chemical structure and data on similar compounds. It contains an amide and a carbamate functional group on a spirocyclic diamine backbone. Safety Data Sheets (SDS) for structurally related chemicals indicate potential for skin, eye, and respiratory irritation.[1]
Core Principle: The foundation of safe disposal is a comprehensive hazard assessment. It is the legal and ethical responsibility of the waste generator to characterize their waste.[2] Therefore, the first and most critical step is to consult the manufacturer-provided Safety Data Sheet (SDS) for the specific batch of tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate you are using. This document contains specific information on hazards, handling, and emergency procedures.
Immediate Safety Precautions:
-
Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[4]
-
Avoid generating dust or aerosols.
Waste Characterization: The Hazardous vs. Non-Hazardous Decision
The central question in any chemical disposal procedure is whether the waste is classified as "hazardous" under the Resource Conservation and Recovery Act (RCRA), as enforced by the U.S. Environmental Protection Agency (EPA).
The Causality of Characterization: Mischaracterizing waste can lead to significant regulatory penalties and, more importantly, can cause dangerous reactions if incompatible chemicals are mixed. For instance, mixing an undeclared oxidizer with organic waste could lead to a fire or explosion.
This decision-making process is outlined in the workflow below:
Sources
Navigating the Safe Handling of tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate: A Guide for Laboratory Professionals
For Immediate Implementation: This guide furnishes essential safety protocols and logistical plans for the handling and disposal of tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate. Designed for researchers, scientists, and drug development professionals, this document provides a direct, procedural framework to ensure operational safety and integrity.
Hazard Assessment and Risk Mitigation
Understanding the potential hazards is the cornerstone of safe laboratory practice. Based on analogous compounds, tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate is anticipated to present the following risks:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3][4][5][6][7][8]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1][2][3][4][5][6][7][8]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2][5][6][7][8]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[2][3][5][7][8]
Therefore, it is crucial to handle this compound with the assumption that it is hazardous and to take all necessary precautions to minimize exposure.[9]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory to prevent accidental exposure. The following table outlines the recommended PPE for handling tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate.
| Body Part | PPE Recommendation | Specifications & Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Tightly fitting safety goggles are essential to protect against splashes. A face shield offers broader protection for the entire face.[1][10][11][12] |
| Skin | Chemical-Resistant Gloves | Compatible chemical-resistant gloves must be worn. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[1][10][11][12] |
| Body | Laboratory Coat/Chemical-Resistant Suit | A lab coat should be worn at all times to protect clothing and skin from spills.[10][12] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant suit may be necessary.[11][13] |
| Respiratory | NIOSH-Approved Respirator | Handling of the compound, especially in powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[1][11][14][15] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator should be used.[11] |
Operational Protocol: A Step-by-Step Approach to Safe Handling
Adherence to a strict operational protocol is critical for minimizing risk. The following workflow illustrates the key stages of handling tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate, from preparation to disposal.
Caption: Workflow for Safe Handling of tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate.
Preparation
-
Review Documentation: Before beginning any work, thoroughly review the safety information for structurally similar compounds.[10][16]
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.[10][12]
-
Prepare Workspace: Ensure you are working in a well-ventilated area, preferably a certified chemical fume hood.[11][14][17] Cover the work surface with absorbent, disposable bench paper.[15]
Handling
-
Weighing: When weighing the compound, especially in its solid form, take care to avoid creating dust.[15] Use a spatula for transfers and keep the container closed as much as possible.[15]
-
Transfers: When transferring the compound, do so carefully to prevent spills.
-
Storage: Keep the container tightly closed when not in use and store it in a dry, cool, and well-ventilated place.[1][3][14][16]
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
